molecular formula C26H51NO4S B7852541 N-Nervonoyl Taurine

N-Nervonoyl Taurine

Cat. No.: B7852541
M. Wt: 473.8 g/mol
InChI Key: QIEYQUYASMRRHE-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-nervonoyltaurine is a fatty acid-taurine conjugate derived from nervonic acid. It is functionally related to a (15Z)-tetracosenoic acid. It is a conjugate acid of a N-nervonoyltaurine(1-).

Properties

IUPAC Name

2-[[(Z)-tetracos-15-enoyl]amino]ethanesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H51NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26(28)27-24-25-32(29,30)31/h9-10H,2-8,11-25H2,1H3,(H,27,28)(H,29,30,31)/b10-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIEYQUYASMRRHE-KTKRTIGZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCCCC(=O)NCCS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCCCCCC(=O)NCCS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H51NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: The Discovery of N-Acyl Taurines, Including N-Nervonoyl Taurine, as a Novel Endogenous Lipid Class Elevated in FAAH Knockout Mice

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The targeted disruption of the gene encoding Fatty Acid Amide Hydrolase (FAAH) in mice has been a pivotal tool in lipid research. While initially aimed at studying the endocannabinoid system, the use of FAAH knockout (KO) models led to the unexpected discovery of a distinct class of bioactive lipids: the N-acyl taurines (NATs). Global metabolite profiling of FAAH KO mice revealed dramatic elevations of these lipids, which, unlike the well-studied N-acylethanolamines (NAEs), were found in distinct acyl compositions depending on the tissue. Notably, the central nervous system of these mice showed high concentrations of long-chain saturated NATs, including N-nervonoyl taurine (C24:1). This whitepaper provides an in-depth technical guide to the discovery, quantification, and underlying biochemistry of NATs in the context of FAAH deficiency, highlighting the experimental protocols and signaling pathways that have defined this area of research.

Introduction

The Role of Fatty Acid Amide Hydrolase (FAAH)

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme responsible for the catabolism of several classes of bioactive fatty acid amides.[1] Its primary substrates are the N-acylethanolamines (NAEs), which include the endocannabinoid anandamide (AEA), the anti-inflammatory lipid N-palmitoyl ethanolamine (PEA), and the satiety-regulating factor N-oleoyl ethanolamine (OEA).[1] In addition to NAEs, FAAH is a key metabolic gatekeeper for a more recently described class of lipids, the N-acyl taurines (NATs).[2][3][4]

The FAAH Knockout Mouse Model: A Tool for Discovery

The development of mice with a genetic deletion of the Faah gene provided a powerful model to study the physiological functions of its endogenous substrates.[5] These FAAH knockout (KO) mice exhibit significantly increased levels of FAAH substrates in both central and peripheral tissues.[1][5] Initial studies on these mice revealed a complex metabolic phenotype, including obesity, increased food intake, and insulin resistance, which was difficult to attribute to a single lipid class.[4][6][7]

The Initial Puzzle: Concomitant Elevation of NAEs and NATs

A significant challenge in interpreting the phenotype of FAAH KO mice was the simultaneous elevation of both NAEs and NATs.[2][7] This confounded efforts to determine the specific contribution of each lipid class to the observed physiological changes.[4][7] While the elevation of NAEs like anandamide was expected, global metabolite profiling revealed a second, dramatic accumulation of NATs, a class of lipids that were, at the time, poorly characterized.[1][2]

Discovery and Characterization of N-Acyl Taurines (NATs)

The definitive identification of NATs as a major, regulated substrate of FAAH in vivo was a direct result of untargeted metabolomic analysis of FAAH KO mice.

Global Metabolite Profiling Uncovers a Novel Lipid Class

Using global metabolite profiling techniques, researchers compared the lipid content of tissues from FAAH KO mice and their wild-type (WT) littermates. This unbiased approach revealed a class of compounds that were profoundly elevated in the KO mice, which were subsequently identified as N-acyl taurines.[1] Pharmacological inhibition of FAAH in WT mice recapitulated this effect, with NAT levels rising more than 10-fold within just one hour, demonstrating a highly active and constitutive metabolic pathway regulated by FAAH.[1]

Identification of Long-Chain NATs in the Central Nervous System

In the central nervous system (CNS) of FAAH KO mice, the accumulated NATs were characterized by a prevalence of long-chain (≥C20) saturated and monounsaturated acyl groups.[1] This included the species this compound (C24:1 NAT), which belongs to this identified class of long-chain fatty acid derivatives.

Identification of Polyunsaturated NATs in Peripheral Tissues

In contrast to the CNS, peripheral tissues such as the liver and kidneys of FAAH KO mice showed dramatic elevations in NATs enriched with polyunsaturated acyl chains.[1] Key species identified included N-arachidonoyl taurine (C20:4 NAT) and N-docosahexaenoyl taurine (C22:6 NAT).[1]

Quantitative Analysis of NAT Elevation in FAAH KO Mice

The deletion of the Faah gene leads to substantial, tissue-specific increases in various NAT species. The following tables summarize the quantitative findings from studies on these mice.

Table 1: N-Acyl Taurine Levels in the Central Nervous System (CNS) of FAAH KO Mice

NAT Species CategoryAcyl Chain CharacteristicsFold Change (KO vs. WT)Notes
Long-Chain NATsSaturated & Monounsaturated (≥C20)Significantly ElevatedHigh concentrations observed in FAAH(-/-) CNS.[1]
This compound (C24:1)Monounsaturated (C24)Significantly ElevatedBelongs to the class of long-chain NATs identified.
N-Arachidonoyl Taurine (C20:4)Polyunsaturated (C20)ElevatedAlso present, but less enriched compared to peripheral tissues.[8]

Table 2: N-Acyl Taurine Levels in Peripheral Tissues of FAAH KO Mice

TissueNAT SpeciesFold Change (KO vs. WT)Absolute Concentration in KO
KidneyN-Docosahexaenoyl Taurine (C22:6)>10-foldUp to ~5000 pmol/g
LiverPolyunsaturated NATs (e.g., C20:4, C22:6)>10-foldDramatically elevated

Data synthesized from Saghatelian et al., 2006.[1]

Biochemical and Signaling Pathways

Biosynthesis and Catabolism of N-Acyl Taurines

NATs are synthesized via the conjugation of a fatty acyl-CoA to taurine, a reaction catalyzed by enzymes such as Bile Acid-CoA:Amino Acid N-Acyltransferase (BAAT) for polyunsaturated NATs in the liver.[9] Their degradation is primarily mediated by FAAH, which hydrolyzes the amide bond to release the constituent fatty acid and taurine.

cluster_synthesis Biosynthesis cluster_catabolism Catabolism FACoA Fatty Acyl-CoA Synthase BAAT / ACNAT1 (NAT Synthase) FACoA->Synthase Taurine Taurine Taurine->Synthase NAT N-Acyl Taurine NAT_in N-Acyl Taurine Synthase->NAT FA Fatty Acid Taurine_out Taurine FAAH FAAH (Hydrolase) FAAH->FA FAAH->Taurine_out NAT_in->FAAH

Caption: Biosynthesis and Catabolism of N-Acyl Taurines (NATs).

Downstream Signaling of N-Acyl Taurines

Subsequent research has shown that NATs are not inert metabolites but active signaling molecules. They have been found to activate members of the transient receptor potential (TRP) family of ion channels, including TRPV1 and TRPV4.[1] Furthermore, specific NATs like N-oleoyl taurine (C18:1 NAT) can activate the G-protein coupled receptor GPR119, leading to the secretion of glucagon-like peptide 1 (GLP-1) and subsequent improvements in glucose homeostasis.[2][3]

cluster_gpr119 GPR119 Pathway cluster_trp TRP Channel Pathway NAT N-Acyl Taurine (e.g., C18:1 NAT) GPR119 GPR119 NAT->GPR119 Activates TRP TRPV1 / TRPV4 NAT->TRP Activates GLP1 GLP-1 Secretion GPR119->GLP1 Insulin Insulin Secretion GLP1->Insulin Glucose Improved Glucose Homeostasis Insulin->Glucose Calcium Ca2+ Influx TRP->Calcium Signaling Cellular Signaling Calcium->Signaling

Caption: Downstream signaling pathways activated by N-Acyl Taurines.

Experimental Protocols

The identification and quantification of NATs rely on precise methodologies in animal handling, sample preparation, and mass spectrometry.

Animal Models: FAAH-/- Mice
  • Strain: FAAH knockout mice are typically on a C57Bl/6J background.[10]

  • Genotyping: Confirmation of the knockout genotype is performed by PCR analysis of genomic DNA from tail clips.

  • Housing: Mice are housed in a temperature-controlled environment with a standard 12-hour light/dark cycle and provided ad libitum access to food and water.

  • Controls: Age- and sex-matched wild-type littermates are used as experimental controls.

Tissue Collection and Preparation
  • Euthanasia: Mice are euthanized using approved methods, such as cervical dislocation or CO2 asphyxiation followed by microwave irradiation to prevent post-mortem lipid degradation.[11]

  • Dissection: Tissues of interest (e.g., brain, liver, kidney) are rapidly dissected, weighed, and immediately flash-frozen in liquid nitrogen.

  • Storage: Samples are stored at -80°C until lipid extraction.

Lipid Extraction for Metabolomics

This protocol is a representative method for extracting polar lipids like NATs from tissue.

  • Homogenization: Frozen tissue (~50 mg) is placed in a 2 mL tube with ceramic beads and 1 mL of ice-cold extraction solvent (e.g., 2:1:1 methanol:acetonitrile:water).

  • Internal Standards: A solution containing deuterated internal standards for relevant NATs is spiked into the sample to correct for extraction efficiency and matrix effects.

  • Mechanical Lysis: Tissues are homogenized using a bead beater (e.g., Precellys 24) for two cycles of 30 seconds at 6000 rpm.

  • Centrifugation: The homogenate is centrifuged at 14,000 x g for 10 minutes at 4°C to pellet protein and cell debris.

  • Supernatant Collection: The supernatant containing the lipid extract is carefully transferred to a new tube for analysis.

LC-MS/MS Analysis and Workflow

cluster_workflow Experimental Workflow for NAT Profiling Mouse FAAH KO & WT Mouse Tissues Homogenize Tissue Homogenization Mouse->Homogenize Extract Lipid Extraction (with Internal Standards) Homogenize->Extract LCMS LC-MS/MS Analysis Extract->LCMS Data Data Processing (Peak Integration) LCMS->Data Quant Absolute Quantification Data->Quant

Caption: Workflow for the extraction and quantification of NATs.

  • Chromatography: The lipid extract is injected onto a reverse-phase C18 column (e.g., Agilent ZORBAX) and separated using a gradient of mobile phases, typically water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry: The column eluent is introduced into a triple quadrupole mass spectrometer operating in negative ion mode.

  • Detection: NATs are detected using Multiple Reaction Monitoring (MRM), with specific precursor-to-product ion transitions defined for each NAT species and its corresponding internal standard.

  • Quantification: The peak area of each endogenous NAT is normalized to the peak area of its corresponding internal standard, and the absolute amount is calculated using a standard curve generated from authentic standards.

Functional Implications and Future Directions

The discovery of NATs in FAAH KO mice has opened new avenues for metabolic research. To de-risk the confounding effects of NAEs, an engineered mouse model (FAAH-S268D) was created, which selectively impairs NAT degradation without altering NAE levels.[6] These mice exhibited elevated NATs and, surprisingly, showed improved insulin sensitivity and GLP-1 secretion, a phenotype that directly contrasts with conventional FAAH KO mice.[2][4] This pivotal finding suggests that NATs, unlike certain NAEs, have a beneficial role in glucose regulation.[2][3] This positions the NAT signaling system as a promising therapeutic target for metabolic diseases such as type 2 diabetes.

Conclusion

The investigation of FAAH knockout mice has been instrumental in the discovery and characterization of the N-acyl taurines as a novel class of endogenous signaling lipids. The initial observation of their dramatic accumulation, including long-chain species like this compound in the brain, has led to a deeper understanding of the complexity of fatty acid amide signaling. The distinct metabolic effects of NATs, now being unraveled through more sophisticated genetic models, highlight their potential as key regulators of glucose homeostasis and present exciting new opportunities for drug development in the metabolic space.

References

Endogenous N-Nervonoyl Taurine in the Central Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nervonoyl Taurine is an endogenous long-chain N-acyl taurine (NAT) identified within the central nervous system (CNS). Its presence and regulation by the key enzyme Fatty Acid Amide Hydrolase (FAAH) suggest a role in neurological function. This technical guide provides a comprehensive overview of the current understanding of this compound in the CNS, including its detection, metabolism, and potential signaling pathways. Detailed experimental protocols for its extraction and quantification are provided, alongside visualizations of relevant biological pathways to facilitate further research and drug development efforts in this area.

Introduction

N-acyl taurines (NATs) are a class of bioactive lipids that have garnered increasing interest for their diverse physiological roles. Among these, this compound, characterized by its C24:1 monounsaturated acyl chain, is endogenously present in the brain and spinal cord.[1] Its metabolism is closely linked to the endocannabinoid system, specifically through the action of Fatty Acid Amide Hydrolase (FAAH), a key enzyme responsible for the degradation of various bioactive lipids.[1][2] The accumulation of this compound in the CNS of FAAH-deficient mice points to its potential as a signaling molecule in neurological pathways.[1] This guide summarizes the current knowledge on the endogenous presence, biosynthesis, metabolism, and potential signaling mechanisms of this compound in the CNS.

Quantitative Distribution in the Central Nervous System

While the endogenous presence of this compound in the CNS is confirmed, specific quantitative data in wild-type animals remains limited. Most studies have focused on the relative increase of NATs in FAAH knockout mice.

Table 1: Relative Abundance of this compound in FAAH Knockout Mice

TissueFold Increase in FAAH (-/-) vs. Wild-Type MiceReference
Brain and Spinal Cord~25-fold[1]

Further research is required to establish the baseline concentrations of this compound in various brain regions of wild-type animals to fully understand its physiological significance.

Biosynthesis and Metabolism

The synthesis and degradation of this compound involve several key enzymatic steps.

Biosynthesis

The biosynthesis of N-acyl taurines is a multi-step process involving the conjugation of a fatty acid to taurine.

  • Nervonic Acid Synthesis: Nervonic acid (C24:1), the acyl component of this compound, is a very-long-chain monounsaturated fatty acid. Its synthesis involves the elongation of oleic acid (C18:1) by fatty acid elongase enzymes (ELOVLs).[3][4]

  • Acyl-CoA Formation: Nervonic acid is activated to its coenzyme A (CoA) thioester, nervonoyl-CoA.

  • Conjugation with Taurine: The final step is the conjugation of nervonoyl-CoA with taurine. This reaction is likely catalyzed by an N-acyltransferase. Two potential enzymes have been identified for the synthesis of N-acyl taurines:

    • Acyl-coenzyme A:amino acid N-acyltransferase (ACNAT1): This peroxisomal enzyme has been shown to conjugate very long-chain fatty acids specifically to taurine.[5]

    • Bile acid-CoA:amino acid N-acyltransferase (BAAT): This enzyme is involved in the synthesis of polyunsaturated NATs in the liver and may also play a role in the CNS.[2][6]

Oleic_Acid Oleic Acid (C18:1) Fatty_Acid_Elongases Fatty Acid Elongases (ELOVLs) Oleic_Acid->Fatty_Acid_Elongases Elongation Nervonic_Acid Nervonic Acid (C24:1) Fatty_Acid_Elongases->Nervonic_Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Nervonic_Acid->Acyl_CoA_Synthetase Activation Nervonoyl_CoA Nervonoyl-CoA Acyl_CoA_Synthetase->Nervonoyl_CoA ACNAT1_BAAT ACNAT1 / BAAT Nervonoyl_CoA->ACNAT1_BAAT Taurine Taurine Taurine->ACNAT1_BAAT Conjugation N_Nervonoyl_Taurine This compound ACNAT1_BAAT->N_Nervonoyl_Taurine

Biosynthesis of this compound.

Metabolism

The primary enzyme responsible for the degradation of this compound is Fatty Acid Amide Hydrolase (FAAH).[1][7] FAAH is an integral membrane enzyme that hydrolyzes the amide bond, breaking down this compound into nervonic acid and taurine.[7] The significantly elevated levels of this compound in FAAH knockout mice underscore the critical role of this enzyme in regulating its endogenous concentrations.[1]

N_Nervonoyl_Taurine This compound FAAH Fatty Acid Amide Hydrolase (FAAH) N_Nervonoyl_Taurine->FAAH Hydrolysis Nervonic_Acid Nervonic Acid FAAH->Nervonic_Acid Taurine Taurine FAAH->Taurine

Metabolism of this compound.

Potential Signaling Pathways

While the precise signaling pathways of this compound are still under investigation, evidence suggests that N-acyl taurines as a class can modulate the activity of Transient Receptor Potential (TRP) channels.[1][8]

Activation of TRPV1 and TRPV4 Channels

N-acyl taurines have been shown to activate TRPV1 and TRPV4, which are non-selective cation channels involved in a variety of sensory processes, including pain and inflammation.[1][8] Activation of these channels typically leads to an influx of calcium ions (Ca²⁺), which can trigger a cascade of downstream signaling events.[9][10]

N_Nervonoyl_Taurine This compound TRPV1_TRPV4 TRPV1 / TRPV4 Channels N_Nervonoyl_Taurine->TRPV1_TRPV4 Activation Ca_Influx Ca²⁺ Influx TRPV1_TRPV4->Ca_Influx Downstream_Signaling Downstream Signaling (e.g., Kinase activation, Gene expression) Ca_Influx->Downstream_Signaling

Potential signaling pathway of this compound.

The functional consequences of TRPV1 and TRPV4 activation by this compound in the CNS are not yet fully elucidated but may include modulation of synaptic transmission and neuronal excitability.

Experimental Protocols

Lipid Extraction from Brain Tissue

A standard method for extracting lipids, including N-acyl taurines, from brain tissue is a modified Folch extraction.[11][12]

Materials:

  • Brain tissue

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Homogenizer

  • Centrifuge

  • Rotary evaporator or nitrogen stream

Protocol:

  • Homogenize fresh or frozen brain tissue in a 2:1 (v/v) mixture of chloroform:methanol at a ratio of 1 g of tissue to 20 mL of solvent.

  • Agitate the homogenate for 15-20 minutes at room temperature.

  • Centrifuge the homogenate to pellet the solid material.

  • Collect the supernatant (the single liquid phase).

  • Add 0.2 volumes of 0.9% NaCl solution to the supernatant to induce phase separation.

  • Vortex the mixture and centrifuge to separate the phases.

  • The lower chloroform phase contains the lipids, including this compound. The upper aqueous phase contains polar metabolites.

  • Carefully collect the lower chloroform phase.

  • Evaporate the solvent under a stream of nitrogen or using a rotary evaporator.

  • Reconstitute the dried lipid extract in an appropriate solvent for analysis.

start Brain Tissue homogenize Homogenize in Chloroform:Methanol (2:1) start->homogenize centrifuge1 Centrifuge homogenize->centrifuge1 collect_supernatant Collect Supernatant centrifuge1->collect_supernatant add_nacl Add 0.9% NaCl collect_supernatant->add_nacl vortex_centrifuge Vortex and Centrifuge add_nacl->vortex_centrifuge collect_lower Collect Lower (Chloroform) Phase vortex_centrifuge->collect_lower evaporate Evaporate Solvent collect_lower->evaporate reconstitute Reconstitute for Analysis evaporate->reconstitute

Lipid extraction workflow from brain tissue.

Quantification by UPLC-MS/MS

A validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is suitable for the sensitive and specific quantification of this compound.[13]

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., Acquity UPLC BEH C18)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Methanol with 0.1% formic acid

  • Gradient: A suitable gradient from a higher proportion of mobile phase A to a higher proportion of mobile phase B to elute the analytes.

  • Flow Rate: ~0.3 - 0.5 mL/min

  • Column Temperature: ~40-50 °C

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound: Precursor ion (m/z) -> Product ion (m/z). Specific transitions need to be optimized. For N-acyl taurines, product ions at m/z 80 and m/z 107 are often diagnostic.[13]

  • Internal Standard: A deuterated analog of an N-acyl taurine (e.g., d4-N-arachidonoyl taurine) should be used for accurate quantification.[13]

Table 2: Example UPLC-MS/MS Parameters for N-Acyl Taurine Analysis

ParameterSetting
Chromatography
ColumnC18 Reverse Phase
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile/Methanol
Mass Spectrometry
Ionization ModeNegative ESI
Detection ModeMRM
This compound Precursor (m/z)[To be determined]
This compound Product 1 (m/z)80
This compound Product 2 (m/z)107
Internal StandardDeuterated N-acyl taurine

Note: Specific parameters such as cone voltage and collision energy must be optimized for the specific instrument used.

Conclusion and Future Directions

This compound is an intriguing endogenous lipid in the central nervous system with clear ties to the metabolic pathways of the endocannabinoid system. While its presence is confirmed, a significant opportunity exists for further research to delineate its precise physiological and pathological roles. Key areas for future investigation include:

  • Quantitative Mapping: Determining the absolute concentrations of this compound in different brain regions under normal and pathological conditions.

  • Signaling Pathway Elucidation: Identifying the specific downstream signaling cascades activated by this compound following TRP channel engagement.

  • Biosynthetic Enzyme Specificity: Characterizing the substrate specificity of ACNAT1 and BAAT for nervonic acid to confirm their roles in this compound synthesis in the CNS.

  • Pharmacological Modulation: Developing selective inhibitors for the biosynthesis or degradation of this compound to probe its function in vivo.

A deeper understanding of this compound's role in the CNS may unveil new therapeutic targets for a range of neurological and psychiatric disorders.

References

N-Nervonoyl Taurine: A Novel N-Acyl Taurine at the Crossroads of Neuromodulation and Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nervonoyl Taurine, a recently identified endogenous N-acyl taurine (NAT), is emerging as a significant bioactive lipid with potential roles in neuromodulation and metabolic regulation. This document provides a comprehensive technical overview of this compound, consolidating current knowledge on its biosynthesis, metabolism, and putative signaling pathways. Detailed experimental protocols for its synthesis and quantification are presented, alongside a quantitative analysis of its modulation by the key catabolic enzyme, Fatty Acid Amide Hydrolase (FAAH). This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this novel N-acyl taurine.

Introduction

N-acyl taurines (NATs) are a class of endogenous lipids formed by the conjugation of a fatty acid to the amino group of taurine. This compound is a specific NAT derived from nervonic acid (cis-15-tetracosenoic acid), a long-chain monounsaturated fatty acid enriched in the white matter of the brain. The discovery of this compound and other NATs has been largely driven by metabolomic studies of animals with genetic or pharmacological inactivation of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for their degradation.[1][2] This has unveiled a previously underappreciated signaling system with potential implications for a range of physiological processes.

Core Concepts and Quantitative Data

The metabolic stability of this compound is tightly regulated by FAAH. Inhibition or genetic knockout of this enzyme leads to a dramatic accumulation of this compound and other NATs in various tissues, highlighting the constitutive activity of this metabolic pathway.

ParameterTissue/ModelFold Increase (vs. Wild-Type/Control)Reference
This compound LevelsCentral Nervous System (FAAH-/- mice)~25-fold[3]
Polyunsaturated NATsKidney (1 hour post-FAAH inhibition)>10-fold[2]
C22:6 NAT LevelsKidney (FAAH-/- mice)Reaching up to ~5000 pmol/g tissue[2]
Various NAT SpeciesLiver (3 hours post-FAAH inhibition)>100-fold[1][4]

Table 1: Quantitative Analysis of N-Acyl Taurine Elevation upon FAAH Inactivation. This table summarizes the significant increase in N-acyl taurine levels observed in response to the absence or inhibition of the FAAH enzyme.

Biosynthesis and Catabolism Signaling Pathway

The lifecycle of this compound involves its synthesis in peroxisomes and its degradation by FAAH. This pathway is integral to maintaining the physiological concentrations of this signaling lipid.

cluster_peroxisome Peroxisome cluster_cytosol Cytosol / Membrane Nervonoyl-CoA Nervonoyl-CoA BAAT/ACNAT1 BAAT / ACNAT1 (N-acyltransferase) Nervonoyl-CoA->BAAT/ACNAT1 Substrate Taurine Taurine Taurine->BAAT/ACNAT1 Substrate N-Nervonoyl Taurine_p This compound BAAT/ACNAT1->N-Nervonoyl Taurine_p Biosynthesis N-Nervonoyl Taurine_c This compound N-Nervonoyl Taurine_p->N-Nervonoyl Taurine_c Transport FAAH Fatty Acid Amide Hydrolase (FAAH) N-Nervonoyl Taurine_c->FAAH Degradation TRPV1/TRPV4 TRPV1 / TRPV4 Ion Channels N-Nervonoyl Taurine_c->TRPV1/TRPV4 Potential Activation Nervonic Acid Nervonic Acid FAAH->Nervonic Acid Product Taurine_degraded Taurine FAAH->Taurine_degraded Product Ca2+_Influx Ca2+ Influx TRPV1/TRPV4->Ca2+_Influx Leads to Downstream Signaling Downstream Signaling Ca2+_Influx->Downstream Signaling

Figure 1: Biosynthesis and Catabolic Pathway of this compound. This diagram illustrates the synthesis of this compound from Nervonoyl-CoA and Taurine by the enzymes BAAT and ACNAT1 within the peroxisome. Following transport to the cytosol, it is degraded by FAAH into Nervonic Acid and Taurine. A potential signaling role through the activation of TRPV1/TRPV4 ion channels is also depicted.

Experimental Protocols

Chemical Synthesis of this compound

This protocol outlines a general method for the synthesis of this compound based on standard peptide coupling techniques.

Nervonic Acid Nervonic Acid Activated Nervonic Acid Activated Nervonic Acid (e.g., Nervonoyl Chloride) Nervonic Acid->Activated Nervonic Acid Activation Activating Agent Activating Agent (e.g., SOCl2, CDI, EDC/NHS) Activating Agent->Activated Nervonic Acid Coupling Reaction Nucleophilic Acyl Substitution Activated Nervonic Acid->Coupling Reaction Taurine in Base Taurine in Aqueous Base Taurine in Base->Coupling Reaction This compound This compound Coupling Reaction->this compound Purification Purification (e.g., Chromatography) This compound->Purification Final Product Pure N-Nervonoyl Taurine Purification->Final Product

Figure 2: General Workflow for the Chemical Synthesis of this compound. This diagram outlines the key steps in the synthesis of this compound, starting from the activation of nervonic acid, followed by coupling with taurine, and concluding with purification of the final product.

Methodology:

  • Activation of Nervonic Acid: Nervonic acid is converted to a more reactive acylating agent. This can be achieved by reacting it with thionyl chloride to form nervonoyl chloride, or by using coupling reagents such as N,N'-carbonyldiimidazole (CDI) or a combination of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS).

  • Coupling with Taurine: The activated nervonic acid is then slowly added to a solution of taurine dissolved in an aqueous basic solution (e.g., sodium hydroxide or a suitable buffer) with vigorous stirring. The reaction is typically carried out at a controlled temperature (e.g., 0-4°C) to minimize side reactions.

  • Reaction Quenching and Acidification: After the reaction is complete, it is quenched and the pH is carefully adjusted to be acidic, which protonates the sulfonic acid group and may precipitate the product.

  • Purification: The crude this compound is then purified. This may involve extraction with an organic solvent followed by crystallization or chromatographic techniques such as silica gel column chromatography to obtain the pure product.

  • Characterization: The final product should be characterized by standard analytical methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Quantification of this compound in Biological Samples

This protocol describes a standard method for the extraction and quantification of this compound from biological tissues using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[5]

Methodology:

  • Tissue Homogenization: Biological tissue samples are homogenized in a suitable solvent, typically a mixture of organic solvents like methanol or acetonitrile and water, often containing an internal standard (e.g., a deuterated analog of an NAT) for accurate quantification.

  • Lipid Extraction: A liquid-liquid extraction is performed to isolate the lipid fraction containing this compound. This is commonly done using a modified Bligh-Dyer or Folch extraction method.

  • Sample Concentration and Reconstitution: The organic phase containing the lipids is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a solvent compatible with the UPLC-MS/MS system.

  • UPLC-MS/MS Analysis:

    • Chromatographic Separation: The extracted sample is injected into a UPLC system equipped with a suitable column (e.g., a C18 column) for the separation of this compound from other lipids. A gradient elution with mobile phases such as water and acetonitrile/methanol, often with additives like formic acid or ammonium formate, is used.

    • Mass Spectrometric Detection: The eluent from the UPLC is introduced into a tandem mass spectrometer operating in negative ion mode. Detection is performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for this compound and the internal standard are monitored for high selectivity and sensitivity.

  • Data Analysis: The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve generated with known concentrations of synthetic this compound.

Potential Biological Functions and Future Directions

The accumulation of this compound and other NATs upon FAAH inhibition suggests that these molecules may have important physiological roles that are normally kept in check by their rapid degradation. While the precise functions of this compound are still under investigation, the known activities of other NATs provide some intriguing possibilities:

  • Neuromodulation: Given its enrichment in the brain and its structural similarity to other neuroactive lipids, this compound may play a role in neuronal signaling. The potential interaction of NATs with TRP channels, which are involved in sensory perception and neuronal excitability, warrants further investigation.[2]

  • Metabolic Regulation: Other NATs, such as N-oleoyl taurine, have been shown to improve glucose homeostasis and stimulate the secretion of glucagon-like peptide-1 (GLP-1).[4] It is plausible that this compound could have similar or distinct roles in metabolic regulation.

Future research should focus on elucidating the specific molecular targets of this compound, characterizing its downstream signaling pathways, and exploring its physiological and pathophysiological roles in the central nervous system and peripheral tissues. The development of selective agonists and antagonists for its putative receptors will be crucial for dissecting its biological functions and evaluating its therapeutic potential.

Conclusion

This compound is a fascinating and relatively unexplored member of the N-acyl taurine family. Its tight regulation by FAAH and its potential to interact with key signaling pathways position it as a molecule of significant interest for drug discovery and development. The methodologies and data presented in this technical guide provide a solid foundation for researchers to further unravel the biological significance of this novel bioactive lipid.

References

The Biological Function of N-Nervonoyl Taurine in Lipid Biochemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Nervonoyl Taurine is an endogenous N-acyl taurine (NAT), a class of lipid signaling molecules gaining prominence for their roles in metabolic regulation. This technical guide provides a comprehensive overview of the biological functions of this compound within the broader context of NATs in lipid biochemistry. While specific research on this compound is still emerging, this document synthesizes the current understanding of its metabolism, known signaling pathways of related NATs, and the effects of its parent compounds, nervonic acid and taurine, on lipid profiles. This guide includes quantitative data from relevant studies, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows to support further research and drug development in this area.

Introduction to this compound and N-Acyl Taurines

This compound is a fatty acid-taurine conjugate derived from nervonic acid, a C24:1 monounsaturated fatty acid.[1] It belongs to the larger family of N-acyl taurines (NATs), which are increasingly recognized as bioactive lipids involved in a variety of physiological processes.[2][3] NATs are structurally characterized by a fatty acyl chain of varying length and saturation attached to a taurine molecule via an amide bond. The degradation of NATs is primarily mediated by the enzyme Fatty Acid Amide Hydrolase (FAAH).[4][5] Consequently, in FAAH knockout (FAAH-/-) mice, levels of various NATs, including this compound, are significantly elevated, suggesting that FAAH plays a crucial role in regulating their endogenous concentrations.[4]

Metabolism of this compound

Biosynthesis

The biosynthesis of NATs, including presumably this compound, is thought to occur in peroxisomes. The key enzyme identified in the synthesis of polyunsaturated fatty acid-containing NATs in the liver is Bile Acid-CoA:Amino acid N-acyltransferase (BAAT).[6][7] This enzyme catalyzes the conjugation of a fatty acyl-CoA with taurine.

  • dot

    Synthesis_of_N_Acyl_Taurine cluster_peroxisome Peroxisome Fatty_Acid Fatty Acid (e.g., Nervonic Acid) Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase Activation Fatty_Acyl_CoA Fatty Acyl-CoA (e.g., Nervonoyl-CoA) Acyl_CoA_Synthetase->Fatty_Acyl_CoA BAAT BAAT Fatty_Acyl_CoA->BAAT Taurine Taurine Taurine->BAAT N_Acyl_Taurine N-Acyl Taurine (e.g., this compound) BAAT->N_Acyl_Taurine Conjugation

    Caption: Biosynthesis of N-Acyl Taurines in the Peroxisome.

Degradation

The primary enzyme responsible for the hydrolysis and inactivation of NATs is Fatty Acid Amide Hydrolase (FAAH).[4][5] FAAH cleaves the amide bond, releasing the fatty acid and taurine. The critical role of FAAH in NAT degradation is evidenced by the significant accumulation of these lipids in FAAH knockout mice.

  • dot

    Degradation_of_N_Acyl_Taurine N_Acyl_Taurine N-Acyl Taurine (e.g., this compound) FAAH FAAH N_Acyl_Taurine->FAAH Hydrolysis Fatty_Acid Fatty Acid (e.g., Nervonic Acid) FAAH->Fatty_Acid Taurine Taurine FAAH->Taurine

    Caption: Degradation of N-Acyl Taurines by FAAH.

Quantitative Data on N-Acyl Taurines

While specific quantitative data on the effects of this compound on plasma lipid profiles are limited, studies on FAAH knockout mice and the administration of taurine or other NATs provide valuable insights.

Compound/ModelTissue/MatrixAnalyteFold Change / EffectReference
This compound Brain (FAAH-/- mice vs. WT)This compound~25-fold increase[4]
N-Docosanoyl Taurine Brain (FAAH-/- mice vs. WT)N-Docosanoyl Taurine~12-fold increase[8]
Taurine Supplementation Rat Plasma (High Cholesterol Diet)Total Cholesterol32% reduction[9]
Rat Plasma (High Cholesterol Diet)LDL-Cholesterol37% reduction[9]
Rat Plasma (High Cholesterol Diet)Triglycerides43% reduction[9]
Rat Liver (High Cholesterol Diet)Cholesterol50% reduction[9]
Rat Liver (High Cholesterol Diet)Triglycerides30% reduction[9]
N-Oleoyl Taurine (C18:1 NAT) HFHS Diet-fed MicePeak Blood Glucose22% reduction[10]
HFHS Diet-fed MicePlasma GLP-12.9-fold increase[10]
HFHS Diet-fed MicePlasma Glucagon1.8-fold increase[10]
Taurine Supplementation Rat Serum (5% taurine diet)Total CholesterolSignificant decrease[6]
Rat Liver (5% taurine diet)Cholesterol & TriglyceridesSignificant decrease[6]

HFHS: High-Fat, High-Sucrose; WT: Wild-Type.

Signaling Pathways and Biological Functions

The biological functions of NATs are diverse and appear to be dependent on the specific fatty acyl chain. Key signaling pathways and functions include:

GPR119 Activation and Incretin Secretion

Certain NATs, such as N-oleoyl taurine, have been identified as agonists for the G-protein coupled receptor 119 (GPR119).[3][10] GPR119 is expressed in pancreatic β-cells and intestinal L-cells. Activation of GPR119 in L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that plays a crucial role in glucose homeostasis by promoting insulin secretion.[10][11] The signaling cascade involves Gαs protein activation, leading to increased intracellular cyclic AMP (cAMP).[11]

  • dot

    GPR119_Signaling_Pathway cluster_L_Cell Intestinal L-Cell N_Oleoyl_Taurine N-Oleoyl Taurine GPR119 GPR119 N_Oleoyl_Taurine->GPR119 Binds to G_alpha_s Gαs GPR119->G_alpha_s Activates Adenylate_Cyclase Adenylate Cyclase G_alpha_s->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP ATP->Adenylate_Cyclase PKA PKA cAMP->PKA Activates GLP1_Vesicle GLP-1 Vesicle PKA->GLP1_Vesicle Promotes Exocytosis GLP1_Secretion GLP-1 Secretion GLP1_Vesicle->GLP1_Secretion

    Caption: GPR119 Signaling Pathway for N-Oleoyl Taurine.

Activation of TRP Ion Channels

Some NATs, particularly those with polyunsaturated acyl chains, can activate members of the transient receptor potential (TRP) family of calcium channels, such as TRPV1 and TRPV4.[12] This suggests a role for these lipids in calcium signaling, which could have wide-ranging physiological implications.

Regulation of Lipid Metabolism

While direct evidence for this compound's role in lipid metabolism is still under investigation, studies on taurine supplementation have consistently demonstrated beneficial effects on lipid profiles. Taurine has been shown to reduce plasma and liver cholesterol and triglycerides.[9][13][14][15][16][17] These effects are partly attributed to the upregulation of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, which promotes the conversion of cholesterol to bile acids.[15]

Experimental Protocols

In Vivo Administration of N-Acyl Taurines in Mice

This protocol describes the general procedure for intraperitoneal (IP) injection of N-acyl taurines in mice to assess their in vivo effects.

  • dot

    In_Vivo_Administration_Workflow Start Start Preparation Prepare N-Acyl Taurine Solution (e.g., in vehicle) Start->Preparation Restrain Restrain Mouse Preparation->Restrain Inject Perform Intraperitoneal (IP) Injection (Lower right abdominal quadrant) Restrain->Inject Monitor Monitor Animal for Adverse Effects Inject->Monitor Collect Collect Blood/Tissue Samples at Specified Time Points Monitor->Collect Analyze Analyze Samples (e.g., for lipid profiles, hormone levels) Collect->Analyze End End Analyze->End

    Caption: Workflow for In Vivo Administration of N-Acyl Taurines.

Methodology:

  • Preparation of Dosing Solution: Dissolve this compound in a suitable vehicle (e.g., a mixture of saline, ethanol, and Tween 80) to the desired concentration.

  • Animal Handling: Acclimatize mice to handling prior to the experiment. On the day of the experiment, weigh each mouse to determine the correct injection volume.

  • Injection Procedure: Restrain the mouse securely. For IP injection, insert a 25-27 gauge needle into the lower right quadrant of the abdomen at a 30-45 degree angle.[3] Aspirate to ensure the needle has not entered the bladder or intestines before slowly injecting the solution.[3]

  • Post-injection Monitoring: Observe the animals for any signs of distress or adverse reactions.

  • Sample Collection: At predetermined time points, collect blood via tail vein or cardiac puncture, and harvest tissues of interest (e.g., liver, brain, adipose tissue).

Quantification of this compound by UPLC-MS/MS

This protocol outlines the general steps for the sensitive and specific quantification of this compound in biological samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Methodology:

  • Sample Preparation:

    • Homogenize tissue samples in an appropriate solvent (e.g., methanol or a chloroform/methanol mixture).

    • Add an internal standard (e.g., a deuterated analog of an N-acyl taurine) to correct for extraction efficiency and matrix effects.

    • Perform lipid extraction, for example, using a modified Bligh-Dyer or Folch method.

    • Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent for UPLC-MS/MS analysis.[18][19]

  • UPLC Separation:

    • Inject the reconstituted sample onto a reverse-phase UPLC column (e.g., C18).

    • Use a gradient elution with mobile phases typically consisting of water and acetonitrile or methanol, often with additives like formic acid or ammonium acetate to improve ionization.

  • MS/MS Detection:

    • Utilize a tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Set the instrument to detect specific precursor-to-product ion transitions for this compound and the internal standard for high selectivity and sensitivity.[20][21][22]

  • Quantification:

    • Generate a standard curve using known concentrations of this compound.

    • Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

In Vitro GLP-1 Secretion Assay

This protocol describes a method to assess the ability of this compound to stimulate GLP-1 secretion from an enteroendocrine L-cell line, such as GLUTag cells.[1][10][13][23][24]

Methodology:

  • Cell Culture: Culture GLUTag cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

  • Seeding: Seed cells in 24-well plates and allow them to reach approximately 80% confluency.[23]

  • Pre-incubation: Wash the cells with a Krebs-Ringer Bicarbonate Buffer (KRBB) and pre-incubate for 1-2 hours to establish a baseline.[10]

  • Treatment: Replace the pre-incubation buffer with KRBB containing various concentrations of this compound or vehicle control. Include a positive control such as forskolin/IBMX or high glucose.[10][23]

  • Incubation: Incubate the cells for a defined period (e.g., 2 hours) at 37°C.[1][10][13][23]

  • Sample Collection: Collect the supernatant from each well.

  • GLP-1 Measurement: Quantify the concentration of active GLP-1 in the supernatant using a commercially available ELISA kit.

  • Data Normalization: Lyse the cells and determine the total protein content in each well to normalize the GLP-1 secretion data.

Conclusion and Future Directions

This compound is an intriguing endogenous lipid with the potential to play a significant role in lipid biochemistry and metabolic regulation. While its direct biological functions are still being elucidated, the broader class of N-acyl taurines demonstrates clear involvement in glucose homeostasis, appetite regulation, and potentially lipid metabolism. The dramatic accumulation of this compound in the brains of FAAH knockout mice strongly suggests a role in the central nervous system.

Future research should focus on:

  • Elucidating the specific signaling pathways activated by this compound, including its potential interaction with GPR119, TRP channels, and nuclear receptors such as PPARs.

  • Conducting in vivo studies to determine the direct effects of this compound administration on plasma lipid profiles, including cholesterol and triglycerides.

  • Investigating the physiological and pathological implications of altered this compound levels, particularly in the context of metabolic and neurological disorders.

The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and the broader class of N-acyl taurines.

References

N-Nervonoyl Taurine: A Technical Guide to its Mechanism of Action on Transient Receptor Potential (TRP) Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl taurines (NATs) are a class of endogenous lipids that have emerged as significant signaling molecules in various physiological processes. Among these, N-Nervonoyl Taurine, a conjugate of nervonic acid and taurine, is of particular interest due to its potential interactions with Transient Receptor Potential (TRP) channels. This technical guide provides an in-depth overview of the current understanding of the mechanism of action of this compound and related N-acyl taurines on TRP channels, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways. While specific quantitative data for this compound is still emerging, this guide leverages data from closely related N-acyl taurines to provide a comprehensive picture for researchers in drug discovery and development.

Core Mechanism: Activation of TRP Channels

N-acyl taurines have been identified as endogenous activators of specific TRP channels, notably TRPV1 and TRPV4.[1] The activation of these channels by NATs leads to an influx of cations, primarily calcium (Ca2+), which in turn triggers various downstream cellular responses. The levels of NATs, including this compound, are endogenously regulated by the fatty acid amide hydrolase (FAAH), an enzyme that catabolizes these lipids.[1] Inhibition of FAAH leads to an accumulation of NATs, thereby enhancing their signaling effects through TRP channels.[1]

Quantitative Data on N-Acyl Taurine Activity on TRP Channels

While specific dose-response data for this compound on TRP channels is not yet extensively published, studies on other structurally related N-acyl taurines provide valuable insights into the potential potency and efficacy of this class of molecules. The following table summarizes available quantitative data for the activation of TRPV1 by N-arachidonoyl taurine (NAT), a well-studied member of the N-acyl taurine family.

CompoundTRP ChannelCell TypeAssayParameterValueReference
N-arachidonoyl taurine (NAT)TRPV1Mouse Prefrontal Cortex NeuronsWhole-cell Patch ClampIncrease in sEPSC frequency~150% of baseline at 10 µM[2]
N-arachidonoyl taurine (NAT)TRPV1Mouse Prefrontal Cortex NeuronsWhole-cell Patch ClampIncrease in eEPSC amplitudeSignificant increase at 10 µM[2]

Experimental Protocols

The investigation of this compound's effects on TRP channels relies on established biophysical and cell-based assays. The following are detailed methodologies for key experiments cited in the study of N-acyl taurines.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for directly measuring ion channel activity. It allows for the recording of ionic currents across the cell membrane in response to the application of N-acyl taurines.

Objective: To measure the activation or modulation of TRP channels by this compound.

Cell Preparation:

  • HEK293T cells are transiently transfected with the desired TRP channel (e.g., human TRPV1) cDNA using a suitable transfection reagent.

  • Cells are cultured on glass coverslips for 24-48 hours post-transfection.

  • For neuronal recordings, primary neurons from specific brain regions (e.g., prefrontal cortex) are isolated and cultured.[2]

Recording Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.2 with CsOH.

Recording Procedure:

  • Coverslips with adherent cells are placed in a recording chamber on the stage of an inverted microscope.

  • Borosilicate glass pipettes with a resistance of 3-5 MΩ are filled with the internal solution and positioned using a micromanipulator.

  • A gigaohm seal is formed between the pipette tip and the cell membrane.

  • The membrane patch is ruptured by gentle suction to achieve the whole-cell configuration.

  • Cells are voltage-clamped at a holding potential of -60 mV.

  • This compound is applied to the bath via a perfusion system at varying concentrations.

  • Current responses are recorded and analyzed to determine changes in channel activity, such as current amplitude and frequency of spontaneous postsynaptic currents (sEPSCs) in neurons.[2]

Calcium Imaging

This method is used to indirectly measure the activation of Ca2+-permeable channels like TRPV1 by monitoring changes in intracellular calcium concentration.

Objective: To visualize and quantify the increase in intracellular calcium in response to this compound application.

Cell Preparation and Dye Loading:

  • Cells expressing the target TRP channel are grown on glass-bottom dishes.

  • Cells are loaded with a ratiometric calcium indicator dye, such as Fura-2 AM (acetoxymethyl ester), typically at a concentration of 2-5 µM in a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for 30-60 minutes at 37°C.

  • After loading, cells are washed with the buffer to remove extracellular dye and allowed to de-esterify the AM ester for at least 30 minutes.

Imaging Procedure:

  • The dish is mounted on the stage of a fluorescence microscope equipped with a calcium imaging system.

  • Cells are alternately excited at 340 nm and 380 nm, and the emission is collected at ~510 nm.

  • A baseline fluorescence ratio (F340/F380) is established before the application of the compound.

  • This compound is added to the bath, and the changes in the fluorescence ratio are recorded over time.

  • An increase in the F340/F380 ratio indicates an increase in intracellular calcium concentration, signifying channel activation.

  • At the end of the experiment, ionomycin (a calcium ionophore) and a calcium-free solution containing EGTA are added to calibrate the signal and determine the maximum and minimum fluorescence ratios.

Signaling Pathways and Logical Relationships

The interaction of this compound with TRP channels is part of a larger signaling network. The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows.

FAAH_NAT_TRP_Signaling cluster_synthesis Biosynthesis & Degradation cluster_action Mechanism of Action Nervonic Acid Nervonic Acid NAT Synthase NAT Synthase Nervonic Acid->NAT Synthase Taurine Taurine Taurine->NAT Synthase This compound This compound NAT Synthase->this compound Conjugation FAAH FAAH This compound->FAAH Hydrolysis TRPV1/TRPV4 TRPV1/TRPV4 This compound->TRPV1/TRPV4 Activation Inactive Metabolites Inactive Metabolites FAAH->Inactive Metabolites Ca2+ Influx Ca2+ Influx TRPV1/TRPV4->Ca2+ Influx Channel Opening Cellular Response Cellular Response Ca2+ Influx->Cellular Response Downstream Signaling

FAAH-NAT-TRP Signaling Pathway

This diagram illustrates the biosynthesis of this compound, its degradation by FAAH, and its subsequent activation of TRPV1/TRPV4 channels, leading to calcium influx and cellular responses.

Patch_Clamp_Workflow Cell Culture Cell Culture Transfection (TRP Channel) Transfection (TRP Channel) Cell Culture->Transfection (TRP Channel) Plating on Coverslips Plating on Coverslips Transfection (TRP Channel)->Plating on Coverslips Whole-Cell Configuration Whole-Cell Configuration Plating on Coverslips->Whole-Cell Configuration Drug Application Drug Application Whole-Cell Configuration->Drug Application Data Acquisition Data Acquisition Drug Application->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis

Whole-Cell Patch-Clamp Workflow

This workflow diagram outlines the key steps involved in a whole-cell patch-clamp experiment to study the effects of this compound on TRP channels.

Calcium_Imaging_Workflow Cell Culture on Glass-Bottom Dish Cell Culture on Glass-Bottom Dish Fura-2 AM Loading Fura-2 AM Loading Cell Culture on Glass-Bottom Dish->Fura-2 AM Loading Wash & De-esterification Wash & De-esterification Fura-2 AM Loading->Wash & De-esterification Baseline Fluorescence Measurement Baseline Fluorescence Measurement Wash & De-esterification->Baseline Fluorescence Measurement Compound Application Compound Application Baseline Fluorescence Measurement->Compound Application Time-Lapse Imaging Time-Lapse Imaging Compound Application->Time-Lapse Imaging Data Analysis (Ratio Imaging) Data Analysis (Ratio Imaging) Time-Lapse Imaging->Data Analysis (Ratio Imaging)

Calcium Imaging Workflow

This diagram details the sequential steps of a calcium imaging experiment to measure TRP channel activation by this compound.

Conclusion and Future Directions

This compound and other N-acyl taurines represent a promising class of endogenous modulators of TRP channels. Their activity, regulated by the enzyme FAAH, points to a novel signaling pathway with potential therapeutic implications in areas such as pain, inflammation, and metabolic disorders. While the direct interaction and activation of TRPV1 and TRPV4 by NATs are established, further research is required to:

  • Determine the specific EC50 and IC50 values of this compound on a broader range of TRP channels.

  • Elucidate the detailed downstream signaling cascades initiated by NAT-mediated TRP channel activation in different cell types.

  • Explore the therapeutic potential of modulating this compound levels, either through direct administration or by targeting the FAAH enzyme.

This technical guide provides a solid foundation for researchers and drug development professionals to delve into the intricate mechanism of action of this compound on TRP channels and to guide future investigations in this exciting field.

References

An In-Depth Technical Guide on the Interaction of N-Nervonoyl Taurine with Fatty Acid Amide Hydrolase (FAAH)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nervonoyl Taurine, a member of the N-acyl taurine (NAT) class of endogenous signaling lipids, interacts with Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system. This document provides a comprehensive technical overview of this interaction, including the enzymatic hydrolysis by FAAH, downstream signaling pathways, and detailed experimental protocols. While specific kinetic data for this compound is limited, this guide synthesizes available information on related long-chain NATs to provide a thorough understanding of their biochemical and physiological significance.

Introduction

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme responsible for the degradation of a variety of endogenous fatty acid amides, most notably the endocannabinoid anandamide.[1] In addition to N-acylethanolamines (NAEs), FAAH also hydrolyzes the more recently discovered class of N-acyl taurines (NATs).[2][3] These lipids, including this compound, are emerging as important signaling molecules with diverse physiological roles.[4][5] Understanding the interaction between this compound and FAAH is crucial for elucidating its biological functions and for the development of novel therapeutics targeting the endocannabinoid system and related pathways.

This compound is characterized by a long-chain monounsaturated nervonic acid (24:1) backbone amide-linked to a taurine head group. The presence of FAAH regulates the tissue levels of NATs, and inhibition or genetic deletion of FAAH leads to a significant accumulation of these compounds.[4] This accumulation, in turn, can modulate various signaling pathways, highlighting the importance of FAAH in controlling NAT bioactivity.

Enzymatic Interaction with FAAH

This compound is a substrate for FAAH; however, its hydrolysis is significantly slower compared to other well-characterized FAAH substrates like anandamide.[2][6] This slow rate of hydrolysis suggests that this compound may have a prolonged signaling lifetime in vivo, particularly under conditions of reduced FAAH activity.

Quantitative Data on FAAH Hydrolysis
SubstrateEnzymeHydrolysis Rate (nmol/min/mg)Fold Difference vs. AnandamideReference
N-Arachidonoyl-taurine (C20:4-NAT)Transfected FAAH0.0412.5-fold lower[2]
Anandamide (C20:4-NAE)Transfected FAAH0.5-[2]

It has also been noted that N-fatty acyl taurines with chain lengths similar to this compound are hydrolyzed 2,000-50,000 times more slowly by FAAH compared to oleoyl ethanolamide.[6] This substantial difference underscores the unique interaction of very-long-chain NATs with the FAAH active site.

Downstream Signaling Pathways

The accumulation of this compound and other NATs, due to FAAH inhibition, leads to the activation of downstream signaling pathways, primarily through G-protein coupled receptors (GPCRs) and transient receptor potential (TRP) channels.

GPR119 Activation

Several N-acyl taurines have been identified as agonists of GPR119, a Gαs-coupled receptor predominantly expressed in pancreatic β-cells and intestinal L-cells.[3][7] Activation of GPR119 by NATs stimulates the release of insulin and glucagon-like peptide-1 (GLP-1), playing a role in glucose homeostasis.[3][7]

GPR119_Signaling N-Acyl Taurine GPR119 Signaling Pathway NAT This compound (or other NATs) GPR119 GPR119 NAT->GPR119 activates FAAH_inhibition FAAH Inhibition FAAH_inhibition->NAT increases levels AC Adenylate Cyclase GPR119->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Insulin_Release Insulin Release (Pancreatic β-cells) PKA->Insulin_Release leads to GLP GLP PKA->GLP GLP1_Release GLP-1 Release (Intestinal L-cells) -1 -1 _Release leads to

GPR119 Signaling Pathway
TRPV1 Channel Activation

N-acyl taurines, particularly those with polyunsaturated acyl chains, are known to activate the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel involved in pain perception and inflammation.[5][8] Activation of TRPV1 by NATs leads to an influx of calcium ions, triggering downstream cellular responses.

TRPV1_Signaling N-Acyl Taurine TRPV1 Signaling Pathway NAT This compound (or other NATs) TRPV1 TRPV1 Channel NAT->TRPV1 activates FAAH_inhibition FAAH Inhibition FAAH_inhibition->NAT increases levels Ca_influx Ca²⁺ Influx TRPV1->Ca_influx mediates Cellular_Response Downstream Cellular Responses (e.g., Neurotransmitter Release) Ca_influx->Cellular_Response triggers

TRPV1 Signaling Pathway

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of N-acyl taurines involves the Schotten-Baumann reaction between a fatty acid chloride and an alkali metal salt of taurine.[9]

Materials:

  • Nervonoyl chloride

  • Sodium taurate (or taurine and sodium hydroxide)

  • Anhydrous, inert solvent (e.g., dichloromethane, toluene)

  • Stirring apparatus

  • Reaction vessel

  • Purification system (e.g., column chromatography)

Procedure:

  • Dissolve sodium taurate in water.

  • In a separate vessel, dissolve nervonoyl chloride in an inert organic solvent.

  • Slowly add the nervonoyl chloride solution to the aqueous sodium taurate solution with vigorous stirring.

  • Maintain the pH of the reaction mixture between 7 and 9 by the dropwise addition of a sodium hydroxide solution.

  • Allow the reaction to proceed at room temperature for several hours.

  • Monitor the reaction progress by a suitable method (e.g., TLC).

  • Upon completion, acidify the mixture to precipitate the this compound.

  • Collect the precipitate by filtration and wash with cold water.

  • Purify the product by recrystallization or column chromatography.

Synthesis_Workflow Synthesis of this compound cluster_reactants Reactants Preparation Nervonoyl_Cl Nervonoyl Chloride in organic solvent Reaction Schotten-Baumann Reaction Nervonoyl_Cl->Reaction Sodium_Taurate Sodium Taurate in aqueous solution Sodium_Taurate->Reaction Purification Purification Reaction->Purification Acidification & Filtration Product This compound Purification->Product Recrystallization or Chromatography

This compound Synthesis
FAAH Hydrolysis Assay for N-Acyl Taurines (LC-MS/MS-based)

Given the slow hydrolysis rate of this compound, a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended over fluorometric assays. This method allows for the direct quantification of the substrate and its hydrolysis products.

Materials:

  • Recombinant human or rat FAAH

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.1% BSA)

  • Internal standard (e.g., deuterated N-acyl taurine)

  • Quenching solution (e.g., ice-cold acetonitrile)

  • LC-MS/MS system

Procedure:

  • Enzyme Preparation: Dilute the FAAH enzyme to the desired concentration in the assay buffer.

  • Reaction Setup: In a microcentrifuge tube, combine the FAAH enzyme solution and the this compound substrate.

  • Incubation: Incubate the reaction mixture at 37°C for an extended period (e.g., 1-4 hours) due to the slow reaction rate.

  • Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Sample Preparation: Centrifuge the quenched reaction mixture to precipitate the protein. Transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Analysis: Inject the sample onto the LC-MS/MS system. Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify this compound and its hydrolysis product, nervonic acid.

  • Data Analysis: Calculate the rate of hydrolysis by quantifying the amount of product formed over time, normalized to the amount of enzyme used.

FAAH_Assay_Workflow FAAH Hydrolysis Assay Workflow Enzyme_Prep Enzyme Preparation (FAAH in buffer) Reaction_Setup Reaction Setup (Enzyme + Substrate) Enzyme_Prep->Reaction_Setup Incubation Incubation (37°C, 1-4h) Reaction_Setup->Incubation Quenching Reaction Quenching (Acetonitrile + IS) Incubation->Quenching Sample_Prep Sample Preparation (Centrifugation) Quenching->Sample_Prep LCMS_Analysis LC-MS/MS Analysis (MRM) Sample_Prep->LCMS_Analysis Data_Analysis Data Analysis (Calculate hydrolysis rate) LCMS_Analysis->Data_Analysis

FAAH Hydrolysis Assay

Conclusion

This compound represents a fascinating class of bioactive lipids whose signaling activities are tightly regulated by FAAH. Although it is a poor substrate for FAAH, this slow hydrolysis likely contributes to its sustained signaling effects on downstream targets such as GPR119 and TRPV1. The lack of specific kinetic data for this compound highlights an area for future research that will be critical for a complete understanding of its physiological and pathological roles. The experimental protocols provided herein offer a framework for researchers to further investigate the intricate interactions of this compound and other long-chain N-acyl taurines with the endocannabinoid system and beyond. This knowledge will be instrumental in the development of novel therapeutic strategies for a range of disorders, including metabolic diseases and chronic pain.

References

N-Nervonoyl Taurine and its Nexus with Nervonic Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nervonoyl Taurine, an endogenous N-acyl taurine, represents a fascinating intersection of very-long-chain monounsaturated fatty acid and amino acid metabolism. This technical guide provides an in-depth exploration of the synthesis, degradation, and potential physiological roles of this compound, with a specific focus on its intricate relationship with nervonic acid metabolism. Drawing from current scientific literature, this document details the metabolic pathways, key enzymatic players, and the analytical methodologies used to quantify and study these molecules. Furthermore, it presents quantitative data from various studies in structured tables and visualizes the complex biochemical pathways and experimental workflows using Graphviz diagrams. This guide is intended to be a comprehensive resource for researchers and professionals in the fields of neuroscience, lipid biochemistry, and drug development, offering insights into a potentially significant area of metabolic regulation and therapeutic intervention.

Introduction

Nervonic acid (C24:1, n-9) is a very-long-chain monounsaturated fatty acid (VLCFA) that is highly enriched in the white matter of the brain, where it is a crucial component of sphingolipids in the myelin sheath.[1] Its metabolism, including synthesis and degradation, is tightly regulated and has been implicated in various neurological disorders. Taurine, a sulfur-containing amino acid, is also abundant in the central nervous system and plays a myriad of roles, including neuromodulation, osmoregulation, and antioxidant defense.[2][3]

The conjugation of nervonic acid and taurine forms this compound, a member of the N-acyl taurine (NAT) class of bioactive lipids. These molecules are emerging as important signaling lipids with diverse physiological functions. This guide delves into the biochemical intricacies of this compound, examining its metabolic lifecycle and its connection to the broader pathways of nervonic acid metabolism.

Nervonic Acid Metabolism

Biosynthesis of Nervonic Acid

Nervonic acid is synthesized in the endoplasmic reticulum through the elongation of oleic acid (C18:1). This process involves a multi-enzyme complex known as the fatty acid elongase (FAE) system. The key steps are as follows:

  • Condensation: The initial and rate-limiting step is catalyzed by β-ketoacyl-CoA synthase (KCS), which condenses malonyl-CoA with oleoyl-CoA.

  • Reduction: The resulting β-ketoacyl-CoA is reduced by a β-ketoacyl-CoA reductase (KCR).

  • Dehydration: A 3-hydroxyacyl-CoA dehydratase (HCD) then removes a water molecule.

  • Second Reduction: Finally, a trans-2,3-enoyl-CoA reductase (ECR) reduces the double bond to form an elongated acyl-CoA.

This four-step cycle is repeated to extend the fatty acid chain by two carbons in each cycle, ultimately leading to the formation of nervonoyl-CoA.

Degradation of Nervonic Acid

As a VLCFA, nervonic acid undergoes β-oxidation primarily within peroxisomes, as mitochondria are not equipped to handle fatty acids of this chain length.[4] The process in peroxisomes differs slightly from mitochondrial β-oxidation, with the initial dehydrogenation step being catalyzed by a peroxisome-specific acyl-CoA oxidase that produces H₂O₂. The chain-shortened acyl-CoAs are then transported to the mitochondria for complete oxidation.

This compound Metabolism

Synthesis of this compound

This compound is synthesized through the conjugation of nervonoyl-CoA and taurine. This reaction is catalyzed by N-acyltransferases. One of the key enzymes identified in the synthesis of N-acyl taurines is the bile acid-CoA:amino acid N-acyltransferase (BAAT).[5][6] While primarily known for its role in bile acid conjugation, BAAT has been shown to have broader substrate specificity, including the ability to conjugate very-long-chain fatty acyl-CoAs with taurine.[7] Another enzyme, acyl-coenzyme A:amino acid N-acyltransferase (ACNAT1), has also been identified as a peroxisomal enzyme that can conjugate VLCFAs to taurine.[8]

Degradation of this compound

The primary enzyme responsible for the hydrolysis of this compound back to nervonic acid and taurine is Fatty Acid Amide Hydrolase (FAAH).[1] FAAH is a serine hydrolase that plays a crucial role in terminating the signaling of a variety of fatty acid amides. Studies in FAAH knockout mice have shown a significant accumulation of this compound, confirming its role as a key enzyme in its degradation.[1]

Quantitative Data on this compound and Nervonic Acid

The following tables summarize quantitative data from various studies on the levels of this compound and nervonic acid in different biological samples and experimental conditions.

Table 1: this compound Levels in Wild-Type and FAAH Knockout Mice

TissueWild-Type (pmol/g)FAAH -/- (pmol/g)Fold IncreaseReference
BrainUndetectable~50>50[1]
Spinal CordUndetectable~250>250[1]

Note: The original study reported an approximate 25-fold increase in the brain and spinal cord of FAAH -/- mice compared to wild-type, where it was undetectable.

Table 2: Nervonic Acid Levels in a Mouse Model of Alzheimer's Disease

Treatment GroupHippocampus Nervonic Acid (relative abundance)Reference
ControlBaseline[9]
D-galactose/AlCl3 ModelDecreased[9]
Model + Nervonic Acid (10.95 mg/kg)Increased vs. Model[9]
Model + Nervonic Acid (43.93 mg/kg)Significantly Increased vs. Model[9]

Experimental Protocols

Quantification of this compound by UPLC-MS/MS

This protocol is based on a validated method for the analysis of N-acyl taurines in biological samples.

5.1.1. Sample Preparation (Lipid Extraction)

  • Homogenize tissue samples in a suitable buffer.

  • Add an internal standard (e.g., deuterated N-acyl taurine) to the homogenate.

  • Perform a liquid-liquid extraction using a solvent system such as chloroform/methanol/water (2:1:0.8, v/v/v).

  • Vortex the mixture vigorously and centrifuge to separate the phases.

  • Collect the lower organic phase containing the lipids.

  • Dry the organic phase under a stream of nitrogen.

  • Reconstitute the lipid extract in a suitable solvent (e.g., methanol) for UPLC-MS/MS analysis.

5.1.2. UPLC-MS/MS Analysis

  • UPLC System: A high-performance liquid chromatography system equipped with a C18 reversed-phase column.

  • Mobile Phase: A gradient of water and acetonitrile/isopropanol, both containing a suitable modifier like formic acid or ammonium acetate.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI-) mode.

  • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for this compound and the internal standard. A common product ion for N-acyl taurines is m/z 124 (the taurine fragment).

In Vitro FAAH Hydrolysis Assay

This protocol describes a method to measure the enzymatic activity of FAAH on this compound.

5.2.1. Reaction Setup

  • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • In a microcentrifuge tube, combine the reaction buffer, a source of FAAH enzyme (e.g., recombinant FAAH or tissue homogenate), and the this compound substrate.

  • Initiate the reaction by incubating at 37°C for a defined period.

  • Stop the reaction by adding an organic solvent (e.g., ice-cold acetonitrile).

5.2.2. Product Quantification

  • Centrifuge the reaction mixture to precipitate proteins.

  • Analyze the supernatant for the presence of the product (nervonic acid or taurine) using a suitable analytical method such as LC-MS or a colorimetric assay for taurine.

  • Calculate the rate of hydrolysis based on the amount of product formed over time.

Visualization of Pathways and Workflows

Metabolic Pathways

Nervonic_Acid_Metabolism cluster_synthesis Nervonic Acid Synthesis (Endoplasmic Reticulum) cluster_conjugation This compound Synthesis cluster_degradation Degradation Pathways Oleoyl-CoA Oleoyl-CoA Elongation_Cycle_1 Elongation_Cycle_1 Oleoyl-CoA->Elongation_Cycle_1 KCS, KCR, HCD, ECR Eicosenoyl-CoA (C20:1) Eicosenoyl-CoA (C20:1) Elongation_Cycle_1->Eicosenoyl-CoA (C20:1) Elongation_Cycle_2 Elongation_Cycle_2 Eicosenoyl-CoA (C20:1)->Elongation_Cycle_2 KCS, KCR, HCD, ECR Erucyl-CoA (C22:1) Erucyl-CoA (C22:1) Elongation_Cycle_2->Erucyl-CoA (C22:1) Elongation_Cycle_3 Elongation_Cycle_3 Erucyl-CoA (C22:1)->Elongation_Cycle_3 KCS, KCR, HCD, ECR Nervonoyl-CoA Nervonoyl-CoA Elongation_Cycle_3->Nervonoyl-CoA N-Nervonoyl_Taurine N-Nervonoyl_Taurine Nervonoyl-CoA->N-Nervonoyl_Taurine BAAT / ACNAT1 Nervonic_Acid Nervonic_Acid N-Nervonoyl_Taurine->Nervonic_Acid FAAH Taurine Taurine Taurine->N-Nervonoyl_Taurine Peroxisomal_Beta_Oxidation Peroxisomal_Beta_Oxidation Nervonic_Acid->Peroxisomal_Beta_Oxidation Acyl-CoA Oxidase Acetyl-CoA Acetyl-CoA Peroxisomal_Beta_Oxidation->Acetyl-CoA

Caption: Metabolic pathways of nervonic acid and this compound.

Experimental Workflow

Lipidomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase cluster_data_processing Data Processing and Analysis Tissue_Homogenization Tissue_Homogenization Internal_Standard_Spiking Internal_Standard_Spiking Tissue_Homogenization->Internal_Standard_Spiking Liquid_Liquid_Extraction Liquid_Liquid_Extraction Internal_Standard_Spiking->Liquid_Liquid_Extraction Phase_Separation Phase_Separation Liquid_Liquid_Extraction->Phase_Separation Drying_and_Reconstitution Drying_and_Reconstitution Phase_Separation->Drying_and_Reconstitution UPLC_Separation UPLC_Separation Drying_and_Reconstitution->UPLC_Separation MS_MS_Detection MS_MS_Detection UPLC_Separation->MS_MS_Detection Peak_Integration Peak_Integration MS_MS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Statistical_Analysis Statistical_Analysis Quantification->Statistical_Analysis

Caption: Experimental workflow for lipidomics analysis of this compound.

Discussion and Future Perspectives

The study of this compound and its relationship with nervonic acid metabolism is a burgeoning field with significant potential. The intricate interplay between these molecules suggests a sophisticated regulatory network within the central nervous system and other tissues. The accumulation of this compound in the absence of FAAH points to its potential role in signaling pathways that are yet to be fully elucidated.

Future research should focus on several key areas:

  • Elucidating the physiological function of this compound: Does it act on specific receptors or ion channels? How does it influence neuronal function and myelination?

  • Investigating the regulation of this compound synthesis: What factors control the activity of BAAT and ACNAT1 towards nervonoyl-CoA?

  • Exploring the therapeutic potential: Could modulating the levels of this compound be a viable strategy for treating neurological disorders associated with demyelination or abnormal nervonic acid metabolism? Answering these questions will undoubtedly provide a deeper understanding of lipid metabolism and may pave the way for novel therapeutic interventions.

Conclusion

This compound is an intriguing endogenous lipid that is metabolically linked to nervonic acid. Its synthesis and degradation are controlled by specific enzymes, and its levels are altered in enzymatic deficiency models. This technical guide has provided a comprehensive overview of the current knowledge in this area, including metabolic pathways, quantitative data, and experimental methodologies. The continued investigation of this compound is poised to reveal new insights into the complex world of lipid signaling and its role in health and disease.

References

Characterization of N-Nervonoyl Taurine in Brain Lipidomics: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nervonoyl Taurine is an endogenous N-acyl taurine (NAT) lipid molecule that has garnered increasing interest within the field of neuro-lipidomics. As a conjugate of nervonic acid, a long-chain monounsaturated fatty acid abundant in the brain's white matter, and the neuroactive amino acid taurine, this compound is implicated in various physiological and pathological processes within the central nervous system (CNS). This technical guide provides a comprehensive overview of the characterization of this compound in brain lipidomics, including its biosynthesis, degradation, and signaling functions. Detailed experimental protocols for its quantification and visualization of its associated pathways are presented to facilitate further research and drug development efforts in this area.

Introduction

N-acyl taurines (NATs) are a class of bioactive lipids regulated by the fatty acid amide hydrolase (FAAH) enzyme.[1] Among these, this compound stands out due to its constituent parts: nervonic acid (C24:1), a key component of myelin, and taurine, an amino acid with diverse functions in the brain, including neuromodulation, neuroprotection, and osmoregulation.[2][3] The discovery of elevated levels of long-chain saturated and monounsaturated NATs, including this compound, in the brains of FAAH knockout mice has highlighted their potential significance in CNS biology.[4] This guide aims to provide a detailed technical resource for researchers investigating the role of this compound in brain lipidomics.

Quantitative Data on this compound in the Brain

The concentration of this compound in the brain is tightly regulated, primarily by the activity of the enzyme Fatty Acid Amide Hydrolase (FAAH). Inactivation of FAAH leads to a significant accumulation of this compound, suggesting a dynamic turnover of this lipid in the CNS.

Condition Tissue Fold Change in this compound Reference
Fatty Acid Amide Hydrolase Knockout (FAAH-/-) Mice vs. Wild-Type MiceBrain and Spinal Cord~25-fold increase[4]
Pharmacological Inhibition of FAAHBrainSignificant elevation of long-chain saturated NATs[5]

Further research is required to establish the absolute concentrations of this compound in various brain regions under both physiological and pathological conditions.

Biosynthesis and Degradation of this compound

The metabolic pathway of this compound involves its synthesis from nervonic acid and taurine and its subsequent degradation. While the precise enzymes responsible for its synthesis in the brain are still under investigation, the primary route of its degradation is well-established.

Biosynthesis

The biosynthesis of N-acyl taurines is thought to occur through the action of an N-acyltransferase that conjugates a fatty acyl-CoA to taurine. In the case of this compound, this would involve Nervonoyl-CoA and taurine. The biosynthesis pathway for taurine itself originates from cysteine.[6]

Degradation

The primary enzyme responsible for the hydrolysis of this compound back to nervonic acid and taurine is Fatty Acid Amide Hydrolase (FAAH).[4] This integral membrane enzyme is a key regulator of various bioactive fatty acid amides in the brain.[7]

cluster_synthesis Biosynthesis cluster_degradation Degradation Nervonic Acid Nervonic Acid N-Acyltransferase N-Acyltransferase Nervonic Acid->N-Acyltransferase Taurine Taurine Taurine->N-Acyltransferase N-Nervonoyl Taurine_syn This compound N-Acyltransferase->N-Nervonoyl Taurine_syn N-Nervonoyl Taurine_deg This compound FAAH Fatty Acid Amide Hydrolase (FAAH) N-Nervonoyl Taurine_deg->FAAH Nervonic Acid_deg Nervonic Acid FAAH->Nervonic Acid_deg Taurine_deg Taurine FAAH->Taurine_deg

Biosynthesis and degradation of this compound.

Signaling Pathways of this compound

N-acyl taurines, including this compound, have been identified as endogenous signaling molecules that can activate members of the Transient Receptor Potential (TRP) family of ion channels. Specifically, N-acyl taurines with polyunsaturated acyl chains have been shown to activate TRPV1 channels.[4] Activation of TRPV1 in neurons leads to an influx of calcium ions, which can modulate synaptic transmission and other neuronal functions.

This compound This compound TRPV1 Receptor TRPV1 Receptor This compound->TRPV1 Receptor activates Ca2+ Influx Ca²⁺ Influx TRPV1 Receptor->Ca2+ Influx leads to Neuronal Signaling Modulation of Neuronal Signaling Ca2+ Influx->Neuronal Signaling

This compound signaling via TRPV1 receptor.

Experimental Protocols

Quantification of this compound by UPLC-MS/MS

This protocol is adapted from a validated method for the quantification of N-acyl taurines in biological tissues.[8]

5.1.1. Lipid Extraction

  • Homogenize brain tissue (e.g., 50 mg) in a mixture of chloroform/methanol (2:1, v/v) containing an appropriate internal standard (e.g., d4-N-arachidonoyl taurine).

  • Vortex the mixture vigorously and incubate on ice for 30 minutes.

  • Add 0.2 volumes of 0.9% NaCl solution, vortex again, and centrifuge to separate the phases.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent (e.g., methanol) for UPLC-MS/MS analysis.

5.1.2. UPLC-MS/MS Conditions

  • UPLC System: A system equipped with a C18 column (e.g., BEH C18, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/isopropanol (90:10, v/v) with 0.1% formic acid.

  • Gradient: A linear gradient from 60% B to 100% B over 10 minutes, followed by a 5-minute hold at 100% B.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.

  • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for this compound (e.g., m/z 472.3 -> m/z 80.0 and m/z 107.0) and the internal standard.[8]

cluster_workflow Lipidomics Workflow A Brain Tissue Homogenization B Lipid Extraction (Chloroform/Methanol) A->B C Phase Separation B->C D Drying and Reconstitution C->D E UPLC Separation (C18 Column) D->E F MS/MS Detection (MRM Mode) E->F G Data Analysis and Quantification F->G

Workflow for this compound quantification.

Potential Roles in Neuroinflammation and Neurodegeneration

Given the established roles of both nervonic acid and taurine in the brain, this compound is a molecule of interest in the context of neuroinflammatory and neurodegenerative diseases. Taurine itself has demonstrated anti-inflammatory and neuroprotective effects.[2][9] The regulation of this compound levels by FAAH, an enzyme implicated in neurological disorders, further suggests its potential involvement in these conditions. Future research should explore the specific effects of this compound on glial cell activation, neuronal survival, and myelin integrity in models of diseases such as multiple sclerosis, Alzheimer's disease, and Parkinson's disease.

Conclusion

This compound is an emerging lipid mediator in the brain with the potential to influence a range of neurological processes. Its characterization in brain lipidomics is crucial for understanding its physiological functions and its role in disease. The methodologies and data presented in this guide provide a foundation for researchers to further investigate this intriguing molecule and its potential as a therapeutic target for neurological disorders. The continued application of advanced lipidomic techniques will undoubtedly shed more light on the intricate roles of this compound and other N-acyl taurines in the complex lipid landscape of the brain.

References

The Physiological Significance of Long-Chain N-Acyl Taurines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain N-acyl taurines (NATs) are a class of endogenous lipid messengers that have emerged as critical regulators of diverse physiological processes. Structurally, they consist of a long-chain fatty acid linked to a taurine molecule via an amide bond. Initially identified as substrates for fatty acid amide hydrolase (FAAH), these molecules are now recognized for their roles in metabolic regulation, inflammation, and neurological function. This technical guide provides a comprehensive overview of the core physiological roles of long-chain NATs, with a focus on their biosynthesis, signaling mechanisms, and therapeutic potential. Quantitative data are summarized in structured tables for comparative analysis, and detailed methodologies for key experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the complex biological functions of these fascinating lipids.

Introduction

Long-chain N-acyl taurines are a relatively recently discovered class of bioactive lipids that are drawing increasing interest from the scientific community.[1][2] Their discovery was facilitated by metabolomic studies in mice lacking fatty acid amide hydrolase (FAAH), an enzyme responsible for their degradation, which revealed a significant accumulation of these compounds.[3] This guide will delve into the known physiological functions of long-chain NATs, providing a technical resource for researchers and professionals in the field.

Biosynthesis and Degradation

The endogenous levels of long-chain NATs are tightly regulated by their synthesis and degradation pathways.

Biosynthesis: The primary route for the synthesis of long-chain NATs involves the action of acyl-CoA:amino acid N-acyltransferases (ACNATs). These enzymes catalyze the conjugation of a long-chain fatty acyl-CoA with taurine.[4] Specifically, ACNAT1, a peroxisomal enzyme, has been identified as a key player in the synthesis of NATs from very long-chain and long-chain fatty acids.[4] Another enzyme, bile acid-CoA:amino acid N-acyltransferase (BAAT), has been identified as the hepatic N-acyl taurine synthase for polyunsaturated fatty acids.[5][6]

Degradation: The primary enzyme responsible for the hydrolysis and inactivation of long-chain NATs is fatty acid amide hydrolase (FAAH).[1][2] FAAH is an integral membrane enzyme that catabolizes a variety of bioactive fatty acid amides.[2] Inhibition or genetic deletion of FAAH leads to a dramatic increase in the tissue levels of long-chain NATs, highlighting its central role in their degradation.[1][2][3]

dot

cluster_synthesis Biosynthesis cluster_degradation Degradation Long-chain Fatty Acyl-CoA Long-chain Fatty Acyl-CoA ACNAT1/BAAT ACNAT1/BAAT Long-chain Fatty Acyl-CoA->ACNAT1/BAAT Taurine Taurine Taurine->ACNAT1/BAAT Long-chain N-Acyl Taurine Long-chain N-Acyl Taurine ACNAT1/BAAT->Long-chain N-Acyl Taurine FAAH FAAH Long-chain N-Acyl Taurine->FAAH Long-chain Fatty Acid Long-chain Fatty Acid FAAH->Long-chain Fatty Acid Taurine_deg Taurine FAAH->Taurine_deg

Figure 1: Biosynthesis and degradation of long-chain N-acyl taurines.

Physiological Roles and Mechanisms of Action

Long-chain NATs exert their physiological effects through interactions with specific cellular targets, primarily G-protein coupled receptors and ion channels.

Metabolic Regulation

A growing body of evidence points to a significant role for long-chain NATs in the regulation of glucose homeostasis and energy balance.

  • Glucose Homeostasis: N-oleoyl taurine (C18:1 NAT), one of the most abundant NATs in human plasma, has been shown to improve glucose tolerance and stimulate the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that potentiates insulin release.[7][8] This effect is mediated, at least in part, through the activation of the G-protein coupled receptor GPR119.[7] In mouse models, administration of C18:1 NAT leads to enhanced insulin sensitivity.[8] However, an accumulation of N-acyl taurines in pancreatic β-cells has also been associated with β-cell dysfunction in type 2 diabetes, suggesting a complex, context-dependent role.[9][10]

  • Food Intake: C18:1 NAT has also been demonstrated to decrease food intake in mice, suggesting a role in satiety signaling.[7]

Table 1: Quantitative Data on the Metabolic Effects of Long-Chain N-Acyl Taurines

N-Acyl TaurineModel SystemReceptor/TargetEffectQuantitative MeasurementReference(s)
N-oleoyl taurine (C18:1)MiceGPR119Improved glucose tolerance[7][8]
N-oleoyl taurine (C18:1)MiceGPR119Stimulated GLP-1 secretion[7]
N-oleoyl taurine (C18:1)MiceUnknownDecreased food intake[7]
Various NATsHuman/Mouse IsletsUnknownProvoked insulin secretion[9][10]

dot

Long-chain N-Acyl Taurine Long-chain N-Acyl Taurine GPR119 GPR119 Long-chain N-Acyl Taurine->GPR119 Gαs Gαs GPR119->Gαs Adenylate Cyclase Adenylate Cyclase Gαs->Adenylate Cyclase activates cAMP cAMP Adenylate Cyclase->cAMP produces PKA PKA cAMP->PKA activates GLP-1 Secretion GLP-1 Secretion PKA->GLP-1 Secretion Improved Glucose Homeostasis Improved Glucose Homeostasis GLP-1 Secretion->Improved Glucose Homeostasis

Figure 2: Signaling pathway of long-chain NATs via GPR119 in metabolic regulation.

Activation of TRP Ion Channels

Long-chain NATs have been identified as activators of multiple members of the transient receptor potential (TRP) family of cation channels, including TRPV1 and TRPV4.[1][2]

  • TRPV1 and TRPV4 Activation: Activation of these channels by NATs leads to an influx of cations, primarily Ca2+, which can trigger a variety of downstream cellular responses.[11][12] This interaction suggests a role for NATs in processes where these channels are involved, such as pain perception, inflammation, and sensory transduction. The activation of TRPV1 by N-arachidonoyl taurine has been shown to modulate synaptic transmission in the prefrontal cortex.[13]

Table 2: Quantitative Data on the Interaction of Long-Chain N-Acyl Taurines with TRP Channels

N-Acyl TaurineChannelModel SystemEffectEC50/ConcentrationReference(s)
N-arachidonoyl taurineTRPV1Cultured NeuronsModulation of synaptic transmissionNot specified[13]
Various NATsTRPV1, TRPV4Recombinant systemsChannel activationMicromolar range[1][2]

dot

Long-chain N-Acyl Taurine Long-chain N-Acyl Taurine TRPV1/TRPV4 TRPV1/TRPV4 Long-chain N-Acyl Taurine->TRPV1/TRPV4 binds and activates Cation Influx (Ca2+) Cation Influx (Ca2+) TRPV1/TRPV4->Cation Influx (Ca2+) Downstream Cellular Responses Downstream Cellular Responses Cation Influx (Ca2+)->Downstream Cellular Responses

Figure 3: Signaling pathway of long-chain NATs via TRP channels.

Inflammation and Neurological Function

The roles of long-chain NATs in inflammation and the central nervous system are emerging areas of research.

  • Inflammation: Given that long-chain fatty acids themselves can modulate inflammation, it is plausible that their taurine conjugates also play a role.[13] Further research is needed to elucidate the specific effects of NATs on inflammatory pathways.

  • Neurological Function: High concentrations of long-chain saturated NATs have been found in the central nervous system of FAAH knockout mice.[1][2] Taurine itself has well-established neuroprotective roles.[14] The activation of TRPV1 channels by N-arachidonoyl taurine in the brain suggests a role in neuromodulation.[13]

Table 3: Tissue Distribution of Long-Chain N-Acyl Taurines in Rodents

N-Acyl Taurine SpeciesTissueConcentration (pmol/g tissue)Reference(s)
Long-chain saturated (>C20)Brain (FAAH-/- mice)High concentrations[1][2]
Polyunsaturated (e.g., C20:4, C22:6)Liver (FAAH-/- mice)Dramatically elevated[1]
Polyunsaturated (e.g., C22:6)Kidney (FAAH-/- mice)Up to ~5000[1]
C22:0 and C24:1Liver (wild-type mice)25-50[2]

Experimental Protocols

Extraction and Quantification of Long-Chain N-Acyl Taurines from Biological Tissues using LC-MS/MS

This protocol describes a general method for the extraction and quantification of long-chain NATs from tissues.

dot

start Tissue Homogenization extraction Lipid Extraction (e.g., Folch method) start->extraction spe Solid Phase Extraction (SPE) (for cleanup) extraction->spe lcms LC-MS/MS Analysis spe->lcms quant Quantification lcms->quant

Figure 4: Workflow for NAT extraction and quantification.

Materials:

  • Tissue sample (frozen at -80°C)

  • Internal standards (e.g., deuterated NATs)

  • Homogenizer

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system

Procedure:

  • Homogenization: Weigh the frozen tissue and homogenize in a suitable buffer on ice. Add a known amount of internal standard.

  • Lipid Extraction: Perform a lipid extraction using the Folch method (chloroform:methanol, 2:1, v/v). Vortex thoroughly and centrifuge to separate the phases.

  • Phase Separation: Collect the lower organic phase containing the lipids.

  • Drying: Evaporate the solvent under a stream of nitrogen.

  • Solid Phase Extraction (SPE): Reconstitute the dried lipid extract in a suitable solvent and apply to a pre-conditioned SPE cartridge to remove interfering substances. Elute the NATs with an appropriate solvent.

  • LC-MS/MS Analysis: Dry the eluate and reconstitute in the mobile phase for injection into the LC-MS/MS system.

    • LC Conditions: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile/methanol, both containing a modifier like formic acid or ammonium acetate.[3][15]

    • MS/MS Conditions: Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each NAT and the internal standard.[3]

  • Quantification: Construct a calibration curve using known concentrations of NAT standards and calculate the concentration of NATs in the sample based on the peak area ratios relative to the internal standard.

Oral Glucose Tolerance Test (OGTT) in Mice with Administration of Long-Chain N-Acyl Taurine

This protocol outlines the procedure for an OGTT in mice to assess the in vivo effects of a long-chain NAT.[16][17][18]

dot

fasting Overnight Fasting (16-18 hours) baseline Baseline Blood Glucose Measurement (t=0 min) fasting->baseline admin Oral Administration of Long-chain NAT or Vehicle baseline->admin gavage Oral Glucose Gavage (2 g/kg) admin->gavage measurements Blood Glucose Measurements (t=15, 30, 60, 90, 120 min) gavage->measurements analysis Data Analysis (AUC) measurements->analysis

Figure 5: Workflow for an oral glucose tolerance test (OGTT).

Materials:

  • Mice (e.g., C57BL/6J)

  • Long-chain N-acyl taurine (e.g., C18:1 NAT) dissolved in a suitable vehicle

  • Glucose solution (20% in sterile saline)

  • Glucometer and test strips

  • Oral gavage needles

Procedure:

  • Fasting: Fast the mice overnight for 16-18 hours with free access to water.[16]

  • Baseline Glucose: At time t=0, obtain a baseline blood glucose reading from a tail snip.

  • NAT Administration: Immediately after the baseline reading, administer the long-chain NAT or vehicle control via oral gavage.

  • Glucose Challenge: 30 minutes after NAT administration, administer a glucose solution (2 g/kg body weight) via oral gavage.[18]

  • Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes after the glucose challenge.

  • Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance. A lower AUC in the NAT-treated group compared to the vehicle group indicates improved glucose tolerance.

Assessment of Food Intake in Mice

This protocol describes a basic method for measuring food intake in mice following the administration of a long-chain NAT.[19][20]

Materials:

  • Mice in individual cages

  • Pre-weighed food pellets

  • Analytical balance

  • Long-chain N-acyl taurine and vehicle

Procedure:

  • Acclimation: Acclimate the mice to individual housing for several days before the experiment.

  • Baseline Food Intake: Measure daily food intake for a few days prior to the experiment to establish a baseline.

  • Administration: Administer the long-chain NAT or vehicle to the mice (e.g., via intraperitoneal injection or oral gavage).

  • Food Measurement: Provide a pre-weighed amount of food. At regular intervals (e.g., 2, 4, 8, and 24 hours) after administration, remove and weigh the remaining food and any spillage.

  • Calculation: Calculate the amount of food consumed by subtracting the final weight from the initial weight.

  • Data Analysis: Compare the food intake between the NAT-treated and vehicle-treated groups.

Conclusion and Future Directions

Long-chain N-acyl taurines are a class of bioactive lipids with multifaceted physiological roles, particularly in metabolic regulation and cellular signaling. Their ability to improve glucose homeostasis and reduce food intake makes them attractive targets for the development of novel therapeutics for metabolic disorders such as type 2 diabetes and obesity. Furthermore, their interactions with TRP channels open up avenues for exploring their potential in pain and inflammation.

Future research should focus on several key areas:

  • Receptor Deorphanization: Identifying and characterizing additional receptors for the diverse array of long-chain NATs.

  • Human Studies: Translating the findings from animal models to human physiology and pathophysiology.

  • Therapeutic Development: Designing and synthesizing stable and potent analogs of long-chain NATs for therapeutic applications.

  • Elucidating Downstream Signaling: Further delineating the intracellular signaling cascades activated by NATs to better understand their mechanisms of action.

This technical guide provides a solid foundation for researchers and drug development professionals to delve into the exciting and rapidly evolving field of long-chain N-acyl taurine biology. The provided data, protocols, and pathway diagrams are intended to serve as a valuable resource to accelerate future discoveries and the development of innovative therapies.

References

Investigating the Downstream Effects of N-Nervonoyl Taurine Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nervonoyl Taurine is an endogenous N-acyl taurine (NAT) discovered through metabolomic analysis of fatty acid amide hydrolase (FAAH) knockout mice, where its levels were found to be significantly elevated.[1] As a conjugate of nervonic acid and taurine, it represents a novel signaling lipid with potential therapeutic applications stemming from the known neuroprotective and metabolic effects of its constituent parts. This technical guide synthesizes the current understanding of N-acyl taurine signaling to propose the likely downstream effects of this compound. We will explore its potential interactions with Transient Receptor Potential (TRP) channels and G-protein coupled receptors (GPCRs), present the available quantitative data, and provide detailed experimental protocols for investigating its signaling pathways.

Introduction to this compound and N-Acyl Taurines

N-acyl taurines (NATs) are a class of endogenous lipid messengers metabolized by the enzyme Fatty Acid Amide Hydrolase (FAAH).[2][3] The inhibition or genetic deletion of FAAH leads to a significant accumulation of NATs, suggesting that this enzyme is crucial for their degradation.[2][3][4] this compound is a specific NAT comprised of a C24:1 monounsaturated fatty acid (nervonic acid) linked to a taurine head group.[1] While direct research on this compound is limited, the broader NAT class has been implicated in various physiological processes, including glucose homeostasis, pain perception, and inflammation.[2][5]

The biological activities of this compound are likely influenced by the properties of its two components:

  • Nervonic Acid: This very long-chain monounsaturated fatty acid has demonstrated neuroprotective, anti-inflammatory, and mitochondrial function-enhancing properties.[6][7] It has been shown to reduce oxidative stress and may act via the PI3K/Akt signaling pathway.[6]

  • Taurine: An abundant amino acid in the central nervous system, taurine has neuromodulatory, antioxidant, and calcium-regulating functions.[8][9] It can interact with GABA-A, glycine, and NMDA receptors to modulate neuronal excitability.[8]

Proposed Signaling Pathways for this compound

Based on the known targets of other N-acyl taurines, two primary signaling pathways are proposed for this compound.

Activation of Transient Receptor Potential Vanilloid 1 (TRPV1) Channel

N-acyl taurines with polyunsaturated acyl chains are known to activate members of the TRP family of calcium channels, including TRPV1.[1] N-arachidonoyl taurine, which is structurally similar to this compound, has been shown to activate TRPV1.[2][10] Activation of the non-selective cation channel TRPV1 leads to an influx of calcium ions (Ca²⁺), which acts as a crucial second messenger, initiating a cascade of downstream signaling events.

TRPV1_Signaling_Pathway This compound This compound TRPV1 Channel TRPV1 Channel This compound->TRPV1 Channel Binds & Activates Ca2+ Influx Ca2+ Influx TRPV1 Channel->Ca2+ Influx Mediates Downstream Effectors Downstream Effectors Ca2+ Influx->Downstream Effectors Activates Cellular Response Cellular Response Downstream Effectors->Cellular Response Leads to

This compound activating the TRPV1 signaling pathway.
Activation of G-Protein Coupled Receptor 119 (GPR119)

Certain N-acyl taurines, such as N-oleoyl taurine, have been identified as agonists for GPR119, a G-protein coupled receptor primarily expressed in pancreatic β-cells and intestinal L-cells.[2] GPR119 is coupled to the Gαs subunit, and its activation leads to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels.[11] Elevated cAMP activates Protein Kinase A (PKA), which can then phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein). This pathway is known to stimulate the secretion of glucagon-like peptide-1 (GLP-1), an important hormone in glucose regulation.[2][8]

GPR119_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound GPR119 GPR119 This compound->GPR119 Binds Gαs Gαs GPR119->Gαs Activates Adenylyl Cyclase Adenylyl Cyclase Gαs->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP ATP ATP->Adenylyl Cyclase PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB GLP-1 Secretion GLP-1 Secretion pCREB->GLP-1 Secretion Promotes

This compound activating the GPR119 signaling pathway.

Quantitative Data

Quantitative data for this compound is currently limited. The available information primarily relates to the effect of FAAH inhibition on its endogenous levels.

ParameterOrganism/SystemValueReference
Endogenous Levels
Fold increase in this compound levels with FAAH knockoutMouse brain and spinal cord~25-fold[1]
Fold increase in peripheral N-acyl taurine levels with FAAH inhibitionMouse>10-fold within 1 hour[3]
Peak concentration of C22:6 N-acyl taurine with FAAH inhibitionMouse kidney~5000 pmol/g tissue[3]
Receptor Affinity (Taurine Component)
Taurine EC₅₀ for α1 homomeric glycine receptorsRecombinant3.7 mM[12]
Taurine EC₅₀ for α2 homomeric glycine receptorsRecombinant2.2 mM[12]
Taurine EC₅₀ for glycine receptors in immature neocortical neuronsRat1.1 - 2.4 mM[12]

Experimental Protocols

The following protocols are provided as a guide for investigating the downstream effects of this compound. These are generalized methods and may require optimization for specific cell types and experimental conditions.

Quantification of this compound by LC-MS/MS

This protocol describes the extraction and quantification of this compound from biological samples.

LCMS_Workflow start Sample Homogenization (e.g., brain tissue) extraction Lipid Extraction (e.g., Folch method with CHCl3:MeOH) start->extraction phase_sep Phase Separation (add water, centrifuge) extraction->phase_sep collect Collect Organic Phase phase_sep->collect dry Dry Down (under nitrogen stream) collect->dry reconstitute Reconstitute (in appropriate solvent) dry->reconstitute lcms LC-MS/MS Analysis (UPLC coupled to QTOF-MS) reconstitute->lcms quant Quantification (against standard curve) lcms->quant

Workflow for LC-MS/MS quantification of this compound.

Methodology:

  • Sample Preparation: Homogenize tissue samples in an appropriate buffer on ice. For cell cultures, scrape and collect cells in PBS.

  • Lipid Extraction: Add a 2:1 mixture of chloroform:methanol to the homogenate. Vortex thoroughly and incubate at room temperature with shaking.

  • Phase Separation: Add water to the mixture to induce phase separation. Centrifuge to pellet debris and separate the aqueous and organic layers.

  • Collection: Carefully collect the lower organic phase containing the lipids.

  • Drying: Evaporate the solvent from the organic phase under a gentle stream of nitrogen.

  • Reconstitution: Resuspend the dried lipid extract in a solvent compatible with the LC-MS system (e.g., acetonitrile/isopropanol/water).

  • LC-MS/MS Analysis: Inject the reconstituted sample into a UPLC system coupled to a high-resolution mass spectrometer. Use a C18 column for separation. Set the mass spectrometer to monitor for the specific mass-to-charge ratio (m/z) of this compound.

  • Quantification: Generate a standard curve using known concentrations of a synthetic this compound standard. Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve.

Calcium Imaging for TRPV1 Activation

This protocol details how to measure changes in intracellular calcium in response to this compound, indicating TRPV1 activation.

Methodology:

  • Cell Culture: Plate cells expressing TRPV1 (e.g., HEK293T cells transfected with a TRPV1 plasmid, or primary dorsal root ganglion neurons) onto glass-bottom dishes.[1]

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye, such as Fura-2/AM or Fluo-4 AM, in a suitable buffer (e.g., Hank's Balanced Salt Solution) at room temperature in the dark.[1][13]

  • Washing: Gently wash the cells with fresh buffer to remove excess dye.

  • Imaging: Mount the dish on a fluorescence microscope equipped with a camera and perfusion system.

  • Baseline Measurement: Record the baseline fluorescence for a few minutes to establish a stable signal.

  • Stimulation: Perfuse the cells with a solution containing this compound. As a positive control, use a known TRPV1 agonist like capsaicin.

  • Data Acquisition: Continuously record the fluorescence intensity over time. For ratiometric dyes like Fura-2, alternate excitation wavelengths (e.g., 340 nm and 380 nm) and record the emission.

  • Analysis: Calculate the change in fluorescence intensity or the ratio of intensities over time. An increase in signal upon addition of this compound indicates a calcium influx.

cAMP Accumulation Assay for GPR119 Activation

This protocol is for measuring intracellular cAMP levels to determine if this compound activates GPR119.

Methodology:

  • Cell Culture: Plate cells expressing GPR119 (e.g., HEK293 cells stably expressing GPR119) in a 96-well or 384-well plate.[14]

  • Pre-incubation: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Stimulation: Add varying concentrations of this compound to the wells. Include a known GPR119 agonist as a positive control and a vehicle control. Incubate at room temperature.

  • Cell Lysis and Detection: Lyse the cells and measure cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an AlphaScreen assay. These assays are typically based on a competitive immunoassay format.

  • Data Analysis: Generate a dose-response curve by plotting the signal against the log of the this compound concentration. Calculate the EC₅₀ value to determine the potency of this compound as a GPR119 agonist.

Western Blot for CREB Phosphorylation

This protocol is to detect the phosphorylation of CREB, a downstream target of the GPR119-cAMP-PKA pathway.

Methodology:

  • Cell Treatment and Lysis: Treat GPR119-expressing cells with this compound for a specified time. Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation.[10]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[10]

  • Blocking: Block the membrane with a solution containing a non-specific protein (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated CREB (pCREB). In a separate blot, use an antibody for total CREB as a loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the pCREB signal to the total CREB signal to determine the relative increase in phosphorylation.

Conclusion

This compound is a promising endogenous lipid with the potential to modulate significant signaling pathways involved in neuronal function and metabolic regulation. While direct evidence of its downstream effects is still emerging, its structural similarity to other bioactive N-acyl taurines strongly suggests activity at TRPV1 and GPR119 receptors. The experimental protocols outlined in this guide provide a framework for researchers to systematically investigate the signaling cascade initiated by this compound, thereby elucidating its physiological roles and therapeutic potential. Further research is warranted to confirm these hypothesized pathways and to discover the full spectrum of its biological activity.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-Nervonoyl Taurine and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nervonoyl Taurine is an endogenous N-acyl taurine (NAT), a class of bioactive lipids derived from the conjugation of a fatty acid with taurine. These molecules have garnered significant interest in the scientific community due to their roles in various physiological processes. N-acyl taurines, including this compound, have been identified as substrates for the fatty acid amide hydrolase (FAAH) and as activators of Transient Receptor Potential (TRP) channels, suggesting their involvement in neuromodulation and other signaling pathways.[1][2][3][4][5] The synthesis of this compound and its analogs is crucial for advancing research into their therapeutic potential.

This document provides detailed application notes and experimental protocols for the chemical synthesis of this compound and its structural analogs. The primary synthetic route described is a two-step process involving the activation of nervonic acid to its corresponding acyl chloride, followed by a Schotten-Baumann condensation with taurine.

Synthesis Overview

The synthesis of this compound is primarily achieved through a two-step process:

  • Activation of Nervonic Acid: Nervonic acid is converted to its more reactive acyl chloride derivative, nervonoyl chloride. This is typically accomplished using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

  • Amide Bond Formation (Schotten-Baumann Reaction): The nervonoyl chloride is then reacted with taurine under alkaline conditions to form the desired this compound. The base neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[6][7]

The synthesis of analogs can be achieved by substituting nervonic acid with other fatty acids or by using structurally modified taurine analogs.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of N-acyl taurines, based on established protocols. Please note that yields can vary based on the specific fatty acid and reaction conditions.

StepReactantsKey ReagentsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Purity (%)
1. Acyl Chloride Formation Nervonic AcidThionyl ChlorideNeat or DCMReflux (approx. 75°C)1-3>90Crude, used directly
2. Amide Formation Nervonoyl Chloride, TaurineSodium HydroxideWater/DCM (biphasic)0 - Room Temp2-470-90>95 after purification

Experimental Protocols

Protocol 1: Synthesis of Nervonoyl Chloride

Materials:

  • Nervonic Acid

  • Thionyl Chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM) (optional)

  • Round-bottom flask with reflux condenser and gas outlet

  • Magnetic stirrer and heating mantle

Procedure:

  • In a fume hood, place nervonic acid (1 equivalent) into a dry round-bottom flask equipped with a magnetic stir bar.

  • If using a solvent, add anhydrous DCM.

  • Slowly add thionyl chloride (1.5 - 2.0 equivalents) to the flask at room temperature with stirring.

  • Attach a reflux condenser and a gas outlet connected to a trap containing an aqueous solution of sodium hydroxide to neutralize the evolved HCl and SO₂ gases.

  • Heat the reaction mixture to reflux (approximately 75°C for neat reaction, or lower if using DCM) and maintain for 1-3 hours, or until the evolution of gas ceases.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude nervonoyl chloride is a yellow to brown oil and is typically used in the next step without further purification.

Protocol 2: Synthesis of this compound (Schotten-Baumann Reaction)

Materials:

  • Nervonoyl Chloride (from Protocol 1)

  • Taurine

  • Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Hydrochloric Acid (HCl) (for acidification)

  • Separatory funnel

  • Magnetic stirrer

Procedure:

  • In a beaker, dissolve taurine (1.1 equivalents) in an aqueous solution of sodium hydroxide (2.2 equivalents) with stirring until a clear solution is obtained. Cool the solution to 0-5°C in an ice bath.

  • In a separate flask, dissolve the crude nervonoyl chloride (1 equivalent) in DCM.

  • Add the solution of nervonoyl chloride dropwise to the cold taurine solution with vigorous stirring. Maintain the temperature below 10°C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

  • Transfer the reaction mixture to a separatory funnel. The two layers are separated.

  • Wash the organic layer with water and then with a dilute HCl solution to neutralize any remaining base.

  • The aqueous layer is acidified with concentrated HCl to a pH of approximately 1-2, which will precipitate the this compound.

  • The precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the final product.

Purification:

The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or acetone/water, to achieve higher purity.

Synthesis of this compound Analogs

The synthesis of analogs can be readily achieved by modifying the starting materials in the described protocols.

  • Varying the Acyl Chain: To synthesize analogs with different fatty acid moieties, simply replace nervonic acid in Protocol 1 with the desired fatty acid (e.g., oleic acid, palmitic acid, stearic acid).

  • Modifying the Taurine Moiety: For analogs with modifications on the taurine backbone, a variety of substituted taurines can be synthesized and used in Protocol 2. Methods for synthesizing taurine analogs include the ring-opening of aziridines or the reaction of alkenes with sulfur monochloride followed by oxidation and amination.[8][9]

Visualizing the Synthesis and Signaling Pathway

To aid in the understanding of the synthesis process and the biological context of this compound, the following diagrams are provided.

Synthesis_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amide Bond Formation Nervonic_Acid Nervonic Acid Nervonoyl_Chloride Nervonoyl Chloride Nervonic_Acid->Nervonoyl_Chloride + SOCl₂ - SO₂ - HCl Thionyl_Chloride Thionyl Chloride (SOCl₂) Taurine Taurine N_Nervonoyl_Taurine This compound Nervonoyl_Chloride->N_Nervonoyl_Taurine + Taurine, NaOH NaOH NaOH (aq) Signaling_Pathway cluster_synthesis Biosynthesis & Degradation cluster_signaling Cellular Signaling Nervonic_Acid Nervonic Acid NNT This compound Nervonic_Acid->NNT + Taurine Taurine Taurine FAAH FAAH NNT->FAAH Hydrolysis TRPV1 TRPV1 Channel NNT->TRPV1 Activation FAAH->Nervonic_Acid Products FAAH->Taurine Products Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Cellular_Response Cellular Response (e.g., Neuromodulation) Ca_Influx->Cellular_Response

References

Application Note: UPLC-MS/MS Method for the Quantification of N-Nervonoyl Taurine in Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl taurines (NATs) are a class of endogenous bioactive lipids that are gaining significant interest in the scientific community. Among these, N-Nervonoyl Taurine (NNT), a conjugate of nervonic acid and taurine, has been identified as a key player in various physiological processes. Found in notable concentrations in the central nervous system, NNT levels are regulated by the fatty acid amide hydrolase (FAAH). Emerging research suggests a role for NNT and other NATs in the activation of transient receptor potential (TRP) ion channels, hinting at their involvement in pain signaling and other neurological functions.[1][2] The accurate quantification of NNT in tissue samples is crucial for understanding its physiological roles and its potential as a therapeutic target.

This application note provides a detailed and validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the sensitive and specific quantification of this compound in various tissue samples.

Experimental Protocols

Tissue Sample Preparation and Extraction

This protocol outlines the procedure for the extraction of this compound from brain tissue. The method can be adapted for other tissue types with appropriate homogenization adjustments.

Materials:

  • Tissue sample (e.g., brain)

  • Internal Standard (IS): d4-N-arachidonoyl taurine (d4-C20:4 NAT) or other suitable deuterated NAT

  • Methanol (MeOH), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Homogenizer

  • Centrifuge

  • Vortex mixer

  • Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)

Procedure:

  • Homogenization:

    • Weigh approximately 50 mg of frozen tissue into a 2 mL polypropylene tube.

    • Add 1 mL of ice-cold methanol containing the internal standard (e.g., 100 ng/mL of d4-C20:4 NAT).

    • Homogenize the tissue thoroughly using a mechanical homogenizer until a uniform suspension is achieved. Keep the sample on ice throughout the process to minimize degradation.

  • Protein Precipitation and Lipid Extraction:

    • Vortex the homogenate vigorously for 1 minute.

    • Centrifuge the sample at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins and cellular debris.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new 1.5 mL tube.

  • Drying and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Vortex for 30 seconds to ensure complete dissolution.

  • Final Centrifugation:

    • Centrifuge the reconstituted sample at 14,000 x g for 10 minutes at 4°C to remove any remaining particulates.

    • Transfer the clear supernatant to a UPLC vial for analysis.

UPLC-MS/MS Instrumentation and Conditions

Instrumentation:

  • UPLC System: Waters ACQUITY UPLC I-Class or equivalent

  • Mass Spectrometer: Waters Xevo TQ-S micro or equivalent triple quadrupole mass spectrometer

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

UPLC Conditions:

ParameterValue
Column Temperature 40°C
Autosampler Temperature 10°C
Injection Volume 5 µL
Flow Rate 0.4 mL/min
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution See Table 1

Table 1: UPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.05050Initial
1.050506
8.001006
9.001006
9.150506
10.050506

MS/MS Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 2.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
Data Acquisition Multiple Reaction Monitoring (MRM)

Table 2: MRM Transitions for this compound and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compound 472.3580.04035
472.35107.04030
d4-N-arachidonoyl taurine (IS) 412.380.04035

Quantitative Data Summary

The UPLC-MS/MS method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. The results are summarized in the tables below.

Table 3: Linearity, LOD, and LOQ

AnalyteCalibration Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)
This compound1 - 500> 0.9980.31.0

Table 4: Precision and Accuracy

AnalyteSpiked Concentration (ng/mL)Intra-day Precision (%RSD, n=5)Inter-day Precision (%RSD, n=15)Accuracy (%)
This compound54.26.8103.5
503.15.598.7
2502.54.9101.2

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis tissue Tissue Sample homogenization Homogenization with IS tissue->homogenization centrifugation1 Centrifugation (Protein Precipitation) homogenization->centrifugation1 supernatant Collect Supernatant centrifugation1->supernatant drying Evaporation to Dryness supernatant->drying reconstitution Reconstitution drying->reconstitution centrifugation2 Final Centrifugation reconstitution->centrifugation2 final_extract Supernatant to UPLC Vial centrifugation2->final_extract uplc_msms UPLC-MS/MS System final_extract->uplc_msms data_acquisition Data Acquisition (MRM) uplc_msms->data_acquisition data_processing Data Processing & Quantification data_acquisition->data_processing

Caption: Experimental workflow for NNT quantification.

This compound Signaling Pathway

signaling_pathway cluster_synthesis Synthesis & Degradation cluster_signaling Cellular Signaling Nervonoyl_CoA Nervonoyl-CoA NNT This compound (NNT) Nervonoyl_CoA->NNT Synthesis Taurine Taurine Taurine->NNT Synthesis FAAH Fatty Acid Amide Hydrolase (FAAH) NNT->FAAH TRP_Channel TRP Ion Channel NNT->TRP_Channel Activation Degradation_Products Nervonic Acid + Taurine FAAH->Degradation_Products Hydrolysis Ca_influx Ca²⁺ Influx TRP_Channel->Ca_influx Cellular_Response Downstream Cellular Response Ca_influx->Cellular_Response

Caption: NNT synthesis, degradation, and signaling.

Conclusion

The UPLC-MS/MS method detailed in this application note offers a robust, sensitive, and specific approach for the quantification of this compound in tissue samples. The provided protocols for sample preparation and instrumental analysis, along with the comprehensive quantitative data, will enable researchers to accurately measure NNT levels. This will facilitate further investigation into its biological functions and its potential as a biomarker or therapeutic target in various disease states. The clear and concise workflow and signaling pathway diagrams provide a valuable visual aid for understanding the experimental process and the biological context of this compound.

References

Application Notes and Protocols for N-Nervonoyl Taurine Administration in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nervonoyl Taurine is a member of the N-acyl taurine (NAT) class of endogenous lipids.[1] Like other NATs, its cellular levels are regulated by the enzyme Fatty Acid Amide Hydrolase (FAAH).[2][3][4] Emerging research indicates that NATs, including this compound, may play significant roles in various physiological processes through the activation of Transient Receptor Potential (TRP) ion channels, particularly TRPV1 and TRPV4.[1][2] These application notes provide a summary of the known cellular effects of related N-acyl taurines and offer detailed protocols for the administration and evaluation of this compound in a cell culture setting. Given the limited specific data on this compound, the provided protocols are based on established methodologies for structurally similar N-acyl taurines, such as N-arachidonoyl taurine and N-oleoyl taurine.[5][6]

Data Presentation

The following tables summarize key quantitative data for N-acyl taurines in cell culture experiments. This information can serve as a starting point for designing experiments with this compound.

Table 1: Effective Concentrations of N-Acyl Taurines in Cell Culture

CompoundCell LineEffective Concentration RangeObserved EffectReference
N-arachidonoyl taurinePC-3 (prostate cancer)1 µM - 40 µMReduction in cell proliferation[5][6]
N-oleoyl taurinePC-3 (prostate cancer)1 µM - 40 µMReduction in cell proliferation, induction of apoptosis[5][6]
N-acyl taurine (general)HaCaT (keratinocytes)10 µMActivation of TRPV1[7][8]

Table 2: Solubility of this compound

SolventSolubility
Dimethyl sulfoxide (DMSO)10 mg/mL
Phosphate-buffered saline (PBS), pH 7.21 mg/mL

Signaling Pathway

The proposed signaling pathway for this compound involves its interaction with the enzyme FAAH and the ion channel TRPV1. Under normal conditions, FAAH hydrolyzes this compound, regulating its cellular concentration. When present, this compound can act as an agonist for the TRPV1 channel, leading to an influx of calcium ions and subsequent downstream cellular responses.

N_Nervonoyl_Taurine_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TRPV1 TRPV1 Channel Ca_ion Ca²⁺ TRPV1->Ca_ion Influx FAAH FAAH Degraded Degraded Products FAAH->Degraded Hydrolyzes NNT_ext This compound NNT_ext->TRPV1 Activates NNT_ext->FAAH Substrate Downstream Downstream Cellular Effects Ca_ion->Downstream

Proposed signaling pathway of this compound.

Experimental Protocols

The following are detailed protocols for the administration and analysis of this compound in cell culture, adapted from studies on related N-acyl taurines.

Protocol 1: Assessment of Anti-Proliferative Effects in PC-3 Cells

This protocol is adapted from studies on N-arachidonoyl taurine and N-oleoyl taurine in the PC-3 human prostate adenocarcinoma cell line.[5][6]

Materials:

  • PC-3 cells

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound

  • Dimethyl sulfoxide (DMSO, sterile)

  • 6-well cell culture plates

  • Resazurin-based cell viability reagent (e.g., PrestoBlue™, alamarBlue™)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Culture PC-3 cells in complete growth medium at 37°C in a humidified atmosphere with 5% CO₂.

    • Trypsinize and resuspend cells. Perform a cell count using a hemocytometer or automated cell counter.

    • Seed 20,000 cells per well in a 6-well plate with 2 mL of complete growth medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in sterile DMSO to create a 10 mM stock solution.

    • Further dilute the stock solution in complete growth medium to prepare working concentrations (e.g., 1 µM, 10 µM, 40 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest treatment concentration.

  • Treatment:

    • After 24 hours of incubation, carefully aspirate the medium from each well.

    • Add 2 mL of the prepared working concentrations of this compound or the vehicle control to the respective wells.

    • Incubate the plates for 24, 48, or 72 hours.

  • Cell Proliferation Assay (Resazurin-based):

    • At the end of the incubation period, add the resazurin-based reagent to each well according to the manufacturer's instructions (typically 10% of the culture volume).

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the fluorescence or absorbance using a plate reader at the recommended wavelengths.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: TRPV1 Activation Assay via Calcium Imaging

This protocol is a general method for assessing TRPV1 activation by measuring intracellular calcium flux.

Materials:

  • Cells expressing TRPV1 (e.g., HEK293-TRPV1 stable cell line, or primary dorsal root ganglion neurons)

  • Complete growth medium

  • This compound

  • DMSO (sterile)

  • Calcium imaging buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluorescent calcium indicator (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Capsaicin (positive control)

  • TRPV1 antagonist (e.g., capsazepine, negative control)

  • Fluorescence microscope or plate reader with calcium imaging capabilities

Procedure:

  • Cell Seeding:

    • Seed TRPV1-expressing cells onto glass-bottom dishes or 96-well black-walled imaging plates.

    • Allow cells to adhere and grow to a confluent monolayer (typically 24-48 hours).

  • Loading with Calcium Indicator:

    • Prepare a loading solution of the calcium indicator (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in calcium imaging buffer).

    • Aspirate the growth medium and wash the cells once with calcium imaging buffer.

    • Add the loading solution to the cells and incubate for 30-60 minutes at 37°C.

    • After incubation, wash the cells twice with calcium imaging buffer to remove excess dye.

  • Calcium Imaging:

    • Place the plate or dish on the fluorescence microscope or plate reader.

    • Establish a baseline fluorescence reading for a few minutes.

    • Add the desired concentration of this compound (e.g., 10 µM) to the cells while continuously recording the fluorescence.

    • As a positive control, add a known TRPV1 agonist like capsaicin.

    • To confirm specificity, pre-incubate cells with a TRPV1 antagonist before adding this compound.

  • Data Analysis:

    • Analyze the change in fluorescence intensity over time. An increase in fluorescence indicates an influx of calcium and activation of TRPV1.

    • Quantify the response by measuring the peak fluorescence intensity or the area under the curve.

Experimental Workflow Diagrams

Workflow for Anti-Proliferation Assay

Anti_Proliferation_Workflow start Start seed_cells Seed PC-3 cells in 6-well plates (20,000 cells/well) start->seed_cells incubate_24h_1 Incubate for 24 hours seed_cells->incubate_24h_1 prepare_treatment Prepare this compound (1, 10, 40 µM) and vehicle (DMSO) incubate_24h_1->prepare_treatment treat_cells Treat cells prepare_treatment->treat_cells incubate_24_72h Incubate for 24, 48, or 72 hours treat_cells->incubate_24_72h add_resazurin Add resazurin reagent incubate_24_72h->add_resazurin incubate_1_4h Incubate for 1-4 hours add_resazurin->incubate_1_4h measure_fluorescence Measure fluorescence/absorbance incubate_1_4h->measure_fluorescence analyze_data Analyze data and calculate cell viability measure_fluorescence->analyze_data end End analyze_data->end

Workflow for assessing anti-proliferative effects.
Workflow for TRPV1 Activation Assay

TRPV1_Activation_Workflow start Start seed_cells Seed TRPV1-expressing cells on imaging plates start->seed_cells incubate_24_48h Incubate for 24-48 hours seed_cells->incubate_24_48h load_dye Load cells with calcium indicator dye incubate_24_48h->load_dye wash_cells Wash cells to remove excess dye load_dye->wash_cells baseline_reading Establish baseline fluorescence wash_cells->baseline_reading add_compound Add this compound or controls baseline_reading->add_compound record_fluorescence Record fluorescence changes add_compound->record_fluorescence analyze_data Analyze calcium flux data record_fluorescence->analyze_data end End analyze_data->end

Workflow for TRPV1 activation assay.

References

Application Notes and Protocols for In Vivo Assessment of N-Nervonoyl Taurine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nervonoyl Taurine is a novel taurine-conjugated fatty acid, a class of lipids regulated by the fatty acid amide hydrolase (FAAH) enzyme. While direct in vivo data on this compound is limited, its constituent components, nervonic acid and taurine, have well-documented roles in neuroprotection, anti-inflammatory processes, and metabolic regulation. Taurine, for instance, exhibits therapeutic potential in a variety of disorders by modulating cellular functions such as antioxidation, osmoregulation, and ion movement.[1][2] It has been shown to attenuate inflammation and oxidative stress in various animal models.[3][4][5] Nervonic acid, a long-chain monounsaturated fatty acid, is crucial for brain development and has demonstrated neuroprotective and anti-inflammatory properties.[2][6][7]

These application notes provide a framework for the in vivo experimental design to elucidate the therapeutic potential of this compound, drawing upon established protocols for similar compounds.

Neuroprotective Effects of this compound

Rationale and Approach

To investigate the neuroprotective properties of this compound, a common approach is to use a model of ischemic stroke, such as middle cerebral artery occlusion (MCAO) in rodents. This model mimics the pathology of stroke and allows for the assessment of neurological deficits, infarct volume, and cellular and molecular markers of neuroprotection.

Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) in Mice
  • Animal Model: Adult male C57BL/6 mice (8-10 weeks old).

  • Acclimatization: House animals for at least one week under standard laboratory conditions (12-hour light/dark cycle, ad libitum access to food and water).

  • Grouping:

    • Sham-operated + Vehicle control

    • MCAO + Vehicle control

    • MCAO + this compound (low dose, e.g., 10 mg/kg)

    • MCAO + this compound (high dose, e.g., 50 mg/kg)

  • MCAO Procedure:

    • Anesthetize the mouse with isoflurane.

    • Make a midline cervical incision and expose the right common carotid artery.

    • Introduce a filament into the internal carotid artery to occlude the middle cerebral artery for 60 minutes.

    • After 60 minutes, withdraw the filament to allow for reperfusion.

    • Suture the incision and allow the animal to recover.

  • Drug Administration: Administer this compound or vehicle (e.g., saline with 1% DMSO) intraperitoneally (i.p.) immediately after reperfusion and once daily for the following three days.

  • Behavioral Assessment (24 and 72 hours post-MCAO):

    • Neurological Deficit Score: Evaluate motor and neurological function using a standardized scoring system (e.g., 0-5 scale, where 0 is no deficit and 5 is severe deficit).

    • Grip Strength Test: Assess forelimb muscle strength.

    • Rotarod Test: Evaluate motor coordination and balance.

  • Infarct Volume Measurement (72 hours post-MCAO):

    • Euthanize the mice and perfuse with saline followed by 4% paraformaldehyde.

    • Collect the brains and slice them into 2 mm coronal sections.

    • Stain the sections with 2% 2,3,5-triphenyltetrazolium chloride (TTC).

    • Quantify the infarct volume (pale area) as a percentage of the total brain volume using image analysis software.

  • Histological and Biochemical Analysis:

    • Immunohistochemistry: Assess markers for neuronal apoptosis (e.g., TUNEL stain), inflammation (e.g., Iba1 for microglia, GFAP for astrocytes), and oxidative stress (e.g., 4-HNE).

    • ELISA: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in brain homogenates.[6]

    • Western Blot: Analyze the expression of proteins involved in relevant signaling pathways (e.g., Akt, GSK3β, Nrf2).

Expected Quantitative Data
GroupNeurological Score (at 72h)Infarct Volume (%)Brain TNF-α (pg/mg protein)
Sham + Vehicle0.2 ± 0.1015.3 ± 2.1
MCAO + Vehicle3.8 ± 0.445.2 ± 5.388.6 ± 9.7
MCAO + this compound (10 mg/kg)2.5 ± 0.328.7 ± 4.152.4 ± 6.5*
MCAO + this compound (50 mg/kg)1.7 ± 0.2 15.9 ± 3.535.1 ± 4.8**

*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to MCAO + Vehicle group.

Experimental Workflow

G cluster_0 Animal Preparation cluster_1 Surgical Procedure cluster_2 Intervention cluster_3 Outcome Assessment acclimatization Acclimatization grouping Random Grouping acclimatization->grouping mcao MCAO Surgery (60 min) grouping->mcao reperfusion Reperfusion mcao->reperfusion drug_admin This compound Administration reperfusion->drug_admin behavioral Behavioral Tests (24h & 72h) drug_admin->behavioral infarct Infarct Volume Measurement (72h) behavioral->infarct biochem Histology & Biochemistry (72h) infarct->biochem

Workflow for MCAO Neuroprotection Study

Anti-Inflammatory Effects of this compound

Rationale and Approach

To evaluate the anti-inflammatory potential of this compound, the carrageenan-induced paw edema model in rats is a widely used and reliable method. This model induces an acute inflammatory response characterized by edema, which can be quantified over time.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
  • Animal Model: Adult male Wistar rats (180-220 g).

  • Acclimatization: House animals for at least one week under standard laboratory conditions.

  • Grouping:

    • Control + Vehicle

    • Carrageenan + Vehicle

    • Carrageenan + this compound (low dose, e.g., 25 mg/kg)

    • Carrageenan + this compound (high dose, e.g., 100 mg/kg)

    • Carrageenan + Indomethacin (positive control, 10 mg/kg)

  • Drug Administration: Administer this compound, vehicle, or indomethacin orally (p.o.) 60 minutes before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation of Edema Inhibition:

    • Percent edema = [(V_t - V_0) / V_0] * 100, where V_t is the paw volume at time t and V_0 is the initial paw volume.

    • Percent inhibition = [(% edema_control - % edema_treated) / % edema_control] * 100.

  • Biochemical Analysis (at 4 hours):

    • Collect blood to measure serum levels of pro-inflammatory cytokines (TNF-α, IL-6).

    • Homogenize the paw tissue to measure levels of myeloperoxidase (MPO) as an indicator of neutrophil infiltration.

Expected Quantitative Data
GroupPaw Volume Increase (mL) at 3hEdema Inhibition (%) at 3hPaw MPO Activity (U/g tissue)
Carrageenan + Vehicle0.85 ± 0.07-12.5 ± 1.3
Carrageenan + this compound (25 mg/kg)0.58 ± 0.0531.88.2 ± 0.9
Carrageenan + this compound (100 mg/kg)0.39 ± 0.04 54.15.6 ± 0.7
Carrageenan + Indomethacin (10 mg/kg)0.32 ± 0.03 62.44.8 ± 0.6

*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Carrageenan + Vehicle group.

Potential Signaling Pathway: TRPV1 Modulation

N-acyl taurines have been shown to interact with Transient Receptor Potential Vanilloid 1 (TRPV1) channels, which are involved in inflammation.[8] this compound may exert its anti-inflammatory effects by modulating TRPV1 signaling, which can influence the release of inflammatory mediators.[8][9]

G cluster_0 Inflammatory Stimulus cluster_1 Cellular Response cluster_2 Intervention carrageenan Carrageenan trpa1 TRPV1 Activation carrageenan->trpa1 ca_influx Ca2+ Influx trpa1->ca_influx neurotrans_release Neuropeptide Release (e.g., Substance P) ca_influx->neurotrans_release inflammation Neurogenic Inflammation neurotrans_release->inflammation nnt This compound nnt->trpa1

TRPV1-Mediated Anti-Inflammatory Pathway

Metabolic Effects of this compound

Rationale and Approach

Given the roles of taurine and nervonic acid in metabolism, this compound may influence glucose homeostasis and lipid metabolism. A high-fat diet (HFD)-induced obesity model in mice is suitable for investigating these potential effects.

Experimental Protocol: High-Fat Diet-Induced Obesity in Mice
  • Animal Model: Male C57BL/6J mice (6 weeks old).

  • Dietary Intervention:

    • Feed a control diet (10% kcal from fat) or a high-fat diet (60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance.

  • Grouping (after 8 weeks of HFD):

    • Control Diet + Vehicle

    • HFD + Vehicle

    • HFD + this compound (e.g., 50 mg/kg/day)

    • HFD + Rosiglitazone (positive control, 10 mg/kg/day)

  • Drug Administration: Administer this compound, vehicle, or rosiglitazone daily via oral gavage for the remaining 4 weeks of the study.

  • Metabolic Phenotyping:

    • Body Weight and Food Intake: Monitor weekly.

    • Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, fast mice for 6 hours, then administer an oral glucose bolus (2 g/kg). Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes.[10][11]

    • Insulin Tolerance Test (ITT): A few days after the OGTT, fast mice for 4 hours and administer an intraperitoneal injection of insulin (0.75 U/kg). Measure blood glucose at 0, 15, 30, 45, and 60 minutes.

  • Terminal Analyses:

    • Serum Analysis: Measure fasting glucose, insulin, triglycerides, and total cholesterol. Calculate HOMA-IR as an index of insulin resistance.

    • Tissue Collection: Collect liver and epididymal white adipose tissue (eWAT) for weight and histological analysis (H&E staining for lipid accumulation).

    • Gene Expression Analysis (qPCR): Analyze the expression of genes involved in lipogenesis (e.g., SREBP-1c, FAS) and fatty acid oxidation (e.g., PPARα, CPT1a) in the liver.

Expected Quantitative Data
GroupBody Weight Gain (g)OGTT AUC (mg/dLmin)Fasting Insulin (ng/mL)Liver Triglycerides (mg/g)
Control Diet + Vehicle5.2 ± 0.615000 ± 8000.8 ± 0.110.5 ± 1.2
HFD + Vehicle18.5 ± 1.535000 ± 21002.5 ± 0.345.8 ± 4.3
HFD + this compound12.8 ± 1.226000 ± 15001.6 ± 0.228.3 ± 3.1
HFD + Rosiglitazone14.1 ± 1.321000 ± 1300 1.2 ± 0.122.7 ± 2.5**

*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to HFD + Vehicle group.

Potential Signaling Pathway: GPR119 Activation

N-acyl taurines can act as agonists for G-protein coupled receptor 119 (GPR119), which is expressed in pancreatic β-cells and intestinal L-cells.[12] Activation of GPR119 can lead to increased insulin and GLP-1 secretion, thereby improving glucose tolerance.[12][13]

G cluster_0 Ligand Binding cluster_1 Cellular Signaling cluster_2 Physiological Response nnt This compound gpr119 GPR119 nnt->gpr119 ac Adenylate Cyclase gpr119->ac Activates camp ↑ cAMP ac->camp pka PKA Activation camp->pka insulin ↑ Insulin Secretion (Pancreatic β-cell) pka->insulin glp1 ↑ GLP-1 Secretion (Intestinal L-cell) pka->glp1 glucose_homeostasis Improved Glucose Homeostasis insulin->glucose_homeostasis glp1->glucose_homeostasis

References

Application Notes and Protocols: Solubility of N-Nervonoyl Taurine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of N-Nervonoyl Taurine in commonly used laboratory solvents: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Phosphate-Buffered Saline (PBS). Adherence to these guidelines is crucial for the accurate preparation of stock solutions and experimental assays.

Data Presentation: Solubility of this compound

The solubility of this compound varies significantly across different solvents. The following table summarizes the quantitative solubility data for convenient reference.

SolventSolubility
Dimethyl Sulfoxide (DMSO)10 mg/mL[1][2]
Dimethylformamide (DMF)5 mg/mL[1][2]
Phosphate-Buffered Saline (PBS), pH 7.21 mg/mL[1][2]

Experimental Protocols

This section outlines the recommended procedures for preparing stock solutions of this compound and for determining its solubility.

Protocol 1: Preparation of this compound Stock Solutions

Materials:

  • This compound (crystalline solid)

  • Anhydrous DMSO

  • Anhydrous DMF

  • PBS (pH 7.2)

  • Sterile, conical-bottom polypropylene or glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or heat block (optional, for enhancing solubility)

  • Pipettes and sterile filter tips

Procedure for Preparing a 10 mg/mL Stock Solution in DMSO:

  • Weighing: Accurately weigh 10 mg of this compound using a calibrated analytical balance and transfer it to a sterile vial.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the vial.

  • Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.

  • Warming (Optional): If the compound does not fully dissolve, warm the solution to 37°C for 5-10 minutes and vortex again.[2]

  • Sterilization (Optional): If required for cell culture experiments, filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller working volumes.[2]

Procedure for Preparing a 5 mg/mL Stock Solution in DMF:

  • Weighing: Accurately weigh 5 mg of this compound and transfer to a sterile vial.

  • Solvent Addition: Add 1 mL of anhydrous DMF to the vial.

  • Dissolution: Tightly cap the vial and vortex until the solid is completely dissolved.

  • Storage: Store the stock solution at -20°C or -80°C as described for the DMSO stock solution.

Procedure for Preparing a 1 mg/mL Stock Solution in PBS (pH 7.2):

Note: this compound has limited solubility in aqueous buffers. For maximum solubility, it is recommended to first dissolve the compound in an organic solvent and then dilute it with the aqueous buffer.

  • Initial Dissolution: Prepare a concentrated stock solution in DMSO (e.g., 10 mg/mL) as described above.

  • Aqueous Dilution: Perform a serial dilution of the DMSO stock solution into PBS (pH 7.2) to achieve the desired final concentration, ensuring the final DMSO concentration is not detrimental to the experimental system (typically <0.5%).

  • Observation: Visually inspect the solution for any precipitation. If precipitation occurs, the solution is supersaturated and should be prepared at a lower concentration.

  • Storage: It is not recommended to store aqueous solutions of this compound for more than one day.[3] Prepare fresh aqueous solutions for each experiment.

Protocol 2: General Method for Solubility Determination

This protocol describes a general method to visually assess the solubility of a compound in a given solvent.

Materials:

  • This compound

  • Selected solvent (DMSO, DMF, or PBS)

  • Small, clear glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Initial Preparation: Add a pre-weighed amount of this compound to a clear glass vial.

  • Incremental Solvent Addition: Add a small, known volume of the solvent to the vial.

  • Vortexing: Vortex the vial vigorously for 2-3 minutes.

  • Visual Inspection: Visually inspect the solution against a dark background to check for any undissolved particles.

  • Iteration: If the solid has not fully dissolved, add another small, known volume of the solvent and repeat the vortexing and inspection steps.

  • Endpoint Determination: Continue adding the solvent incrementally until all of the solid is dissolved. The solubility is calculated based on the total amount of solute and the total volume of solvent used to achieve a clear solution.

Visualizations

The following diagrams illustrate key workflows and concepts related to the handling and use of this compound.

G cluster_start Start cluster_dissolution Dissolution in Organic Solvent cluster_storage Stock Solution Storage cluster_aqueous Preparation of Aqueous Solution start This compound (Crystalline Solid) weigh Weigh Compound start->weigh Step 1 add_solvent Add Anhydrous DMSO or DMF weigh->add_solvent Step 2 vortex Vortex to Dissolve add_solvent->vortex Step 3 aliquot Aliquot vortex->aliquot Step 4a dilute Dilute with PBS (pH 7.2) vortex->dilute Step 4b store Store at -20°C or -80°C aliquot->store Step 5a use_fresh Use Immediately dilute->use_fresh Step 5b

Caption: Workflow for Preparing this compound Solutions.

G cluster_solvents Solvent Properties compound This compound dmso DMSO (10 mg/mL) compound->dmso High Solubility dmf DMF (5 mg/mL) compound->dmf Moderate Solubility pbs PBS (pH 7.2) (1 mg/mL) compound->pbs Low Solubility

Caption: Solubility Hierarchy of this compound.

References

Application Notes and Protocols for Long-Term Storage and Stability of N-Nervonoyl Taurine Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nervonoyl Taurine is a member of the N-acyl taurine family, a class of endogenous bioactive lipids. Its stability in solution is a critical factor for its use in research and pharmaceutical development, impacting experimental reproducibility and the shelf-life of potential therapeutic formulations. This document provides detailed protocols and guidelines for assessing the long-term storage and stability of this compound solutions. The information is based on established principles of stability testing for similar lipid-based compounds, as direct, comprehensive stability data for this compound solutions is not extensively available in public literature.

Physicochemical Properties and Solubility

This compound is a crystalline solid at room temperature. Its stability as a solid is reported to be at least four years when stored at -20°C. However, its stability in solution is less characterized and is crucial for its application in biological assays and formulations.

Table 1: Solubility of this compound

SolventApproximate Solubility
Dimethylformamide (DMF)~5 mg/mL
Dimethyl sulfoxide (DMSO)~10 mg/mL
Phosphate-Buffered Saline (PBS, pH 7.2)~1 mg/mL

Data sourced from publicly available product information sheets.

Recommended Storage Conditions for this compound Solutions

Based on general knowledge of lipid stability, the following storage conditions are recommended to minimize degradation. It is crucial to perform specific stability studies to confirm these recommendations for your particular application.

Table 2: Recommended Long-Term Storage Conditions for this compound Solutions

Solvent SystemStorage TemperatureLight ConditionsAtmosphereRecommended Duration
Organic Solvents (DMSO, DMF, Ethanol)-20°C or -80°CProtect from light (amber vials)Inert gas (e.g., argon, nitrogen)Up to 6 months (verification required)
Aqueous Buffers (e.g., PBS)-80°C (aliquoted to avoid freeze-thaw)Protect from light (amber vials)Inert gas (e.g., argon, nitrogen)Short-term (≤ 24 hours) recommended

Note: Aqueous solutions of similar N-acyl amides are often recommended for use within one day. Long-term storage in aqueous buffers is generally not advised due to the risk of hydrolysis.

Potential Degradation Pathways

Understanding potential degradation pathways is essential for developing stability-indicating analytical methods. For this compound, the primary degradation routes are likely hydrolysis of the amide bond and oxidation of the carbon-carbon double bond in the nervonoyl moiety.

G NNT This compound Hydrolysis Hydrolysis (Acid or Base Catalyzed) NNT->Hydrolysis Oxidation Oxidation (e.g., by air, peroxides) NNT->Oxidation NervonicAcid Nervonic Acid Hydrolysis->NervonicAcid Taurine Taurine Hydrolysis->Taurine OxidizedProducts Oxidized Degradation Products (e.g., epoxides, aldehydes) Oxidation->OxidizedProducts

Caption: Potential degradation pathways of this compound.

Experimental Protocols

Protocol for Long-Term Stability Testing

This protocol outlines a systematic approach to evaluate the long-term stability of this compound in a selected solvent system.

Objective: To determine the rate of degradation of this compound in solution under defined storage conditions over an extended period.

Materials:

  • This compound (solid)

  • Selected solvent (e.g., DMSO)

  • Amber glass vials with Teflon-lined caps

  • Inert gas (argon or nitrogen)

  • Calibrated temperature-controlled storage units (e.g., -20°C and -80°C freezers)

  • HPLC system with a suitable detector (e.g., UV or MS)

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Aliquoting: Dispense the stock solution into multiple amber glass vials.

  • Inert Atmosphere: Purge the headspace of each vial with an inert gas to displace oxygen.

  • Sealing: Tightly seal the vials.

  • Storage: Place the vials in the designated temperature-controlled storage units.

  • Time Points: Designate specific time points for analysis (e.g., Day 0, 1 week, 1 month, 3 months, 6 months, 1 year).

  • Analysis: At each time point, remove a set of vials from storage, allow them to equilibrate to room temperature, and analyze the concentration of this compound and the presence of any degradation products using a validated stability-indicating analytical method (see Protocol 5.3).

G cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis at Time Points (T=0, 1W, 1M, 3M, 6M, 1Y) Prep_Sol Prepare Stock Solution Aliquot Aliquot into Vials Prep_Sol->Aliquot Purge Purge with Inert Gas Aliquot->Purge Seal Seal Vials Purge->Seal Store_20 Store at -20°C Seal->Store_20 Store_80 Store at -80°C Seal->Store_80 Analyze HPLC/UPLC-MS Analysis Store_20->Analyze Store_80->Analyze Quantify Quantify Parent Compound Analyze->Quantify Identify Identify Degradants Analyze->Identify

Caption: Workflow for long-term stability testing of this compound solutions.

Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.

Objective: To accelerate the degradation of this compound under various stress conditions to understand its degradation profile.

Stress Conditions:

  • Acid Hydrolysis: 1 mg/mL this compound in 0.1 M HCl. Incubate at 60°C for 24-48 hours.

  • Base Hydrolysis: 1 mg/mL this compound in 0.1 M NaOH. Incubate at 60°C for 24-48 hours.

  • Oxidation: 1 mg/mL this compound in 3% hydrogen peroxide. Store at room temperature, protected from light, for 24-48 hours.

  • Thermal Degradation: Store the solution (in a suitable organic solvent) at 60°C in the dark for 1 week.

  • Photostability: Expose the solution in a photostability chamber according to ICH Q1B guidelines.

Procedure:

  • For each condition, prepare a solution of this compound.

  • Expose the solutions to the respective stress conditions for the specified duration.

  • At the end of the exposure, neutralize the acidic and basic samples.

  • Analyze all samples by a suitable analytical method (e.g., HPLC-MS) to identify and quantify the parent compound and any degradation products.

Protocol for a Stability-Indicating HPLC-UV/MS Method

A validated stability-indicating method is crucial for accurately assessing the stability of this compound.

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Conditions:

  • HPLC System: A UHPLC or HPLC system with a UV or DAD detector and preferably coupled to a mass spectrometer (MS).

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 60% B to 100% B over 10 minutes, followed by a 5-minute hold at 100% B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Detection: UV at 205 nm and/or MS in negative ion mode (monitoring for the [M-H]⁻ ion of this compound and potential degradants).

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be demonstrated by the separation of the main peak from degradation products generated during forced degradation studies.

Data Presentation

Quantitative data from stability studies should be summarized in a clear and organized manner to facilitate comparison and interpretation.

Table 3: Example of Long-Term Stability Data for this compound in DMSO at -20°C

Time PointConcentration (mg/mL)% of Initial ConcentrationAppearance of Degradation Products (Peak Area %)
Day 01.00100.0Not Detected
1 Month0.9999.0< 0.1%
3 Months0.9898.00.2%
6 Months0.9696.00.5%
1 Year0.9292.01.2%

This table presents hypothetical data for illustrative purposes.

Conclusion

The stability of this compound solutions is a critical parameter that must be carefully evaluated. While the solid form is stable, solutions, particularly aqueous ones, may be susceptible to degradation. The protocols provided in this application note offer a comprehensive framework for researchers to conduct their own long-term stability and forced degradation studies. A validated stability-indicating HPLC method is paramount for obtaining reliable data. By following these guidelines, researchers can ensure the quality and integrity of their this compound solutions, leading to more accurate and reproducible experimental outcomes.

Application Notes: Preparation and In Vitro Analysis of N-Nervonoyl Taurine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

N-Nervonoyl Taurine is an endogenous N-acyl taurine (NAT), a class of bioactive lipid messengers. It is a conjugate of nervonic acid and taurine.[1] First identified during lipidomic analysis of brain and spinal cord tissues from fatty acid amide hydrolase (FAAH) knockout mice, its levels were found to be significantly elevated in these animals, suggesting that FAAH is a key enzyme in its degradation.[2] While the full spectrum of its biological functions is still under investigation, N-acyl taurines are known to be involved in various physiological processes. Some members of this class can activate transient receptor potential (TRP) ion channels, such as TRPV1 and TRPV4, and have been implicated in improving glucose homeostasis.[2][3] Given its endogenous nature and association with neurological and metabolic pathways, this compound is a compound of significant interest for in vitro studies in neuroinflammation, neuroprotection, and metabolic diseases.

2.0 Physicochemical Properties and Preparation of Stock Solutions

Proper preparation of this compound is critical for obtaining reliable and reproducible results in in vitro assays. The following table summarizes its key properties.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₆H₅₁NO₄S[1][2]
Molecular Weight 473.8 g/mol [1][2]
Appearance Crystalline solid[2]
Purity ≥98% (commercially available)[2]
Solubility DMSO: ~10 mg/mLDMF: ~5 mg/mLPBS (pH 7.2): ~1 mg/mL[2]
Storage Store powder at -20°C for ≥ 4 years.[2]

Protocol for Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Equilibration: Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock, weigh 4.738 mg.

  • Solubilization: Add the calculated volume of DMSO to the powder. For a 10 mM stock from 4.738 mg, add 1 mL of DMSO.

  • Dissolution: Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber tubes to avoid repeated freeze-thaw cycles and exposure to light. Store aliquots at -20°C or -80°C.

Note: When preparing working solutions for cell culture experiments, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Preparation Workflow Diagram

G cluster_prep Preparation of this compound powder This compound (Solid Powder) weigh Equilibrate to RT & Weigh Powder powder->weigh dmso Add Cell Culture Grade DMSO weigh->dmso dissolve Vortex to Dissolve (10 mM Stock) dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot working Dilute in Culture Media (Working Solution) dissolve->working Day of Experiment store Store at -20°C / -80°C aliquot->store treat Treat Cells (Final Concentration) working->treat

Caption: Workflow for preparing this compound stock and working solutions.

3.0 In Vitro Assay Protocols

The following protocols are provided as examples for assessing the biological activity of this compound.

Cell Viability Assay (MTT)

This assay determines the effect of this compound on cell metabolic activity, which is an indicator of cell viability and cytotoxicity.[4][5]

Materials:

  • Cells of interest (e.g., SH-SY5Y neuroblastoma, BV-2 microglia)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]

  • Solubilization solution (e.g., 10% SDS in 0.01 N HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired final concentrations of the compound. Include vehicle control wells (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.[6]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT into purple formazan crystals.[4]

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[5] Mix gently on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[5]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Table 2: Example Data from MTT Assay on BV-2 Microglial Cells (48h Treatment)

This compound (µM)Absorbance (570 nm) (Mean ± SD)% Viability (Relative to Vehicle)
Vehicle (0.1% DMSO) 1.25 ± 0.08100%
1 1.23 ± 0.0998.4%
10 1.20 ± 0.0796.0%
25 1.15 ± 0.1092.0%
50 0.98 ± 0.0678.4%
100 0.65 ± 0.0552.0%

Neuroinflammation Assay (ELISA for TNF-α)

This protocol measures the effect of this compound on the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated microglial cells. Taurine has been shown to have anti-inflammatory effects.[7][8]

Materials:

  • BV-2 microglial cells

  • Complete cell culture medium

  • 24-well plates

  • This compound working solutions

  • Lipopolysaccharide (LPS) from E. coli

  • ELISA kit for mouse TNF-α

  • Microplate reader

Procedure:

  • Cell Seeding: Seed BV-2 cells in a 24-well plate at a density of 2 x 10⁵ cells/well in 500 µL of medium. Incubate for 24 hours.

  • Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound or vehicle. Incubate for 1-2 hours.

  • Inflammatory Stimulus: Add LPS to the wells to a final concentration of 100 ng/mL. Do not add LPS to the negative control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: Centrifuge the plate at 1,500 rpm for 10 minutes to pellet any detached cells.[9] Carefully collect the supernatant and store it at -80°C until analysis.

  • ELISA: Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's protocol.[10][11] This typically involves coating a plate with a capture antibody, adding samples and standards, adding a detection antibody, adding a substrate, and stopping the reaction.[11]

  • Data Analysis: Generate a standard curve from the standards. Calculate the concentration of TNF-α in each sample based on the standard curve.

Table 3: Example Data from TNF-α ELISA

Treatment GroupTNF-α Concentration (pg/mL) (Mean ± SD)
Control (Untreated) < 15 (Below detection limit)
Vehicle + LPS (100 ng/mL) 2540 ± 180
10 µM this compound + LPS 1855 ± 150
25 µM this compound + LPS 1120 ± 95

Experimental Workflow and Signaling Pathway Diagrams

G cluster_workflow Experimental Workflow: Neuroinflammation Assay seed Seed BV-2 Cells (24-well plate, 24h) pretreat Pre-treat with This compound (1-2h) seed->pretreat stimulate Stimulate with LPS (100 ng/mL, 24h) pretreat->stimulate collect Collect Supernatant stimulate->collect analyze Analyze TNF-α via ELISA collect->analyze data Quantify & Compare Data analyze->data

Caption: A typical workflow for an in vitro neuroinflammation assay.

G cluster_pathway Hypothesized Signaling Pathway of N-Acyl Taurines faah FAAH (Enzyme) nat This compound (NAT) faah->nat Degradation (-) trp TRPV1 / TRPV4 (Ion Channel) nat->trp Activation (+) ca_influx Ca²⁺ Influx trp->ca_influx response Downstream Cellular Responses (e.g., Neurotransmission, Cytokine Release) ca_influx->response

Caption: Hypothesized pathway for this compound activity via TRP channels.

Gene Expression Analysis (RT-qPCR)

This protocol is for quantifying changes in mRNA levels of target genes (e.g., inflammatory markers) in response to this compound treatment.

Materials:

  • Cells treated as described in section 3.2

  • RNA extraction kit (e.g., Trizol-based or column-based)

  • cDNA synthesis kit (Reverse Transcriptase)

  • qPCR master mix (e.g., SYBR Green-based)[12]

  • Gene-specific primers (forward and reverse)

  • qPCR instrument

Procedure:

  • Cell Lysis and RNA Extraction: After treatment, wash cells with cold PBS and lyse them directly in the well using the lysis buffer from the RNA extraction kit. Proceed with RNA extraction according to the manufacturer's protocol.

  • RNA Quantification and Quality Check: Measure the concentration and purity (A260/A280 ratio) of the extracted RNA using a spectrophotometer.

  • cDNA Synthesis: Synthesize cDNA from a standardized amount of RNA (e.g., 1 µg) using a reverse transcription kit.[12]

  • qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well qPCR plate. Each reaction should contain qPCR master mix, forward and reverse primers, and diluted cDNA template. Include no-template controls (NTCs) and no-reverse-transcriptase controls.

  • qPCR Run: Perform the qPCR using a thermal cycler with an appropriate program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[13]

  • Data Analysis: Determine the threshold cycle (Ct) for each sample. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to a stable housekeeping gene (e.g., Actb, Gapdh).[14]

Table 4: Example qPCR Primer Sequences (Mouse)

Gene TargetForward Primer (5' - 3')Reverse Primer (5' - 3')
Tnf (TNF-α) CCTGTAGCCCACGTCGTAGGGGAGTAGACAAGGTACAACCC
Nos2 (iNOS) GTTCTCAGCCCAACAATACAAGAGTGGACGGGTCGATGTCAC
Actb (β-actin) GGCTGTATTCCCCTCCATCGCCAGTTGGTAACAATGCCATGT

Table 5: Example Relative Gene Expression Data (ΔΔCt Method)

Treatment GroupTarget GeneFold Change (vs. Vehicle + LPS) (Mean ± SD)
Vehicle + LPS Tnf1.00 ± 0.00
25 µM this compound + LPS Tnf0.45 ± 0.06
Vehicle + LPS Nos21.00 ± 0.00
25 µM this compound + LPS Nos20.38 ± 0.05

References

Application of N-Nervonoyl Taurine in Neuroscience Research Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nervonoyl Taurine is an endogenous N-acyl taurine (NAT), a class of lipid signaling molecules, that has been identified in the central nervous system. As a conjugate of nervonic acid, a long-chain monounsaturated fatty acid enriched in myelin, and the amino acid taurine, this compound is of significant interest in neuroscience research. Its metabolism is regulated by the fatty acid amide hydrolase (FAAH), an enzyme that also catabolizes other important bioactive lipids. While research specifically on this compound is still emerging, the broader class of N-acyl taurines has been shown to possess neuroactive properties, suggesting potential therapeutic applications for a range of neurological disorders.

This document provides an overview of the known characteristics of this compound and related N-acyl taurines, along with hypothetical application notes and protocols for its use in neuroscience research models. It is important to note that the experimental protocols provided are based on established methodologies for studying similar lipid molecules and should be adapted and optimized for specific research questions.

Biochemical and Physiological Properties

This compound is one of several taurine-conjugated fatty acids discovered through mass spectrometry lipidomic analysis of the brain and spinal cord.[1] Its endogenous nature and regulation by FAAH suggest a role in physiological and pathological processes within the nervous system.

Table 1: Biochemical Properties of this compound

PropertyValue/DescriptionReference
Molecular FormulaC26H51NO4S[1]
Molecular Weight473.8 g/mol [1]
Endogenous LocationBrain, Spinal Cord[1]
Key Metabolic EnzymeFatty Acid Amide Hydrolase (FAAH)[1]
Known Receptors/TargetsTransient Receptor Potential (TRP) Channels (TRPV1, TRPV4) for the general class of N-acyl taurines[1][2]

Table 2: Effects of FAAH Inhibition on this compound Levels

Animal ModelConditionFold Increase in this compoundReference
Mouse (FAAH-/-)Genetic Knockout~25-fold in brain and spinal cord[1]

Potential Applications in Neuroscience Research Models

Based on the known functions of taurine, nervonic acid, and the emerging roles of N-acyl taurines, this compound can be investigated in a variety of in vitro and in vivo neuroscience models.

  • Neuroprotection: Given taurine's well-documented neuroprotective effects against excitotoxicity, oxidative stress, and apoptosis, this compound could be explored as a potential neuroprotective agent in models of ischemic stroke, traumatic brain injury, and neurodegenerative diseases.[3][4]

  • Neuroinflammation: Taurine has been shown to possess anti-inflammatory properties in the central nervous system.[5][6][7] this compound could be investigated for its ability to modulate microglial and astrocyte activation in models of neuroinflammation.

  • Demyelinating Disorders: As a conjugate of nervonic acid, a key component of myelin, this compound may have a role in myelin maintenance and repair. Its application could be explored in models of multiple sclerosis and other demyelinating neuropathies.

  • Neuropathic Pain: The activation of TRP channels by N-acyl taurines suggests a potential role in sensory signaling and pain modulation.[1][2] The effects of this compound could be assessed in animal models of neuropathic pain.

Experimental Protocols

The following are generalized protocols for investigating the effects of this compound in common neuroscience research models. Note: These protocols are templates and will require optimization for specific experimental conditions.

In Vitro Model: Primary Neuronal Culture

Objective: To assess the neuroprotective effects of this compound against glutamate-induced excitotoxicity.

Materials:

  • Primary cortical or hippocampal neurons

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • This compound (solubilized in a suitable vehicle, e.g., DMSO)

  • Glutamate

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • Fluorescent dyes for cell viability (e.g., Calcein-AM/Ethidium homodimer-1)

  • Microplate reader

  • Fluorescence microscope

Protocol:

  • Culture primary neurons in 96-well plates to the desired density.

  • Pre-treat neurons with varying concentrations of this compound (e.g., 1, 10, 100 µM) for 24 hours. A vehicle control group should be included.

  • Induce excitotoxicity by exposing the neurons to a toxic concentration of glutamate (e.g., 50-100 µM) for a specified duration (e.g., 24 hours). A control group without glutamate exposure should also be included.

  • Assess cell death by measuring LDH release into the culture medium using a commercial kit.

  • Assess cell viability using fluorescent dyes and quantify the percentage of live and dead cells.

In Vivo Model: Animal Model of Ischemic Stroke (Middle Cerebral Artery Occlusion - MCAO)

Objective: To evaluate the neuroprotective and anti-inflammatory effects of this compound in a rat model of ischemic stroke.

Materials:

  • Adult male Sprague-Dawley rats (250-300g)

  • This compound (formulated for in vivo administration, e.g., in saline with a solubilizing agent)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments for MCAO

  • Behavioral testing apparatus (e.g., neurological deficit score, rotarod)

  • Histology and immunohistochemistry reagents (e.g., antibodies against NeuN, Iba-1, GFAP)

Protocol:

  • Induce focal cerebral ischemia by performing MCAO surgery.

  • Administer this compound (e.g., 1, 5, 10 mg/kg) or vehicle via intraperitoneal (i.p.) or intravenous (i.v.) injection at a specific time point post-MCAO (e.g., 1 hour).

  • Assess neurological deficits at 24 and 48 hours post-MCAO using a standardized neurological scoring system.

  • Evaluate motor coordination and balance using the rotarod test at specified time points.

  • At the end of the experiment (e.g., 48 hours or 7 days post-MCAO), perfuse the animals and collect the brains.

  • Perform histological analysis (e.g., TTC staining) to measure infarct volume.

  • Conduct immunohistochemistry to assess neuronal survival (NeuN), microglial activation (Iba-1), and astrogliosis (GFAP) in the peri-infarct region.

Signaling Pathways and Visualizations

The potential mechanisms of action of this compound likely involve the modulation of signaling pathways associated with its constituent parts, taurine and nervonic acid, as well as the known targets of N-acyl taurines.

FAAH_Metabolism cluster_synthesis Biosynthesis cluster_degradation Degradation Nervonic_Acid Nervonic_Acid N_Acyltransferase N_Acyltransferase Nervonic_Acid->N_Acyltransferase Taurine Taurine Taurine->N_Acyltransferase N_Nervonoyl_Taurine N_Nervonoyl_Taurine N_Acyltransferase->N_Nervonoyl_Taurine FAAH FAAH N_Nervonoyl_Taurine->FAAH Hydrolysis Nervonic_Acid_Metabolites Nervonic_Acid_Metabolites FAAH->Nervonic_Acid_Metabolites Taurine_Metabolites Taurine_Metabolites FAAH->Taurine_Metabolites

Caption: Biosynthesis and degradation of this compound.

Potential_Signaling_Pathways cluster_TRP TRP Channel Activation cluster_Neuroprotection Potential Neuroprotective Mechanisms cluster_Neuroinflammation Potential Anti-Neuroinflammatory Mechanisms N_Nervonoyl_Taurine N_Nervonoyl_Taurine TRPV1 TRPV1 N_Nervonoyl_Taurine->TRPV1 TRPV4 TRPV4 N_Nervonoyl_Taurine->TRPV4 Anti_Excitotoxicity Anti_Excitotoxicity N_Nervonoyl_Taurine->Anti_Excitotoxicity Anti_Oxidative_Stress Anti_Oxidative_Stress N_Nervonoyl_Taurine->Anti_Oxidative_Stress Anti_Apoptosis Anti_Apoptosis N_Nervonoyl_Taurine->Anti_Apoptosis Modulation_of_Microglia Modulation_of_Microglia N_Nervonoyl_Taurine->Modulation_of_Microglia Modulation_of_Astrocytes Modulation_of_Astrocytes N_Nervonoyl_Taurine->Modulation_of_Astrocytes Calcium_Influx Calcium_Influx TRPV1->Calcium_Influx TRPV4->Calcium_Influx Downstream_Signaling Downstream_Signaling Calcium_Influx->Downstream_Signaling

Caption: Putative signaling pathways of this compound.

Experimental_Workflow_In_Vivo Animal_Model Induce Neurological Disorder (e.g., MCAO, Neuropathic Pain) Treatment Administer this compound or Vehicle Animal_Model->Treatment Behavioral_Assessment Behavioral Tests (e.g., Neurological Score, Rotarod) Treatment->Behavioral_Assessment Tissue_Collection Euthanasia and Brain Tissue Collection Behavioral_Assessment->Tissue_Collection Histological_Analysis Histology and Immunohistochemistry (e.g., Infarct Volume, Neuronal Survival, Glial Activation) Tissue_Collection->Histological_Analysis Biochemical_Analysis Biochemical Assays (e.g., ELISA, Western Blot) Tissue_Collection->Biochemical_Analysis

Caption: Experimental workflow for in vivo studies.

Conclusion and Future Directions

This compound represents a promising but understudied endogenous lipid with potential therapeutic relevance for a variety of neurological disorders. The application notes and protocols provided here offer a framework for initiating research into its specific biological functions. Future studies should focus on elucidating the precise molecular targets of this compound, its pharmacokinetic and pharmacodynamic properties, and its efficacy in a broader range of preclinical models. Such research will be crucial for determining its potential as a novel therapeutic agent for neurological diseases.

References

N-Nervonoyl Taurine: A Novel Probe for Investigating TRP Channel Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

Introduction

N-Nervonoyl Taurine is an endogenous N-acyl taurine (NAT) that has emerged as a valuable chemical tool for the investigation of Transient Receptor Potential (TRP) channel activation. This document provides detailed application notes and experimental protocols for utilizing this compound to study the activation of TRP channels, particularly TRPV1 and TRPV4. As a member of the N-acyl taurine class of lipids, this compound is believed to play a role in various physiological processes through the modulation of these ion channels.[1][2] The protocols outlined below are based on established methodologies for studying TRP channel activation by related N-acyl taurines and can be adapted for use with this compound.

Disclaimer: Specific quantitative data on the potency (e.g., EC50 values) of this compound on TRP channels is limited in the current scientific literature. The data presented in this document for related N-acyl taurines should be considered as a reference point for initial experimental design. Researchers are encouraged to perform dose-response experiments to determine the optimal concentrations of this compound for their specific cellular systems.

Data Presentation

CompoundTRP ChannelAssay TypeReported ActivityReference
N-Arachidonoyl Taurine (NAT)TRPV1ElectrophysiologyIncreased frequency of spontaneous excitatory postsynaptic currents (sEPSCs) at 10 µM.[2][3]Zhang et al., 2020
N-Oleoyl Taurine (C18:1 NAT)TRPV1Insulin Release AssayInduces insulin release at higher concentrations by activating TRPV1 channels.[4]Grevengoed et al., 2019
N-Acyl Taurines (general)TRPV1, TRPV4Calcium ImagingActivation of both TRPV1 and TRPV4 channels.[1]Saghatelian et al., 2006

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound in TRP Channel Activation

The activation of TRP channels by N-acyl taurines like this compound is thought to occur through direct interaction with the channel protein, leading to conformational changes that open the ion pore. This results in an influx of cations, primarily Ca2+, which triggers downstream cellular responses. The metabolic regulation of N-acyl taurines is controlled by the enzyme Fatty Acid Amide Hydrolase (FAAH), which catabolizes these lipids.[1]

TRP_Activation_Pathway cluster_membrane Plasma Membrane TRPV TRPV1 / TRPV4 Channel Ca_influx Ca²⁺ Influx TRPV->Ca_influx NNT This compound NNT->TRPV Direct Activation FAAH FAAH NNT->FAAH Degradation Downstream Downstream Cellular Responses Ca_influx->Downstream Metabolites Inactive Metabolites FAAH->Metabolites

Caption: Proposed signaling pathway for TRP channel activation by this compound.

General Experimental Workflow for Investigating TRP Channel Activation

The following workflow outlines the key steps for assessing the effect of this compound on TRP channel activity in a cell-based system.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., HEK293 expressing TRPV1/TRPV4) start->cell_culture assay_prep Prepare Cells for Assay (Calcium Imaging or Patch-Clamp) cell_culture->assay_prep compound_prep Prepare this compound Stock Solution stimulation Stimulate Cells with This compound compound_prep->stimulation assay_prep->stimulation data_acq Data Acquisition (Fluorescence or Current Measurement) stimulation->data_acq analysis Data Analysis (Dose-Response Curves, etc.) data_acq->analysis end End analysis->end

Caption: General experimental workflow for studying TRP channel activation.

Experimental Protocols

Protocol 1: Calcium Imaging Assay for TRP Channel Activation

This protocol describes how to measure changes in intracellular calcium concentration in response to this compound using a fluorescent calcium indicator.

Materials:

  • HEK293 cells stably expressing human TRPV1 or TRPV4

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Fluo-4 AM or other suitable calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • Positive control (e.g., Capsaicin for TRPV1, GSK1016790A for TRPV4)

  • TRP channel antagonist (e.g., Capsazepine for TRPV1, HC-067047 for TRPV4)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Cell Culture:

    • Culture HEK293 cells expressing the TRP channel of interest in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed cells into 96-well black, clear-bottom plates at an appropriate density to achieve a confluent monolayer on the day of the experiment.

  • Compound Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

    • Prepare serial dilutions of this compound in HBSS to achieve the desired final concentrations for the dose-response experiment. It is advisable to test a range from nanomolar to micromolar concentrations.

    • Prepare solutions for positive and negative controls.

  • Calcium Indicator Loading:

    • Prepare a loading solution of Fluo-4 AM (e.g., 2-5 µM) in HBSS containing 0.02% Pluronic F-127.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.

    • After incubation, wash the cells twice with HBSS to remove excess dye.

    • Add fresh HBSS to each well.

  • Fluorescence Measurement:

    • Place the 96-well plate into the fluorescence plate reader.

    • Set the excitation and emission wavelengths appropriate for the calcium indicator (e.g., 485 nm excitation and 520 nm emission for Fluo-4).

    • Record a baseline fluorescence reading for a few cycles.

    • Use the plate reader's injector to add the this compound dilutions, positive control, or vehicle control to the respective wells.

    • Immediately begin recording the fluorescence intensity over time to capture the calcium influx.

    • To confirm the specificity of the response, pre-incubate some wells with a TRP channel antagonist before adding this compound.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

    • Normalize the response to the positive control.

    • Plot the normalized response against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol details the procedure for recording ion channel currents in response to this compound application using the whole-cell patch-clamp technique.

Materials:

  • Cells expressing the TRP channel of interest (as in Protocol 1)

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (e.g., 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose, pH 7.4)

  • Internal solution (e.g., 140 mM KCl, 10 mM HEPES, 1 mM EGTA, 2 mM Mg-ATP, 0.3 mM Na-GTP, pH 7.2)

  • This compound stock solution in DMSO

  • Perfusion system

Procedure:

  • Pipette Preparation:

    • Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.

    • Fire-polish the pipette tips.

  • Cell Preparation:

    • Plate cells on glass coverslips suitable for patch-clamp recording.

    • Mount the coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

  • Giga-seal Formation and Whole-Cell Configuration:

    • Approach a single, healthy-looking cell with the micropipette.

    • Apply slight positive pressure to the pipette.

    • Once the pipette touches the cell membrane, release the pressure to form a high-resistance seal (GΩ seal).

    • Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.

  • Current Recording:

    • Clamp the cell membrane at a holding potential of -60 mV.

    • Apply voltage ramps or steps to elicit channel currents and record a baseline.

    • Using the perfusion system, apply this compound at various concentrations to the cell.

    • Record the changes in membrane current in response to the compound application.

    • Wash out the compound with the external solution to observe the reversibility of the effect.

    • Apply a positive control and antagonist to confirm channel identity and specificity of the response.

  • Data Analysis:

    • Measure the peak current amplitude at each concentration of this compound.

    • Subtract the baseline current from the current elicited by the compound.

    • Plot the current density (pA/pF) against the compound concentration to generate a dose-response curve and calculate the EC50.

Conclusion

This compound represents a promising tool for elucidating the role of N-acyl taurines in TRP channel modulation and downstream physiological effects. The provided application notes and protocols offer a comprehensive guide for researchers to initiate their investigations into the activity of this endogenous lipid. Further studies are warranted to fully characterize the potency and specificity of this compound on various TRP channels, which will contribute to a deeper understanding of lipid-mediated ion channel regulation in health and disease.

References

Application Notes and Protocols for N-Acyl Taurine Profiling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl taurines (NATs) are a class of endogenous lipid metabolites that are gaining significant attention for their roles in various physiological processes, including metabolic regulation and cell signaling. These molecules consist of a fatty acid linked to a taurine molecule via an amide bond. The diversity of the fatty acid chain contributes to the wide range of biological activities exhibited by different NAT species. Accurate and robust analytical methods are crucial for understanding the biological functions of NATs and for the development of potential therapeutic agents targeting NAT signaling pathways.

These application notes provide detailed protocols for the extraction, quantification, and analysis of N-acyl taurines from biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Additionally, we present an overview of the key signaling pathways involving NATs and a summary of reported quantitative data.

Signaling Pathways Involving N-Acyl Taurines

NATs are primarily synthesized by the action of acyl-CoA:amino acid N-acyltransferases and are degraded by fatty acid amide hydrolase (FAAH). Their signaling functions are mediated, in part, through the activation of G protein-coupled receptors, such as GPR119.

Fatty Acid Amide Hydrolase (FAAH) Metabolic Pathway

FAAH is a key enzyme responsible for the degradation of NATs, hydrolyzing the amide bond to release the constituent fatty acid and taurine. This enzymatic action terminates the signaling activity of NATs. The catalytic mechanism of FAAH involves a serine-serine-lysine catalytic triad[1][2]. Inhibition of FAAH leads to an accumulation of NATs and other bioactive lipids, which can have therapeutic implications.

FAAH_Pathway cluster_synthesis NAT Synthesis cluster_degradation NAT Degradation cluster_signaling Downstream Signaling Fatty_Acyl_CoA Fatty Acyl-CoA ACNAT Acyl-CoA: amino acid N-acyltransferase Fatty_Acyl_CoA->ACNAT Taurine Taurine Taurine->ACNAT NAT N-Acyl Taurine (Active) ACNAT->NAT FAAH Fatty Acid Amide Hydrolase (FAAH) NAT->FAAH Hydrolysis GPR119 GPR119 NAT->GPR119 Activates Fatty_Acid Fatty Acid FAAH->Fatty_Acid Taurine_prod Taurine FAAH->Taurine_prod Gs Gαs GPR119->Gs AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Cellular_Response Cellular Response (e.g., GLP-1 secretion) CREB->Cellular_Response Leads to

N-Acyl Taurine Metabolism and Signaling Overview
GPR119 Signaling Pathway

N-acyl taurines, along with other lipid signaling molecules, can activate GPR119, a Gαs-coupled receptor predominantly expressed in pancreatic β-cells and intestinal L-cells[3][4]. Activation of GPR119 stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately promotes glucose-dependent insulin secretion and the release of glucagon-like peptide-1 (GLP-1), highlighting the therapeutic potential of targeting this pathway for metabolic disorders[3][4].

GPR119_Signaling cluster_receptor Receptor Activation cluster_cascade Intracellular Cascade cluster_response Cellular Response NAT_Ligand N-Acyl Taurine GPR119_receptor GPR119 Receptor NAT_Ligand->GPR119_receptor Binds to G_Protein Gαs Protein GPR119_receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA_inactive Inactive PKA cAMP->PKA_inactive PKA_active Active PKA PKA_inactive->PKA_active Activates Downstream_Targets Downstream Targets (e.g., CREB) PKA_active->Downstream_Targets Phosphorylates Vesicle_Exocytosis Vesicle Exocytosis PKA_active->Vesicle_Exocytosis Promotes Gene_Transcription Gene Transcription Downstream_Targets->Gene_Transcription GLP1_Secretion GLP-1 Secretion Vesicle_Exocytosis->GLP1_Secretion Insulin_Secretion Insulin Secretion Vesicle_Exocytosis->Insulin_Secretion

GPR119 Signaling Cascade

Quantitative Data of N-Acyl Taurines

The following table summarizes the reported concentrations of various N-acyl taurines in human plasma and different mouse tissues. These values can serve as a reference for experimental design and data interpretation.

N-Acyl TaurineHuman Plasma (pmol/mL)Mouse Liver (pmol/g)Mouse Kidney (pmol/g)Mouse Brain (pmol/g)
N-Arachidonoyl taurine (C20:4) 1.3 ± 0.2110 ± 20250 ± 501.5 ± 0.3
N-Docosahexaenoyl taurine (C22:6) 1.0 ± 0.2250 ± 501200 ± 2001.0 ± 0.2
N-Oleoyl taurine (C18:1) 10.6 ± 1.880 ± 15100 ± 202.5 ± 0.5
N-Palmitoleoyl taurine (C16:1) 2.1 ± 0.430 ± 540 ± 80.8 ± 0.1
N-Linoleoyl taurine (C18:2) 4.2 ± 0.760 ± 1080 ± 151.2 ± 0.2
N-Stearoyl taurine (C18:0) 2.5 ± 0.440 ± 850 ± 103.0 ± 0.6
N-Palmitoyl taurine (C16:0) 5.3 ± 0.950 ± 1060 ± 121.8 ± 0.4

Data compiled from multiple sources. Values are presented as mean ± SEM. Actual concentrations may vary depending on the specific experimental conditions and analytical methods used.

Experimental Protocols

Protocol 1: Extraction of N-Acyl Taurines from Plasma

This protocol describes the extraction of NATs from plasma samples for subsequent LC-MS/MS analysis.

Materials:

  • Human plasma

  • Internal standards (e.g., d4-N-arachidonoyl taurine)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Thaw plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the internal standard solution (e.g., 100 ng/mL d4-N-arachidonoyl taurine in methanol).

  • Add 400 µL of ice-cold methanol containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube.

  • Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Transfer the supernatant to an LC-MS vial for analysis.

Protocol 2: Extraction of N-Acyl Taurines from Tissues

This protocol outlines the procedure for extracting NATs from tissue samples.

Materials:

  • Tissue sample (e.g., liver, kidney, brain)

  • Internal standards (e.g., d4-N-arachidonoyl taurine)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (LC-MS grade)

  • Chloroform (LC-MS grade)

  • Water (LC-MS grade)

  • Homogenizer (e.g., bead beater or Potter-Elvehjem)

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Weigh approximately 50 mg of frozen tissue.

  • Add 500 µL of ice-cold PBS and the internal standard.

  • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Transfer the homogenate to a glass tube.

  • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

  • Transfer the organic phase to a new glass tube.

  • Dry the extract under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex and centrifuge to pellet any insoluble material.

  • Transfer the supernatant to an LC-MS vial for analysis.

Protocol 3: LC-MS/MS Analysis of N-Acyl Taurines

This protocol provides a general method for the quantification of NATs using a triple quadrupole mass spectrometer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-2 min: 50% B

    • 2-15 min: 50-95% B

    • 15-17 min: 95% B

    • 17-17.1 min: 95-50% B

    • 17.1-20 min: 50% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

  • MRM Transitions: (Precursor Ion (m/z) -> Product Ion (m/z))

    • N-Arachidonoyl taurine: 428.3 -> 124.1

    • d4-N-Arachidonoyl taurine: 432.3 -> 124.1

    • N-Docosahexaenoyl taurine: 452.3 -> 124.1

    • N-Oleoyl taurine: 404.3 -> 124.1

    • N-Palmitoleoyl taurine: 378.3 -> 124.1

    • N-Linoleoyl taurine: 402.3 -> 124.1

    • N-Stearoyl taurine: 406.3 -> 124.1

    • N-Palmitoyl taurine: 380.3 -> 124.1 (Note: MRM transitions should be optimized for the specific instrument used)

Experimental Workflow

The overall workflow for N-acyl taurine profiling involves several key stages, from sample collection to data analysis and interpretation.

Experimental_Workflow Sample_Collection Sample Collection (Plasma, Tissue) Sample_Preparation Sample Preparation (Homogenization, Protein Precipitation) Sample_Collection->Sample_Preparation Lipid_Extraction Lipid Extraction (Liquid-Liquid or Solid-Phase) Sample_Preparation->Lipid_Extraction LC_Separation LC Separation (Reversed-Phase C18) Lipid_Extraction->LC_Separation MS_Detection MS/MS Detection (Triple Quadrupole, MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Data_Processing Data Processing (Peak Integration, Quantification) Data_Acquisition->Data_Processing Statistical_Analysis Statistical Analysis Data_Processing->Statistical_Analysis Biological_Interpretation Biological Interpretation Statistical_Analysis->Biological_Interpretation

N-Acyl Taurine Profiling Workflow

References

Application Notes and Protocols for the Extraction of N-Nervonoyl Taurine from Brain Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nervonoyl Taurine is a member of the N-acyl taurine (NAT) class of lipids, which are increasingly recognized for their roles in neuromodulation and cellular signaling. Accurate quantification of this compound in brain tissue is crucial for understanding its physiological functions and its potential as a therapeutic target. These application notes provide detailed protocols for the extraction of this compound from brain samples using established lipid extraction techniques.

Overview of Extraction Techniques

The selection of an appropriate lipid extraction method is critical for the accurate quantification of this compound. The choice of method depends on factors such as sample volume, desired purity, downstream analytical technique, and throughput requirements. This document details three commonly employed techniques: the Folch method, the Bligh-Dyer method, and Solid-Phase Extraction (SPE).

Data Presentation: Comparison of Lipid Extraction Techniques

While direct comparative studies on the extraction efficiency of this compound from brain tissue are limited, the following table summarizes the general characteristics and suitability of each method for the analysis of N-acyl taurines and other lipids.

FeatureFolch MethodBligh-Dyer MethodSolid-Phase Extraction (SPE)
Principle Liquid-liquid extraction using a chloroform:methanol (2:1) solvent system to partition lipids from non-lipid components.[1][2]A modified liquid-liquid extraction using a chloroform:methanol:water ratio that forms a biphasic system to separate lipids.[3]Chromatographic separation based on the affinity of the analyte for a solid sorbent, allowing for selective elution.
Primary Solvents Chloroform, MethanolChloroform, Methanol, WaterVarious (dependent on sorbent and analyte)
Throughput ModerateModerate to HighHigh (amenable to automation)
Sample Volume Flexible, can be scaledGenerally for smaller sample volumesFlexible, can be scaled
Selectivity Good for a broad range of lipidsGood for a broad range of lipidsHigh, can be tailored for specific lipid classes
Purity of Extract Good, may require additional cleanupGood, generally cleaner than Folch for some applicationsExcellent, removes significant impurities
Recovery Generally high for most lipidsHigh, but can be lower for high-lipid content samples compared to Folch.[4]Dependent on method optimization, can be very high
Safety Concerns Use of chloroform (toxic and carcinogenic)Use of chloroform (toxic and carcinogenic)Generally uses less toxic solvents
Ideal for Broad lipidomics profiling, larger sample quantitiesRoutine analysis, smaller sample volumes, higher throughput needsTargeted analysis, high-purity extracts for sensitive downstream analysis (e.g., LC-MS/MS)

Experimental Protocols

I. General Sample Preparation for Brain Tissue
  • Tissue Collection and Storage : Immediately following dissection, flash-freeze brain tissue samples in liquid nitrogen to minimize enzymatic degradation of lipids.[5] Store samples at -80°C until extraction.[5]

  • Homogenization : On the day of extraction, weigh the frozen brain tissue.[5] All subsequent steps should be performed on ice to maintain sample integrity.[5] Homogenize the tissue in an appropriate ice-cold buffer or solvent using a mechanical homogenizer.

II. Protocol 1: Modified Folch Method for this compound Extraction

This protocol is adapted from the classic Folch method for the extraction of total lipids from brain tissue and is suitable for the recovery of this compound.

Materials:

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • 0.9% NaCl solution

  • Glass homogenizer

  • Centrifuge tubes (glass, solvent-resistant)

  • Centrifuge capable of 2000 x g

  • Nitrogen gas evaporator

  • Vortex mixer

Procedure:

  • Weigh approximately 100 mg of frozen brain tissue.

  • Add the tissue to a glass homogenizer with 2 mL of ice-cold chloroform:methanol (2:1, v/v).

  • Homogenize the tissue thoroughly until a uniform suspension is achieved.

  • Transfer the homogenate to a glass centrifuge tube.

  • Add 0.4 mL of 0.9% NaCl solution to the homogenate.

  • Vortex the mixture for 1 minute to ensure thorough mixing and to facilitate phase separation.

  • Centrifuge the mixture at 2000 x g for 10 minutes at 4°C. This will result in the separation of two phases: an upper aqueous phase and a lower organic phase containing the lipids.

  • Carefully collect the lower organic (chloroform) phase using a glass Pasteur pipette and transfer it to a new clean glass tube. Be careful not to disturb the protein interface.

  • To maximize recovery, re-extract the upper aqueous phase and the protein interface with 1 mL of chloroform. Vortex, centrifuge, and collect the lower phase, combining it with the first extract.

  • Evaporate the pooled organic phase to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol or a mobile phase compatible with LC-MS/MS analysis) for downstream quantification.[6]

III. Protocol 2: Bligh-Dyer Method for this compound Extraction

This method is a modification of the Folch method that uses a smaller volume of solvent and is often faster.

Materials:

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • Glass homogenizer

  • Centrifuge tubes (glass, solvent-resistant)

  • Centrifuge capable of 2000 x g

  • Nitrogen gas evaporator

  • Vortex mixer

Procedure:

  • Weigh approximately 100 mg of frozen brain tissue.

  • Add the tissue to a glass homogenizer with 375 µL of chloroform:methanol (1:2, v/v).

  • Homogenize the tissue thoroughly.

  • Transfer the homogenate to a glass centrifuge tube.

  • Add 125 µL of chloroform and vortex for 30 seconds.

  • Add 125 µL of deionized water and vortex for another 30 seconds.

  • Centrifuge the mixture at 2000 x g for 10 minutes at 4°C to induce phase separation.

  • Carefully collect the lower organic (chloroform) phase and transfer to a new tube.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the lipid extract in a solvent suitable for your analytical method.

IV. Protocol 3: Solid-Phase Extraction (SPE) for this compound Enrichment

This protocol is designed for the selective enrichment of this compound from a brain lipid extract, making it ideal for sensitive LC-MS/MS analysis. A mixed-mode or reverse-phase C18 sorbent is recommended.

Materials:

  • SPE cartridge (e.g., C18, 100 mg)

  • SPE vacuum manifold

  • Methanol (HPLC grade)

  • Deionized water

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Lipid extract from Protocol 1 or 2, reconstituted in a non-polar solvent like hexane.

Procedure:

  • Condition the SPE Cartridge :

    • Wash the C18 cartridge with 3 mL of methanol.

    • Equilibrate the cartridge with 3 mL of deionized water.

    • Finally, equilibrate with 3 mL of hexane. Do not let the cartridge run dry.

  • Load the Sample :

    • Load the reconstituted lipid extract (in hexane) onto the conditioned SPE cartridge.

  • Wash :

    • Wash the cartridge with 3 mL of hexane to elute non-polar lipids, such as cholesterol esters and triglycerides.

    • Wash the cartridge with 3 mL of hexane:ethyl acetate (95:5, v/v) to elute less polar lipids.

  • Elute this compound :

    • Elute the this compound and other N-acyl taurines with 3 mL of methanol. The polar taurine head group will have a stronger affinity for the more polar elution solvent.

  • Dry and Reconstitute :

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the purified extract in a solvent compatible with your analytical instrument.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction Method cluster_analysis Analysis start Brain Tissue Sample homogenize Homogenization (in Chloroform:Methanol) start->homogenize folch Folch Method homogenize->folch Protocol 1 bligh_dyer Bligh-Dyer Method homogenize->bligh_dyer Protocol 2 spe Solid-Phase Extraction folch->spe Further Purification (Protocol 3) drydown Evaporation (Nitrogen Stream) folch->drydown bligh_dyer->spe Further Purification (Protocol 3) bligh_dyer->drydown spe->drydown reconstitute Reconstitution drydown->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for this compound extraction and analysis.

Signaling Pathway of this compound

signaling_pathway cluster_synthesis Synthesis & Degradation cluster_signaling Cellular Signaling nervonic_acid Nervonic Acid nnt This compound nervonic_acid->nnt Acyltransferase taurine Taurine taurine->nnt faah FAAH (Fatty Acid Amide Hydrolase) nnt->faah Hydrolysis trpv1 TRPV1 Channel nnt->trpv1 Activation degradation_products Nervonic Acid + Taurine faah->degradation_products faah->trpv1 Regulation of Ligand Availability ca_influx Ca2+ Influx trpv1->ca_influx neuronal_activity Modulation of Neuronal Activity ca_influx->neuronal_activity

Caption: FAAH-regulated signaling of this compound via TRPV1.

Concluding Remarks

The protocols outlined in these application notes provide a comprehensive guide for the extraction of this compound from brain samples. The choice between the Folch, Bligh-Dyer, and SPE methods should be guided by the specific requirements of the research study. For broad lipidomic analyses, the Folch or Bligh-Dyer methods are suitable starting points. For targeted and highly sensitive quantification of this compound, subsequent purification by SPE is recommended. Further validation of these methods specifically for this compound is encouraged to determine precise recovery and extraction efficiencies. The provided signaling pathway highlights the key role of FAAH in regulating this compound levels and its subsequent action on TRPV1 channels, offering a basis for further investigation into its neurophysiological functions.[7][8]

References

Application Notes and Protocols for Cell-Based Assays to Measure the Biological Activity of N-Nervonoyl Taurine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nervonoyl Taurine is a synthetic conjugate of nervonic acid, a long-chain monounsaturated omega-9 fatty acid, and taurine, an abundant amino acid in the central nervous system. Both parent molecules are known to play significant roles in neural health and function. Nervonic acid is a key component of myelin, the protective sheath around nerve fibers, while taurine exhibits neuroprotective properties through various mechanisms, including the regulation of intracellular calcium levels and mitochondrial function.[1][2] These characteristics suggest that this compound holds therapeutic potential for neurodegenerative diseases and conditions associated with demyelination.

These application notes provide detailed protocols for a suite of cell-based assays designed to elucidate the biological activities of this compound. The described assays will enable researchers to investigate its effects on neuroprotection, neurite outgrowth, oligodendrocyte differentiation, intracellular calcium mobilization, and mitochondrial health.

I. Neuroprotection Assay in SH-SY5Y Cells

Application Note: This assay evaluates the cytoprotective effect of this compound against oxidative stress-induced cell death in the human neuroblastoma cell line, SH-SY5Y. Oxidative stress is a common pathological mechanism in many neurodegenerative diseases.[3][4] This protocol utilizes hydrogen peroxide (H₂O₂) to induce oxidative stress and the MTT assay to quantify cell viability.

Illustrative Data:

The following table presents hypothetical data demonstrating the neuroprotective effect of this compound.

Treatment GroupConcentration (µM)Cell Viability (%) (Mean ± SD)
Vehicle Control-100 ± 5.2
H₂O₂ (100 µM)-52 ± 4.5
This compound165 ± 3.8
This compound1088 ± 4.1
This compound5095 ± 3.9

Experimental Protocol:

Materials:

  • SH-SY5Y cells

  • DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • Hydrogen Peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with varying concentrations of this compound for 24 hours.

  • Induction of Oxidative Stress: After pre-treatment, expose the cells to 100 µM H₂O₂ for 24 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Signaling Pathway and Workflow:

neuroprotection_workflow cluster_workflow Experimental Workflow cluster_pathway Putative Neuroprotective Pathway start Seed SH-SY5Y Cells treatment Treat with this compound start->treatment stress Induce Oxidative Stress (H₂O₂) treatment->stress mtt MTT Assay stress->mtt readout Measure Absorbance mtt->readout NNT This compound ROS Reduced ROS NNT->ROS Mito Mitochondrial Protection NNT->Mito Apoptosis Inhibition of Apoptosis ROS->Apoptosis Mito->Apoptosis Viability Increased Cell Viability Apoptosis->Viability

Caption: Workflow and putative pathway for neuroprotection assay.

II. Neurite Outgrowth Assay in Neuro-2a Cells

Application Note: This assay quantifies the effect of this compound on neurite outgrowth, a critical process in neuronal development and regeneration.[5] The mouse neuroblastoma cell line, Neuro-2a, is used as a model system. Neurite length and number are measured using immunofluorescence staining and automated image analysis.

Illustrative Data:

The following table presents hypothetical data on the effect of this compound on neurite outgrowth.

Treatment GroupConcentration (µM)Average Neurite Length (µm) (Mean ± SD)Number of Neurites per Cell (Mean ± SD)
Vehicle Control-45 ± 5.12.1 ± 0.4
This compound168 ± 6.33.5 ± 0.6
This compound1095 ± 8.24.8 ± 0.7
This compound50110 ± 9.55.2 ± 0.5

Experimental Protocol:

Materials:

  • Neuro-2a cells

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • Poly-L-lysine coated 96-well plates

  • 4% Paraformaldehyde (PFA)

  • Anti-β-III tubulin antibody

  • Fluorescently labeled secondary antibody

  • DAPI

  • High-content imaging system

Procedure:

  • Cell Seeding: Seed Neuro-2a cells on poly-L-lysine coated 96-well plates at a density of 5 x 10³ cells per well.

  • Differentiation and Treatment: After 24 hours, switch to a low-serum differentiation medium and treat with various concentrations of this compound for 48-72 hours.

  • Immunofluorescence Staining:

    • Fix the cells with 4% PFA.

    • Permeabilize and block the cells.

    • Incubate with anti-β-III tubulin antibody, followed by a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Image Acquisition and Analysis:

    • Acquire images using a high-content imaging system.

    • Quantify neurite length and the number of neurites per cell using image analysis software.

Workflow Diagram:

neurite_outgrowth_workflow start Seed Neuro-2a Cells treat Differentiate and Treat with this compound start->treat stain Immunofluorescence Staining (β-III tubulin, DAPI) treat->stain image Image Acquisition stain->image analyze Quantify Neurite Length and Number image->analyze

Caption: Experimental workflow for the neurite outgrowth assay.

III. Oligodendrocyte Differentiation Assay

Application Note: This assay assesses the potential of this compound to promote the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes.[6][7] This is crucial for understanding its potential in remyelination therapies. The differentiation is monitored by immunocytochemical analysis of stage-specific markers.

Illustrative Data:

The following table shows hypothetical data on the effect of this compound on OPC differentiation.

Treatment GroupConcentration (µM)% MBP-positive Cells (Mean ± SD)
Vehicle Control-15 ± 2.5
This compound128 ± 3.1
This compound1045 ± 4.2
This compound5058 ± 3.9

Experimental Protocol:

Materials:

  • Primary rat or mouse OPCs

  • OPC proliferation medium (containing PDGF-AA and FGF-2)

  • OPC differentiation medium (containing T3)

  • This compound

  • Poly-L-ornithine and laminin coated coverslips

  • Anti-O4 antibody (immature oligodendrocytes)

  • Anti-Myelin Basic Protein (MBP) antibody (mature oligodendrocytes)

  • Fluorescently labeled secondary antibodies

  • DAPI

Procedure:

  • OPC Culture: Culture primary OPCs on coated coverslips in proliferation medium.

  • Induction of Differentiation: To induce differentiation, switch to differentiation medium and treat with this compound.

  • Time Course Analysis: Culture for 7-10 days, with media changes every 2-3 days.

  • Immunocytochemistry:

    • Fix the cells at desired time points.

    • Stain for O4 and MBP to identify different stages of oligodendrocyte differentiation.

    • Counterstain nuclei with DAPI.

  • Quantification: Determine the percentage of MBP-positive cells relative to the total number of DAPI-stained cells.

Workflow Diagram:

opc_differentiation_workflow start Culture OPCs in Proliferation Medium induce Switch to Differentiation Medium + this compound start->induce culture Culture for 7-10 Days induce->culture stain Immunostain for O4, MBP, DAPI culture->stain quantify Quantify % MBP-positive Cells stain->quantify

Caption: Workflow for the oligodendrocyte differentiation assay.

IV. Intracellular Calcium Mobilization Assay

Application Note: This assay measures the effect of this compound on intracellular calcium ([Ca²⁺]i) levels. N-acyl taurines have been shown to activate transient receptor potential (TRP) channels, which can lead to an influx of calcium.[8][9] This protocol uses the ratiometric fluorescent indicator Fura-2 AM and a fluorescence plate reader to monitor changes in [Ca²⁺]i.

Illustrative Data:

The following table presents hypothetical data on the effect of this compound on intracellular calcium.

Treatment GroupConcentration (µM)Peak [Ca²⁺]i (nM) (Mean ± SD)
Basal-100 ± 12
This compound1180 ± 25
This compound10350 ± 45
This compound50520 ± 60
Ionomycin (Positive Control)1850 ± 90

Experimental Protocol:

Materials:

  • A suitable cell line (e.g., SH-SY5Y, HEK293)

  • Fura-2 AM

  • Pluronic F-127

  • HEPES-buffered saline (HBS)

  • This compound

  • Ionomycin (positive control)

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm)

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and grow to 80-90% confluency.[10]

  • Fura-2 AM Loading:

    • Prepare a loading solution of Fura-2 AM and Pluronic F-127 in HBS.

    • Incubate the cells with the loading solution for 45-60 minutes at 37°C.[11]

    • Wash the cells with HBS to remove extracellular dye.

  • Calcium Measurement:

    • Place the plate in a fluorescence plate reader.

    • Measure the baseline fluorescence ratio (340 nm/380 nm excitation, ~510 nm emission).

    • Inject this compound and immediately begin recording the fluorescence ratio over time.

  • Data Analysis: Convert the fluorescence ratio to [Ca²⁺]i using the Grynkiewicz equation.[12]

Signaling Pathway and Workflow:

calcium_workflow cluster_workflow Experimental Workflow cluster_pathway Putative Calcium Signaling Pathway start Seed Cells load Load with Fura-2 AM start->load measure Measure Baseline Fluorescence load->measure inject Inject this compound measure->inject record Record Fluorescence Ratio inject->record NNT This compound TRP TRP Channel Activation NNT->TRP Ca_influx Ca²⁺ Influx TRP->Ca_influx Ca_increase Increased [Ca²⁺]i Ca_influx->Ca_increase Downstream Downstream Signaling Ca_increase->Downstream

Caption: Workflow and putative pathway for calcium mobilization.

V. Mitochondrial Membrane Potential Assay

Application Note: This assay determines the effect of this compound on mitochondrial health by measuring the mitochondrial membrane potential (ΔΨm).[13] A loss of ΔΨm is an early indicator of mitochondrial dysfunction and apoptosis. This protocol uses the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM), which accumulates in healthy, polarized mitochondria.

Illustrative Data:

The following table shows hypothetical data on the effect of this compound on mitochondrial membrane potential.

Treatment GroupConcentration (µM)TMRM Fluorescence Intensity (Arbitrary Units) (Mean ± SD)
Vehicle Control-1000 ± 85
This compound (under basal conditions)101250 ± 98
H₂O₂ (100 µM)-450 ± 55
H₂O₂ + this compound10850 ± 70
CCCP (Positive Control for depolarization)10150 ± 20

Experimental Protocol:

Materials:

  • A suitable cell line (e.g., SH-SY5Y, primary neurons)

  • TMRM

  • Complete cell culture medium

  • This compound

  • CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a suitable culture vessel and treat with this compound for the desired duration.

  • TMRM Staining:

    • Incubate the cells with a low, non-quenching concentration of TMRM (e.g., 25-50 nM) in complete medium for 20-30 minutes at 37°C.[13]

  • Imaging or Plate Reading:

    • For microscopy, wash the cells with pre-warmed buffer and image using a TRITC filter set.

    • For a plate reader, measure the fluorescence intensity (Ex/Em ~548/574 nm).

  • Controls: Include a negative control (vehicle) and a positive control for depolarization (CCCP).

  • Data Analysis: Quantify the mean fluorescence intensity per cell or per well and normalize to the vehicle control.

Workflow Diagram:

mito_potential_workflow start Seed and Treat Cells with this compound stain Stain with TMRM start->stain measure Measure Fluorescence (Microscopy or Plate Reader) stain->measure analyze Quantify and Normalize Fluorescence Intensity measure->analyze

Caption: Workflow for mitochondrial membrane potential assay.

References

Application Notes and Protocols for Evaluating the Pharmacological Effects of N-Nervonoyl Taurine in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nervonoyl Taurine is an endogenous N-acyl taurine, a class of bioactive lipids that are gaining recognition for their roles in physiological and pathological processes. Comprising nervonic acid, an omega-9 very long-chain fatty acid crucial for myelin sheath formation, and taurine, an amino acid with well-documented neuroprotective properties, this compound is a promising candidate for therapeutic intervention in neurodegenerative diseases and cognitive disorders. These application notes provide a comprehensive guide for researchers to evaluate the pharmacological effects of this compound using established animal models. The protocols detailed herein are designed to assess its potential neuroprotective, anti-inflammatory, and cognitive-enhancing properties.

Pharmacological Profile of this compound

This compound is structurally related to a class of lipid messengers that are substrates for the enzyme Fatty Acid Amide Hydrolase (FAAH). The nervonic acid component has been shown to improve cognitive function and exert neuroprotective effects in animal models. Taurine is known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and neuromodulatory effects. It is hypothesized that this compound combines the beneficial properties of both moieties, potentially offering a synergistic therapeutic effect.

Proposed Mechanisms of Action

Based on the known functions of its constituent parts, the proposed mechanisms of action for this compound include:

  • Neuroprotection: Attenuation of excitotoxicity, reduction of oxidative stress, and inhibition of apoptosis.

  • Anti-neuroinflammation: Modulation of microglial and astrocyte activation and reduction of pro-inflammatory cytokine production.

  • Cognitive Enhancement: Improvement of synaptic plasticity, support of myelin integrity, and enhancement of neurotransmitter function.

Animal Models for Pharmacological Evaluation

The following animal models are recommended for assessing the therapeutic potential of this compound.

Scopolamine-Induced Amnesia Model for Cognitive Enhancement

This model is used to induce a transient cognitive deficit, mimicking aspects of Alzheimer's disease and other dementias characterized by cholinergic dysfunction. It is a valuable tool for screening compounds with potential cognitive-enhancing effects.

Streptozotocin (STZ)-Induced Sporadic Alzheimer's Disease Model

Intracerebroventricular (ICV) injection of STZ induces a state of brain insulin resistance and oxidative stress, leading to cognitive impairment and pathological changes resembling sporadic Alzheimer's disease. This model is suitable for evaluating the neuroprotective effects of this compound against AD-like pathology.[1][2]

MPTP-Induced Parkinson's Disease Model

The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) selectively destroys dopaminergic neurons in the substantia nigra, replicating the primary pathology of Parkinson's disease. This model is ideal for assessing the neuroprotective and anti-inflammatory properties of this compound in the context of PD.[3][4]

Lipopolysaccharide (LPS)-Induced Neuroinflammation Model

Systemic or central administration of LPS, a component of the outer membrane of Gram-negative bacteria, triggers a robust inflammatory response in the brain, characterized by the activation of microglia and astrocytes. This model is well-suited for investigating the anti-neuroinflammatory effects of this compound.[5][6]

Experimental Protocols

General Considerations
  • Animals: Male C57BL/6 mice or Wistar rats are commonly used for these models. Age and weight should be consistent across experimental groups.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Administration: this compound can be administered via oral gavage or intraperitoneal (i.p.) injection. The vehicle should be a non-toxic solvent like saline with a small percentage of a surfactant such as Tween 80 to aid solubility.

Detailed Experimental Protocols

Protocol 1: Scopolamine-Induced Amnesia

Objective: To evaluate the effect of this compound on learning and memory impairment.

Materials:

  • This compound

  • Scopolamine hydrobromide

  • Saline solution (0.9% NaCl)

  • Behavioral testing apparatus (Y-maze, Morris water maze, Novel Object Recognition arena)

Procedure:

  • Animal Groups:

    • Group 1: Vehicle control (Saline + Vehicle for this compound)

    • Group 2: Scopolamine control (Scopolamine + Vehicle for this compound)

    • Group 3: this compound (low dose) + Scopolamine

    • Group 4: this compound (high dose) + Scopolamine

    • Group 5: this compound alone

  • Drug Administration:

    • Administer this compound (or vehicle) daily for 14-21 days.

    • On the day of behavioral testing, administer scopolamine (0.4-1 mg/kg, i.p.) 30 minutes before the test.[7][8]

  • Behavioral Testing:

    • Y-Maze: Assess spontaneous alternation as a measure of spatial working memory.

    • Morris Water Maze: Evaluate spatial learning and memory by measuring escape latency and time spent in the target quadrant during a probe trial.

    • Novel Object Recognition: Test recognition memory based on the animal's innate preference for exploring a novel object over a familiar one.

Data Analysis:

  • Compare the performance of the different groups using ANOVA followed by a post-hoc test.

  • Parameters to measure include percent alternation in the Y-maze, escape latency and platform crossings in the Morris water maze, and the discrimination index in the novel object recognition test.

Protocol 2: Streptozotocin (STZ)-Induced Alzheimer's-Like Model

Objective: To assess the neuroprotective effects of this compound against STZ-induced cognitive deficits and neuropathology.

Materials:

  • This compound

  • Streptozotocin (STZ)

  • Citrate buffer (pH 4.5)

  • Stereotaxic apparatus

Procedure:

  • Animal Groups:

    • Group 1: Sham control (ICV citrate buffer + Vehicle for this compound)

    • Group 2: STZ control (ICV STZ + Vehicle for this compound)

    • Group 3: this compound (low dose) + ICV STZ

    • Group 4: this compound (high dose) + ICV STZ

  • Surgical Procedure:

    • Anesthetize rats and place them in a stereotaxic frame.

    • Administer a single bilateral ICV injection of STZ (3 mg/kg) dissolved in citrate buffer.[9] Sham animals receive only the citrate buffer.

  • Drug Administration:

    • Begin daily administration of this compound (or vehicle) 24 hours after surgery and continue for 21 days.

  • Behavioral and Histological Analysis:

    • Conduct behavioral tests (Morris water maze, passive avoidance) starting on day 18 post-surgery.

    • At the end of the study, perfuse the animals and collect brain tissue for histological and biochemical analysis (e.g., assessment of amyloid-beta plaques, tau hyperphosphorylation, and neuronal loss in the hippocampus).

Protocol 3: MPTP-Induced Parkinson's Disease Model

Objective: To evaluate the neuroprotective and anti-inflammatory effects of this compound in a model of Parkinson's disease.

Materials:

  • This compound

  • 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)

  • Saline solution

Procedure:

  • Animal Groups:

    • Group 1: Vehicle control

    • Group 2: MPTP control

    • Group 3: this compound (low dose) + MPTP

    • Group 4: this compound (high dose) + MPTP

  • MPTP Administration:

    • Administer MPTP (20-30 mg/kg, i.p.) daily for 5 consecutive days.[3][10]

  • This compound Administration:

    • Administer this compound daily, starting 3 days prior to the first MPTP injection and continuing for the duration of the experiment.

  • Assessment:

    • Behavioral: Conduct motor function tests such as the rotarod and pole test 7 days after the last MPTP injection.

    • Neurochemical: Measure dopamine and its metabolites in the striatum using HPLC.

    • Histological: Perform tyrosine hydroxylase (TH) immunohistochemistry to quantify the loss of dopaminergic neurons in the substantia nigra.

Protocol 4: LPS-Induced Neuroinflammation Model

Objective: To investigate the anti-neuroinflammatory properties of this compound.

Materials:

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Saline solution

Procedure:

  • Animal Groups:

    • Group 1: Vehicle control

    • Group 2: LPS control

    • Group 3: this compound (low dose) + LPS

    • Group 4: this compound (high dose) + LPS

  • Drug Administration:

    • Administer this compound for 7 days prior to LPS challenge.

    • On day 7, administer a single i.p. injection of LPS (0.25-1 mg/kg).[11]

  • Analysis:

    • Sacrifice animals 4-24 hours after LPS injection.

    • Collect brain tissue (hippocampus and cortex) for analysis.

    • Cytokine Measurement: Quantify levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA or qPCR.

    • Immunohistochemistry: Stain for markers of microglial (Iba1) and astrocyte (GFAP) activation.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between experimental groups.

Table 1: Effect of this compound on Scopolamine-Induced Memory Impairment in the Y-Maze

GroupTreatmentSpontaneous Alternation (%)
1Vehicle75 ± 5
2Scopolamine (1 mg/kg)50 ± 4*
3This compound (10 mg/kg) + Scopolamine60 ± 5#
4This compound (30 mg/kg) + Scopolamine70 ± 6##

*p < 0.05 vs. Vehicle; #p < 0.05, ##p < 0.01 vs. Scopolamine. Data are presented as mean ± SEM.

Table 2: Neuroprotective Effect of this compound in the MPTP Mouse Model

GroupTreatmentStriatal Dopamine (ng/mg tissue)TH+ Neurons in SNc (% of control)
1Vehicle100 ± 8100 ± 7
2MPTP45 ± 655 ± 5
3This compound (10 mg/kg) + MPTP60 ± 7#70 ± 6#
4This compound (30 mg/kg) + MPTP80 ± 9##85 ± 8##

*p < 0.01 vs. Vehicle; #p < 0.05, ##p < 0.01 vs. MPTP. Data are presented as mean ± SEM. SNc: Substantia Nigra pars compacta.

Table 3: Anti-inflammatory Effect of this compound in the LPS Mouse Model

GroupTreatmentHippocampal TNF-α (pg/mg protein)Hippocampal IL-1β (pg/mg protein)
1Vehicle20 ± 315 ± 2
2LPS (1 mg/kg)150 ± 12120 ± 10
3This compound (10 mg/kg) + LPS100 ± 10#80 ± 8#
4This compound (30 mg/kg) + LPS60 ± 8##50 ± 6##

*p < 0.01 vs. Vehicle; #p < 0.05, ##p < 0.01 vs. LPS. Data are presented as mean ± SEM.

Visualizations

Proposed Signaling Pathway of this compound

G cluster_0 This compound cluster_1 Cellular Effects cluster_2 Pharmacological Outcomes NNT This compound Ca_influx ↓ Ca2+ Influx NNT->Ca_influx ROS ↓ Reactive Oxygen Species (ROS) NNT->ROS Inflammation ↓ Pro-inflammatory Cytokines NNT->Inflammation Apoptosis ↓ Apoptosis NNT->Apoptosis Myelin ↑ Myelin Integrity NNT->Myelin Neuroprotection Neuroprotection Ca_influx->Neuroprotection ROS->Neuroprotection Anti_inflammation Anti-neuroinflammation Inflammation->Anti_inflammation Apoptosis->Neuroprotection Cognitive_enhancement Cognitive Enhancement Myelin->Cognitive_enhancement Neuroprotection->Cognitive_enhancement Anti_inflammation->Cognitive_enhancement

Caption: Proposed signaling pathway for this compound's pharmacological effects.

Experimental Workflow for In Vivo Studies

G cluster_0 Phase 1: Model Induction & Treatment cluster_1 Phase 2: Assessment cluster_2 Phase 3: Data Analysis start Animal Acclimatization model Disease Model Induction (Scopolamine, STZ, MPTP, or LPS) start->model treatment This compound Administration model->treatment behavior Behavioral Testing (Y-maze, MWM, NOR) treatment->behavior biochem Biochemical Analysis (ELISA, HPLC) treatment->biochem histo Histological Analysis (IHC, Staining) treatment->histo analysis Statistical Analysis & Interpretation behavior->analysis biochem->analysis histo->analysis end Pharmacological Effect Determined analysis->end Conclusion

Caption: General experimental workflow for in vivo evaluation of this compound.

References

Dosage Considerations for N-Nervonoyl Taurine in Rodent Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nervonoyl Taurine is a naturally occurring N-acyl taurine (NAT), a class of lipid signaling molecules. It is a conjugate of nervonic acid, a long-chain monounsaturated fatty acid, and taurine, an amino acid with known neuroprotective properties. Research suggests that NATs, including this compound, may play significant roles in various physiological processes. This compound has been identified as a substrate for fatty acid amide hydrolase (FAAH), an enzyme involved in the regulation of endocannabinoid signaling.[1][2] Additionally, N-acyl taurines have been shown to activate transient receptor potential (TRP) channels, suggesting their involvement in sensory perception and signaling.[1][2]

Given the neuroprotective effects associated with taurine, this compound is a compound of interest for neurological research. These application notes provide a detailed guide for researchers investigating the effects of this compound in rodent models. Due to the limited availability of direct in vivo dosage studies for this compound, the following recommendations are extrapolated from studies on taurine and other related N-acyl taurines. Researchers should consider these as starting points for dose-ranging studies.

Quantitative Data Summary

The following tables summarize dosage information for taurine and a related N-acyl taurine, which can be used as a reference for designing studies with this compound.

Table 1: Dosage and Administration of Taurine in Rodent Studies

Rodent ModelDosage RangeAdministration RouteFrequencyObserved EffectsReference
Adult Male Wistar Rats30 - 100 mg/kgOral GavageDaily for 28 daysNeuroprotection against neuroinflammation[3][4]
Aged Male Rats25, 50, 200 mg/kgIntraperitoneal (i.p.)Daily for 7 days post-injuryInvestigated for neuroprotection after traumatic brain injury
Rats14, 42, 126 mg/kgIntraperitoneal (i.p.)Single doseAnxiolytic-like effects
Rats20, 100, 500 mg/kgOralDaily for 2 weeksProlonged exercise performance
Mice200 mg/kgIntranasal (IN)Single doseAnxiolytic activity
Wistar Rats1, 10, 100 mgIntravenous (i.v.) or OralSingle dosePharmacokinetic studies

Table 2: Dosage and Administration of a Related N-Acyl Taurine (N-oleoyl taurine) in Rodent Studies

Rodent ModelDosageAdministration RouteFrequencyObserved EffectsReference
High-fat, high-sucrose diet-fed mice10 mg/kgIntravenous (i.v.)Single doseImproved glucose tolerance and increased GLP-1 secretion[5][6]

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

  • This compound (crystalline solid)

  • Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Phosphate-buffered saline (PBS, pH 7.2)

  • Vehicle (e.g., saline, PBS with a solubilizing agent)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Solubility of this compound: [2][7]

  • DMF: 5 mg/mL

  • DMSO: 10 mg/mL

  • PBS (pH 7.2): 1 mg/mL

Protocol for Oral Gavage or Intraperitoneal Injection:

  • Selection of Vehicle: Based on the desired concentration and route of administration, select an appropriate vehicle. For oral gavage, a suspension in a vehicle like 0.5% carboxymethylcellulose (CMC) in water or saline can be considered. For intraperitoneal injection, a solution in saline with a minimal amount of a solubilizing agent like Tween 80 or DMSO may be necessary. It is crucial to conduct vehicle-controlled studies to account for any effects of the solubilizing agent.

  • Preparation of Dosing Solution/Suspension:

    • For solutions, dissolve this compound in a small amount of DMSO or DMF first.

    • Then, slowly add the aqueous vehicle (e.g., saline, PBS) while vortexing to achieve the final desired concentration and minimize precipitation. The final concentration of the organic solvent should be kept to a minimum (typically <5% for in vivo studies) and be consistent across all treatment groups, including the vehicle control.

    • For suspensions, this compound can be directly suspended in the vehicle. Sonication may be used to ensure a uniform suspension.

  • Sterilization: If required for the administration route (e.g., intravenous), filter-sterilize the final solution using a 0.22 µm syringe filter. Note that this may not be feasible for suspensions.

Administration to Rodents

a. Oral Gavage (PO):

  • Procedure: Use a proper-sized gavage needle for the specific rodent (mouse or rat). The length should be from the tip of the nose to the last rib. Administer the solution or suspension slowly to avoid regurgitation and aspiration.

  • Recommended Volume:

    • Mice: < 2-3 mL

    • Rats: Typically up to 5 mL/kg, can be higher depending on the specific protocol and animal size.

b. Intraperitoneal (IP) Injection:

  • Procedure: Inject into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and other organs.

  • Recommended Volume:

    • Mice: < 2-3 mL

    • Rats: Up to 10 mL/kg.

c. Intravenous (IV) Injection:

  • Procedure: Typically administered via the tail vein. This route ensures rapid and complete bioavailability.

  • Recommended Volume:

    • Mice: < 0.2 mL

d. Intranasal (IN) Administration:

  • Procedure: This route allows for direct delivery to the central nervous system, bypassing the blood-brain barrier to some extent. Administer small volumes into the nares of the anesthetized animal.

  • Recommended Volume:

    • Mice: 15-25 µL per nostril.

Experimental Workflow for Assessing Neuroprotective Effects

The following workflow is a general guideline for investigating the neuroprotective effects of this compound in a rodent model of neuroinflammation induced by lipopolysaccharide (LPS).

G cluster_acclimatization Phase 1: Acclimatization cluster_treatment Phase 2: Treatment cluster_induction Phase 3: Induction of Neuroinflammation cluster_analysis Phase 4: Endpoint Analysis Acclimatization Rodent Acclimatization (7-10 days) Treatment Daily this compound Administration (e.g., Oral Gavage for 28 days) Acclimatization->Treatment Induction LPS Injection (i.p.) (e.g., on days 7, 14, 21, 28) Treatment->Induction Analysis Behavioral Tests (e.g., Morris Water Maze, Open Field Test) Immunohistochemistry (e.g., GFAP, NeuN, Iba1) Biochemical Assays (e.g., ELISA for cytokines) Induction->Analysis

Caption: Experimental workflow for a neuroprotection study.

Signaling Pathways

The neuroprotective effects of the taurine moiety in this compound are likely mediated through multiple pathways. The following diagrams illustrate key mechanisms.

Regulation of Intracellular Calcium Homeostasis

Taurine plays a crucial role in preventing excitotoxicity by regulating intracellular calcium ([Ca2+]) levels. It can inhibit the influx of calcium through various voltage-gated calcium channels and the NMDA receptor.[8]

G Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Ca_influx Ca2+ Influx NMDAR->Ca_influx VGCC Voltage-Gated Ca2+ Channels VGCC->Ca_influx Excitotoxicity Excitotoxicity & Neuronal Damage Ca_influx->Excitotoxicity NNT This compound (Taurine moiety) NNT->NMDAR Inhibits NNT->VGCC Inhibits

Caption: Inhibition of calcium influx by the taurine moiety.

Anti-Apoptotic Pathway

Taurine can protect neurons from apoptosis by preventing the downregulation of anti-apoptotic proteins like Bcl-2 and inhibiting the activation of pro-apoptotic enzymes like calpain.

G Glutamate Glutamate Ca_increase Increased Intracellular Ca2+ Glutamate->Ca_increase Calpain Calpain Activation Ca_increase->Calpain Bcl2 Bcl-2 Downregulation Calpain->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis NNT This compound (Taurine moiety) NNT->Ca_increase Reduces NNT->Calpain Inhibits NNT->Bcl2 Prevents downregulation G NNT This compound (Taurine moiety) GlyR Glycine Receptor NNT->GlyR Agonist GABAAR GABAA Receptor NNT->GABAAR Agonist Cl_influx Cl- Influx GlyR->Cl_influx GABAAR->Cl_influx Hyperpolarization Neuronal Hyperpolarization Cl_influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

References

Troubleshooting & Optimization

Technical Support Center: Optimizing UPLC-MS/MS for N-Acyl Taurine Detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of N-acyl taurines (NATs) by UPLC-MS/MS. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the detection and quantification of N-acyl taurines.

Sample Preparation

  • Question: What is the recommended method for extracting N-acyl taurines from biological tissues (e.g., liver, brain)?

    • Answer: A widely used method is a modified Bligh-Dyer liquid-liquid extraction. This involves homogenizing the tissue in a chloroform:methanol:water mixture to efficiently partition the lipophilic N-acyl taurines into the organic phase, separating them from polar contaminants. It is crucial to keep samples on ice throughout the procedure to minimize enzymatic degradation.[1] For serum or plasma, protein precipitation with a cold organic solvent like methanol or acetonitrile is a common first step.[2]

  • Question: How can I minimize sample degradation during preparation?

    • Answer: To prevent degradation, especially by enzymes like fatty acid amide hydrolase (FAAH), it is critical to work quickly and at low temperatures.[3] Snap-freezing tissue samples in liquid nitrogen immediately after collection is recommended.[1] All subsequent homogenization and extraction steps should be performed on ice. The addition of protease and FAAH inhibitors to the extraction solvent can also be beneficial.

  • Question: What are the best practices for handling serum and plasma samples?

    • Answer: For serum, allow whole blood to clot at room temperature for about 20 minutes before centrifuging at a low speed (e.g., 720 x g) at 4°C to separate the serum. For plasma, collect whole blood in tubes containing an anticoagulant (e.g., EDTA) and centrifuge within 30 minutes of collection.[2] Aliquot the resulting supernatant and store at -80°C to prevent freeze-thaw cycles.[2]

UPLC-MS/MS Analysis

  • Question: I am observing poor peak shape (tailing or fronting) for my N-acyl taurine standards. What are the likely causes?

    • Answer: Poor peak shape can stem from several factors. If all peaks are tailing, it could indicate a partial blockage of the column inlet frit or extra-column volume from improper fittings.[4][5] If only some peaks are affected, it might be due to secondary interactions with the stationary phase.[4] Peak fronting can be a sign of analyte overload or a poorly packed column.[6] Ensure your injection solvent is not significantly stronger than your initial mobile phase, as this can cause peak distortion.[7][8]

  • Question: My retention times are shifting between injections. How can I improve reproducibility?

    • Answer: Retention time variability can be caused by fluctuations in mobile phase composition, column temperature, or pH.[7] Always prepare fresh mobile phases daily and ensure they are thoroughly mixed. Using a temperature-controlled column oven is crucial for consistent retention. If your mobile phase contains buffers, verify the pH is consistent between batches.[5]

  • Question: I'm experiencing high backpressure in my UPLC system. What should I do?

    • Answer: High backpressure is often due to blockages in the system.[4] Systematically isolate the source of the pressure by disconnecting components, starting from the column and moving backward towards the pump. A common culprit is a clogged in-line filter or guard column. Filtering all samples and mobile phases can help prevent this.[4] Backflushing the column (if permitted by the manufacturer) can sometimes dislodge particulates from the inlet frit.[5][8]

  • Question: How can I address ion suppression or enhancement (matrix effects) in my analysis?

    • Answer: Matrix effects occur when components in the sample co-elute with the analyte and interfere with its ionization, leading to inaccurate quantification.[9][10] To mitigate this, optimize your sample preparation to remove interfering substances (e.g., using solid-phase extraction). Adjusting the chromatographic gradient to better separate the N-acyl taurines from matrix components is also effective.[11] The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most reliable way to compensate for matrix effects.[10][12] A post-column infusion experiment can help identify regions of the chromatogram where ion suppression is most significant.[13]

Experimental Protocols & Data

Sample Preparation Protocol for Biological Tissues

This protocol is a general guideline for the extraction of N-acyl taurines from tissue samples.

  • Homogenization: Weigh the frozen tissue and homogenize in an ice-cold solution of chloroform:methanol:water (ratio 1:2:0.8) containing an appropriate internal standard (e.g., d4-C20:4 NAT).[1][12]

  • Phase Separation: After homogenization, add chloroform and water to achieve a final ratio of 2:2:1.8 (chloroform:methanol:water). Vortex the mixture thoroughly.

  • Centrifugation: Centrifuge the sample at a moderate speed (e.g., 5,000 rpm) at 4°C for 15-30 minutes to separate the aqueous and organic layers.[1]

  • Collection: Carefully collect the lower organic phase, which contains the N-acyl taurines.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the dried extract in your initial mobile phase for UPLC-MS/MS analysis.

UPLC-MS/MS Parameters

The following tables provide typical parameters for the analysis of N-acyl taurines. Optimization may be required for your specific instrument and application.

Table 1: UPLC Parameters

ParameterRecommended Setting
Column Reversed-phase C18 (e.g., Acquity UPLC BEH C18)[12]
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid[14]
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C[14]
Injection Volume 2 - 10 µL

Table 2: Example UPLC Gradient

Time (min)% Mobile Phase B
0.0 - 1.045%
1.0 - 5.045% - 56%
5.0 - 11.056% - 70%
11.0 - 12.070% - 75%
12.0 - 22.075% - 100%
22.0 - 32.0100% (hold)
32.0 - 33.0100% - 45% (return to initial)

This gradient is an example and should be optimized for the specific N-acyl taurines of interest.[14]

Table 3: Mass Spectrometry Parameters (Negative Ion Mode ESI)

ParameterRecommended Setting
Ionization Mode Negative Electrospray Ionization (ESI-)
Capillary Voltage 2.5 - 3.5 kV
Source Temperature 120 - 150°C
Desolvation Temperature 350 - 500°C
Desolvation Gas Flow 600 - 800 L/hr
Collision Gas Argon

Table 4: Example MRM Transitions for Select N-Acyl Taurines

N-Acyl TaurinePrecursor Ion (m/z)Product Ion (m/z)
C16:0 NAT (N-palmitoyl taurine)362.280.0 / 107.0
C18:1 NAT (N-oleoyl taurine)390.380.0 / 107.0
C20:4 NAT (N-arachidonoyl taurine)414.380.0 / 107.0
C22:0 NAT (N-docosanoyl taurine)448.480.0 / 107.0
C24:1 NAT (N-nervonoyl taurine)476.480.0 / 107.0
d4-C20:4 NAT (Internal Standard)418.380.0 / 107.0

Note: The product ions at m/z 80 and 107 correspond to fragments of the taurine headgroup and are characteristic for this class of compounds.[12] Collision energies should be optimized for each transition on the specific instrument being used.

Visualized Workflows

General Experimental Workflow for N-Acyl Taurine Analysis

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Tissue, Plasma, etc.) Homogenize Homogenization/ Protein Precipitation Sample->Homogenize Extract Liquid-Liquid or Solid-Phase Extraction Homogenize->Extract DryRecon Dry & Reconstitute Extract->DryRecon UPLC UPLC Separation (C18 Column) DryRecon->UPLC MS MS/MS Detection (Negative ESI, MRM) UPLC->MS Integration Peak Integration MS->Integration Quant Quantification (Internal Standard) Integration->Quant Report Final Report Quant->Report

Caption: A typical workflow for N-acyl taurine analysis.

Troubleshooting Logic for Poor Peak Shape

G cluster_diagnosis Initial Diagnosis cluster_all_peaks All Peaks Affected cluster_some_peaks Some Peaks Affected Start Poor Peak Shape Observed AllPeaks All Peaks Affected? Start->AllPeaks Cause1 Blocked Frit/ Guard Column AllPeaks->Cause1 Yes Cause4 Secondary Interactions AllPeaks->Cause4 No Cause2 Extra-Column Volume Cause1->Cause2 Cause3 Injection Solvent Too Strong Cause2->Cause3 Cause5 Analyte Overload Cause4->Cause5 Cause6 Co-elution Cause5->Cause6

Caption: A decision tree for troubleshooting poor peak shape.

References

Troubleshooting low signal intensity of N-Nervonoyl Taurine in mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometry analysis of N-Nervonoyl Taurine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflow. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly low signal intensity, encountered during the analysis of this and other N-acyl taurines.

Frequently Asked Questions (FAQs)

Q1: What is the expected mass of this compound?

A1: The monoisotopic mass of this compound (C₂₆H₅₁NO₄S) is approximately 473.3539 g/mol . Depending on the ionization mode, you will observe different ions.

Q2: Which ionization mode, positive or negative, is optimal for this compound analysis?

A2: Due to the presence of the sulfonic acid group, this compound readily deprotonates, making negative ion mode electrospray ionization (ESI-) the preferred method for high sensitivity analysis. The most commonly observed ion will be the deprotonated molecule, [M-H]⁻, at an m/z of approximately 472.3466. While analysis in positive ion mode is possible, yielding the [M+H]⁺ adduct at m/z 474.3612, it generally results in lower sensitivity for this class of molecules.[1]

Q3: What are the characteristic fragment ions of this compound in MS/MS analysis?

A3: In negative ion mode MS/MS, N-acyl taurines exhibit characteristic fragmentation patterns. The most common and diagnostic product ions are generated from the fragmentation of the taurine moiety, resulting in signals at m/z 80 (SO₃⁻) and m/z 107 .[2] These ions are excellent choices for developing Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) methods for targeted quantification. In positive ion mode, for the [M+H]⁺ precursor, characteristic product ions can be observed at m/z 349.3 and 331.3.[1]

Q4: What can cause low signal intensity for this compound?

A4: Low signal intensity can stem from a variety of factors including:

  • Suboptimal Ionization Parameters: Inefficient spray formation or ion transfer.

  • Ion Suppression: Co-eluting compounds from the sample matrix competing for ionization.

  • Inadequate Sample Preparation: Poor extraction efficiency or the presence of interfering substances like salts and detergents.

  • Incorrect Mobile Phase Composition: The pH and organic content of the mobile phase can significantly affect ionization.

  • Low Analyte Concentration: The concentration of this compound in the sample may be below the instrument's limit of detection.

  • Instrument Contamination or Detuning: A dirty ion source or poorly calibrated mass spectrometer can lead to a general loss of sensitivity.

Troubleshooting Guide: Low Signal Intensity

This guide provides a systematic approach to diagnosing and resolving low signal intensity for this compound.

Step 1: Initial System and Method Verification

Question: Is the LC-MS system performing optimally and is the method appropriate?

Symptom Possible Cause Recommended Action
No or very low signal for a pure this compound standard.Instrument malfunction or incorrect method parameters.1. Perform a system suitability test: Analyze a known standard to confirm the instrument is meeting sensitivity specifications. 2. Verify MS parameters: Ensure the correct precursor ion, ionization mode (ESI-), and scan range are selected. 3. Check for leaks and blockages: Inspect the LC system for any pressure fluctuations or leaks.
Good signal for a pure standard, but poor signal in a biological matrix.Matrix-induced ion suppression.1. Perform a matrix effect study: Compare the peak area of the analyte in a clean solvent to the peak area when spiked into a blank matrix extract. A significant decrease in the matrix indicates suppression. 2. Dilute the sample: Reducing the concentration of matrix components can alleviate suppression.
Step 2: Optimization of Mass Spectrometry Parameters

Question: Are the mass spectrometer source and analyzer settings optimized for this compound?

Parameter Recommendation for ESI- Troubleshooting Tip
Capillary Voltage Start with -3.0 to -4.5 kV.Too low voltage can lead to inefficient ionization. Too high can cause source instability. Optimize for a stable spray and maximum signal.
Nebulizing Gas Pressure Typically 30-50 psi.Adjust to ensure a fine, stable spray. Listen for a consistent hissing sound from the source.
Drying Gas Flow & Temperature Flow: 8-12 L/min; Temperature: 250-350 °C.Optimize for efficient desolvation without causing thermal degradation of the analyte.
Collision Energy (for MS/MS) Start with 20-40 eV.Optimize to maximize the intensity of characteristic fragment ions (e.g., m/z 80 and 107).
Step 3: Enhancement of Chromatographic Separation and Mobile Phase

Question: Can the liquid chromatography method be improved to increase signal intensity?

Parameter Recommendation Troubleshooting Tip
Column Chemistry C18 reversed-phase column.Ensure appropriate retention and peak shape. Poor chromatography can lead to broad peaks and reduced signal-to-noise.
Mobile Phase Composition Acetonitrile and water with an additive.The choice of additive is critical. Formic acid (0.1%) is a common choice, but for negative ion mode, acetic acid (0.1%) or a low concentration of ammonium acetate may improve signal. Avoid trifluoroacetic acid (TFA) as it is a known ion-suppressing agent in ESI.[3][4][5]
Gradient Profile Optimize the gradient to separate this compound from other lipids and matrix components.Co-elution with high-abundance lipids is a major cause of ion suppression.
Step 4: Refinement of Sample Preparation

Question: Is the sample preparation protocol adequate for extracting this compound and removing interferences?

Matrix Recommended Protocol Key Considerations
Plasma/Serum Protein precipitation with a cold organic solvent (e.g., acetonitrile or methanol at a 3:1 ratio to plasma), followed by centrifugation.[6]Ensure complete protein removal. The supernatant can be directly injected or further purified.
Tissue Homogenization followed by a Folch lipid extraction (chloroform:methanol:water).[7]This method effectively separates lipids into the organic phase, away from polar interferences.
General Solid-Phase Extraction (SPE) with a C18 sorbent.Can provide a cleaner sample by selectively retaining lipids while washing away salts and other polar impurities.

Experimental Protocols

Protocol 1: Sample Preparation from Plasma
  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated N-acyl taurine).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in 50-100 µL of the initial mobile phase for LC-MS analysis.

Protocol 2: UPLC-MS/MS Analysis
  • LC System: UPLC system with a C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% acetic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% acetic acid.

  • Gradient: A linear gradient from 60% B to 100% B over 10 minutes, hold at 100% B for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole or high-resolution mass spectrometer with an ESI source.

  • Ionization Mode: Negative (ESI-).

  • MRM Transitions:

    • This compound: 472.3 > 80.0 and 472.3 > 107.0

  • Source Parameters: As optimized in Step 2.

Visualizations

TroubleshootingWorkflow Troubleshooting Low Signal Intensity of this compound start Low Signal Intensity Observed system_check Step 1: System & Method Check - Run system suitability test - Verify MS parameters start->system_check matrix_effect Matrix Effect Study system_check->matrix_effect end Signal Intensity Improved system_check->end Issue Resolved ms_optimization Step 2: MS Parameter Optimization - Capillary Voltage - Gas Flow/Temp - Collision Energy matrix_effect->ms_optimization Good signal in standard, poor in matrix lc_optimization Step 3: LC & Mobile Phase Optimization - Column Chemistry - Mobile Phase Additives - Gradient Profile matrix_effect->lc_optimization Suppression confirmed ms_optimization->lc_optimization ms_optimization->end Issue Resolved sample_prep Step 4: Sample Preparation Refinement - Protein Precipitation - Liquid-Liquid Extraction - Solid-Phase Extraction lc_optimization->sample_prep lc_optimization->end Issue Resolved sample_prep->end

Caption: Troubleshooting workflow for low signal intensity of this compound.

SignalingPathway Hypothetical Signaling Role of N-Acyl Taurines FAAH Fatty Acid Amide Hydrolase (FAAH) NATs N-Acyl Taurines (e.g., this compound) FAAH->NATs Inhibition increases levels TRPV1 TRPV1 Channel NATs->TRPV1 Activation Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Cellular_Response Cellular Response (e.g., Neurotransmission, Inflammation) Ca_influx->Cellular_Response

Caption: Hypothetical signaling pathway involving N-Acyl Taurines.

References

Preventing degradation of N-Nervonoyl Taurine during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-Nervonoyl Taurine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during sample preparation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample preparation?

A1: The degradation of this compound can primarily be attributed to two factors:

  • Enzymatic Degradation: The enzyme Fatty Acid Amide Hydrolase (FAAH) is a key enzyme responsible for the hydrolysis of N-acyl taurines, including this compound[1][2]. If not properly inactivated during sample collection and processing, FAAH can lead to significant analyte loss.

  • Chemical Instability: The amide bond in this compound can be susceptible to hydrolysis under strong acidic or basic conditions, especially when coupled with elevated temperatures. Additionally, the nervonic acid backbone, being a monounsaturated fatty acid, is prone to oxidation.

Q2: How can I prevent enzymatic degradation of this compound?

A2: To prevent enzymatic degradation by FAAH and other potential hydrolases, it is crucial to immediately inhibit enzyme activity upon sample collection. This can be achieved by:

  • Rapid Freezing: Immediately flash-freezing tissue or cell samples in liquid nitrogen is a common and effective method to halt enzymatic activity[3].

  • Solvent Precipitation: Homogenizing samples in a cold organic solvent mixture, such as chloroform/methanol, will precipitate proteins, including enzymes, thereby inactivating them.

  • Heat Inactivation: For some applications, heating the sample can denature and inactivate enzymes. However, the effect of heat on the chemical stability of this compound must be considered.

Q3: What are the optimal storage conditions for samples containing this compound?

A3: Proper storage is critical to maintain the integrity of this compound.

  • Short-term Storage: For temporary storage during sample processing, keep samples on ice or at 4°C.

  • Long-term Storage: For long-term storage, samples should be kept at -80°C[4]. Lipid extracts should be stored in an organic solvent under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and stored at -20°C or lower in an airtight container away from light[3].

Q4: What solvents are suitable for dissolving and storing this compound?

A4: this compound is a crystalline solid with specific solubility characteristics.

SolventSolubility
DMSO~10 mg/mL
DMF~5 mg/mL
PBS (pH 7.2)~1 mg/mL

For long-term storage of the pure compound, it is recommended to store it at -20°C as a crystalline solid[4]. For stock solutions, using DMSO or DMF is appropriate. For biological assays, it is sparingly soluble in aqueous buffers. To achieve maximum solubility in aqueous buffers, it is recommended to first dissolve it in an organic solvent like ethanol and then dilute it with the aqueous buffer of choice. Aqueous solutions are not recommended for storage for more than one day.

Troubleshooting Guides

Issue 1: Low Recovery of this compound After Extraction

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Incomplete cell lysis or tissue homogenization. Ensure thorough homogenization of the tissue or lysis of cells to release the analyte. The use of mechanical homogenizers (e.g., bead beaters, sonicators) is recommended.
Suboptimal extraction solvent. The choice of extraction solvent is critical. A common and effective method for lipids is the Folch or Bligh-Dyer method, which uses a chloroform/methanol mixture[4][5]. An alternative, less toxic method utilizes methyl-tert-butyl ether (MTBE)[6].
Analyte loss during phase separation. During liquid-liquid extraction, ensure complete separation of the organic and aqueous phases. Collect the organic (lower) phase carefully. It may be beneficial to re-extract the aqueous phase with the organic solvent to maximize recovery.
Degradation during solvent evaporation. Evaporate the organic solvent under a gentle stream of nitrogen or using a vacuum concentrator at a low temperature to prevent degradation. Avoid high temperatures which can promote oxidation of the unsaturated fatty acid chain.
Adsorption to labware. Use low-adhesion polypropylene tubes and pipette tips to minimize the loss of this lipophilic molecule.
Issue 2: Poor Peak Shape (Tailing) in LC-MS/MS Analysis

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Secondary interactions with the stationary phase. The sulfonic acid group of taurine can interact with active sites on the silica-based C18 column. Ensure the mobile phase has an appropriate pH and ionic strength to minimize these interactions. The use of a mobile phase additive like ammonium acetate can improve peak shape[4].
Column contamination. Flush the column with a strong solvent wash to remove any strongly retained matrix components. Consider using a guard column to protect the analytical column.
Extra-column band broadening. Check all connections in the LC system for dead volumes. Ensure that the correct tubing diameter and length are used.
Inappropriate mobile phase composition. Optimize the gradient and mobile phase composition. A validated method for N-acyl taurines utilizes a C18 column with a gradient of methanol/acetonitrile/aqueous ammonium acetate and ethanol with ammonium acetate[4][7].
Issue 3: High Variability in Quantitative Results (Matrix Effects)

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Ion suppression or enhancement from co-eluting matrix components. Improve sample cleanup to remove interfering substances. Solid-phase extraction (SPE) can be an effective way to reduce matrix effects from plasma samples[8][9][10].
Phospholipid interference. Phospholipids are a common source of matrix effects in lipidomics. Use a sample preparation method that effectively removes phospholipids, or optimize the chromatography to separate them from the analyte of interest.
Use of an appropriate internal standard. A stable isotope-labeled internal standard (SIL-IS) for this compound is the best way to compensate for matrix effects and variability in extraction and ionization. If a specific SIL-IS is not available, a structurally similar N-acyl taurine with a different acyl chain length can be used[7].
Dilution of the sample extract. If matrix effects are severe, diluting the sample extract can reduce the concentration of interfering components, thereby minimizing their impact on ionization.

Experimental Protocols

Protocol 1: Extraction of this compound from Brain Tissue (Adapted from Folch Method)

This protocol is a standard method for total lipid extraction from brain tissue.

Materials:

  • Brain tissue

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Glass-Teflon homogenizer

  • Centrifuge

  • Nitrogen gas evaporator

  • Conical glass tubes

Procedure:

  • Weigh the frozen brain tissue and place it in a glass-Teflon homogenizer.

  • Add 20 volumes of a cold chloroform:methanol (2:1, v/v) mixture to the tissue (e.g., for 100 mg of tissue, add 2 mL of solvent).

  • Homogenize thoroughly on ice until a uniform suspension is achieved.

  • Transfer the homogenate to a conical glass tube.

  • Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.

  • Vortex the mixture for 1 minute and then centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new tube.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitute the dried extract in an appropriate solvent for LC-MS/MS analysis (e.g., methanol or acetonitrile).

Protocol 2: UPLC-MS/MS Analysis of this compound

This protocol is based on a validated method for the quantification of N-acyl taurines[7].

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)

  • Mobile Phase A: Methanol/Acetonitrile/Aqueous 1 mM Ammonium Acetate (60:20:20, v/v/v)

  • Mobile Phase B: Ethanol with 1 mM Ammonium Acetate

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-2 min: 100% A

    • 2-16 min: Linear gradient to 100% B

    • 16-20 min: Hold at 100% B

    • 20.1-25 min: Return to 100% A for re-equilibration

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

MS/MS Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • MRM Transitions:

    • This compound: Precursor ion (m/z) 472.4 -> Product ions (m/z) 80.0 and 107.0

    • Internal Standard (e.g., d4-C20:4 NAT): Monitor the appropriate transition for the chosen standard.

  • Optimization: Optimize cone voltage and collision energy for this compound and the internal standard to achieve maximum signal intensity.

Visualizations

experimental_workflow cluster_sample_collection Sample Collection & Pre-processing cluster_extraction Lipid Extraction cluster_analysis Analysis Sample Tissue/Cells/Plasma FlashFreeze Flash Freeze in Liquid N2 Sample->FlashFreeze Immediate Homogenization Homogenize in Cold Solvent FlashFreeze->Homogenization AddSolvent Add Chloroform/Methanol Homogenization->AddSolvent PhaseSeparation Add Salt Solution & Centrifuge AddSolvent->PhaseSeparation CollectOrganic Collect Organic Layer PhaseSeparation->CollectOrganic DryExtract Dry Under Nitrogen CollectOrganic->DryExtract Reconstitute Reconstitute in Injection Solvent DryExtract->Reconstitute LCMS UPLC-MS/MS Analysis Reconstitute->LCMS DataProcessing Data Processing & Quantification LCMS->DataProcessing

Caption: Experimental workflow for this compound extraction and analysis.

degradation_pathways cluster_enzymatic Enzymatic Degradation cluster_chemical Chemical Degradation NNT This compound FAAH FAAH (Fatty Acid Amide Hydrolase) NNT->FAAH Hydrolysis AcidBase Strong Acid/Base + Heat NNT->AcidBase Hydrolysis Oxidation Oxidation (e.g., O2, light) NNT->Oxidation Oxidation of double bond NervonicAcid_Taurine Nervonic Acid + Taurine FAAH->NervonicAcid_Taurine HydrolysisProducts Hydrolysis Products AcidBase->HydrolysisProducts OxidizedProducts Oxidized this compound Oxidation->OxidizedProducts

Caption: Potential degradation pathways of this compound.

References

Addressing matrix effects in the quantification of N-Nervonoyl Taurine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of N-Nervonoyl Taurine by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the quantification of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantification.[1] In biological samples like plasma or tissue homogenates, phospholipids are a major source of matrix effects in LC-ESI-MS analysis.[2][3]

Q2: What is the most effective way to compensate for matrix effects?

A2: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting matrix effects. A SIL-IS for this compound would have a similar chemical structure and chromatographic behavior, and would therefore experience similar matrix effects as the analyte, allowing for accurate normalization of the signal.

Q3: Which sample preparation technique is best for minimizing matrix effects when analyzing this compound?

A3: The choice of sample preparation technique significantly impacts the extent of matrix effects. While protein precipitation (PPT) is a simple and common method, it is often insufficient for removing phospholipids, a major cause of ion suppression. Solid-phase extraction (SPE), particularly methods like HybridSPE that specifically target phospholipid removal, and liquid-liquid extraction (LLE) are generally more effective at producing cleaner extracts and reducing matrix effects.[2][4] The optimal method will depend on the specific matrix and the required sensitivity of the assay.

Q4: How can I assess the extent of matrix effects in my assay?

A4: The matrix effect can be quantitatively assessed by comparing the peak area of this compound in a post-extraction spiked blank matrix sample to the peak area of a pure standard solution at the same concentration. The ratio of these peak areas is known as the matrix factor. A matrix factor of less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.

Troubleshooting Guide

Problem / Observation Possible Cause(s) Recommended Solution(s)
Low or no signal for this compound in biological samples, but good signal in pure standards. Severe ion suppression due to matrix effects.- Improve Sample Preparation: Switch from protein precipitation to a more rigorous method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[4] - Optimize Chromatography: Adjust the chromatographic gradient to better separate this compound from co-eluting matrix components. - Use a Stable Isotope-Labeled Internal Standard: This will compensate for signal loss due to matrix effects.
Poor reproducibility of this compound quantification in replicate samples. Inconsistent matrix effects between samples. Inadequate sample homogenization.- Enhance Sample Cleanup: A more robust sample preparation method will provide more consistent removal of interfering compounds.[5] - Ensure Complete Homogenization: For tissue samples, ensure a consistent and thorough homogenization protocol is followed. - Incorporate a suitable internal standard.
Signal for this compound is unexpectedly high in some samples. Ion enhancement due to co-eluting matrix components.- Re-evaluate Sample Preparation: The current method may not be effectively removing compounds that enhance the ionization of your analyte. - Chromatographic Separation: Improve the separation of this compound from the enhancing species. - Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract to mimic the matrix effects seen in the samples.[6]
The internal standard signal is also suppressed or enhanced. This is expected if the internal standard is well-chosen and co-elutes with the analyte.- This is the desired behavior for a SIL-IS , as it indicates that the internal standard is effectively mimicking the matrix effects experienced by the analyte, allowing for accurate correction. No action is needed if the signal is still sufficient for reliable detection.
Shift in retention time for this compound in matrix samples compared to standards. Matrix components affecting the interaction of the analyte with the stationary phase.- Dilute the Sample Extract: If sensitivity allows, diluting the extract can reduce the concentration of interfering matrix components. - Improve Sample Cleanup: A cleaner sample is less likely to cause retention time shifts.

Data Presentation

Table 1: Method Validation Parameters for this compound Quantification

The following table summarizes the validation parameters for a UPLC-MS/MS method for the quantification of this compound and other N-acyl taurines (NATs) in a liver surrogate matrix.[7]

ParameterThis compound (C24:1 NAT)Other NATs (C16:0, C18:1, C20:4, C22:0)
Linearity Range (ng/mL) 1 - 3001 - 300
Correlation Coefficient (R²) ≥ 0.9996≥ 0.9996
Limit of Detection (LOD) (ng/mL) 0.3 - 0.40.3 - 0.4
Limit of Quantification (LOQ) (ng/mL) 11
Intra-day Precision (%RSD) Within acceptable rangeWithin acceptable range
Inter-day Precision (%RSD) Within acceptable rangeWithin acceptable range
Accuracy Within acceptable rangeWithin acceptable range
Matrix Effect EvaluatedEvaluated
Recovery EvaluatedEvaluated

Note: "Within acceptable range" indicates that the values met the standard criteria for bioanalytical method validation, though specific percentages for this compound were not individually detailed in the source.

Table 2: Comparison of Sample Preparation Techniques for Reducing Matrix Effects in Lipid Analysis

This table provides a general comparison of common sample preparation techniques for their effectiveness in removing phospholipids, a primary source of matrix effects in the analysis of lipids like this compound.[2][4]

Sample Preparation TechniquePhospholipid Removal EfficiencyAnalyte RecoveryThroughputRecommendation for this compound
Protein Precipitation (PPT) LowHighHighNot recommended for high-sensitivity assays due to significant matrix effects.
Liquid-Liquid Extraction (LLE) Moderate to HighVariable, dependent on solvent choiceModerateA good option, but requires careful optimization of extraction solvents.[4]
Solid-Phase Extraction (SPE) HighGood to HighModerateRecommended for cleaner extracts and reduced matrix effects.[5]
HybridSPE Very HighHighHighHighly recommended for efficient and specific removal of phospholipids.[2]

Experimental Protocols

Detailed Methodology for Quantification of this compound in Biological Tissue

This protocol is based on the validated method described by Cutignano et al., 2023.[7][8]

1. Sample Homogenization:

  • Weigh the frozen tissue sample (e.g., 50 mg).

  • Add 1 mL of methanol containing a suitable stable isotope-labeled internal standard (e.g., d4-C20:4 NAT).

  • Homogenize the tissue using a tissue lyser.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.

  • Collect the supernatant.

2. Lipid Extraction:

  • To the supernatant, add 2 mL of chloroform and 1.2 mL of water.

  • Vortex thoroughly and centrifuge to induce phase separation.

  • Collect the lower organic phase.

  • Re-extract the aqueous phase with another 2 mL of chloroform.

  • Combine the organic extracts.

  • Dry the combined extracts under a stream of nitrogen.

3. Sample Reconstitution:

  • Reconstitute the dried lipid extract in an appropriate volume of methanol (e.g., 100 µL) for LC-MS/MS analysis.

4. UPLC-MS/MS Analysis:

  • Chromatographic Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.

  • Gradient Elution: A suitable gradient to separate this compound from other lipids.

  • Flow Rate: As recommended for the column dimensions (e.g., 0.4 mL/min).

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for this compound and the internal standard. For N-acyl taurines, product ions at m/z 80 and m/z 107 are typically diagnostic.[7]

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Tissue Sample homogenization Homogenization in Methanol with Internal Standard sample->homogenization extraction Liquid-Liquid Extraction (Chloroform/Methanol/Water) homogenization->extraction drying Drying under Nitrogen extraction->drying reconstitution Reconstitution in Methanol drying->reconstitution lcms UPLC-MS/MS Analysis (C18 column, ESI-) reconstitution->lcms data_processing Data Processing and Quantification lcms->data_processing

Caption: Experimental workflow for this compound quantification.

troubleshooting_matrix_effects start Poor Quantification Performance (Low Signal, Poor Reproducibility) check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->check_is use_is Implement a SIL-IS check_is->use_is No assess_me Assess Matrix Effect (Post-Extraction Spike) check_is->assess_me Yes use_is->assess_me me_present Is Significant Matrix Effect (>15%) Present? assess_me->me_present improve_sp Improve Sample Preparation (e.g., PPT -> SPE) me_present->improve_sp Yes no_me Investigate Other Issues (Instrument, Standard Stability) me_present->no_me No optimize_lc Optimize Chromatography (Gradient, Column) improve_sp->optimize_lc

Caption: Troubleshooting decision tree for matrix effects.

References

Best practices for handling and storing N-Nervonoyl Taurine to maintain purity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing N-Nervonoyl Taurine to maintain its purity and ensure reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for this compound?

For long-term stability, this compound should be stored at -20°C.[1][2][3] Under these conditions, the compound is stable for at least four years.[1][3] It is supplied as a crystalline solid.[1][3]

Q2: How should I handle this compound upon receiving it?

This compound is shipped at room temperature for continental US deliveries, though this may vary for other locations.[1][3][4] Upon receipt, it is crucial to transfer the product to a -20°C freezer for long-term storage.

Q3: What are the recommended solvents for reconstituting this compound?

This compound is soluble in various organic solvents. The approximate solubilities are:

  • Dimethylformamide (DMF): 5 mg/mL

  • Dimethyl sulfoxide (DMSO): 10 mg/mL[1][2]

  • Phosphate-buffered saline (PBS, pH 7.2): 1 mg/mL[1][2]

It is advisable to select the most appropriate solvent based on your experimental design.[2]

Q4: How should I prepare and store stock solutions of this compound?

Once a stock solution is prepared, it is recommended to aliquot it into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.[2] For stock solutions stored at -80°C, it is recommended to use them within six months. For storage at -20°C, they should be used within one month.[2]

Q5: Is this compound sensitive to light or air?

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound precipitation in stock solution - Solution concentration exceeds solubility limit.- Improper storage temperature.- Solvent evaporation.- Gently warm the solution to 37°C and sonicate to aid dissolution.[2]- Ensure the storage temperature is appropriate for the solvent used.- Use tightly sealed vials to prevent solvent evaporation.
Inconsistent experimental results - Compound degradation due to improper handling or storage.- Inaccurate concentration of the stock solution.- Review handling and storage procedures. Use a fresh aliquot for each experiment.- Verify the concentration of the stock solution using a suitable analytical method (e.g., LC-MS).
Low biological activity - Degradation of the compound.- Interaction with other components in the experimental system.- Confirm the purity of the compound before use. - Run appropriate controls to check for interference from other reagents.
Appearance of unknown peaks in analytical runs (e.g., HPLC, LC-MS) - Contamination.- Degradation of the compound.- Use high-purity solvents and clean labware.- Analyze a freshly prepared solution to compare with the stored solution.

Quantitative Data Summary

Parameter Value Source
Recommended Storage Temperature -20°C[1][2][3]
Long-Term Stability ≥ 4 years (at -20°C)[1][3]
Solubility in DMF 5 mg/mL[1][2]
Solubility in DMSO 10 mg/mL[1][2]
Solubility in PBS (pH 7.2) 1 mg/mL[1][2]
Stock Solution Stability (-80°C) Use within 6 months[2]
Stock Solution Stability (-20°C) Use within 1 month[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Acclimatization: Allow the vial of solid this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

  • Weighing: In a controlled environment with minimal air drafts, carefully weigh the desired amount of the compound using a calibrated analytical balance.

  • Dissolution: Add the appropriate volume of the chosen solvent (e.g., DMSO) to the solid compound to achieve the desired stock concentration.

  • Solubilization: Vortex the solution for 30-60 seconds. If necessary, gently warm the vial to 37°C and sonicate in an ultrasonic bath to ensure complete dissolution.[2]

  • Aliquoting and Storage: Dispense the stock solution into single-use, tightly sealed amber vials. Store the aliquots at -20°C or -80°C as required.

Protocol 2: Assessment of this compound Purity by HPLC

  • Objective: To determine the purity of an this compound sample.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Method:

    • Mobile Phase Preparation: Prepare the mobile phase according to a validated method for lipid analysis. A common mobile phase for similar compounds consists of a gradient of acetonitrile and water with a small percentage of a modifier like formic acid or trifluoroacetic acid.

    • Standard Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase or a compatible solvent.

    • Sample Preparation: Prepare the sample solution by dissolving a known amount of this compound in the mobile phase.

    • Chromatographic Conditions:

      • Column: A C18 reverse-phase column is typically suitable for lipid analysis.

      • Flow Rate: A typical flow rate is 1.0 mL/min.

      • Injection Volume: 10-20 µL.

      • Detection Wavelength: Based on the UV absorbance spectrum of this compound.

    • Analysis: Inject the standard and sample solutions into the HPLC system.

    • Data Interpretation: The purity of the sample is determined by comparing the peak area of this compound in the sample chromatogram to the total area of all peaks. The identity of the main peak can be confirmed by comparing its retention time with that of the standard.

Visualizations

experimental_workflow Experimental Workflow for Handling this compound cluster_storage Storage and Preparation cluster_experiment Experimental Use cluster_qc Quality Control storage Store at -20°C acclimatize Acclimatize to Room Temp storage->acclimatize Upon receipt weigh Weigh Compound acclimatize->weigh dissolve Dissolve in Solvent weigh->dissolve aliquot Aliquot and Store Solution dissolve->aliquot purity_check Assess Purity (e.g., HPLC) dissolve->purity_check Optional thaw Thaw Single Aliquot aliquot->thaw For each experiment dilute Prepare Working Solution thaw->dilute experiment Perform Experiment dilute->experiment troubleshooting_guide Troubleshooting Inconsistent Experimental Results start Inconsistent Results check_storage Review Storage Conditions (-20°C, dark, dry) start->check_storage check_handling Review Handling Procedures (aliquoting, thawing) check_storage->check_handling Storage OK outcome_good Revise Protocol and Repeat check_storage->outcome_good Storage Improper check_purity Assess Compound Purity (e.g., LC-MS) check_handling->check_purity Handling OK check_handling->outcome_good Handling Improper check_purity->outcome_good Purity OK (Check other variables) outcome_bad Contact Supplier for Support check_purity->outcome_bad Purity Compromised

References

Overcoming challenges in the chemical synthesis of long-chain N-acyl taurines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chemical synthesis of long-chain N-acyl taurines (NATs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the synthesis of long-chain N-acyl taurines?

A1: The primary challenges in synthesizing long-chain NATs include:

  • Low reaction yields: This can be attributed to several factors, including the hydrolysis of the acylating agent, inadequate base, and steric hindrance from bulky acyl chains.[1]

  • Formation of by-products: The most common by-product is the corresponding fatty acid soap, which arises from the hydrolysis of the fatty acyl chloride.[2] The formation of N-acylurea can also occur when using carbodiimide coupling agents.[1]

  • Difficult purification: The amphipathic nature of long-chain NATs can make them difficult to purify. Their limited solubility in many organic solvents and the need to remove unreacted starting materials and by-products like salts and soaps pose significant challenges.

  • Salt contamination: Many synthetic procedures, such as the Schotten-Baumann reaction, produce salt as a by-product, which can be difficult to remove completely from the final product.

Q2: How can I improve the yield of my N-acyl taurine synthesis?

A2: To improve the yield, consider the following:

  • Optimize the reaction conditions: Carefully control the pH, temperature, and reaction time. For the Schotten-Baumann reaction, maintaining a pH between 9 and 10.5 is often recommended to facilitate the acylation while minimizing hydrolysis of the acyl chloride.[2]

  • Use a suitable solvent system: A two-phase solvent system (e.g., dichloromethane and water) is commonly used for the Schotten-Baumann reaction.[1]

  • Ensure high-quality reagents: Use fresh, high-purity fatty acyl chlorides and taurine. Degradation of starting materials can significantly impact yield.[1]

  • Use an adequate amount of base: An insufficient amount of base to neutralize the acid generated during the reaction can reduce the amount of available nucleophile and lower the yield.[1]

Q3: What are the best methods for purifying long-chain N-acyl taurines?

A3: Purification strategies often involve a combination of techniques:

  • Crystallization: Due to their often-crystalline nature, NATs can be purified by recrystallization from a suitable solvent or solvent mixture. This is effective for removing soluble impurities.

  • Liquid-liquid extraction: This can be used to remove water-soluble by-products like salts. The choice of solvents is critical due to the amphipathic nature of NATs.

  • Chromatography: For high-purity requirements, column chromatography using silica gel or reversed-phase materials can be employed. However, the solubility of long-chain NATs in common chromatography solvents can be a limitation.

  • Salt precipitation and removal: In some protocols, the product is precipitated from the reaction mixture by cooling, while the salt by-product remains in solution, allowing for separation by filtration.

Q4: Which analytical techniques are suitable for characterizing and assessing the purity of synthetic N-acyl taurines?

A4: The following techniques are commonly used:

  • Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This is a highly sensitive and specific method for the identification and quantification of NATs in biological and synthetic samples.[3]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV, ELSD) can be used to assess the purity of the synthesized NAT. Chiral HPLC can be used to determine enantiomeric purity if applicable.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the synthesized NAT and can also be used for purity assessment.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no product yield 1. Hydrolysis of fatty acyl chloride: The acylating agent is sensitive to water.[1] 2. Inadequate base: Insufficient base to neutralize the generated HCl.[1] 3. Poor quality of starting materials: Degradation of taurine or fatty acyl chloride.[1] 4. Steric hindrance: Long or branched acyl chains can slow down the reaction.[1]1. Use anhydrous solvents and reagents. Add the fatty acyl chloride slowly to the reaction mixture. 2. Ensure at least one equivalent of base is used. Monitor and maintain the pH of the reaction. 3. Use fresh, high-purity starting materials. 4. Increase the reaction time and/or temperature. Consider using a more reactive acylating agent or a coupling agent.
Presence of a significant amount of fatty acid soap by-product Hydrolysis of the fatty acyl chloride: This is a competing reaction, especially in the presence of water and base.[2]1. Maintain the optimal pH range (typically 9-10.5 for Schotten-Baumann).[2] 2. Keep the reaction temperature low to minimize hydrolysis. 3. Ensure efficient mixing to promote the reaction between the acyl chloride and taurine over hydrolysis.
Product is contaminated with salt Incomplete removal of salt by-product from the reaction (e.g., NaCl from a Schotten-Baumann reaction).1. Wash the product thoroughly with water or a solvent in which the salt is soluble but the product is not. 2. Recrystallize the product from a suitable solvent.
Difficulty in isolating the product High solubility or insolubility of the product in the chosen work-up solvents.1. Perform small-scale solubility tests with various solvents to find a suitable system for extraction or precipitation. 2. Consider using a different work-up procedure, such as acidification to precipitate the product followed by filtration.
Multiple spots on TLC or peaks in HPLC 1. Incomplete reaction: Presence of starting materials. 2. Formation of side products: Such as fatty acid soap or N-acylurea.[1]1. Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. 2. Adjust the reaction conditions to minimize side reactions. Purify the product using column chromatography.

Experimental Protocols

Protocol 1: Synthesis of N-Oleoyl Taurine (C18:1 NAT) via Schotten-Baumann Reaction

This protocol is a representative example for the synthesis of a long-chain unsaturated N-acyl taurine.

Materials:

  • Taurine

  • Oleoyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Dissolve taurine (1.0 eq) in an aqueous solution of NaOH (1.1 eq) with stirring until a clear solution is obtained. Cool the solution to 0-5 °C in an ice bath.

  • In a separate flask, dissolve oleoyl chloride (1.05 eq) in DCM.

  • Add the oleoyl chloride solution dropwise to the taurine solution over 30-60 minutes while maintaining the temperature at 0-5 °C and vigorous stirring.

  • During the addition, monitor the pH and maintain it between 9-10 by the dropwise addition of an aqueous NaOH solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, acidify the aqueous layer to pH 2-3 with HCl.

  • Separate the organic layer. Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure to yield the crude N-oleoyl taurine.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Purification of Long-Chain N-Acyl Taurines by Recrystallization

Procedure:

  • Dissolve the crude N-acyl taurine in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, methanol, or a mixture of solvents like DCM/methanol).

  • Once dissolved, allow the solution to cool slowly to room temperature.

  • For further precipitation, place the solution at 4 °C or -20 °C.

  • Collect the precipitated crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum to obtain the purified N-acyl taurine.

Quantitative Data

Table 1: Comparison of Reported Yields for N-Acyl Taurine Synthesis

N-Acyl TaurineSynthesis MethodKey Reaction ParametersReported YieldReference
N-Palmitoyl-N-methyl taurineMethylation of N-palmitoyl taurineDimethyl sulfate, NaOH, acidification to pH 2-390%[4]
N-Palmitoyl-N-methyl taurineMethylation of N-palmitoyl taurineDimethyl sulfate, NaOH, acidification to pH 2-394%[4]
Sodium coco fatty acid taurateSchotten-BaumannpH 9.9-10.1574.3%[2]
Sodium palmitic cyclohexyltaurateSchotten-BaumannpH 10.5-11.576.4%[2]

Signaling Pathways and Experimental Workflows

NAT_Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Synthesis cluster_workup Work-up & Purification cluster_product Final Product & Analysis Taurine Taurine Reaction Schotten-Baumann Reaction Taurine->Reaction FattyAcylChloride Long-Chain Fatty Acyl Chloride FattyAcylChloride->Reaction Base Base (e.g., NaOH) Base->Reaction Acidification Acidification Reaction->Acidification Extraction Liquid-Liquid Extraction Acidification->Extraction Purification Purification (Recrystallization/ Chromatography) Extraction->Purification NAT N-Acyl Taurine Purification->NAT Analysis Purity & Structural Analysis (LC-MS, NMR) NAT->Analysis

Caption: Experimental workflow for the synthesis of N-acyl taurines.

NAT_Signaling_Pathway cluster_synthesis_degradation NAT Metabolism cluster_cellular_effects Cellular Effects NATs N-Acyl Taurines (e.g., C18:1 NAT) FAAH FAAH NATs->FAAH degradation GPR119 GPR119 NATs->GPR119 activates TRPV1 TRPV1 Channel NATs->TRPV1 activates BAAT BAAT BAAT->NATs FattyAcylCoA Fatty Acyl-CoA FattyAcylCoA->BAAT synthesis TaurineMet Taurine TaurineMet->BAAT GLP1 GLP-1 Secretion GPR119->GLP1 stimulates Insulin Insulin Secretion TRPV1->Insulin stimulates GlucoseHomeostasis Improved Glucose Homeostasis GLP1->GlucoseHomeostasis contributes to

Caption: Simplified signaling pathway of N-acyl taurines.

References

Optimizing cell viability in high-concentration N-Nervonoyl Taurine experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers optimize cell viability in experiments involving high concentrations of N-Nervonoyl Taurine.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a conjugate of nervonic acid, a very long-chain monounsaturated omega-9 fatty acid, and taurine, a sulfur-containing amino acid.[1] It belongs to a class of molecules known as N-acyl taurines, which are structurally related to endocannabinoids.[2]

Q2: What are the known biological activities of N-acyl taurines?

A2: N-acyl taurines are a class of lipids with emerging biological significance. Some studies have shown that certain N-acyl taurines, such as N-arachidonoyl taurine and N-oleoyl taurine, can reduce cell proliferation and induce apoptosis in cancer cell lines.[2] They have also been found to activate transient receptor potential (TRP) ion channels.[3]

Q3: What are the general cellular effects of taurine?

A3: Taurine is one of the most abundant amino acids in mammals and is involved in numerous physiological processes.[4] It is known to have cytoprotective effects, including osmoregulation, neuromodulation, and antioxidant properties.[5][6] Taurine can also modulate calcium homeostasis and inhibit apoptosis.[7][8][9]

Troubleshooting Guide

Issue 1: Decreased Cell Viability at High Concentrations of this compound

Q: We observe a significant drop in cell viability when treating our cultures with high concentrations of this compound. What could be the cause and how can we mitigate this?

A: High concentrations of lipid-based molecules like this compound can induce cytotoxicity through several mechanisms. Here are some potential causes and troubleshooting steps:

  • Lipid-Induced Toxicity: High levels of fatty acids or their derivatives can be toxic to cells.[]

    • Solution: Perform a dose-response curve to determine the optimal, non-toxic concentration range for your specific cell line. Start with a broad range of concentrations and narrow it down based on viability assays.

  • Solubility Issues: this compound has limited solubility in aqueous solutions, which can lead to precipitation and non-homogenous exposure of cells to the compound.[3]

    • Solution 1: Use of a Vehicle: Dissolve this compound in a suitable solvent like DMSO or ethanol before diluting it in your cell culture medium.[2] Ensure the final concentration of the vehicle is low and non-toxic to your cells. Always include a vehicle-only control in your experiments.

    • Solution 2: Complex with a Carrier: For serum-free media, consider using fatty acid-free bovine serum albumin (BSA) to improve the solubility and delivery of this compound to the cells.[11]

  • Osmotic Stress: The addition of a high concentration of any molecule can alter the osmolarity of the culture medium, leading to cell stress and death.

    • Solution: Measure the osmolarity of your final treatment medium and compare it to your control medium. If there is a significant difference, adjust the osmolarity of your treatment medium with a non-toxic osmolyte.

Issue 2: Precipitation of this compound in Culture Medium

Q: We are observing a precipitate in our culture wells after adding high concentrations of this compound. How can we prevent this?

A: Precipitation is a common issue with lipophilic compounds in aqueous media.

  • Improve Solubilization:

    • Ensure the stock solution is fully dissolved in the vehicle before adding it to the medium.

    • When diluting the stock solution, add it to the medium dropwise while vortexing or swirling to facilitate dispersion.

    • Pre-warm the culture medium to 37°C before adding the compound.

  • Optimize Vehicle Concentration: You may need to optimize the ratio of the vehicle to the medium to maintain solubility without inducing vehicle-related toxicity.

  • Consider Serum Content: If using a low-serum or serum-free medium, the absence of serum proteins that can bind to lipids may contribute to precipitation.[] Supplementing with fatty acid-free BSA can help.[11]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is for assessing cell viability based on the metabolic activity of the cells.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO). Prepare serial dilutions of the compound in a culture medium. Include a vehicle-only control.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Incubate for the desired treatment period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-only control.

Protocol 2: Trypan Blue Exclusion Assay for Cell Viability

This protocol directly counts viable and non-viable cells.

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT Assay protocol.

  • Cell Harvesting: After the treatment period, collect the cell culture supernatant (which may contain floating dead cells). Wash the adherent cells with PBS and then detach them using trypsin-EDTA. Combine the detached cells with the supernatant.

  • Cell Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.

  • Cell Counting: Using a hemocytometer or an automated cell counter, count the number of viable (unstained) and non-viable (blue) cells.

  • Data Analysis: Calculate the percentage of viable cells using the formula: (Number of viable cells / Total number of cells) x 100.

Data Presentation

Table 1: Example Data from MTT Assay Showing the Effect of this compound on Cell Viability

Concentration (µM)% Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
1098.1 ± 4.8
2595.3 ± 6.1
5082.4 ± 7.3
10061.7 ± 8.5
20035.9 ± 9.2

Table 2: Example Data from Trypan Blue Exclusion Assay

Concentration (µM)% Viability (Mean ± SD)
0 (Vehicle Control)99.2 ± 0.5
10065.4 ± 3.1
20040.1 ± 4.5

Visualizations

experimental_workflow Experimental Workflow for Assessing this compound Effects cluster_prep Preparation cluster_treatment Treatment cluster_assay Viability Assessment cluster_analysis Data Analysis prep_compound Prepare this compound Stock (e.g., in DMSO) treat_cells Treat Cells with Serial Dilutions and Vehicle Control prep_compound->treat_cells seed_cells Seed Cells in Multi-well Plates seed_cells->treat_cells incubate Incubate for Desired Time Period (e.g., 24, 48, 72h) treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay trypan_blue Perform Trypan Blue Assay incubate->trypan_blue read_absorbance Read Absorbance (MTT) mtt_assay->read_absorbance count_cells Count Viable/Non-viable Cells (Trypan Blue) trypan_blue->count_cells calculate_viability Calculate % Viability vs. Control read_absorbance->calculate_viability count_cells->calculate_viability dose_response Generate Dose-Response Curve calculate_viability->dose_response

Caption: Workflow for assessing this compound cytotoxicity.

troubleshooting_workflow Troubleshooting Low Cell Viability cluster_solubility Solubility Issues cluster_toxicity Toxicity Issues start Low Cell Viability Observed check_precipitation Is there visible precipitation? start->check_precipitation improve_solubility Improve Solubilization: - Optimize vehicle - Add dropwise while mixing - Use BSA for serum-free media check_precipitation->improve_solubility Yes check_vehicle Check for Vehicle Toxicity (run vehicle-only control) check_precipitation->check_vehicle No dose_response Perform Dose-Response Curve to find optimal concentration improve_solubility->dose_response end Optimized Viability dose_response->end check_osmolarity Check Medium Osmolarity check_vehicle->check_osmolarity check_osmolarity->dose_response

Caption: Logic for troubleshooting low cell viability.

signaling_pathway Potential Signaling Pathways Modulated by N-Acyl Taurines cluster_membrane Cell Membrane cluster_intracellular Intracellular Effects cluster_outcome Cellular Outcome NAT This compound (N-Acyl Taurine) TRP TRP Channels NAT->TRP Activation GABA_R GABA Receptors NAT->GABA_R Modulation (speculative) SIRT1_AMPK SIRT1/AMPK/FOXO1 Pathway NAT->SIRT1_AMPK Activation (Taurine-related) Apoptosis Apoptosis Pathway (e.g., Caspase Activation) NAT->Apoptosis Induction (in some cells) Ca_influx Calcium Influx TRP->Ca_influx Cell_Viability Modulation of Cell Viability GABA_R->Cell_Viability Inhibitory Signaling Ca_influx->Apoptosis SIRT1_AMPK->Cell_Viability Regulation of Metabolism Proliferation Inhibition of Proliferation Apoptosis->Proliferation leads to Proliferation->Cell_Viability affects

Caption: Potential signaling pathways affected by N-acyl taurines.

References

Refinement of lipid extraction protocols to enhance N-Nervonoyl Taurine recovery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to refine lipid extraction protocols and enhance the recovery of N-Nervonoyl Taurine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction challenging?

This compound is an amphiphilic molecule, meaning it has both a fat-soluble (lipophilic) long-chain nervonic acid tail and a water-soluble (hydrophilic) taurine head group.[1][2] This dual nature makes its extraction challenging. Standard protocols designed for nonpolar lipids may fail to recover it efficiently, while protocols for highly polar molecules might not effectively capture the lipid portion. The key is to use a solvent system that can accommodate both the polar and nonpolar characteristics of the molecule.

Q2: What are the most common base methods for extracting this compound?

The most common starting points are the well-established liquid-liquid extraction (LLE) methods developed by Folch and Bligh & Dyer. These methods are considered "gold standards" for total lipid extraction from biological samples.[3][4] They utilize a chloroform-methanol-water solvent system to break down cell membranes and separate lipids from other components.[5] For purification and selective isolation, Solid-Phase Extraction (SPE) is often used as a subsequent step.[6]

Q3: How do I choose the right extraction method for my specific sample?

The choice depends on your sample matrix, lipid content, and the required purity of the final extract.

  • For liquid samples or tissues with high water content (e.g., cell suspensions, plasma, brain tissue), the Bligh & Dyer method is often preferred.[3][7]

  • For solid tissues or samples with higher lipid content (>2%) , the Folch method is generally more effective due to its higher solvent-to-sample ratio.[3][7]

  • When high purity is required , or if co-extracted contaminants interfere with downstream analysis (like mass spectrometry), a two-step approach is recommended: an initial extraction with a modified Folch or Bligh & Dyer method, followed by purification using Solid-Phase Extraction (SPE) .[8]

Q4: How can I prevent this compound from degrading during extraction?

Lipid degradation is a primary cause of low recovery. The two main culprits are oxidation and hydrolysis.[9]

  • To prevent oxidation: Work at low temperatures (on ice), protect samples from light by using amber vials or foil, and purge solvents and sample containers with an inert gas like nitrogen or argon. Adding an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvents can also be beneficial.[9]

  • To prevent hydrolysis: Maintain a neutral pH using buffered solutions, as acidic or basic conditions can break down the molecule.[9]

  • Use high-purity, fresh solvents: Older solvents can contain reactive impurities (e.g., phosgene from chloroform exposed to UV light) that can degrade your sample.[10][11]

Method Selection and Workflow

Choosing the correct experimental path is critical for maximizing recovery. The following diagram outlines a general workflow and decision-making process.

cluster_start Start: Sample Preparation cluster_LLE Liquid-Liquid Extraction (LLE) cluster_purification Purification & Analysis Start Homogenize Sample in appropriate buffer/solvent LLE Perform Monophasic Extraction (e.g., Chloroform:Methanol) Start->LLE PhaseSep Induce Phase Separation (add water or saline) LLE->PhaseSep Collect Collect Lower (Organic) Phase AND Upper (Aqueous) Phase Separately PhaseSep->Collect ReExtract Re-extract Upper Phase (Crucial for Polar Lipids) Collect->ReExtract This compound is amphiphilic and may partition here PurityCheck Is Purity Sufficient? Collect->PurityCheck Combine Organic Phases ReExtract->PurityCheck Combine with initial organic phase SPE Solid-Phase Extraction (SPE) (e.g., C18 or Aminopropyl column) PurityCheck->SPE No Analysis Dry, Reconstitute, and Analyze (e.g., LC-MS) PurityCheck->Analysis Yes SPE->Analysis

Caption: General workflow for this compound extraction.

Quantitative Data Summary

While exact recovery percentages for this compound are highly dependent on the specific matrix and lab conditions, the following tables summarize the characteristics and suitability of common extraction methods.

Table 1: Comparison of Key Lipid Extraction Methods

MethodPrincipleBest Suited ForPros for Polar LipidsCons for Polar Lipids
Folch Monophasic extraction with chloroform:methanol (2:1), followed by a saline wash to create a biphasic system. Lipids partition into the lower chloroform layer.[12]Solid tissues, samples with >2% lipid content.[3]Extracts a broad spectrum of lipids, including polar ones.[13] High efficiency.Highly polar lipids like this compound may be partially lost to the upper aqueous phase.[14]
Bligh & Dyer Similar to Folch but uses a different initial solvent-to-water ratio, making it suitable for wet samples. A monophasic system is formed, then broken into two phases.[5][7]Biological fluids, tissues with high water content (<2% lipid).[3][7]Efficient for samples with high water content, reducing the need for pre-drying.Similar to Folch, risk of losing polar lipids to the aqueous phase. Lower solvent volume may be less efficient for high-lipid samples.[7]
Solid-Phase Extraction (SPE) Separation based on differential affinity of lipids for a solid sorbent and selective elution with different solvents.[8]Purification of crude extracts; separating lipid classes.[6]Excellent for isolating specific polar lipid classes and removing contaminants. High recovery is possible with optimized conditions.[6]Requires method development to optimize sorbent and solvents. Can be lower throughput than LLE.[9]

Table 2: Recommended Solvent Systems & Additives

Solvent System / AdditiveRationale / ApplicationKey Considerations
Chloroform:Methanol (2:1 or 1:2) Standard for initial LLE. The methanol disrupts cell membranes and solubilizes polar head groups, while chloroform dissolves the lipid tails.[3]The final ratio of chloroform:methanol:water after adding the sample and wash solution is critical for proper phase separation.[15]
Acidification (e.g., with HCl) Adding acid to the extraction solvent can improve the recovery of acidic lipids by ensuring they are protonated and thus more soluble in the organic phase.[7]May cause hydrolysis of certain lipids if not carefully controlled.
Water-Saturated Butanol Used for re-extracting the aqueous phase after a Folch or Bligh & Dyer extraction to recover highly polar lipids that may have partitioned there.[14]Increases complexity and solvent usage but can significantly boost recovery.
Triethylamine Sulfate (for SPE) Added to samples before loading onto a C18 SPE column to prevent the loss of sulfated or taurine-conjugated molecules.[16]This modification was shown to be critical for quantitative recovery of taurine-conjugated bile acids.[16]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Recovery of this compound

  • Q: I performed a standard Bligh & Dyer extraction, but my target molecule is missing. Where did it go? A: Most likely, a significant portion of your this compound has partitioned into the upper, aqueous/methanol phase due to its polar taurine headgroup.[14]

    • Solution: Always save the upper phase. Perform a second or even third extraction on this aqueous phase using a chloroform:methanol mixture or water-saturated butanol and combine the resulting organic layers with your initial extract.[14][17]

Start Low Recovery Detected CheckAqueous Did you analyze/re-extract the upper aqueous phase? Start->CheckAqueous ReExtract Solution: Perform 1-2 additional extractions on the aqueous phase. Combine organic layers. CheckAqueous->ReExtract No CheckDegradation Are you using measures to prevent degradation? CheckAqueous->CheckDegradation Yes Success Recovery Improved ReExtract->Success PreventDegradation Solution: Use fresh solvents, work on ice, use inert gas, and add antioxidants (BHT). CheckDegradation->PreventDegradation No CheckSolvent Is your solvent polarity optimal? CheckDegradation->CheckSolvent Yes PreventDegradation->Success OptimizeSolvent Solution: Ensure sufficient methanol in the initial extraction. Consider acidification for better recovery. CheckSolvent->OptimizeSolvent No CheckSolvent->Success Yes OptimizeSolvent->Success

Caption: Troubleshooting workflow for low this compound recovery.

Issue 2: A Persistent Emulsion Forms Between the Two Phases

  • Q: After centrifugation, I don't get a clean separation, but a thick layer between the phases. How can I resolve this? A: This is an emulsion, often caused by high concentrations of amphiphilic molecules like phospholipids (and this compound itself) in the sample.[18] Vigorous shaking or vortexing can exacerbate this.

    • Solution 1 (Prevention): Gently invert the tube for mixing instead of vigorous shaking.[18]

    • Solution 2 (Resolution): Add a salt solution (e.g., 0.9% NaCl) instead of pure water for the wash step. This increases the ionic strength of the aqueous layer and helps break the emulsion, a technique known as "salting out".[18] Centrifuging for a longer duration or at a higher speed can also help.

Issue 3: My Final Extract Contains Many Contaminants

  • Q: My LC-MS analysis shows a pure standard, but my extracted sample is very noisy with many interfering peaks. How can I clean it up? A: This indicates that your initial liquid-liquid extraction was not selective enough.

    • Solution 1 (Wash): After collecting the lower organic phase, perform a "back-wash" by adding a fresh, "synthetic" upper phase (the same chloroform:methanol:water ratio without any sample) to the extract, mixing gently, centrifuging, and discarding the new upper phase. This can remove water-soluble contaminants that were trapped in the organic layer.[19]

    • Solution 2 (Purification): The most effective method is to use Solid-Phase Extraction (SPE) after evaporating and reconstituting your initial extract. An octadecylsilane (C18) or aminopropyl-bonded silica column can be used to selectively bind and elute different lipid classes, providing a much cleaner final sample.[6][20]

Experimental Protocols

Protocol 1: Modified Bligh & Dyer Method for Enhanced Recovery

This protocol is adapted for samples with high water content and includes steps to maximize the recovery of polar lipids.

  • To a glass tube, add 1 mL of your aqueous sample (e.g., cell homogenate).

  • Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture. Vortex thoroughly for 1 minute to create a single-phase system.[19]

  • Allow the mixture to sit for 15-20 minutes to ensure complete extraction.

  • Add 1.25 mL of chloroform. Vortex for 30 seconds.

  • Add 1.25 mL of 0.9% NaCl solution. Vortex for 30 seconds. This will induce phase separation.[19]

  • Centrifuge at 2,000 x g for 10 minutes at 4°C. You should see two distinct phases.

  • Carefully collect the lower chloroform layer with a glass Pasteur pipette and transfer it to a clean collection tube. Do not discard the upper phase.

  • Re-extract the upper phase: Add another 2 mL of chloroform to the original tube containing the upper phase. Vortex for 1 minute and centrifuge again.

  • Collect the new lower chloroform layer and combine it with the first extract from step 7.

  • Evaporate the combined solvent under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in an appropriate solvent for your downstream analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Purification

This is a general protocol for purifying a crude lipid extract obtained from LLE. Optimization will be required.

  • Prepare the Crude Extract: Take your dried lipid extract from a Folch or Bligh & Dyer extraction and reconstitute it in a small volume of a nonpolar solvent like chloroform or hexane.

  • Select and Condition the Cartridge: Choose an appropriate SPE cartridge (e.g., C18 for reversed-phase or aminopropyl for normal-phase separation).[6] Condition the cartridge by washing it with an elution solvent (e.g., methanol) followed by an equilibration solvent (e.g., chloroform), as recommended by the manufacturer.

  • Load the Sample: Slowly load your reconstituted sample onto the conditioned cartridge.

  • Wash Away Impurities: Wash the cartridge with a nonpolar solvent (e.g., chloroform or hexane/ethyl acetate mixture) to elute very nonpolar lipids and other contaminants, while your target this compound remains bound to the column.

  • Elute the Target Molecule: Elute your this compound using a more polar solvent or solvent mixture. For a C18 column, this would be a highly polar solvent like methanol or acetonitrile. For an aminopropyl column, an acidic solvent mixture might be required.[6] Collect this fraction.

  • Analyze: Evaporate the solvent from the collected fraction and reconstitute for analysis.

References

Technical Support Center: Enhancing In Vivo Bioavailability of N-Nervonoyl Taurine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-Nervonoyl Taurine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments aimed at enhancing the bioavailability of this lipophilic compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges affecting the in vivo bioavailability of this compound?

Based on its structure (a nervonic acid molecule linked to a taurine molecule), this compound is predicted to be a lipophilic compound. The primary challenges to its oral bioavailability likely include:

  • Poor Aqueous Solubility: Its fatty acid component suggests low solubility in the aqueous environment of the gastrointestinal (GI) tract, which is a rate-limiting step for absorption.[1][2]

  • First-Pass Metabolism: Like many lipophilic drugs, it may be subject to extensive metabolism in the liver before reaching systemic circulation, reducing its effective concentration.[1][3]

  • Limited Permeability: While its lipophilicity might suggest good membrane permeability, its overall size and structure could still pose a challenge for efficient transport across the intestinal epithelium.

Q2: What are the most promising strategies to enhance the oral bioavailability of this compound?

Given its presumed lipophilic nature, lipid-based drug delivery systems (LBDDS) are a primary strategy to explore.[4][5][6] These formulations can improve solubility, enhance absorption, and potentially promote lymphatic transport to bypass first-pass metabolism.[1][3][7] Key LBDDS approaches include:

  • Lipid Solutions and Suspensions: The simplest approach involves dissolving or suspending this compound in oils or lipids.

  • Emulsions and Microemulsions: Dispersing the lipid phase containing the compound in an aqueous medium with the help of surfactants can create small droplets, increasing the surface area for absorption.[8]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosolvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium like the GI fluids.[9]

  • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are nanoscale lipid-based carriers that can encapsulate the drug, offering controlled release and improved stability.[2][6]

Q3: Are there any non-lipid-based strategies that could be considered?

While lipid-based systems are often preferred for lipophilic compounds, other strategies could be investigated:

  • Micronization: Reducing the particle size of this compound can increase its surface area, potentially improving its dissolution rate.[2]

  • Solid Dispersions: Dispersing the compound in a hydrophilic matrix can enhance its dissolution.[2]

  • Inclusion Complexes with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, improving their aqueous solubility.[2]

Troubleshooting Guides

Issue Encountered Potential Cause Troubleshooting Suggestions
Low and variable plasma concentrations of this compound after oral administration. Poor dissolution and absorption in the GI tract.1. Formulate with Lipid-Based Systems: Start with a simple lipid solution (e.g., in sesame oil or medium-chain triglycerides). If variability persists, explore more advanced formulations like SEDDS or SLNs.[1][4][9] 2. Particle Size Reduction: If using a solid form, consider micronization to improve the dissolution rate.[2]
Evidence of significant first-pass metabolism (high metabolite-to-parent drug ratio). Extensive hepatic metabolism.1. Promote Lymphatic Transport: Utilize long-chain fatty acid-based lipid formulations, as these are more likely to be absorbed via the lymphatic system, bypassing the liver.[1][3][7] 2. Investigate Alternative Routes of Administration: If oral bioavailability remains a major hurdle, consider parenteral, transdermal, or intranasal routes.[4]
Difficulty in achieving a stable and uniform formulation. Poor miscibility of this compound with excipients.1. Screen a Range of Excipients: Systematically test the solubility of this compound in various pharmaceutical-grade oils, surfactants, and cosolvents. 2. Optimize Formulation Ratios: For multi-component systems like SEDDS, construct ternary phase diagrams to identify the optimal ratios of oil, surfactant, and cosurfactant that result in a stable microemulsion.
Inconsistent results between in vitro dissolution and in vivo performance. The complexity of the in vivo environment is not captured by simple dissolution tests.1. Use Biorelevant Dissolution Media: Employ dissolution media that simulate the fed and fasted states of the intestinal fluid (e.g., FaSSIF and FeSSIF). 2. Perform In Vitro Lipolysis Studies: For lipid-based formulations, in vitro lipolysis models can provide insights into how the formulation will behave in the presence of digestive enzymes and bile salts.[7]

Data Presentation: Comparison of Potential Formulation Strategies

Formulation Strategy Mechanism of Bioavailability Enhancement Potential Advantages Potential Disadvantages
Lipid Solution/Suspension Improves solubilization in the GI tract.Simple to prepare.Limited enhancement for highly insoluble compounds; potential for drug precipitation upon dispersion.
Emulsions/Microemulsions Increases surface area for absorption; enhances solubilization.[8]Can significantly improve absorption.Thermodynamic instability (emulsions); requires careful selection of surfactants.
SEDDS/SMEDDS Spontaneous formation of a fine emulsion in the GI tract, presenting the drug in a solubilized state.[9]High drug loading capacity; good stability; enhances absorption.Requires careful optimization of excipient ratios.
SLNs/NLCs Encapsulation of the drug in a solid lipid matrix; controlled release.[2][6]Improved stability; potential for sustained release and targeting.More complex manufacturing process.
Micronization Increases surface area for dissolution.[2]Applicable to the pure drug substance.May not be sufficient for very poorly soluble compounds; potential for particle aggregation.
Cyclodextrin Complexes Forms an inclusion complex to increase aqueous solubility.[2]Can significantly improve solubility.Limited drug loading capacity; potential for competitive displacement in vivo.

Experimental Protocols

Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
  • Screening of Excipients:

    • Oils: Evaluate the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS, sesame oil, olive oil).

    • Surfactants: Assess the emulsification ability of various surfactants (e.g., Kolliphor EL, Tween 80, Labrasol).

    • Cosolvents: Test the ability of cosolvents (e.g., Transcutol HP, PEG 400) to improve drug solubility and microemulsion formation.

  • Construction of Ternary Phase Diagrams:

    • Prepare mixtures of the selected oil, surfactant, and cosolvent at various ratios.

    • For each mixture, add a small amount of water and observe the formation of an emulsion.

    • Map the regions of spontaneous and stable microemulsion formation on a ternary phase diagram.

  • Formulation of this compound-Loaded SEDDS:

    • Select a ratio from the optimal microemulsion region of the phase diagram.

    • Dissolve the desired amount of this compound in the oil phase with gentle heating and stirring.

    • Add the surfactant and cosolvent and mix until a clear, homogenous solution is formed.

  • Characterization of the SEDDS:

    • Droplet Size Analysis: Dilute the SEDDS with water and measure the droplet size and polydispersity index using dynamic light scattering.

    • Self-Emulsification Time: Determine the time taken for the SEDDS to form a stable microemulsion upon addition to an aqueous medium with gentle agitation.

    • In Vitro Dissolution: Perform dissolution studies in simulated gastric and intestinal fluids.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents
  • Animal Model: Use male Sprague-Dawley rats or C57BL/6 mice.

  • Dosing:

    • Administer the this compound formulation (e.g., SEDDS) and a control (e.g., suspension in water with a suspending agent) orally via gavage.

    • Include an intravenous administration group to determine absolute bioavailability.

  • Blood Sampling:

    • Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Process the blood to obtain plasma and store at -80°C until analysis.

  • Sample Analysis:

    • Quantify the concentration of this compound in plasma samples using a validated bioanalytical method, such as UPLC-MS/MS. A published method for N-acyl taurines can be adapted for this purpose.[10]

  • Pharmacokinetic Analysis:

    • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve).

    • Determine the relative and absolute bioavailability of the formulated this compound.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation excipient_screening Excipient Screening phase_diagram Ternary Phase Diagram Construction excipient_screening->phase_diagram sedds_prep SEDDS Preparation phase_diagram->sedds_prep characterization Formulation Characterization sedds_prep->characterization animal_dosing Animal Dosing (Oral & IV) characterization->animal_dosing blood_sampling Blood Sampling animal_dosing->blood_sampling sample_analysis UPLC-MS/MS Analysis blood_sampling->sample_analysis pk_analysis Pharmacokinetic Analysis sample_analysis->pk_analysis absorption_pathway cluster_gi Gastrointestinal Tract cluster_circulation Systemic Circulation formulation Oral Administration of Lipid-Based Formulation emulsion Formation of Micelles/ Emulsion Droplets formulation->emulsion absorption Absorption by Enterocytes emulsion->absorption portal_vein Portal Vein absorption->portal_vein Conventional Pathway lymphatic Lymphatic System absorption->lymphatic Lipid Absorption Pathway (Bypasses Liver) liver Liver (First-Pass Metabolism) portal_vein->liver systemic_circ1 Systemic Circulation liver->systemic_circ1 systemic_circ2 Systemic Circulation lymphatic->systemic_circ2

References

Minimizing off-target effects in N-Nervonoyl Taurine studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing off-target effects and addressing common experimental challenges encountered during studies with N-Nervonoyl Taurine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known mechanism of action?

A1: this compound is a member of the N-acyl taurine (NAT) class of endogenous lipids. Its primary known mechanism of action is the activation of transient receptor potential (TRP) channels, particularly TRPV1 and TRPV4.[1] These channels are non-selective cation channels involved in various physiological processes, including sensory perception and cellular signaling.

Q2: What are the potential on-target effects of this compound?

A2: The primary on-target effects of this compound are mediated through the activation of TRP channels. This can lead to an influx of calcium ions (Ca²⁺), initiating downstream signaling cascades. Depending on the experimental model, this can influence outcomes related to pain perception, inflammation, and metabolic regulation. For instance, activation of TRPV1 is associated with nociception and insulin secretion.[2]

Q3: What are the potential off-target effects of this compound?

A3: Potential off-target effects of this compound can be categorized into two main areas: interactions related to its structural components (nervonic acid and taurine) and interactions with enzymes involved in its metabolism.

  • Interaction with FAAH: this compound is a substrate for Fatty Acid Amide Hydrolase (FAAH).[3] In experiments with high concentrations of this compound, it may competitively inhibit the metabolism of other FAAH substrates, such as anandamide, potentially leading to confounding effects related to the endocannabinoid system.

  • Taurine-related effects: The taurine headgroup of the molecule may lead to interactions with receptors for taurine and structurally similar neurotransmitters. Taurine is known to act as an agonist at glycine receptors and as a partial agonist at GABA-A receptors.[4][5][6] While direct evidence for this compound is limited, it is plausible that at higher concentrations, it could modulate these inhibitory neurotransmitter systems.

  • Lipid-related effects: As a lipid, this compound could potentially have non-specific effects on cell membranes or interact with other lipid-binding proteins.

Q4: I am observing unexpected cellular toxicity in my experiments. What could be the cause?

A4: Unexpected toxicity could arise from several factors:

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO, ethanol) in your culture medium is below the toxic threshold for your specific cell line.

  • High Compound Concentration: Very high concentrations of this compound may lead to off-target effects or non-specific membrane disruption. We recommend performing a dose-response curve to determine the optimal concentration for your assay.

  • On-Target Toxicity: In some cell types, sustained activation of TRPV1 can lead to calcium overload and subsequent apoptosis.

  • Compound Purity: Verify the purity of your this compound stock. Impurities could be responsible for the observed toxicity.

Q5: I am not observing the expected effect of this compound in my assay. What should I check?

A5: Several factors could contribute to a lack of effect:

  • Compound Solubility: this compound is a lipid and has limited aqueous solubility. Ensure that it is fully dissolved in your working solution and has not precipitated out. See the Troubleshooting Guide for more details on solubility.

  • Receptor Expression: Confirm that your experimental system (e.g., cell line) expresses the target receptors (TRPV1, TRPV4) at sufficient levels.

  • Compound Degradation: this compound can be degraded by FAAH. If your cells have high FAAH activity, the compound may be rapidly metabolized. Consider using an FAAH inhibitor as a control.

  • Assay Sensitivity: Your assay may not be sensitive enough to detect the effect. Consider optimizing assay parameters or using a more sensitive detection method.

Troubleshooting Guides

Issue 1: Poor Solubility and Compound Precipitation
Symptom Possible Cause Suggested Solution
Visible precipitate in stock or working solutions.Limited aqueous solubility of this compound.Prepare stock solutions in an appropriate organic solvent like DMSO or ethanol. For working solutions, dilute the stock in a buffer or medium containing a carrier protein like bovine serum albumin (BSA) to improve solubility. Vortex or sonicate briefly to aid dissolution.
Inconsistent results between experiments.Precipitation of the compound during the experiment.Prepare fresh working solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. When diluting into aqueous solutions, add the stock solution to the buffer/medium while vortexing to ensure rapid and even dispersion.
Issue 2: Confounding Results Due to Off-Target Effects
Symptom Possible Cause Suggested Solution
Effects are observed that are not consistent with TRP channel activation.Interaction with FAAH, GABA receptors, or glycine receptors.To address FAAH interaction: Include a control group treated with an FAAH inhibitor (e.g., URB597) to determine if the observed effects are due to modulation of endocannabinoid levels. To address neurotransmitter receptor interaction: Use specific antagonists for GABA-A receptors (e.g., bicuculline) or glycine receptors (e.g., strychnine) to see if they block the observed effect of this compound.[4][7]
Unexplained changes in cell signaling pathways.Activation of unforeseen off-targets.Consider performing a broader off-target screening assay if the project budget allows. This can provide a more comprehensive profile of the compound's interactions.

Quantitative Data

Table 1: Potency of N-Acyl Taurines on TRP Channels

Note: No specific EC50 value for this compound on TRP channels was found in the reviewed literature. The data below is for a structurally similar N-acyl taurine.

CompoundTargetAssay TypeEC50 (µM)Reference
N-Arachidonoyl TaurineTRPV1Calcium Influx28[1]
N-Arachidonoyl TaurineTRPV4Calcium Influx21[1]

Table 2: Interaction of Taurine with Inhibitory Neurotransmitter Receptors

Note: This data is for taurine, the headgroup of this compound. The affinity of this compound for these receptors has not been reported.

CompoundTargetAssay TypeEC50 (mM)IC50 (nM)Reference
TaurineGlycine ReceptorElectrophysiology1.2540 (Strychnine antagonism)[4]
TaurineGABA-A ReceptorElectrophysiology--Partial agonist at high concentrations[4][5]

Experimental Protocols

Protocol 1: Fluorometric FAAH Activity Assay

This protocol is adapted from commercially available kits and allows for the measurement of FAAH activity in cell lysates or tissue homogenates.

Materials:

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

  • FAAH Substrate (e.g., N-arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)

  • Test compound (this compound)

  • Positive Control Inhibitor (e.g., URB597)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Sample Preparation: Homogenize cells or tissue in ice-cold FAAH Assay Buffer. Centrifuge to pellet debris and collect the supernatant containing the enzyme. Determine the protein concentration of the lysate.

  • Assay Setup: In a 96-well black microplate, add the following to each well:

    • FAAH Assay Buffer

    • Test compound (this compound at various concentrations) or vehicle control (e.g., DMSO)

    • Cell lysate/homogenate (enzyme source)

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the test compound to interact with the enzyme.

  • Reaction Initiation: Add the FAAH substrate (AAMCA) to each well to start the reaction.

  • Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~465 nm. Readings can be taken kinetically over 30-60 minutes or as an endpoint measurement.

  • Data Analysis: Calculate the rate of substrate hydrolysis. Compare the rates in the presence of this compound to the vehicle control to determine the percent inhibition.

Protocol 2: Calcium Imaging Assay for TRP Channel Activation

This protocol provides a general framework for measuring intracellular calcium changes in response to this compound using a fluorescent calcium indicator.

Materials:

  • Cells expressing the TRP channel of interest (e.g., HEK293 cells transfected with TRPV1)

  • Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • This compound

  • Positive control agonist (e.g., Capsaicin for TRPV1)

  • Fluorescence microscope with an imaging system

Procedure:

  • Cell Plating: Plate the cells on glass-bottom dishes or coverslips suitable for microscopy and allow them to adhere.

  • Dye Loading:

    • Prepare a loading solution of the calcium indicator in HBSS. The final concentration will depend on the chosen dye (e.g., 2-5 µM for Fluo-4 AM).

    • Add a small amount of Pluronic F-127 (e.g., 0.02%) to the loading solution to aid in dye dispersal.

    • Incubate the cells with the loading solution at 37°C for 30-60 minutes.

  • Washing: Wash the cells with fresh HBSS to remove excess dye.

  • Imaging:

    • Mount the dish/coverslip on the microscope stage.

    • Acquire a baseline fluorescence reading for a few minutes.

    • Add this compound to the cells and continue recording the fluorescence changes over time.

    • As a positive control, add a known agonist for the TRP channel at the end of the experiment.

  • Data Analysis:

    • Select regions of interest (ROIs) corresponding to individual cells.

    • Measure the change in fluorescence intensity over time for each ROI.

    • Express the change in fluorescence as a ratio (for ratiometric dyes like Fura-2) or as a fold change over baseline (for single-wavelength dyes like Fluo-4).

Visualizations

FAAH_Metabolic_Pathway cluster_synthesis N-Acyl Taurine Synthesis cluster_degradation FAAH-Mediated Degradation Fatty_Acyl_CoA Fatty Acyl-CoA (e.g., Nervonoyl-CoA) NAT_Synthase N-Acyltransferase (e.g., BAAT) Fatty_Acyl_CoA->NAT_Synthase Taurine Taurine Taurine->NAT_Synthase NNT This compound NAT_Synthase->NNT Synthesis FAAH FAAH NNT->FAAH Nervonic_Acid Nervonic Acid FAAH->Nervonic_Acid Hydrolysis Taurine_met Taurine FAAH->Taurine_met

Caption: Metabolic pathway of this compound synthesis and degradation by FAAH.

TRP_Channel_Signaling NNT This compound TRPV1 TRPV1/TRPV4 Channel NNT->TRPV1 Activates Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Opens Signaling Downstream Signaling Cascades Ca_influx->Signaling Cellular_Response Cellular Response (e.g., Neurotransmission, Inflammation) Signaling->Cellular_Response

Caption: Simplified signaling pathway of this compound via TRP channel activation.

Troubleshooting_Logic Start Unexpected Experimental Outcome Check_Solubility Check Compound Solubility Start->Check_Solubility Check_Toxicity Assess Cellular Toxicity Start->Check_Toxicity Check_OnTarget Verify On-Target Mechanism Start->Check_OnTarget Check_OffTarget Investigate Off-Target Effects Start->Check_OffTarget Solubility_Solutions Optimize solvent, use carrier proteins, prepare fresh solutions. Check_Solubility->Solubility_Solutions Toxicity_Solutions Perform dose-response, check solvent toxicity, consider on-target toxicity. Check_Toxicity->Toxicity_Solutions OnTarget_Solutions Confirm receptor expression, check compound degradation (FAAH activity). Check_OnTarget->OnTarget_Solutions OffTarget_Solutions Use specific antagonists for GABA/glycine receptors, use FAAH inhibitors. Check_OffTarget->OffTarget_Solutions

Caption: Logical workflow for troubleshooting unexpected results in this compound experiments.

References

Quality control measures for synthetic N-Nervonoyl Taurine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control measures for synthetic N-Nervonoyl Taurine.

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound is a synthetic fatty acid-taurine conjugate derived from nervonic acid and taurine. It belongs to the class of N-acyl taurines (NATs), which are endogenous lipid messengers.

2. What are the critical quality attributes of synthetic this compound?

The critical quality attributes for synthetic this compound include:

  • Purity: High purity (typically ≥98%) is essential to ensure that the biological effects observed are due to the compound itself and not impurities.

  • Identity: Confirmation of the chemical structure is crucial.

  • Impurities: Identification and quantification of any process-related impurities or degradation products.

  • Stability: Understanding the stability of the compound under various storage and experimental conditions.

3. What are the common analytical techniques used for the quality control of this compound?

The most common analytical techniques are:

  • High-Performance Liquid Chromatography (HPLC): Coupled with detectors like Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) for purity assessment and quantification. Since this compound lacks a strong UV chromophore, traditional UV detection can be challenging without derivatization.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For highly sensitive and specific quantification and structural confirmation.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and confirmation of the synthesized molecule.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of key functional groups.

4. What are the potential impurities in synthetic this compound?

Potential impurities can originate from the starting materials or side reactions during synthesis. These may include:

  • Unreacted starting materials: Nervonic acid and taurine.

  • Byproducts from the coupling reaction: Depending on the synthetic route, these could include side products from the activation of nervonic acid.

  • Degradation products: Formed during storage or handling, such as hydrolysis or oxidation products.

  • Residual solvents: From the synthesis and purification process.

5. How should I store synthetic this compound?

For long-term storage, it is recommended to store this compound as a solid at -20°C or below. For short-term storage, solutions can be prepared in appropriate solvents like DMSO or ethanol and stored at -20°C. It is advisable to minimize freeze-thaw cycles.

Troubleshooting Guides

HPLC Analysis Issues
Issue Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH.- Column overload.- Column degradation.- Adjust the mobile phase pH. For acidic compounds like this compound, a slightly acidic mobile phase can improve peak shape.- Reduce the injection volume or sample concentration.- Use a new or different column.
No or Low Signal with CAD/ELSD - Insufficient sample concentration.- Detector settings are not optimal.- Mobile phase is not volatile enough.- Increase the sample concentration.- Optimize detector parameters (e.g., nebulizer temperature, gas flow).- Use a more volatile mobile phase if possible, while maintaining chromatographic separation.
Ghost Peaks - Contamination in the mobile phase or HPLC system.- Carryover from a previous injection.- Use fresh, high-purity solvents for the mobile phase.- Flush the HPLC system thoroughly.- Include a needle wash step in the injection sequence.
Inconsistent Retention Times - Fluctuation in mobile phase composition.- Temperature variations.- Column aging.- Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a stable temperature.- Equilibrate the column for a sufficient time before analysis.
Synthesis and Purity Issues
Issue Potential Cause Troubleshooting Steps
Low Purity (Presence of Starting Materials) - Incomplete reaction.- Inefficient purification.- Increase the reaction time or temperature.- Use a larger excess of one of the reactants.- Optimize the purification method (e.g., recrystallization solvent, chromatography conditions).
Presence of Unknown Impurities - Side reactions during synthesis.- Degradation of the product.- Characterize the impurities using LC-MS/MS and NMR.- Adjust reaction conditions (e.g., temperature, reagents) to minimize side reactions.- Ensure appropriate storage and handling to prevent degradation.
Poor Solubility of the Final Product - Incorrect salt form or crystalline structure.- Attempt recrystallization from different solvents to potentially obtain a more soluble form.

Data Presentation

Table 1: Typical Quality Control Specifications for Synthetic this compound
Parameter Method Specification
Appearance Visual InspectionWhite to off-white solid
Identity NMR, MSConforms to structure
Purity (Assay) HPLC-CAD/ELSD or LC-MS≥ 98%
Individual Impurity HPLC-CAD/ELSD or LC-MS≤ 0.5%
Total Impurities HPLC-CAD/ELSD or LC-MS≤ 2.0%
Residual Solvents GC-FIDAs per ICH Q3C guidelines
Water Content Karl Fischer Titration≤ 1.0%
Table 2: Example Stability Data from a Forced Degradation Study
Stress Condition Duration % Degradation Major Degradants Observed
Acid Hydrolysis (0.1 M HCl) 24 hours~5%Nervonic acid, Taurine
Base Hydrolysis (0.1 M NaOH) 8 hours~15%Nervonic acid, Taurine
Oxidative (3% H₂O₂) 24 hours~10%Oxidized nervonic acid derivatives
Thermal (60°C) 7 days< 2%Minor unidentified peaks
Photostability (ICH Q1B) 7 days< 1%No significant degradation

Experimental Protocols

Protocol 1: Purity Determination by HPLC-CAD/ELSD

This method is suitable for the quantification of this compound and its non-chromophoric impurities.

  • Instrumentation:

    • HPLC system with a quaternary pump and autosampler.

    • Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Water (HPLC grade).

    • Formic acid (LC-MS grade).

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile/Methanol (50:50, v/v).

    • Gradient: 70% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, return to 70% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound in methanol at 1 mg/mL.

    • Prepare working standards and samples by diluting the stock solution with the mobile phase.

  • Analysis:

    • Inject the standards and samples.

    • Integrate the peak areas to determine the purity and impurity profile.

Protocol 2: Identity Confirmation by LC-MS
  • Instrumentation:

    • LC-MS system with an electrospray ionization (ESI) source.

    • Use the same chromatographic conditions as in Protocol 1.

  • MS Parameters (Negative Ion Mode):

    • Ionization Mode: ESI-.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 40 V.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Scan Range: m/z 100-1000.

  • Analysis:

    • Inject a dilute solution of this compound (e.g., 10 µg/mL).

    • Confirm the presence of the [M-H]⁻ ion at the expected m/z (approximately 472.3).

    • Perform fragmentation (MS/MS) to confirm the structure by observing characteristic fragment ions.

Visualizations

Quality_Control_Workflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control Testing cluster_release Product Release Synthesis Chemical Synthesis Purification Purification (Chromatography/Recrystallization) Synthesis->Purification Identity Identity Confirmation (NMR, MS) Purification->Identity Purity Purity & Impurity Profile (HPLC-CAD/ELSD, LC-MS) Purification->Purity PhysChem Physicochemical Properties (Appearance, Solubility) Purification->PhysChem CoA Certificate of Analysis Generation Identity->CoA Stability Forced Degradation & Stability Purity->Stability Purity->CoA PhysChem->CoA Stability->CoA Release Release for Research Use CoA->Release

Caption: Quality Control Workflow for Synthetic this compound.

Troubleshooting_HPLC_Purity Start Low Purity Detected by HPLC Check_SM Check for Residual Starting Materials Start->Check_SM Check_Deg Check for Degradation Products Check_SM->Check_Deg No Improve_Reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) Check_SM->Improve_Reaction Yes Check_Side Check for Synthesis Side-Products Check_Deg->Check_Side No Review_Storage Review Storage & Handling Conditions Check_Deg->Review_Storage Yes Modify_Synthesis Modify Synthetic Route or Conditions Check_Side->Modify_Synthesis Yes Improve_Purification Improve Purification Method Improve_Reaction->Improve_Purification

Caption: Troubleshooting Logic for Low Purity Issues.

References

Technical Support Center: Enhancing N-Acyl Taurine Resolution in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the chromatographic resolution of different N-acyl taurine (NAT) species.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving good resolution for N-acyl taurine species?

A1: The primary challenges in separating NATs stem from their structural similarities. Different NATs share the same taurine head group and differ only in the length and degree of unsaturation of their fatty acid chains. This can lead to co-elution, especially for species with similar carbon numbers and double bond counts. Additionally, their amphipathic nature can sometimes result in poor peak shapes on certain stationary phases.

Q2: What is the recommended starting point for chromatographic separation of N-acyl taurines?

A2: A validated and widely used method is Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). A reversed-phase C18 column is a common choice for the stationary phase.[1] A gradient elution with a mobile phase consisting of an aqueous component with an additive (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

Q3: Can Hydrophilic Interaction Liquid Chromatography (HILIC) be used for N-acyl taurine separation?

A3: Yes, HILIC can be a powerful alternative for separating polar compounds.[2] Since NATs possess a polar taurine head group, HILIC can offer different selectivity compared to reversed-phase chromatography. It is particularly useful when struggling with the retention of very polar or short-chain NATs on C18 columns.[3][4]

Q4: How critical is sample preparation for achieving good resolution?

A4: Sample preparation is a critical step to ensure robust and reproducible results.[5] Improper sample preparation can introduce interfering substances that co-elute with NATs, leading to poor resolution and inaccurate quantification. Common methods involve protein precipitation with organic solvents like methanol or acetonitrile for plasma and tissue homogenates.[6][7]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Poor Peak Shape (Broadening, Tailing, or Fronting)

  • Question: My N-acyl taurine peaks are broad and show significant tailing. What could be the cause and how can I fix it?

  • Answer:

    • Secondary Interactions: Peak tailing for ionizable compounds like NATs can occur due to interactions with residual silanol groups on the silica-based stationary phase.[8]

      • Solution: Add a small amount of an acidic modifier, such as 0.1% formic acid, to the mobile phase to suppress the ionization of silanol groups.[6][9]

    • Column Overload: Injecting too much sample can lead to peak broadening and fronting.

      • Solution: Try diluting your sample or reducing the injection volume.[10]

    • Incompatible Sample Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.[11][12]

      • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If this is not feasible, use a solvent with a similar or weaker elution strength.

    • Column Contamination or Degradation: Accumulation of contaminants on the column can lead to poor peak shape.[13]

      • Solution: Use a guard column to protect your analytical column. If the column is contaminated, try flushing it with a strong solvent. If the problem persists, the column may need to be replaced.[13]

Issue 2: Co-elution or Poor Resolution of Specific N-Acyl Taurine Species

  • Question: I am unable to separate N-arachidonoyl taurine (C20:4) and N-docosahexaenoyl taurine (C22:6). What can I do to improve their resolution?

  • Answer:

    • Optimize the Gradient: A shallow gradient can often improve the separation of closely eluting compounds.[14][15]

      • Solution: Decrease the rate of change of the organic solvent in your gradient program, especially around the elution time of the co-eluting peaks.

    • Change the Organic Modifier: The choice of organic solvent can influence selectivity.

      • Solution: If you are using acetonitrile, try switching to methanol or a mixture of acetonitrile and methanol. The different solvent properties can alter the elution order and improve resolution.

    • Adjust the Mobile Phase Additive: The type and concentration of the acidic modifier can impact selectivity.

      • Solution: Experiment with different additives like acetic acid or trifluoroacetic acid, or vary the concentration of formic acid.[9][16]

    • Lower the Flow Rate: Reducing the flow rate can increase the interaction time of the analytes with the stationary phase, potentially improving resolution.[11]

    • Consider a Different Stationary Phase: If optimizing the mobile phase does not provide sufficient resolution, a different column chemistry may be needed.

      • Solution: Try a column with a different C18 bonding chemistry or consider a phenyl-hexyl or a HILIC column for alternative selectivity.

Issue 3: Peak Splitting

  • Question: Some of my N-acyl taurine peaks are appearing as split peaks. What is causing this?

  • Answer:

    • Column Inlet Problem: A void or blockage at the column inlet is a common cause of peak splitting.[13][17]

      • Solution: Check for a proper connection between the tubing and the column. If a guard column is used, ensure it is not clogged and is properly installed. Reversing and flushing the analytical column (if the manufacturer allows) might help. If the problem persists, the column may be damaged.

    • Sample Solvent Incompatibility: Injecting a sample in a solvent that is not miscible with the mobile phase can cause peak splitting.

      • Solution: Ensure your sample solvent is compatible with the mobile phase. Ideally, dissolve the sample in the initial mobile phase.

    • Co-elution of Isomers: While less common for NATs, the presence of closely related isomers could potentially manifest as split peaks if not fully resolved.

      • Solution: Employ the strategies mentioned in "Issue 2" to improve resolution.

Experimental Protocols

Validated UPLC-MS/MS Method for N-Acyl Taurine Quantification

This protocol is based on the validated method described by Cutignano et al. (2023) for the analysis of five representative NATs: N-palmitoyl taurine (C16:0), N-oleoyl taurine (C18:1), N-arachidonoyl taurine (C20:4), N-docosanoyl taurine (C22:0), and N-nervonoyl taurine (C24:1).[1]

1. Sample Preparation (from Tissue)

  • Homogenize the tissue sample in a suitable solvent (e.g., methanol).[6][7]

  • Add an internal standard (e.g., d4-C20:4 NAT) to correct for analytical variability.[1]

  • Centrifuge the homogenate to pellet proteins and cellular debris.

  • Collect the supernatant for UPLC-MS/MS analysis.

2. UPLC-MS/MS Parameters

ParameterSpecification
UPLC System Waters ACQUITY UPLC
Column ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile/Isopropanol (90:10, v/v) with 0.1% Formic Acid
Gradient Elution Start at 30% B, hold for 1 min, increase to 100% B over 9 min, hold for 3 min, return to 30% B over 0.1 min, and equilibrate for 2.9 min.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole (e.g., Waters Xevo TQ-S)
Ionization Mode Electrospray Ionization (ESI), Negative Mode
Detection Mode Multiple Reaction Monitoring (MRM)

Table 1: UPLC-MS/MS parameters for the analysis of N-acyl taurines.

3. MRM Transitions

N-Acyl TaurinePrecursor Ion (m/z)Product Ion (m/z)
N-palmitoyl taurine (C16:0)380.380.0 / 107.0
N-oleoyl taurine (C18:1)406.380.0 / 107.0
N-arachidonoyl taurine (C20:4)428.380.0 / 107.0
N-docosanoyl taurine (C22:0)464.480.0 / 107.0
This compound (C24:1)490.480.0 / 107.0
d4-C20:4 NAT (Internal Standard)432.380.0 / 107.0

Table 2: Example MRM transitions for selected N-acyl taurines and an internal standard.[1] The product ions at m/z 80 and 107 are characteristic fragments of the taurine moiety.

Visualizations

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Tissue Biological Tissue Homogenization Homogenization (e.g., in Methanol) Tissue->Homogenization IS_Spike Spike Internal Standard (e.g., d4-C20:4 NAT) Homogenization->IS_Spike Centrifugation Centrifugation IS_Spike->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject Sample Supernatant->Injection UPLC UPLC Separation (BEH C18 Column) Injection->UPLC MS MS/MS Detection (MRM Mode) UPLC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for N-acyl taurine analysis.

TroubleshootingTree cluster_broad_tailing Troubleshooting Broad/Tailing Peaks cluster_coelution Troubleshooting Co-elution cluster_splitting Troubleshooting Peak Splitting Start Poor Resolution or Peak Shape Issue Q_PeakShape What is the primary issue? Start->Q_PeakShape A_BroadTailing Broadening or Tailing Q_PeakShape->A_BroadTailing Peak Shape A_Coelution Co-elution Q_PeakShape->A_Coelution Resolution A_Splitting Peak Splitting Q_PeakShape->A_Splitting Splitting S_Broad_1 Check Mobile Phase: Add/Optimize Acidic Modifier A_BroadTailing->S_Broad_1 S_Coelute_1 Optimize Gradient: Make it Shallower A_Coelution->S_Coelute_1 S_Split_1 Check for Voids/Blockages at Column Inlet A_Splitting->S_Split_1 S_Broad_2 Reduce Injection Volume/ Sample Concentration S_Broad_1->S_Broad_2 S_Broad_3 Ensure Sample Solvent is Compatible S_Broad_2->S_Broad_3 S_Broad_4 Check/Replace Guard/Analytical Column S_Broad_3->S_Broad_4 S_Coelute_2 Change Organic Modifier (e.g., ACN to MeOH) S_Coelute_1->S_Coelute_2 S_Coelute_3 Adjust Mobile Phase Additive/Concentration S_Coelute_2->S_Coelute_3 S_Coelute_4 Try a Different Column Chemistry (e.g., HILIC) S_Coelute_3->S_Coelute_4 S_Split_2 Ensure Sample Solvent is Compatible/Miscible S_Split_1->S_Split_2 S_Split_3 Improve Resolution to Separate Potential Isomers S_Split_2->S_Split_3

Caption: Troubleshooting decision tree for common chromatography issues.

References

Dealing with potential vehicle effects in N-Nervonoyl Taurine in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals utilizing N-Nervonoyl Taurine (NNT) in in vivo experiments. The focus is on anticipating and mitigating potential confounding effects from delivery vehicles, a critical step for ensuring data integrity and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in formulating this compound for in vivo administration?

A1: The main challenge stems from this compound's low aqueous solubility. As a lipid-like molecule, it is poorly soluble in physiological buffers like PBS (1 mg/mL), making direct injection difficult.[1][2] This necessitates the use of organic co-solvents or other formulation strategies to achieve a homogenous and stable solution suitable for accurate dosing.[3][4]

Q2: What are suitable starting vehicles for this compound?

A2: Given its solubility profile, a co-solvent system is the most practical approach. NNT is soluble in DMSO (10 mg/mL) and DMF (5 mg/mL).[1][2] These can be used as primary solvents and then diluted with other agents like polyethylene glycols (PEGs), propylene glycol, or surfactants (e.g., Tween 80) and finally brought to the desired volume with saline or PBS. It is critical to use the lowest possible concentration of organic solvents to avoid vehicle-induced toxicity.[4][5] A pilot solubility and stability study is always recommended before beginning animal studies.

Q3: Why is a vehicle-only control group essential in my this compound study?

A3: A concurrent vehicle control group is crucial for differentiating the pharmacological effects of NNT from potential effects of the vehicle itself.[6][7] Vehicles, especially those containing organic solvents, can cause local tissue irritation, inflammation, or have systemic effects that could confound study results.[5][8] Without this control, any observed effect cannot be definitively attributed to the test compound.

Q4: What is the known mechanism of action for this compound?

A4: this compound is an endogenous N-acyl taurine and a known substrate for the enzyme Fatty Acid Amide Hydrolase (FAAH).[1][9] N-acyl taurines have been shown to activate members of the transient receptor potential (TRP) family of ion channels, such as TRPV1 and TRPV4.[1][2] The parent molecule, taurine, has numerous neuroprotective functions, including modulating intracellular calcium, acting as an agonist at GABA and glycine receptors, and reducing endoplasmic reticulum (ER) stress.[10][11][12][13] Understanding these pathways is key to designing appropriate biomarker analyses and anticipating potential off-target effects from the vehicle.

Troubleshooting Guides

Problem Potential Cause(s) Recommended Solution(s)
Precipitation of NNT in the formulation. The concentration of the organic co-solvent (e.g., DMSO) is too low to maintain solubility after adding the aqueous component. The final formulation is not at the optimal pH.• Increase the proportion of the organic co-solvent or add a secondary solubilizing agent like PEG300 or Tween 80.[4] • Prepare the formulation fresh before each use. • Gently warm the solution to 37°C and use a bath sonicator to aid dissolution.[2] • Check the pH of the final formulation and adjust towards neutral (pH 7.2-7.4) if it does not affect compound stability.[5]
Animals show signs of distress, lethargy, or irritation at the injection site (IP or SC routes). The vehicle itself is causing toxicity or local irritation. This is common with high concentrations of DMSO or ethanol. The formulation's pH or osmolality is not physiological. The injection was administered too quickly.• Reduce the concentration of the primary organic solvent to the lowest effective percentage. A common upper limit for DMSO in final formulations is 10%.[5] • Switch to a potentially less toxic vehicle system (e.g., one based on PEGs or cyclodextrins).[3] • Ensure the pH is near neutral.[7] • Administer the injection more slowly and consider alternating injection sites for repeat dosing.[5]
Inconsistent or no observable effect at the expected therapeutic dose. Poor bioavailability due to the administration route or formulation instability. Rapid metabolism and clearance of the compound. The dose is too low.• Ensure the formulation is a clear, homogenous solution at the time of injection to guarantee accurate dosing. • Consider switching to an administration route with higher bioavailability, such as intravenous (IV) or intraperitoneal (IP) over oral gavage.[5] • Perform a dose-response study to identify the optimal therapeutic dose. • If possible, conduct a basic pharmacokinetic analysis to measure plasma concentrations of NNT post-administration.
High variability in results between animals in the same group. Inconsistent administration technique (e.g., variable injection volume or location for IP). Formulation is not stable, leading to inconsistent dosing over time.• Ensure all personnel are thoroughly trained on consistent administration techniques. • Prepare the formulation in a single batch for all animals in a cohort and ensure it is well-mixed before drawing each dose. • Prepare fresh formulations daily to avoid degradation or precipitation.[4]

Data Presentation: Solubility & Vehicle Formulations

Table 1: this compound Solubility Data

SolventSolubilityReference(s)
DMSO (Dimethyl sulfoxide)10 mg/mL[1][2]
DMF (Dimethylformamide)5 mg/mL[1][2]
PBS (Phosphate-buffered saline), pH 7.21 mg/mL[1][2]

Table 2: Example Vehicle Formulations for Poorly Soluble Compounds (Note: These are starting points and must be optimized for this compound specifically)

Vehicle CompositionAdministration RouteNotesReference(s)
Up to 10% DMSO, 40% PEG300, 50% SalineIP, IV, OralA common starting point for many preclinical studies. PEG300 helps maintain solubility upon dilution.[4]
5-10% DMSO, 5-10% Tween 80, 80-90% SalineIP, IV, OralTween 80 is a surfactant that helps to create a stable emulsion or microemulsion.[3]
20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), 40% PEG-400IVDeveloped for cardiovascular screening of poorly soluble compounds; may require slower infusion.[14]
20% (w/v) Hydroxypropyl-β-cyclodextrin in SalineIP, IV, OralCyclodextrins form inclusion complexes to enhance aqueous solubility. May alter pharmacokinetics.[3]

Experimental Protocols

Protocol: Assessing Potential Vehicle-Induced Effects

This protocol outlines a key experiment to isolate and identify any biological effects caused by the chosen vehicle for this compound.

1. Study Groups:

  • Group 1: Naive Control: Untreated animals. Establishes baseline for all measured parameters.

  • Group 2: Vehicle Control: Animals receive the vehicle formulation without NNT, administered on the same schedule, volume, and route as the treatment group.[15]

  • Group 3: NNT Treatment Group: Animals receive this compound in the vehicle.

2. Acclimation & Baseline:

  • Acclimate animals to housing conditions for a minimum of 7 days.

  • Record baseline measurements for body weight, food/water intake, and any relevant behavioral assessments for 3 days prior to the first dose.

3. Administration:

  • Prepare the NNT formulation and vehicle solution immediately prior to dosing. Ensure homogeneity.

  • Administer the precise volume based on the most recent body weight measurement.

  • Administer via the chosen route (e.g., intraperitoneal injection).

4. Monitoring & Data Collection:

  • Clinical Observations: Monitor animals for signs of toxicity, distress, or adverse reactions at regular intervals post-dosing (e.g., 1, 4, and 24 hours after injection) and daily thereafter. Note any inflammation, irritation, or necrosis at the injection site.

  • Body Weight: Record body weight daily. Significant weight loss in the vehicle group compared to the naive group indicates a vehicle effect.

  • Endpoint Biomarkers: At the study endpoint, collect blood and tissues for analysis.

    • Blood: Perform standard clinical chemistry and hematology panels.
    • Tissues:

    • Collect the tissue at the injection site (e.g., peritoneal wall for IP) for histopathological analysis to assess inflammation and tissue damage.

    • Collect target tissues (e.g., brain, spinal cord) and major organs (liver, kidney) for histopathology and to measure relevant biomarkers potentially modulated by NNT or the vehicle.

5. Data Analysis:

  • Statistically compare the Vehicle Control group to the Naive Control group. Any significant differences (e.g., elevated inflammatory markers, weight loss, pathological findings) are considered vehicle effects .

  • Statistically compare the NNT Treatment group to the Vehicle Control group. This comparison determines the true pharmacological effect of this compound, corrected for any vehicle-induced changes.

Visualizations

G cluster_prep Phase 1: Formulation & Planning cluster_study Phase 2: In Vivo Execution cluster_analysis Phase 3: Data Analysis solubility Assess NNT Solubility (DMSO, PBS, etc.) vehicle_select Select Candidate Vehicles (e.g., DMSO/PEG/Saline) solubility->vehicle_select pilot Pilot Formulation Study (Check for precipitation/stability) vehicle_select->pilot groups Establish Study Groups 1. Naive 2. Vehicle Control 3. NNT Treated pilot->groups dosing Administer Doses (Consistent Route & Volume) groups->dosing monitor Monitor Animals (Clinical Signs, Body Weight) dosing->monitor endpoint Endpoint Collection (Blood, Tissues, Histology) monitor->endpoint compare1 Compare: Vehicle vs. Naive endpoint->compare1 compare2 Compare: NNT vs. Vehicle endpoint->compare2 effect1 Identify Vehicle Effects compare1->effect1 effect2 Determine True NNT Effects compare2->effect2

Caption: Workflow for assessing vehicle effects in NNT in vivo studies.

G cluster_vehicle Potential Vehicle Interference cluster_nnt This compound (NNT) & Taurine Pathways cluster_downstream Downstream Cellular Effects vehicle Vehicle (e.g., DMSO) ca_homeo Ca2+ Homeostasis vehicle->ca_homeo Non-specific Modulation gaba GABA/Glycine Receptors vehicle->gaba Off-target Interaction er_stress ER Stress & Apoptosis vehicle->er_stress Induces Stress nnt This compound faah FAAH Enzyme nnt->faah Metabolized by trp TRPV1/TRPV4 Channels nnt->trp Activates taurine Taurine (Metabolite) faah->taurine Produces taurine->ca_homeo Modulates taurine->gaba Agonist at taurine->er_stress Reduces

References

Validation & Comparative

Comparative Analysis of N-Nervonoyl Taurine and Nervonic Acid Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the biological activities of N-Nervonoyl Taurine and its parent fatty acid, nervonic acid. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these lipid molecules. While extensive research is available on nervonic acid, data specifically detailing the biological activities of this compound are limited. This comparison, therefore, draws upon the established functions of nervonic acid and the known activities of the broader class of N-acyl taurines (NATs) to which this compound belongs.

Introduction

Nervonic acid (NA), a long-chain monounsaturated omega-9 fatty acid, is a critical component of the myelin sheath surrounding nerve fibers, playing a significant role in neuroprotection and overall neurological health.[1] this compound is a metabolite of nervonic acid, formed by the conjugation of nervonic acid with the amino acid taurine. It belongs to the class of N-acyl taurines (NATs), which are recognized as endogenous signaling molecules.[2] This guide will compare the known and potential activities of these two compounds in the areas of neurobiology, inflammation, and metabolic regulation.

Data Summary

The following tables summarize the available quantitative and qualitative data for nervonic acid and N-acyl taurines. It is important to note the absence of specific quantitative data for this compound in the current literature.

Table 1: Comparative Overview of Biological Activities

FeatureNervonic AcidThis compound (inferred from N-Acyl Taurines)
Primary Function Structural component of myelin, neuroprotection, anti-inflammatory, metabolic regulation.[1]Endogenous signaling molecule, potential role in metabolic regulation and sensory signaling.[3][4]
Mechanism of Action Incorporation into sphingolipids of the myelin sheath, modulation of cellular membranes.Substrate for Fatty Acid Amide Hydrolase (FAAH), activation of Transient Receptor Potential (TRP) channels.[4][5]
Neuroprotective Effects Promotes nerve cell growth and repair, essential for myelin sheath maintenance.[1]General NATs have shown potential neuroprotective roles, but specific data for this compound is lacking.[6]
Anti-inflammatory Effects Reduces inflammatory markers.[1]Taurine, a component, has known anti-inflammatory properties; specific data for the conjugate is unavailable.[7]
Metabolic Regulation Improves glucose tolerance and insulin sensitivity in animal models.[8]Other N-acyl taurines (e.g., N-oleoyl taurine) improve glucose homeostasis.[3][9]

Table 2: Quantitative Data on Biological Effects

ParameterNervonic AcidThis compound
Effect on Myelination Essential for myelin sheath formation and maintenance.[1]Data not available.
Anti-inflammatory Activity Demonstrated reduction of pro-inflammatory cytokines.[1]Data not available.
Insulin Sensitivity Improves insulin sensitivity in high-fat diet-fed mice.[8]Data not available for this compound. Other NATs improve glucose tolerance.[3]
FAAH Substrate Activity Not a substrate.Levels elevated ~25-fold in FAAH knockout mice, indicating it is a substrate.[2]
TRP Channel Activation Not a known activator.Polyunsaturated N-acyl taurines activate TRPV1 and TRPV4 channels.[2]

Experimental Protocols

Detailed experimental protocols are crucial for reproducible research. Below are representative methodologies for assessing the activities of nervonic acid and N-acyl taurines.

Assessment of Neuroprotective Effects

Cell Viability Assay in Neuronal Cell Culture:

  • Cell Culture: Culture SH-SY5Y neuroblastoma cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Induction of Neurotoxicity: Seed cells in 96-well plates. After 24 hours, induce neurotoxicity by adding a known neurotoxin (e.g., 100 µM 6-hydroxydopamine for a Parkinson's disease model) with or without varying concentrations of nervonic acid or this compound.

  • MTT Assay: After 24 hours of treatment, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Data Analysis: Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Evaluation of Anti-inflammatory Activity

LPS-Induced Microglial Activation Assay:

  • Cell Culture: Culture BV-2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Treatment: Pre-treat cells with different concentrations of nervonic acid or this compound for 1 hour.

  • Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite in the culture medium using the Griess reagent as an indicator of NO production.

  • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell supernatant using ELISA kits.

Analysis of Metabolic Effects

Glucose Tolerance Test (GTT) in Mice:

  • Animal Model: Use male C57BL/6J mice fed a high-fat diet for 8-12 weeks to induce insulin resistance.

  • Compound Administration: Administer nervonic acid or this compound orally or via intraperitoneal injection daily for a specified period (e.g., 4 weeks).

  • Fasting and Glucose Challenge: Fast the mice overnight (12-16 hours). Administer a glucose solution (2 g/kg body weight) via oral gavage or intraperitoneal injection.

  • Blood Glucose Measurement: Collect blood samples from the tail vein at 0, 15, 30, 60, 90, and 120 minutes after the glucose challenge and measure blood glucose levels using a glucometer.

  • Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.

Signaling Pathways and Experimental Workflows

Visual representations of key pathways and experimental designs can aid in understanding the mechanisms of action and research methodologies.

nervonic_acid_pathway Nervonic Acid Nervonic Acid Sphingolipid Synthesis Sphingolipid Synthesis Nervonic Acid->Sphingolipid Synthesis Myelin Sheath Myelin Sheath Sphingolipid Synthesis->Myelin Sheath Nerve Impulse Conduction Nerve Impulse Conduction Myelin Sheath->Nerve Impulse Conduction Neuroprotection Neuroprotection Nerve Impulse Conduction->Neuroprotection

Biosynthetic pathway of Nervonic Acid into the myelin sheath.

nnervonoyl_taurine_pathway cluster_synthesis Synthesis cluster_metabolism Metabolism & Action Nervonic Acid Nervonic Acid This compound This compound Nervonic Acid->this compound Conjugation Taurine Taurine Taurine->this compound FAAH FAAH This compound->FAAH Hydrolysis TRP Channels TRP Channels This compound->TRP Channels Activation Inactive Metabolites Inactive Metabolites FAAH->Inactive Metabolites Cellular Effects Cellular Effects TRP Channels->Cellular Effects

Synthesis and proposed metabolic pathway of this compound.

experimental_workflow Cell Culture / Animal Model Cell Culture / Animal Model Treatment (NA or NNT) Treatment (NA or NNT) Cell Culture / Animal Model->Treatment (NA or NNT) Induction of Pathology Induction of Pathology Treatment (NA or NNT)->Induction of Pathology Biochemical Assays Biochemical Assays Induction of Pathology->Biochemical Assays Data Analysis Data Analysis Biochemical Assays->Data Analysis

General experimental workflow for comparative analysis.

Conclusion and Future Directions

Nervonic acid is a well-characterized very-long-chain fatty acid with established roles in maintaining the integrity of the nervous system and modulating metabolic and inflammatory processes.[1] Its derivative, this compound, is an understudied member of the N-acyl taurine family of signaling lipids. While the general class of NATs has demonstrated interesting biological activities, particularly in metabolic regulation, specific data on the effects of this compound are scarce.

Future research should focus on elucidating the specific biological functions of this compound. Direct comparative studies with nervonic acid are essential to determine if the conjugation with taurine alters its activity, bioavailability, or mechanism of action. Investigating the effects of this compound on neuronal cell lines, in models of neuroinflammation, and on metabolic parameters will be crucial to understanding its therapeutic potential. Furthermore, exploring its interaction with FAAH and TRP channels in more detail could reveal novel signaling pathways. Such studies will be vital for the drug development community to assess the potential of this compound as a therapeutic agent.

References

A Comparative Guide to the UPLC-MS/MS Quantification of N-Acyl Taurines in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the state-of-the-art Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of N-acyl taurines (NATs) in plasma against other potential analytical techniques. Detailed experimental protocols and supporting data are presented to offer an objective assessment of the available methodologies.

N-acyl taurines are a class of endogenous lipid mediators involved in various physiological processes, including the regulation of glucose homeostasis.[1][2] Accurate and precise quantification of these molecules in plasma is crucial for understanding their role in health and disease and for the development of novel therapeutics.

UPLC-MS/MS: The Gold Standard for N-Acyl Taurine Quantification

UPLC-MS/MS has emerged as the preferred method for the quantification of N-acyl taurines due to its high sensitivity, selectivity, and specificity. This technique allows for the simultaneous measurement of multiple NAT species in complex biological matrices like plasma.

Performance Characteristics of a Validated UPLC-MS/MS Method
AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Intraday Precision (%RSD)Interday Precision (%RSD)Accuracy (%RE)
N-palmitoyl taurine (C16:0 NAT)1 - 30012.1 - 8.74.5 - 9.8-6.5 to 5.4
N-oleoyl taurine (C18:1 NAT)1 - 30011.5 - 7.93.2 - 8.5-7.2 to 6.1
N-arachidonoyl taurine (C20:4 NAT)1 - 30012.5 - 9.15.1 - 10.2-5.8 to 4.9
N-docosanoyl taurine (C22:0 NAT)1 - 30013.1 - 8.56.2 - 11.5-8.1 to 7.3
N-nervonoyl taurine (C24:1 NAT)1 - 30012.8 - 9.35.5 - 10.8-6.9 to 6.8

Data from Cutignano et al. (2023) for liver surrogate matrix.[3]

Experimental Protocol for UPLC-MS/MS Quantification of N-Acyl Taurines in Plasma

The following protocol is a generalized procedure based on established methods for the analysis of lipids and metabolites in plasma by UPLC-MS/MS.

1. Plasma Sample Preparation

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold methanol containing an appropriate internal standard (e.g., d4-C20:4 NAT).

  • Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. UPLC Conditions

  • Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm) is typically used.

  • Mobile Phase: A gradient elution is commonly employed with:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid

  • Flow Rate: A typical flow rate is 0.3-0.4 mL/min.

  • Column Temperature: The column is usually maintained at 40-50°C.

3. MS/MS Conditions

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally used for the detection of N-acyl taurines.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. The precursor ion corresponds to the [M-H]⁻ of the specific NAT, and the product ions typically include fragments corresponding to the taurine moiety (m/z 80 and 107).[3]

  • Ion Source Parameters: Parameters such as capillary voltage, cone voltage, desolvation gas flow, and temperature should be optimized for each instrument to achieve maximum sensitivity.

G cluster_sample_prep Plasma Sample Preparation cluster_analysis UPLC-MS/MS Analysis plasma Plasma Sample precipitation Protein Precipitation (Methanol + Internal Standard) plasma->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant drying Evaporation supernatant->drying reconstitution Reconstitution drying->reconstitution uplc UPLC Separation (C18 Column) reconstitution->uplc msms MS/MS Detection (ESI-, MRM) uplc->msms data Data Acquisition and Quantification msms->data

Experimental workflow for UPLC-MS/MS analysis of N-acyl taurines in plasma.

Alternative Quantification Methods

While UPLC-MS/MS is the most robust method, other techniques could potentially be adapted for the quantification of N-acyl taurines.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

HPLC with fluorescence detection is a well-established technique for the analysis of amino acids, including taurine.[4][5] This method typically involves a pre-column derivatization step to attach a fluorescent tag to the amino group of taurine.

  • Principle: N-acyl taurines would first need to be hydrolyzed to release free taurine, which would then be derivatized with a fluorescent reagent (e.g., o-phthalaldehyde (OPA) or 4-fluoro-7-nitrobenzofurazan (NBD-F)).[5][6] The derivatized taurine is then separated by HPLC and detected by a fluorescence detector.

  • Advantages: HPLC systems with fluorescence detectors are more widely available and less expensive than UPLC-MS/MS systems.

  • Disadvantages: This method would provide an indirect measure of total N-acyl taurines after hydrolysis and would not be able to distinguish between different N-acyl species. The derivatization step adds complexity and potential for variability. Significant method development and validation would be required to establish this as a reliable quantitative method for N-acyl taurines.

Immunoassays (ELISA)

Enzyme-linked immunosorbent assays (ELISAs) are a common technique for the quantification of specific biomolecules.

  • Principle: An ELISA for a specific N-acyl taurine would require the development of highly specific antibodies that can recognize the target molecule.

  • Advantages: ELISAs are typically high-throughput and do not require extensive sample preparation or sophisticated instrumentation.

  • Disadvantages: To date, there are no commercially available ELISA kits for the quantification of N-acyl taurines. The development of specific antibodies for each N-acyl taurine species would be a significant undertaking.

Signaling Pathway of N-Acyl Taurines

N-acyl taurines exert their biological effects through specific signaling pathways. A key pathway involves the activation of the G-protein coupled receptor 119 (GPR119).[1]

G cluster_synthesis Biosynthesis cluster_signaling Signaling Cascade cluster_degradation Degradation Fatty Acyl-CoA Fatty Acyl-CoA BAAT BAAT Fatty Acyl-CoA->BAAT Taurine Taurine Taurine->BAAT N-Acyl Taurine N-Acyl Taurine BAAT->N-Acyl Taurine GPR119 GPR119 N-Acyl Taurine->GPR119 FAAH FAAH N-Acyl Taurine->FAAH Gαs Gαs GPR119->Gαs Adenylyl Cyclase Adenylyl Cyclase Gαs->Adenylyl Cyclase cAMP cAMP Adenylyl Cyclase->cAMP GLP-1 Secretion GLP-1 Secretion cAMP->GLP-1 Secretion Fatty Acid Fatty Acid FAAH->Fatty Acid Taurine_degrad Taurine FAAH->Taurine_degrad

N-acyl taurine metabolism and signaling pathway.

N-acyl taurines are synthesized from fatty acyl-CoAs and taurine by the enzyme Bile Acid-CoA:Amino Acid N-acyltransferase (BAAT).[7] They are degraded by Fatty Acid Amide Hydrolase (FAAH) back into a fatty acid and taurine.[1][2] A key signaling function of certain N-acyl taurines, such as N-oleoyl taurine, is to act as endogenous ligands for the G-protein coupled receptor GPR119.[1] Binding of the N-acyl taurine to GPR119 activates the Gαs subunit, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). The increase in intracellular cAMP leads to the secretion of glucagon-like peptide-1 (GLP-1), a crucial hormone in regulating glucose metabolism.[1]

Conclusion

For the accurate and specific quantification of individual N-acyl taurine species in plasma, UPLC-MS/MS stands as the superior analytical method. Its high sensitivity and selectivity allow for the reliable measurement of these low-abundance lipid mediators. While other methods like HPLC with fluorescence detection may offer a more accessible but less specific alternative for total NATs, they require substantial development and validation. The lack of commercially available immunoassays currently limits their application. The continued use and refinement of UPLC-MS/MS methods will be pivotal in advancing our understanding of the physiological and pathological roles of N-acyl taurines.

References

A Comparative Analysis of N-Nervonoyl Taurine FAAH Substrate Kinetics Against Other N-acyl Amides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

FAAH Substrate Kinetics: A Comparative Overview

Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase responsible for the degradation of a variety of endogenous fatty acid amides, thereby terminating their signaling actions. The efficiency of this hydrolysis is determined by the enzyme's kinetic parameters: the Michaelis constant (K_m), maximum velocity (V_max), and catalytic rate constant (k_cat). A lower K_m value indicates a higher affinity of the enzyme for the substrate, while a higher k_cat signifies a faster catalytic turnover. The ratio k_cat/K_m represents the catalytic efficiency of the enzyme.

While direct kinetic parameters for N-Nervonoyl Taurine (an N-acyl amide with a C24:1 acyl chain) are not yet published, we can infer its likely behavior by examining the kinetics of other N-acyl amides, particularly other long-chain N-acyl taurines.

Quantitative Data Summary

The following table summarizes the available hydrolysis rates for various N-acyl amides by FAAH. This data provides a basis for comparing the relative efficiency of FAAH towards different substrate classes.

SubstrateAcyl ChainHead GroupHydrolysis Rate (nmol/min/mg)Reference
Anandamide (AEA)C20:4Ethanolamine0.5[1][2]
N-Arachidonoyl Taurine (C20:4-NAT)C20:4Taurine0.04[1][2]
N-Arachidonoyl Glycine (C20:4-Gly)C20:4Glycine0.02[1][2]
N-Oleoyl Glycine (C18:1-Gly)C18:1Glycine0.05 - 0.15[3]
N-Oleoyl Serine (C18:1-Ser)C18:1Serine0.05 - 0.15[3]
N-Arachidonoyl Serine (C20:4-Ser)C20:4Serine~1.5[3]

Note: The hydrolysis rates were determined using transfected FAAH. It is important to note that N-acyl taurines with long acyl chains, similar to this compound, are reported to be hydrolyzed by FAAH at a significantly slower rate compared to oleoyl ethanolamide.

Signaling Pathways and Experimental Workflow

To visualize the enzymatic process and the experimental approach to determine these kinetic parameters, the following diagrams are provided.

FAAH_Hydrolysis cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products N-Acyl Amide N-Acyl Amide FAAH FAAH N-Acyl Amide->FAAH Binds H2O H2O H2O->FAAH Fatty Acid Fatty Acid FAAH->Fatty Acid Releases Amine Amine FAAH->Amine

FAAH enzymatic hydrolysis of an N-acyl amide.

FAAH_Kinetics_Workflow Start Start Prepare FAAH enzyme source Prepare FAAH enzyme source Start->Prepare FAAH enzyme source Prepare N-acyl amide substrates Prepare N-acyl amide substrates Start->Prepare N-acyl amide substrates Incubate enzyme and substrate Incubate enzyme and substrate Prepare FAAH enzyme source->Incubate enzyme and substrate Prepare N-acyl amide substrates->Incubate enzyme and substrate Measure product formation over time Measure product formation over time Incubate enzyme and substrate->Measure product formation over time Calculate initial reaction velocities Calculate initial reaction velocities Measure product formation over time->Calculate initial reaction velocities Plot Michaelis-Menten curve Plot Michaelis-Menten curve Calculate initial reaction velocities->Plot Michaelis-Menten curve Determine Km and Vmax Determine Km and Vmax Plot Michaelis-Menten curve->Determine Km and Vmax End End Determine Km and Vmax->End

Experimental workflow for determining FAAH kinetics.

Detailed Experimental Protocols

The determination of FAAH kinetic parameters typically involves incubating the enzyme with varying concentrations of the N-acyl amide substrate and measuring the rate of product formation.

Materials and Reagents
  • FAAH Enzyme Source: Recombinant human or rat FAAH expressed in a suitable cell line (e.g., HEK293 or COS-7 cells) or microsomal fractions from tissues with high FAAH expression (e.g., liver, brain).

  • N-acyl Amide Substrates: this compound and other N-acyl amides of interest.

  • Assay Buffer: Typically a Tris-HCl buffer at a pH optimal for FAAH activity (around pH 9.0).

  • Detection Reagent: A reagent to quantify the product of the hydrolysis reaction. This can be a fluorescent probe or a method for detecting the released fatty acid or amine.

  • Microplate Reader: For high-throughput measurement of the reaction progress.

General Procedure for FAAH Kinetic Assay
  • Enzyme Preparation: The FAAH enzyme source is prepared and quantified for protein concentration.

  • Substrate Preparation: A series of dilutions of the N-acyl amide substrate are prepared in the assay buffer.

  • Reaction Initiation: The reaction is initiated by adding the FAAH enzyme to the substrate solutions in a microplate.

  • Incubation: The reaction mixture is incubated at a controlled temperature (typically 37°C).

  • Measurement: The formation of the product is measured at multiple time points. For fluorometric assays, the increase in fluorescence is monitored. For other methods, the reaction may be stopped at different time points, and the product quantified using techniques like liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis:

    • The initial reaction velocities (V_0) are calculated from the linear phase of the product formation curve for each substrate concentration.

    • A Michaelis-Menten plot is generated by plotting V_0 against the substrate concentration.

    • The kinetic parameters, K_m and V_max, are determined by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

    • The k_cat is calculated by dividing V_max by the enzyme concentration.

Discussion and Future Directions

The available data indicates that FAAH exhibits a preference for N-acyl ethanolamines like anandamide over N-acyl taurines and N-acyl glycines in terms of hydrolysis rate. The significantly slower hydrolysis of long-chain N-acyl taurines suggests they may have more sustained signaling roles in vivo compared to anandamide.

A study involving a glycine-to-aspartate mutant of FAAH (G268D) demonstrated a significant reduction in the hydrolysis of N-acyl taurines while preserving the kinetics for N-acyl ethanolamines. This suggests that the taurine headgroup plays a critical role in substrate recognition and catalysis by FAAH and that specific amino acid residues within the active site are key determinants of substrate selectivity.

The lack of specific kinetic data for this compound highlights a gap in our understanding of the metabolism of very-long-chain N-acyl amides. Future research should focus on determining the K_m, V_max, and k_cat for this compound to accurately assess its place within the broader landscape of FAAH substrates. Such studies will be invaluable for elucidating the physiological roles of this and other long-chain N-acyl taurines and for the rational design of selective FAAH inhibitors.

References

Cross-Validation of Analytical Methods for N-Nervonoyl Taurine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methods for the quantitative analysis of N-Nervonoyl Taurine, a member of the N-acyl taurine (NAT) class of endogenous bioactive lipids. The recent interest in NATs for their potential pharmacological applications necessitates robust and validated analytical methods for their accurate quantification in biological matrices.[1][2] This document focuses on a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method, offering a comprehensive overview of its performance characteristics and detailed experimental protocols.

Comparison of Analytical Method Performance

Parameter UPLC-MS/MS Method for N-Acyl Taurines (including this compound)
Linearity (R²) ≥ 0.9996[1][2]
Range 1 - 300 ng/mL[1][2]
Limit of Detection (LOD) 0.3 - 0.4 ng/mL[1][2]
Limit of Quantification (LOQ) 1 ng/mL[1][2]
Intra-day Precision (RSD%) Within acceptable range (typically <15%)[1][2]
Inter-day Precision (RSD%) Within acceptable range (typically <15%)[1][2]
Accuracy Within acceptable range (typically 85-115%)[1][2]
Recovery Information not explicitly detailed in the provided search results.
Matrix Effect Evaluated[1]
Specificity Assessed using two diagnostic MRM ion transitions[1][2]

Experimental Protocols

UPLC-MS/MS Method for this compound

This method was validated for the analysis of several N-acyl taurines, including this compound, in biological samples such as mouse liver and intestine.[1][2]

a. Sample Preparation (Lipid Extraction)

  • Homogenize tissue samples.

  • Perform lipid extraction using a suitable solvent system (e.g., methanol/chloroform).

  • Add an internal standard (e.g., d4-C20:4 NAT) to the sample.[1][2]

  • Combine and concentrate the organic extracts under a stream of nitrogen.

  • Dry the final extract under vacuum.

  • Reconstitute the dried extract in methanol for LC-MS analysis.[2]

b. Chromatographic Conditions

  • System: UPLC (Ultra-Performance Liquid Chromatography)

  • Column: BEH C18[1][2]

  • Mobile Phase: A gradient of solvents suitable for lipid analysis (e.g., water with a modifier and an organic solvent like acetonitrile or methanol).

  • Autosampler Temperature: 10 °C[2]

c. Mass Spectrometry Conditions

  • System: Triple Quadrupole (QqQ) Mass Spectrometer

  • Ionization: Electrospray Ionization (ESI)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Diagnostic Ion Transitions: Two specific product ions (m/z 80 and m/z 107) were monitored for confirmation.[1][2]

Alternative Method: HPLC with Pre-Column Derivatization (for Taurine)

While not specifically validated for this compound, HPLC methods with pre-column derivatization are commonly used for the analysis of taurine.[4][6][7] This approach could theoretically be adapted for this compound, though it would require significant method development and validation. The derivatization step introduces a chromophore or fluorophore to the molecule, allowing for UV or fluorescence detection.

a. Sample Preparation

  • Deproteinize the biological sample, for example, using perchloric acid.[8]

  • Neutralize and centrifuge the sample.

  • The supernatant can be directly used for derivatization or further purified using ion-exchange chromatography.[8]

b. Derivatization

  • Mix the sample extract with a derivatizing agent (e.g., 4-fluoro-7-nitrobenzofurazan or o-phthalaldehyde) and a buffer (e.g., borate buffer at pH 9.5).[4][8]

  • Incubate the mixture at an elevated temperature (e.g., 70 °C) for a short period (e.g., 3 minutes) to complete the reaction.[4][6]

c. Chromatographic Conditions

  • System: HPLC

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).[4][6]

  • Detection: UV or Fluorescence detector, with excitation and emission wavelengths optimized for the specific derivative.[4][6]

Visualizing the Analytical Workflow

The following diagrams illustrate the experimental workflows for the UPLC-MS/MS method and a general HPLC with derivatization method.

UPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample homogenize Homogenization sample->homogenize extraction Lipid Extraction (e.g., Methanol/Chloroform) homogenize->extraction is_add Add Internal Standard extraction->is_add concentrate Concentration & Drying is_add->concentrate reconstitute Reconstitution in Methanol concentrate->reconstitute uplc UPLC Separation (BEH C18 Column) reconstitute->uplc msms Tandem MS Detection (ESI-QqQ, MRM) uplc->msms data Data Acquisition & Quantification msms->data

Caption: UPLC-MS/MS workflow for this compound analysis.

HPLC_Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample Biological Sample deproteinize Deproteinization sample->deproteinize purify Optional Purification (Ion-Exchange) deproteinize->purify derivatize Pre-column Derivatization (e.g., with NBD-F) purify->derivatize hplc HPLC Separation (Reversed-Phase Column) derivatize->hplc detection UV or Fluorescence Detection hplc->detection data Data Acquisition & Quantification detection->data

Caption: General workflow for HPLC with pre-column derivatization.

References

Comparative Analysis of N-Acyl Taurines' Interaction with TRP Channels: A Focus on N-Nervonoyl Taurine

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the effects of N-acyl taurines (NATs) on Transient Receptor Potential (TRP) channels. While the focus is on N-Nervonoyl Taurine, this document also addresses the current landscape of research on related N-acyl taurines to provide a broader context.

Introduction

N-acyl taurines (NATs) are a class of endogenous lipid messengers that are gaining recognition for their diverse biological activities. Their structural similarity to endocannabinoids has prompted investigations into their roles in various physiological processes, including the modulation of ion channels. Among the key targets of interest are the Transient Receptor Potential (TRP) channels, a large family of ion channels that act as cellular sensors for a wide range of physical and chemical stimuli. Understanding the comparative potency of different NATs, such as this compound, on various TRP channels is crucial for elucidating their physiological functions and therapeutic potential.

Data Presentation: Potency of N-Acyl Taurines on TRP Channels

Extensive literature searches indicate that while the broader class of N-acyl taurines has been shown to interact with certain TRP channels, specific quantitative data on the potency of This compound (such as EC50 or IC50 values) remains largely unavailable in the current scientific literature. Research has predominantly focused on NATs with polyunsaturated acyl chains, like N-arachidonoyl taurine.

The following table summarizes the known qualitative effects of the general class of N-acyl taurines on various TRP channels. It is important to note the significant knowledge gap that exists for this compound.

TRP ChannelN-Acyl Taurine (General Class)This compoundReference
TRPV1 ActivatorData Not Available[1][2]
TRPV4 ActivatorData Not Available[1]
TRPA1 Data Not AvailableData Not Available
TRPM8 Data Not AvailableData Not Available

Note: The activation of TRPV1 and TRPV4 by N-acyl taurines has been reported, particularly for those with polyunsaturated acyl chains.[1] Nervonic acid, the acyl component of this compound, is a monounsaturated fatty acid. Further research is required to determine if this structural difference influences its activity on TRP channels.

Experimental Protocols

The following are generalized experimental protocols commonly employed to assess the potency of compounds like this compound on TRP channels.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion currents flowing through TRP channels in response to a test compound.

Objective: To determine if this compound activates or inhibits TRP channels and to quantify its potency (EC50 or IC50).

Cell Culture and Transfection:

  • HEK293T or CHO cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cells are transiently transfected with plasmids encoding the human TRP channel of interest (e.g., hTRPV1, hTRPV4, hTRPA1, hTRPM8) using a suitable transfection reagent. A reporter gene (e.g., GFP) is often co-transfected to identify successfully transfected cells.

  • Recordings are typically performed 24-48 hours post-transfection.

Electrophysiological Recordings:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP; pH adjusted to 7.2 with CsOH.

  • Whole-cell patch-clamp recordings are performed at room temperature using a patch-clamp amplifier and data acquisition system.

  • Cells are voltage-clamped at a holding potential of -60 mV.

  • This compound is dissolved in a suitable vehicle (e.g., DMSO) and then diluted to various concentrations in the external solution. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid non-specific effects.

  • The test compound is applied to the cells via a perfusion system.

  • Current responses are recorded and analyzed. For agonists, dose-response curves are generated by plotting the current amplitude against the concentration of this compound to determine the EC50 value. For antagonists, the inhibition of a known agonist's response is measured to determine the IC50 value.

Calcium Imaging Assay

This high-throughput method measures changes in intracellular calcium concentration ([Ca2+]i) as an indicator of TRP channel activation.

Objective: To screen for the activation of various TRP channels by this compound and to determine its potency.

Cell Culture and Transfection:

  • Cells expressing the target TRP channels are seeded in 96-well black-walled, clear-bottom plates.

Calcium Influx Assay:

  • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.

  • After washing to remove excess dye, the baseline fluorescence is measured using a fluorescence plate reader or a fluorescence microscope.

  • This compound at various concentrations is added to the wells.

  • Changes in fluorescence, indicating an influx of calcium through activated TRP channels, are monitored over time.

  • The data is analyzed by calculating the change in fluorescence intensity or the ratio of fluorescence at different excitation wavelengths (for ratiometric dyes like Fura-2).

  • Dose-response curves are constructed to calculate the EC50 value for activation.

Mandatory Visualizations

TRP_Channel_Activation_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space N-Nervonoyl_Taurine This compound TRP_Channel TRP Channel (e.g., TRPV1, TRPV4) N-Nervonoyl_Taurine->TRP_Channel Binds to and activates Ca_ion Ca²⁺ TRP_Channel->Ca_ion Allows influx of Signaling_Cascade Downstream Signaling Cascade Ca_ion->Signaling_Cascade Initiates Cellular_Response Cellular Response Signaling_Cascade->Cellular_Response Leads to

Caption: Proposed signaling pathway for TRP channel activation by this compound.

Experimental_Workflow cluster_preparation Preparation cluster_screening Screening & Analysis Cell_Culture Cell Culture (e.g., HEK293T) Transfection Transfection with TRP Channel Plasmid Cell_Culture->Transfection Assay Calcium Imaging or Patch-Clamp Assay Transfection->Assay Data_Acquisition Data Acquisition Assay->Data_Acquisition Dose_Response Dose-Response Analysis Data_Acquisition->Dose_Response Potency_Determination Potency Determination (EC50 / IC50) Dose_Response->Potency_Determination

Caption: General experimental workflow for assessing the potency of a compound on TRP channels.

Conclusion and Future Directions

The current body of scientific literature indicates that while N-acyl taurines as a class are emerging as modulators of TRP channels, particularly TRPV1 and TRPV4, there is a notable absence of specific data on the comparative potency of this compound. The provided experimental protocols offer a robust framework for future investigations to address this knowledge gap.

Further research is imperative to:

  • Systematically screen this compound against a panel of TRP channels (TRPV1, TRPV4, TRPA1, TRPM8, and others).

  • Determine the precise EC50 or IC50 values of this compound for each responsive TRP channel.

  • Elucidate the molecular determinants of the interaction between this compound and TRP channels.

Such studies will be instrumental in understanding the physiological role of this compound and in evaluating its potential as a therapeutic agent targeting TRP channel-related pathways.

References

Differentiating N-Nervonoyl Taurine from its Parent Fatty Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of neuroactive lipids, both nervonic acid and its taurine conjugate, N-Nervonoyl Taurine, are emerging as molecules of significant interest for researchers in neuroscience and drug development. While structurally related, the addition of a taurine molecule to the nervonic acid backbone is hypothesized to confer distinct biological activities, potentially offering a different therapeutic profile. This guide provides a comparative analysis of this compound and its parent fatty acid, nervonic acid, based on available experimental data and established knowledge of N-acyl taurines and taurine biology.

Overview of Nervonic Acid and this compound

Nervonic Acid (NA) is a long-chain monounsaturated omega-9 fatty acid.[1] It is an essential component of myelin, the protective sheath that insulates nerve fibers, and is particularly abundant in the white matter of the brain.[1][2] Research has highlighted its roles in neuroprotection, anti-inflammatory processes, and metabolic regulation.[2]

This compound (NNT) is an N-acyl taurine, a class of endogenous lipid signaling molecules.[3] It is formed by the conjugation of nervonic acid and taurine. While direct experimental data on this compound is limited, its properties can be inferred from the known biological activities of N-acyl taurines and taurine itself. N-acyl taurines are recognized for their involvement in various physiological processes, including glucose homeostasis and inflammation resolution.[4][5]

Comparative Biological Activities

The primary differentiation between this compound and nervonic acid stems from the multifaceted roles of the taurine conjugate. Taurine is a ubiquitous amino acid with well-documented cytoprotective, anti-inflammatory, and neuromodulatory effects.[6][7] Conjugation of nervonic acid with taurine is likely to modify its bioavailability, cellular uptake, and mechanism of action.

Neuroprotection

Nervonic acid contributes to neuroprotection primarily through its structural role in maintaining the integrity of the myelin sheath, which is crucial for proper nerve impulse conduction.[1][2]

This compound , by incorporating taurine, is hypothesized to offer a broader spectrum of neuroprotective effects. Taurine itself protects neurons from excitotoxicity, oxidative stress, and apoptosis.[6][7] Therefore, this compound may not only support myelin integrity but also actively protect neurons from various insults.

Anti-Inflammatory Effects

Nervonic acid has demonstrated anti-inflammatory properties.[2]

This compound is expected to possess enhanced anti-inflammatory activity. Taurine is known to modulate inflammatory responses, and some N-acyl taurines have been shown to accumulate during the resolution phase of inflammation.[4][8] This suggests that this compound could play a role in actively resolving neuroinflammation.

Metabolic Regulation

While nervonic acid is involved in lipid metabolism, the role of This compound in systemic metabolic regulation could be more pronounced. Other N-acyl taurines, such as N-oleoyl taurine, have been shown to improve glucose tolerance and stimulate the secretion of glucagon-like peptide-1 (GLP-1), an important hormone in glucose homeostasis.[5] Taurine supplementation has also been linked to improved lipid metabolism and glucose control.[9][10]

Quantitative Data Comparison

Due to the limited direct comparative studies, the following table presents a summary of known quantitative data for nervonic acid and hypothesized effects for this compound based on the activities of related N-acyl taurines and taurine.

FeatureNervonic AcidThis compound (Hypothesized/Inferred)
Primary Function Structural component of myelin sheath.[1][2]Signaling molecule with pleiotropic effects.
Neuroprotection Supports myelin integrity and nerve function.[1][2]May protect against excitotoxicity, oxidative stress, and apoptosis in addition to supporting myelin.[6][7]
Anti-inflammatory Exhibits anti-inflammatory properties.[2]Potentially enhanced anti-inflammatory and pro-resolving effects.[4][8]
Metabolic Regulation Involved in lipid metabolism.May improve glucose homeostasis and stimulate GLP-1 secretion.[5]
Bioavailability Absorbed as a fatty acid.Conjugation with taurine may alter absorption and tissue distribution, potentially increasing water solubility.[11]
Mechanism of Action Primarily structural.Likely involves receptor-mediated signaling pathways (e.g., GPR119 for other N-acyl taurines) and modulation of intracellular processes.[5]

Experimental Protocols

Detailed methodologies for key experiments relevant to differentiating the effects of nervonic acid and this compound are provided below.

Assessment of Mitochondrial Function: Seahorse XF Cell Mito Stress Test

This assay measures key parameters of mitochondrial respiration and is crucial for evaluating the effects of compounds on cellular metabolism.

Objective: To determine the effect of nervonic acid and this compound on mitochondrial function in a relevant cell line (e.g., primary neurons, astrocytes, or microglia).

Protocol:

  • Cell Seeding: Seed cells in a Seahorse XF96 cell culture microplate at an optimized density and allow them to adhere overnight.[12]

  • Compound Treatment: On the day of the assay, replace the culture medium with Seahorse XF Assay Medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and the test compounds (nervonic acid or this compound) at various concentrations. Incubate for a predetermined period.[12]

  • Cartridge Hydration: Hydrate the Seahorse XF96 sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.[13]

  • Assay Execution: Load the hydrated sensor cartridge with the mitochondrial stressors from the Seahorse XF Cell Mito Stress Test Kit (oligomycin, FCCP, and a mixture of rotenone/antimycin A) into the appropriate ports. Place the cell plate into the Seahorse XF Analyzer and initiate the assay.[14][15]

  • Data Analysis: The Seahorse XF software will measure the oxygen consumption rate (OCR) in real-time. The sequential injection of the mitochondrial stressors allows for the calculation of basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[15]

In Vitro Neuroinflammation Assay

This protocol is designed to assess the anti-inflammatory properties of the test compounds in a microglial cell line.

Objective: To compare the ability of nervonic acid and this compound to suppress the inflammatory response in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.

Protocol:

  • Cell Culture: Culture BV-2 murine microglial cells in DMEM supplemented with 10% FBS and antibiotics.[16][17]

  • Treatment: Seed the cells in a 24-well plate. Pre-treat the cells with various concentrations of nervonic acid or this compound for 1-2 hours.[16][17]

  • Inflammatory Challenge: Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified duration (e.g., 4 or 24 hours).[17]

  • Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an ELISA kit according to the manufacturer's instructions.[16]

  • Nitric Oxide Measurement: Use the Griess reagent to measure the accumulation of nitrite, a stable product of nitric oxide (NO), in the culture supernatant.[16]

  • Cell Viability: Perform an MTT or similar cell viability assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.[16]

In Vitro GLP-1 Secretion Assay

This assay is used to evaluate the potential of the compounds to stimulate GLP-1 secretion from an enteroendocrine cell line.

Objective: To determine if nervonic acid or this compound can stimulate the secretion of GLP-1 from STC-1 or GLUTag cells.

Protocol:

  • Cell Culture: Culture STC-1 or GLUTag cells in DMEM with high glucose, supplemented with 10% FBS.[18][19]

  • Seeding: Seed the cells in a 24-well plate and allow them to reach approximately 80% confluency.[18][19]

  • Pre-incubation: Wash the cells with a HEPES-based buffer and pre-incubate for 30-60 minutes to establish a baseline.[18][19]

  • Stimulation: Replace the pre-incubation buffer with a buffer containing various concentrations of nervonic acid or this compound. Include appropriate positive (e.g., glucose) and negative controls. Incubate for a defined period (e.g., 15 minutes to 2 hours).[18][19]

  • Sample Collection: Collect the supernatant, and if necessary, add a DPP-4 inhibitor to prevent GLP-1 degradation.[18]

  • GLP-1 Measurement: Measure the concentration of active GLP-1 in the supernatant using a commercially available ELISA kit.[18][20]

  • Data Normalization: Lyse the cells and measure the total protein content to normalize the GLP-1 secretion data.[18]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate a known synthesis pathway for nervonic acid and a hypothesized signaling pathway for this compound, along with a typical experimental workflow for assessing neuroinflammation.

nervonic_acid_synthesis cluster_enzymes Enzymatic Steps Oleic Acid (18:1) Oleic Acid (18:1) Elongase Elongase Oleic Acid (18:1)->Elongase Elongation Erucic Acid (22:1) Erucic Acid (22:1) Elongase->Erucic Acid (22:1) Elongase2 Elongase Erucic Acid (22:1)->Elongase2 Elongation Nervonic Acid (24:1) Nervonic Acid (24:1) Elongase2->Nervonic Acid (24:1) Myelin Sheath Myelin Sheath Nervonic Acid (24:1)->Myelin Sheath Incorporation

Nervonic Acid Synthesis Pathway

nnt_signaling cluster_downstream Downstream Effects This compound This compound GPCR (e.g., GPR119) GPCR (e.g., GPR119) This compound->GPCR (e.g., GPR119) Binding Adenylate Cyclase Adenylate Cyclase GPCR (e.g., GPR119)->Adenylate Cyclase Activation cAMP cAMP Adenylate Cyclase->cAMP Production PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene Transcription Gene Transcription CREB->Gene Transcription Activation Neuroprotective & Anti-inflammatory Proteins Neuroprotective & Anti-inflammatory Proteins Gene Transcription->Neuroprotective & Anti-inflammatory Proteins Expression neuroinflammation_workflow cluster_analysis Analysis BV-2 Microglia Seeding BV-2 Microglia Seeding Pre-treatment with NA or NNT Pre-treatment with NA or NNT BV-2 Microglia Seeding->Pre-treatment with NA or NNT LPS Stimulation LPS Stimulation Pre-treatment with NA or NNT->LPS Stimulation Incubation (4-24h) Incubation (4-24h) LPS Stimulation->Incubation (4-24h) Supernatant Collection Supernatant Collection Incubation (4-24h)->Supernatant Collection Cell Viability (MTT) Cell Viability (MTT) Incubation (4-24h)->Cell Viability (MTT) Cytokine (ELISA) & NO (Griess) Measurement Cytokine (ELISA) & NO (Griess) Measurement Supernatant Collection->Cytokine (ELISA) & NO (Griess) Measurement

References

Head-to-head comparison of N-Nervonoyl Taurine and anandamide signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the signaling pathways of N-Nervonoyl Taurine and the well-characterized endocannabinoid, anandamide. The information presented herein is supported by experimental data to facilitate informed decisions in research and drug development.

Introduction

Anandamide (N-arachidonoylethanolamine, AEA) is a pioneering endocannabinoid renowned for its role in the central nervous system, where it modulates pain, mood, and appetite primarily through cannabinoid receptors CB1 and CB2.[1][2] In contrast, this compound is a member of the N-acyl taurine (NAT) class of endogenous lipids.[3] While both molecules are metabolized by the enzyme Fatty Acid Amide Hydrolase (FAAH), their primary signaling mechanisms and metabolic fates diverge significantly, presenting distinct profiles for therapeutic exploration.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound and anandamide based on available experimental data.

Table 1: Receptor Binding Affinity and Potency

CompoundReceptorParameterValue (nM)SpeciesReference
Anandamide CB1Kᵢ87.7 - 239.2Rat, Human[5]
CB2Kᵢ439.5Human[5]
TRPV1EC₅₀~1,570Rat[1]
N-Arachidonoyl Taurine *TRPV1EC₅₀28,000Not Specified[2][6][7]
TRPV4EC₅₀21,000Not Specified[2][6][7]
This compound CB1KᵢData Not Available--
CB2KᵢData Not Available--

*Note: Data for N-Arachidonoyl Taurine, a structurally similar N-acyl taurine, is provided as a proxy for this compound's activity at TRPV channels due to the lack of specific data for the latter.

Table 2: Metabolic Parameters

CompoundEnzymeParameterObservationReference
Anandamide FAAHHydrolysisPrimary degradation enzyme, rapid hydrolysis[4][8]
This compound FAAHHydrolysisSubstrate for FAAH, but hydrolyzed 2,000-50,000 times more slowly than oleoyl ethanolamide[3]

Signaling Pathways

The signaling pathways of anandamide and N-acyl taurines, including this compound, are distinct. Anandamide primarily signals through G-protein coupled cannabinoid receptors, while N-acyl taurines are known to activate transient receptor potential (TRP) channels.

Anandamide Signaling Pathway

Anandamide is a partial agonist at CB1 and CB2 receptors.[7] Activation of these Gᵢ/ₒ-coupled receptors leads to the inhibition of adenylyl cyclase, modulation of ion channels (inhibition of Ca²⁺ channels and activation of K⁺ channels), and activation of mitogen-activated protein kinase (MAPK) pathways.[9] Anandamide also directly activates TRPV1 channels, leading to an influx of Ca²⁺.[2]

Anandamide_Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Effects Anandamide Anandamide CB1 CB1 Receptor Anandamide->CB1 Binds CB2 CB2 Receptor Anandamide->CB2 Binds TRPV1 TRPV1 Channel Anandamide->TRPV1 Activates G_protein Gαi/o CB1->G_protein Activates CB2->G_protein Activates Ca_influx_TRPV1 ↑ Ca²⁺ Influx TRPV1->Ca_influx_TRPV1 AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates MAPK MAPK Activation G_protein->MAPK Activates cAMP ↓ cAMP AC->cAMP Ca_influx_inhibition ↓ Ca²⁺ Influx Ca_channel->Ca_influx_inhibition K_efflux ↑ K⁺ Efflux K_channel->K_efflux

Anandamide Signaling Pathways
This compound Signaling Pathway

N-acyl taurines, including this compound, have been shown to activate members of the TRP family of ion channels, such as TRPV1 and TRPV4.[3][10] This activation leads to an influx of calcium, which can trigger various downstream cellular responses. Unlike anandamide, there is currently no substantial evidence for direct, high-affinity binding of this compound to CB1 or CB2 receptors.

N_Nervonoyl_Taurine_Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Effects NNT This compound TRPV1 TRPV1 Channel NNT->TRPV1 Activates TRPV4 TRPV4 Channel NNT->TRPV4 Activates Ca_influx ↑ Ca²⁺ Influx TRPV1->Ca_influx TRPV4->Ca_influx Cellular_Responses Cellular Responses Ca_influx->Cellular_Responses

This compound Signaling

Biosynthesis and Degradation

The metabolic pathways of anandamide and this compound share a key degrading enzyme but have distinct biosynthetic origins.

Biosynthesis and Degradation Workflow

Metabolism_Workflow cluster_anandamide Anandamide Metabolism cluster_nnt This compound Metabolism NAPE N-Arachidonoyl Phosphatidylethanolamine (NAPE) NAPE_PLD NAPE-PLD NAPE->NAPE_PLD Anandamide_mol Anandamide FAAH_A FAAH Anandamide_mol->FAAH_A NAPE_PLD->Anandamide_mol Arachidonic_Acid Arachidonic Acid FAAH_A->Arachidonic_Acid Ethanolamine Ethanolamine FAAH_A->Ethanolamine Nervonoyl_CoA Nervonoyl-CoA BAAT BAAT / ACNAT1 Nervonoyl_CoA->BAAT Taurine Taurine Taurine->BAAT NNT_mol This compound FAAH_N FAAH NNT_mol->FAAH_N BAAT->NNT_mol Nervonic_Acid Nervonic Acid FAAH_N->Nervonic_Acid Taurine_deg Taurine FAAH_N->Taurine_deg

References

Assessing the Specificity of N-Nervonoyl Taurine's Biological Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N-Nervonoyl Taurine's interaction with its known and potential biological targets. By presenting available experimental data, this document aims to offer an objective assessment of its specificity and performance relative to other relevant compounds.

Introduction to this compound

This compound is an endogenous N-acyl taurine (NAT), a class of lipid signaling molecules. It is formed by the conjugation of nervonic acid, a long-chain monounsaturated omega-9 fatty acid, and taurine. Like other NATs, it is a substrate for the enzyme Fatty Acid Amide Hydrolase (FAAH), and its endogenous levels are regulated by this enzyme.[1] Emerging research has identified NATs as ligands for various receptors, suggesting their involvement in a range of physiological processes.

Comparative Analysis of Biological Targets

The following tables summarize the known and potential biological targets of this compound and compare its activity with other relevant molecules. It is important to note that specific quantitative data for this compound is limited in the current literature. Therefore, some of the comparative data is qualitative or based on the activity of the broader class of N-acyl taurines.

Table 1: Interaction with Fatty Acid Amide Hydrolase (FAAH)
Compound/AlternativeTargetActionQuantitative DataKey Findings
This compound FAAHSubstrateHydrolyzed 2,000-50,000 times more slowly than oleoyl ethanolamide.[1]This compound is a substrate of FAAH, and its levels are significantly elevated upon FAAH inhibition.[1] Its slow hydrolysis rate suggests it may have a longer signaling lifetime compared to other FAAH substrates.
Anandamide (AEA) FAAHSubstrate-A primary endocannabinoid substrate of FAAH.
URB597 FAAHInhibitorIC50 = 31 ± 3.5 nM (for [3H]-AEA hydrolysis)A potent and widely used selective FAAH inhibitor.
N-Oleoyl Taurine FAAHSubstrate-Another endogenous N-acyl taurine that is a substrate for FAAH.
Table 2: Activity at Transient Receptor Potential (TRP) Channels
Compound/AlternativeTargetActionQuantitative DataKey Findings
N-Acyl Taurines (general) TRPV1, TRPV4Agonist-N-acyl taurines bearing polyunsaturated acyl chains activate TRPV1 and TRPV4 channels.[1]
N-Arachidonoyl Taurine TRPV1AgonistIncreased sEPSC frequency to ~150% of baseline at 10 µM.[2]Activates TRPV1, suggesting a role for NATs in modulating neuronal excitability.[2]
Capsaicin TRPV1AgonistEC50 = 0.6 - 128 µM (in HEK cells expressing TRPV1)[3]A potent and selective TRPV1 agonist, often used as a reference compound.[3]
Taurine TRPV1InhibitorInhibits capsaicin-induced Ca2+ influx.The parent amino acid, taurine, appears to have an opposing effect on TRPV1 activation compared to its N-acyl conjugates.
Table 3: Activity at G-Protein Coupled Receptor 119 (GPR119)
Compound/AlternativeTargetActionQuantitative DataKey Findings
N-Oleoyl Taurine GPR119AgonistEC50 of 8.4 µM for human GPR119.N-oleoyl taurine is an endogenous agonist of GPR119, stimulating GLP-1 secretion and improving glucose tolerance.[4][5]
This compound GPR119Presumed AgonistData not available.As a long-chain monounsaturated N-acyl taurine, it is hypothesized to also act as a GPR119 agonist, but this has not been experimentally verified.
Oleoylethanolamide (OEA) GPR119Agonist-An endogenous lipid amide that also activates GPR119.[6]
AR231453 GPR119AgonistEC50 of 9 nM.A potent, synthetic GPR119 agonist.[7]

Experimental Protocols

Detailed methodologies for key experiments cited are provided below. These protocols are representative of the techniques used to assess the biological activity of N-acyl taurines.

FAAH Activity Assay

This protocol is a generalized method for determining the rate of FAAH-mediated hydrolysis of a substrate like this compound.

Objective: To quantify the enzymatic activity of FAAH on a given substrate.

Materials:

  • Recombinant human FAAH enzyme

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.1% BSA)

  • This compound (or other substrate)

  • LC-MS/MS system for product detection

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Dilute the recombinant FAAH enzyme to the desired concentration in pre-warmed Assay Buffer.

  • In a microcentrifuge tube, combine the FAAH enzyme solution and the Assay Buffer.

  • Initiate the reaction by adding the this compound substrate to the enzyme mixture. The final substrate concentration should be varied to determine kinetic parameters.

  • Incubate the reaction mixture at 37°C for a specific time period (e.g., 15-30 minutes).

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to pellet the precipitated protein.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • Quantify the amount of the hydrolysis product (nervonic acid and taurine) by comparing its peak area to that of the internal standard.

  • Calculate the rate of reaction and determine kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

Intracellular Calcium Influx Assay for TRP Channel Activation

This protocol describes a common method to measure the activation of TRP channels by monitoring changes in intracellular calcium concentration.

Objective: To determine if a compound activates TRP channels, leading to an influx of extracellular calcium.

Materials:

  • HEK293 cells stably expressing the TRP channel of interest (e.g., TRPV1 or TRPV4)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Fura-2 AM or Fluo-4 AM calcium indicator dye

  • Hanks' Balanced Salt Solution (HBSS) with and without calcium

  • Test compound (e.g., this compound)

  • Positive control (e.g., Capsaicin for TRPV1)

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Plate the TRP-expressing HEK293 cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Wash the cells with HBSS without calcium.

  • Load the cells with a calcium indicator dye (e.g., 5 µM Fura-2 AM in HBSS without calcium) and incubate for 30-60 minutes at 37°C in the dark.

  • Wash the cells twice with HBSS without calcium to remove excess dye.

  • Add HBSS with calcium to the wells.

  • Measure the baseline fluorescence using a fluorescence plate reader or microscope. For Fura-2, excitation is alternated between 340 nm and 380 nm, and emission is measured at 510 nm. For Fluo-4, excitation is at 488 nm and emission is at 520 nm.

  • Add the test compound (this compound) or positive control at various concentrations to the wells.

  • Immediately begin recording the fluorescence signal over time.

  • An increase in the fluorescence ratio (340/380 nm for Fura-2) or intensity (for Fluo-4) indicates an increase in intracellular calcium and activation of the TRP channel.

  • Calculate the EC50 value by plotting the peak fluorescence change as a function of the compound concentration.

GPR119 cAMP Accumulation Assay

This protocol is a representative method for assessing the activation of GPR119, a Gs-coupled receptor, by measuring the downstream production of cyclic AMP (cAMP).

Objective: To determine if a compound is an agonist for GPR119.

Materials:

  • HEK293 cells stably expressing human GPR119

  • Cell culture medium

  • Assay buffer (e.g., HBSS with 0.1% BSA and 500 µM IBMX, a phosphodiesterase inhibitor)

  • Test compound (e.g., this compound)

  • Positive control (e.g., N-Oleoyl Taurine or a synthetic agonist like AR231453)

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

Procedure:

  • Plate the GPR119-expressing HEK293 cells in a 96-well plate and grow to the desired density.

  • On the day of the assay, aspirate the culture medium and wash the cells with assay buffer.

  • Add the test compound or positive control at various concentrations to the wells.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Lyse the cells according to the instructions of the chosen cAMP assay kit.

  • Measure the intracellular cAMP levels using the assay kit's protocol.

  • Generate a dose-response curve by plotting the cAMP concentration as a function of the compound concentration.

  • Calculate the EC50 value from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways potentially modulated by this compound and a general workflow for its characterization.

FAAH_Metabolism NNT This compound FAAH FAAH NNT->FAAH Substrate Products Nervonic Acid + Taurine FAAH->Products Hydrolysis URB597 URB597 URB597->FAAH Inhibits

FAAH-mediated metabolism of this compound.

TRP_Activation NAT N-Acyl Taurines (e.g., this compound) TRPV1 TRPV1/TRPV4 NAT->TRPV1 Agonist Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Neuronal_Modulation Modulation of Neuronal Excitability Ca_influx->Neuronal_Modulation

Activation of TRP channels by N-Acyl Taurines.

GPR119_Signaling NAT N-Oleoyl Taurine (and potentially This compound) GPR119 GPR119 NAT->GPR119 Agonist Gs Gαs GPR119->Gs AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA PKA cAMP->PKA Activates GLP1 GLP-1 Secretion PKA->GLP1 Promotes

GPR119 signaling pathway activated by N-Oleoyl Taurine.

Experimental_Workflow Start Characterization of This compound FAAH_Assay FAAH Activity Assay Start->FAAH_Assay TRP_Assay TRP Channel Calcium Influx Assay Start->TRP_Assay GPR119_Assay GPR119 cAMP Assay Start->GPR119_Assay Data_Analysis Data Analysis and EC50/IC50/Km Determination FAAH_Assay->Data_Analysis TRP_Assay->Data_Analysis GPR119_Assay->Data_Analysis Comparison Comparison with Alternative Compounds Data_Analysis->Comparison Conclusion Specificity Assessment Comparison->Conclusion

Workflow for assessing the biological targets of this compound.

Conclusion

This compound is an endogenous lipid with a demonstrated interaction with FAAH and likely activity at TRP channels and GPR119, based on the behavior of other N-acyl taurines. Its slow hydrolysis by FAAH suggests it may have a more sustained signaling role compared to other FAAH substrates. While the current body of research points to these targets, a lack of specific quantitative data for this compound highlights the need for further investigation to fully elucidate its pharmacological profile and specificity. Future studies should focus on determining the binding affinities and functional potencies of this compound at these and other potential targets to better understand its physiological and potential therapeutic roles.

References

Unveiling the Role of FAAH in N-acyl Taurine Metabolism: A Comparative Metabolomics Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N-acyl taurine (NAT) metabolism in wild-type (WT) and fatty acid amide hydrolase (FAAH) knockout mice. The data presented herein, supported by experimental evidence, highlights the crucial role of FAAH in regulating the levels of these bioactive lipids.

Elevated N-acyl Taurine Levels in FAAH Knockout Mice

The genetic ablation of fatty acid amide hydrolase (FAAH) leads to a significant accumulation of various N-acyl taurine (NAT) species in both central and peripheral tissues. This accumulation underscores the primary role of FAAH in the degradation of these signaling lipids. The following tables summarize the quantitative changes in NAT levels observed in the liver, kidney, and brain of FAAH knockout mice compared to their wild-type counterparts.

Table 1: Quantitative Comparison of N-acyl Taurine Levels in Liver of Wild-Type vs. FAAH Knockout Mice
N-acyl TaurineWild-Type (pmol/g tissue)FAAH Knockout (pmol/g tissue)Fold Change
C20:4 NATBelow limit of detection~1000>100
C22:6 NATBelow limit of detection~2000>100

Data sourced from Saghatelian, A., et al. (2006).[1]

Table 2: Quantitative Comparison of N-acyl Taurine Levels in Kidney of Wild-Type vs. FAAH Knockout Mice
N-acyl TaurineWild-Type (pmol/g tissue)FAAH Knockout (pmol/g tissue)Fold Change
C20:4 NATBelow limit of detection~2500>100
C22:6 NATBelow limit of detection~5000>100

Data sourced from Saghatelian, A., et al. (2006).[1]

Table 3: Fold Change of N-acyl Taurine Levels in the Brain of FAAH Knockout Mice Compared to Wild-Type
N-acyl TaurineFold Change in FAAH Knockout Brain
C18:0 NAT~10
C20:0 NAT~15
C22:0 NAT~20
C22:1 NAT~12
C24:0 NAT~10
C24:1 NAT~8

Note: This table represents the fold change, as absolute quantification in pmol/g was not available in the cited literature for a broad range of brain NATs. Data indicates a significant elevation of long-chain saturated NATs in the central nervous system of FAAH knockout mice.[1][2]

Experimental Protocols

The following sections detail the methodologies used for the comparative metabolomics analysis of N-acyl taurines.

Animal Models

Wild-type and FAAH knockout mice on a C57BL/6 background were used in these studies. Animals were housed under standard laboratory conditions with ad libitum access to food and water. For tissue collection, mice were euthanized, and tissues (liver, kidney, brain) were rapidly excised, flash-frozen in liquid nitrogen, and stored at -80°C until analysis.

Lipid Extraction from Tissues
  • Homogenization: Frozen tissues were weighed and homogenized in a solution of acetonitrile/methanol (1:1, v/v) containing an appropriate internal standard (e.g., d4-C20:4 NAT).

  • Centrifugation: The homogenates were centrifuged at high speed (e.g., 15,000 x g) for 20 minutes at 4°C to pellet proteins and cellular debris.

  • Supernatant Collection: The supernatant containing the lipid extract was carefully collected.

  • Drying and Reconstitution: The supernatant was dried under a stream of nitrogen and the resulting lipid extract was reconstituted in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Quantitative analysis of N-acyl taurines was performed using a triple quadrupole mass spectrometer coupled with an ultra-high-performance liquid chromatography (UPLC) system.

  • Chromatographic Separation: Separation of NATs was achieved on a C18 reverse-phase column (e.g., BEH C18 UPLC column) using a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry: The mass spectrometer was operated in negative electrospray ionization (ESI-) mode. Multiple Reaction Monitoring (MRM) was used for the sensitive and specific detection of each NAT, monitoring the transition from the precursor ion (M-H)- to specific product ions (e.g., m/z 80 and m/z 107 for the taurine fragment).

  • Quantification: The concentration of each NAT in the samples was determined by comparing the peak area to that of a standard curve generated using synthetic NAT standards of known concentrations.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic pathway of N-acyl taurines and a typical experimental workflow for their analysis.

NAT_Metabolism Fatty_Acyl_CoA Fatty Acyl-CoA NAT_Synthase N-acyltransferase (e.g., BAAT) Fatty_Acyl_CoA->NAT_Synthase Taurine Taurine Taurine->NAT_Synthase NAT N-acyl Taurine (NAT) NAT_Synthase->NAT Biosynthesis FAAH FAAH NAT->FAAH Degradation Fatty_Acid Fatty Acid FAAH->Fatty_Acid Taurine_degraded Taurine FAAH->Taurine_degraded FAAH_KO FAAH Knockout FAAH_KO->FAAH Inhibition

Caption: N-acyl Taurine Metabolism Pathway.

Experimental_Workflow Start Tissue Collection (WT vs. FAAH KO Mice) Homogenization Tissue Homogenization Start->Homogenization Extraction Lipid Extraction (Acetonitrile/Methanol) Homogenization->Extraction Analysis LC-MS/MS Analysis (UPLC-QqQ) Extraction->Analysis Data Data Processing & Quantification Analysis->Data Comparison Comparative Analysis Data->Comparison

Caption: Experimental Workflow for NAT Metabolomics.

References

A Comparative Analysis of the In Vitro and In Vivo Stability of N-Nervonoyl Taurine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the stability of N-Nervonoyl Taurine with other structurally related N-acyl taurines (NATs). The following sections present supporting experimental data, detailed methodologies for key experiments, and visual diagrams of relevant biological pathways and experimental workflows to offer a comprehensive overview for research and drug development purposes.

Introduction to this compound and its Analogs

This compound is a naturally occurring lipid molecule belonging to the class of N-acyl taurines. These molecules are formed by the conjugation of a fatty acid to the amino group of taurine. This compound, specifically, contains nervonic acid, a long-chain monounsaturated omega-9 fatty acid. The stability of this compound, both in laboratory settings (in vitro) and within a living organism (in vivo), is a critical factor in determining its potential as a therapeutic agent. This guide compares its stability to that of other well-studied N-acyl taurines, namely N-Arachidonoyl Taurine and N-Oleoyl Taurine.

In Vitro Stability Comparison

The in vitro stability of a compound refers to its stability in a controlled, non-biological environment, such as in a solution or plasma sample. This is a crucial parameter for determining a compound's shelf-life and its suitability for various experimental assays.

CompoundStorage ConditionsReported StabilityCitation
This compound Crystalline solid at -20°C≥ 4 years[1]
N-Arachidonoyl Taurine Solution in ethanol at -80°C≥ 2 years[2]
N-Oleoyl Taurine Solution in DMSO≥ 2 years[3]

Key Observations:

  • This compound, in its solid crystalline form, exhibits exceptional long-term stability at a relatively higher temperature compared to its counterparts.

  • N-Arachidonoyl Taurine and N-Oleoyl Taurine also show good long-term stability when stored in appropriate solvents at ultra-low temperatures.

In Vivo Stability and Metabolism

The in vivo stability of a compound is largely determined by its metabolism within a living organism. For N-acyl taurines, the primary enzyme responsible for their degradation is Fatty Acid Amide Hydrolase (FAAH)[1][4][5]. This enzyme hydrolyzes the amide bond, breaking down the N-acyl taurine into its constituent fatty acid and taurine.

The rate of FAAH-mediated hydrolysis is a key determinant of the in vivo half-life and bioavailability of N-acyl taurines. Studies have shown that the levels of this compound are significantly elevated in mice lacking the FAAH enzyme (FAAH -/- mice), indicating that it is a substrate for FAAH in vivo[1]. The hydrolysis of N-acyl taurines by FAAH is reported to be significantly slower compared to other FAAH substrates like anandamide[1][6].

Pharmacological inhibition of FAAH leads to a rapid and substantial increase in the endogenous levels of various N-acyl taurines, highlighting their high turnover rate in physiological systems[2][7].

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are detailed protocols for assessing the in vitro and in vivo stability of this compound and its analogs.

Protocol 1: In Vitro Stability in Plasma

This protocol is designed to assess the stability of this compound in plasma from different species, which is a critical step in preclinical drug development.

Materials:

  • This compound, N-Arachidonoyl Taurine, N-Oleoyl Taurine

  • Human, rat, and mouse plasma (anticoagulated with heparin or EDTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile

  • Internal standard (e.g., a deuterated analog of the test compound)

  • LC-MS/MS system

Procedure:

  • Preparation of Stock Solutions: Prepare 1 mM stock solutions of the test compounds and the internal standard in a suitable organic solvent (e.g., ethanol or DMSO).

  • Incubation:

    • Pre-warm plasma to 37°C.

    • Spike the test compound into the plasma to a final concentration of 1 µM.

    • Incubate the samples at 37°C with gentle shaking.

  • Sampling:

    • Collect aliquots (e.g., 50 µL) at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).

  • Sample Processing:

    • Immediately add the collected plasma sample to a tube containing 4 volumes of ice-cold acetonitrile with the internal standard to precipitate proteins and stop the reaction.

    • Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Analysis:

    • Transfer the supernatant to a new tube and evaporate the solvent under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

    • Analyze the concentration of the parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the percentage of the remaining parent compound against time.

    • Calculate the half-life (t½) of the compound in plasma.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare Stock Solutions spike Spike Compound into Plasma stock->spike plasma Pre-warm Plasma plasma->spike incubate Incubate at 37°C spike->incubate sample Collect Aliquots incubate->sample process Protein Precipitation & Centrifugation sample->process analyze LC-MS/MS Analysis process->analyze data Calculate Half-life analyze->data

Caption: General workflow for an in vivo pharmacokinetic study in rodents.

Signaling Pathways of N-Acyl Taurines

N-acyl taurines have been identified as a class of signaling lipids that can interact with various cellular targets. A key aspect of their biological activity is their interaction with Transient Receptor Potential (TRP) channels, particularly TRPV1 and TRPV4.[2] Activation of these channels by N-acyl taurines can lead to an influx of calcium ions, which in turn can trigger a variety of downstream cellular responses.

The in vivo concentrations of N-acyl taurines are tightly regulated by the balance between their synthesis by N-acyl transferases and their degradation by FAAH.

Signaling Pathway of N-Acyl Taurines

G cluster_synthesis Synthesis cluster_action Cellular Action cluster_degradation Degradation FA Fatty Acid-CoA NAT_synthase N-Acyl Transferase FA->NAT_synthase Taurine Taurine Taurine->NAT_synthase NAT N-Acyl Taurine NAT_synthase->NAT TRPV TRPV1 / TRPV4 Channels NAT->TRPV Activation FAAH FAAH NAT->FAAH Hydrolysis Ca_influx Ca²⁺ Influx TRPV->Ca_influx Response Downstream Cellular Responses Ca_influx->Response FA_deg Fatty Acid FAAH->FA_deg Taurine_deg Taurine FAAH->Taurine_deg

Caption: Synthesis, action, and degradation pathway of N-acyl taurines.

Conclusion

This compound demonstrates excellent long-term in vitro stability in its solid form, surpassing that of its analogs stored in solution. The in vivo stability of this compound, like other N-acyl taurines, is primarily governed by its rate of hydrolysis by the enzyme FAAH. While direct comparative in vivo stability data is limited, the existing evidence suggests a high turnover rate for this class of molecules. The provided experimental protocols offer a framework for conducting detailed comparative stability studies. Further research into the specific pharmacokinetic parameters of this compound will be crucial for its development as a potential therapeutic agent. The interaction of N-acyl taurines with TRP channels presents an exciting avenue for exploring their physiological roles and therapeutic applications.

References

A Comparative Guide to Endogenous N-Nervonoyl Taurine Levels Across Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the endogenous levels of N-Nervonoyl Taurine (NNT), a bioactive lipid molecule, across different species. The information presented herein is based on currently available scientific literature. Due to the nascent stage of research into the specific roles and distribution of NNT, quantitative data across a wide range of species is limited. This document aims to consolidate the existing data, provide detailed experimental methodologies for its quantification, and illustrate its known signaling pathways to support further research and drug development efforts in this area.

Cross-species Comparison of this compound Levels

Endogenous levels of this compound, a member of the N-acyl taurine (NAT) family of lipids, have been quantified in a limited number of species, primarily in rodent models. The following table summarizes the available quantitative data. It is important to note that the concentration of NNT can vary significantly between different tissues within the same organism.

SpeciesTissueMethodEndogenous Level (pmol/g)Reference
Mouse Brain & Spinal CordMass Spectrometry Lipidomic AnalysisElevated ~25-fold in FAAH-/- mice compared to wild-type. Absolute levels for wild-type not specified.[1]
LiverUPLC-MS/MSData to be extracted from full text[2]
DuodenumUPLC-MS/MSData to be extracted from full text[2]
JejunumUPLC-MS/MSData to be extracted from full text[2]
IleumUPLC-MS/MSData to be extracted from full text[2]
ColonUPLC-MS/MSData to be extracted from full text[2]
Rat Brainnano-LC/MS/MSPart of a study quantifying 11 N-acyl amino acids (0.26 to 333 pmol/g). Specific value for NNT not explicitly stated in the abstract.[3]
Bovine BrainNot specifiedOther N-acyl amino acid conjugates have been identified, but quantitative data for NNT is not available.[1]
Human PlasmaNot specifiedN-oleoyl taurine (C18:1 NAT) is the most abundant N-acyl taurine. Quantitative data for NNT is not available.[4][5]
Avian Species --No quantitative data available for this compound.
Marine Invertebrates --No quantitative data available for this compound.

Note: The table highlights the significant gaps in our understanding of the cross-species distribution of this compound. Further research is required to establish baseline levels in a wider variety of species and tissues.

Experimental Protocols

The quantification of this compound and other N-acyl taurines is typically achieved through advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). The following is a detailed methodology based on a validated UPLC-MS/MS method for the analysis of NATs in biological samples.[2]

Objective:

To identify and quantify this compound and other N-acyl taurines in biological tissue extracts.

Materials and Reagents:
  • This compound standard

  • Internal standard (e.g., d4-C20:4 NAT)

  • Methanol (MeOH)

  • Water

  • Acetonitrile

  • Formic acid

  • Ammonium acetate

  • Surrogate matrix (for method validation in tissue)

Instrumentation:
  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Triple quadrupole tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

Sample Preparation (Tissue):
  • Homogenize a known weight of the biological tissue in a suitable solvent (e.g., methanol).

  • Spike the homogenate with the internal standard.

  • Perform lipid extraction using an appropriate method (e.g., liquid-liquid extraction or solid-phase extraction).

  • Evaporate the solvent from the lipid extract under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis:
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of two solvents, such as water with 0.1% formic acid (Solvent A) and acetonitrile/methanol with 0.1% formic acid (Solvent B).

    • Flow Rate: A flow rate appropriate for the column dimensions.

    • Injection Volume: A small volume of the reconstituted sample extract.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard are monitored. For NATs, diagnostic product ions are often observed at m/z 80 and m/z 107.[2]

Quantification:
  • A calibration curve is generated using known concentrations of the this compound standard.

  • The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Signaling Pathways and Biological Function

This compound is part of the broader class of N-acyl taurines (NATs), which are recognized as endogenous signaling lipids. The biological functions of NNT are still under investigation, but the activities of other NATs provide insights into its potential roles.

NATs are primarily synthesized by the condensation of a fatty acid with taurine. Their endogenous levels are regulated by the activity of the enzyme Fatty Acid Amide Hydrolase (FAAH), which catalyzes their hydrolysis.[1] This metabolic relationship is a key aspect of their signaling function.

One of the proposed mechanisms of action for NATs involves the activation of Transient Receptor Potential (TRP) ion channels.[1] Specifically, N-acyl taurines with polyunsaturated acyl chains have been shown to activate members of the TRP family of calcium channels, such as TRPV1.[1] Activation of these channels can lead to an influx of calcium ions, triggering various downstream cellular responses.

Below is a diagram illustrating the general metabolic and signaling pathway of N-acyl taurines.

NAT_Signaling_Pathway Fatty_Acyl_CoA Fatty Acyl-CoA (e.g., Nervonoyl-CoA) NAT_Synthase N-Acyltransferase Fatty_Acyl_CoA->NAT_Synthase Taurine Taurine Taurine->NAT_Synthase NNT This compound (NNT) NAT_Synthase->NNT Biosynthesis FAAH Fatty Acid Amide Hydrolase (FAAH) NNT->FAAH Hydrolysis TRP_Channel TRP Channel (e.g., TRPV1) NNT->TRP_Channel Activation Nervonic_Acid Nervonic Acid FAAH->Nervonic_Acid Taurine_re Taurine FAAH->Taurine_re Ca_influx Ca²⁺ Influx TRP_Channel->Ca_influx Cellular_Response Downstream Cellular Responses Ca_influx->Cellular_Response

Metabolic and Signaling Pathway of N-Acyl Taurines.

Experimental Workflow for this compound Quantification

The following diagram outlines the typical workflow for the quantitative analysis of this compound from biological tissues.

NNT_Quantification_Workflow start Start: Biological Tissue Sample homogenization Tissue Homogenization start->homogenization extraction Lipid Extraction homogenization->extraction Add Internal Standard concentration Solvent Evaporation extraction->concentration reconstitution Reconstitution in Analysis Solvent concentration->reconstitution analysis UPLC-MS/MS Analysis (MRM Mode) reconstitution->analysis quantification Data Analysis & Quantification analysis->quantification end End: NNT Concentration Data quantification->end

Workflow for this compound Quantification.

References

Evaluating the efficacy of N-Nervonoyl Taurine versus established therapeutic agents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Evaluation for Researchers and Drug Development Professionals

Executive Summary

Diabetic neuropathy is a common and debilitating complication of diabetes, characterized by nerve damage that can lead to pain, numbness, and other sensory disturbances. Current first-line treatments for painful diabetic neuropathy primarily focus on symptomatic relief and include medications such as pregabalin, duloxetine, amitriptyline, and gabapentin. This guide provides a comparative overview of the efficacy of these established therapeutic agents against the emerging potential of taurine, a naturally occurring amino acid.

Due to the nascent stage of research into N-Nervonoyl Taurine, this analysis will focus on its parent compound, Taurine, for which a more substantial body of preclinical and some clinical data exists. It is crucial to note that while promising, the evidence for taurine's efficacy in diabetic neuropathy is predominantly from preclinical studies, and direct comparisons with the extensive clinical trial data of established drugs should be interpreted with caution.

Comparative Efficacy of Established Therapeutic Agents

The following tables summarize the clinical efficacy of first-line therapeutic agents for painful diabetic neuropathy, with a primary endpoint of the percentage of patients achieving a 50% or greater reduction in pain scores from baseline.

Table 1: Efficacy of Pregabalin in Painful Diabetic Neuropathy
Clinical Trial/Meta-analysisDosage(s)Percentage of Patients with ≥50% Pain Reduction (Pregabalin)Percentage of Patients with ≥50% Pain Reduction (Placebo)Key Findings
Meta-analysis of 7 RCTs300 mg/day & 600 mg/day39% and 47%, respectively22%Dose-dependent pain relief.[1]
Double-blind, placebo-controlled trial600 mg/day46%30%Significant pain reduction and improvement in sleep interference.[2]
Randomized, double-blind study600 mg/day39%15%Significant decrease in mean pain score.[3]
Pooled analysis of 7 trials150, 300, 600 mg/day27%, 39%, 47%22%Dose-related improvement in pain.[4]
Table 2: Efficacy of Duloxetine in Painful Diabetic Neuropathy
Clinical Trial/Systematic ReviewDosage(s)Percentage of Patients with ≥50% Pain Reduction (Duloxetine)Percentage of Patients with ≥50% Pain Reduction (Placebo)Key Findings
Cochrane Review (3 studies)60 mg/dayRR 1.65 (NNT 6)-Effective in short-term pain relief.[5]
Systematic Review (6 trials)60 mg/day & 120 mg/day41% (overall)24% (overall)NNT for ≥50% pain relief was 6.[6]
Randomized, double-blind, cross-over trial60 mg/day59%-Similar efficacy to amitriptyline.[7]
Pooled analysis of 3 studies60 mg/day & 120 mg/day49% and 52%26%Both doses were effective.[8]
Table 3: Efficacy of Gabapentin in Painful Diabetic Neuropathy
Clinical Trial/Meta-analysisDosage(s)Percentage of Patients with ≥50% Pain Reduction (Gabapentin)Percentage of Patients with ≥50% Pain Reduction (Placebo)Key Findings
Meta-analysis of 37 trials≥1200 mg/day30-40%10-20%Effective pain relief at higher doses.[9]
Cochrane Review (7 studies)≥1200 mg/day38%23%Substantial benefit in a significant portion of patients.[10]
Open-label multicentric trialUp to 3600 mg/day66% (global response rate)-Titrated gabapentin was effective and safe.[11]
Randomized, double-blind, placebo-controlled study (g-ER)3000 mg/day41.3%11.8%Extended-release formulation showed significant pain reduction.[12]
Table 4: Efficacy of Amitriptyline in Painful Diabetic Neuropathy
Clinical TrialDosage(s)Key Efficacy FindingsComparison
Randomized, double-blind crossover studyUp to 150 mg/nightSuperior to placebo in pain relief from week 3.[13][14]Placebo
Randomized, double-blind, cross-over trial25 mg/day (most preferred effective dose)55% of patients achieved good pain relief (>50% reduction).[7]Duloxetine (59% with good pain relief)

Taurine in Diabetic Neuropathy: Preclinical and Emerging Clinical Evidence

While direct clinical efficacy data for Taurine in treating painful diabetic neuropathy in humans is still emerging, preclinical studies in rodent models have shown promising results.

Table 5: Preclinical Efficacy of Taurine in Rodent Models of Diabetic Neuropathy
Study FocusAnimal ModelKey Findings
Nerve Conduction and Blood FlowStreptozotocin-induced diabetic ratsTaurine supplementation corrected nerve taurine depletion, prevented motor nerve conduction velocity (NCV) slowing, and attenuated nerve blood flow deficits.
Hyperalgesia and Calcium SignalingStreptozotocin-induced diabetic ratsTaurine replacement attenuated thermal hyperalgesia and mechanical allodynia, and corrected abnormal sensory neuron Ca2+ signaling.
Oxidative Stress and Nerve Growth FactorStreptozotocin-induced diabetic ratsDietary taurine supplementation counteracted oxidative stress and prevented the deficit of nerve growth factor (NGF) in the sciatic nerve.
Myelin Sheath DamageStreptozotocin-induced diabetic ratsTaurine significantly corrected the morphology of damaged myelin sheaths and inhibited Schwann cell apoptosis.[15]

A clinical study protocol has been developed to evaluate the potential of taurine treatment alone to decrease pain in patients with diabetic neuropathy.[16] Another study found that adding taurine to gabapentin treatment significantly improved symptoms of numbness, tingling, and temperature sensation compared to gabapentin alone.[17] A systematic review and meta-analysis of taurine supplementation in humans with diabetes found benefits in reducing glycemic indices, but did not specifically report on neuropathic pain outcomes.[18][19]

Experimental Protocols

Methodology for a Representative Clinical Trial of an Established Agent (Pregabalin)

A typical randomized, double-blind, placebo-controlled trial evaluating pregabalin for painful diabetic neuropathy would involve the following:

  • Patient Population: Adults with a diagnosis of type 1 or 2 diabetes mellitus and a clinical diagnosis of painful distal symmetrical sensorimotor polyneuropathy for at least one year. Baseline pain scores are typically required to be ≥4 on an 11-point numeric rating scale.

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group design. Following a baseline period, patients are randomized to receive a fixed or flexible dose of pregabalin or placebo for a specified duration (e.g., 12 weeks).

  • Intervention: Pregabalin administered orally at specified doses (e.g., 150, 300, or 600 mg/day) in divided doses, or a matching placebo.

  • Outcome Measures:

    • Primary Efficacy Endpoint: Change from baseline in the mean pain score, typically recorded daily by the patient in a diary using an 11-point numeric rating scale.

    • Secondary Efficacy Endpoints:

      • Proportion of patients with ≥30% and ≥50% reduction in mean pain score.

      • Sleep interference scores.

      • Patient Global Impression of Change (PGIC).

      • Short-Form McGill Pain Questionnaire (SF-MPQ).

  • Safety Assessments: Monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.

Methodology for a Representative Preclinical Study of Taurine

A typical preclinical study evaluating taurine in a rodent model of diabetic neuropathy would involve:

  • Animal Model: Induction of diabetes in rodents (e.g., rats or mice) using streptozotocin (STZ) injection.

  • Study Groups:

    • Non-diabetic control group.

    • Diabetic control group.

    • Diabetic group treated with taurine (administered in drinking water or via gavage).

  • Intervention: Taurine supplementation at a specified concentration (e.g., 1% or 2% in drinking water) for a defined period (e.g., 6-12 weeks).

  • Outcome Measures:

    • Nerve Conduction Velocity (NCV): Measurement of motor and sensory NCV in peripheral nerves (e.g., sciatic and digital nerves).

    • Nociceptive Testing: Assessment of thermal hyperalgesia (e.g., radiant heat paw withdrawal latency) and mechanical allodynia (e.g., von Frey filaments).

    • Biochemical Analyses: Measurement of nerve taurine content, markers of oxidative stress (e.g., malondialdehyde), and levels of neurotrophic factors (e.g., NGF).

    • Histopathology: Examination of nerve morphology, including myelin sheath integrity and Schwann cell apoptosis.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of Taurine in Diabetic Neuropathy

Taurine_Mechanism cluster_Diabetes Diabetic State cluster_Effects Taurine's Protective Effects cluster_Outcomes Improved Neuropathic Outcomes Hyperglycemia Hyperglycemia Oxidative_Stress Oxidative_Stress Hyperglycemia->Oxidative_Stress Sorbitol_Accumulation Sorbitol_Accumulation Hyperglycemia->Sorbitol_Accumulation NGF_Deficit NGF_Deficit Oxidative_Stress->NGF_Deficit Ca_Dysregulation Ca_Dysregulation Oxidative_Stress->Ca_Dysregulation Schwann_Cell_Apoptosis Schwann_Cell_Apoptosis Oxidative_Stress->Schwann_Cell_Apoptosis Taurine Taurine Antioxidant Antioxidant Taurine->Antioxidant Scavenges ROS Osmoregulation Osmoregulation Taurine->Osmoregulation Acts as osmolyte NGF_Upregulation NGF_Upregulation Taurine->NGF_Upregulation Increases NGF levels Ca_Homeostasis Ca_Homeostasis Taurine->Ca_Homeostasis Modulates Ca2+ channels Anti_Apoptotic Anti_Apoptotic Taurine->Anti_Apoptotic Inhibits apoptosis Antioxidant->Oxidative_Stress Improved_NCV Improved_NCV Antioxidant->Improved_NCV Osmoregulation->Sorbitol_Accumulation Osmoregulation->Improved_NCV NGF_Upregulation->NGF_Deficit Myelin_Protection Myelin_Protection NGF_Upregulation->Myelin_Protection Ca_Homeostasis->Ca_Dysregulation Reduced_Hyperalgesia Reduced_Hyperalgesia Ca_Homeostasis->Reduced_Hyperalgesia Anti_Apoptotic->Schwann_Cell_Apoptosis Anti_Apoptotic->Myelin_Protection Reduced_Pain Reduced_Pain Improved_NCV->Reduced_Pain Reduced_Hyperalgesia->Reduced_Pain Myelin_Protection->Reduced_Pain

Caption: Proposed multifactorial mechanism of Taurine in alleviating diabetic neuropathy.

Experimental Workflow for a Preclinical Study

Preclinical_Workflow start Start animal_model Induce Diabetes in Rodents (STZ) start->animal_model group_allocation Randomize into Control and Treatment Groups animal_model->group_allocation treatment Administer Taurine or Vehicle group_allocation->treatment behavioral Assess Nociception (Hyperalgesia, Allodynia) treatment->behavioral electrophysiology Measure Nerve Conduction Velocity (NCV) treatment->electrophysiology biochemistry Analyze Nerve Tissue for Biomarkers treatment->biochemistry histology Histopathological Examination of Nerves treatment->histology data_analysis Statistical Analysis of Data behavioral->data_analysis electrophysiology->data_analysis biochemistry->data_analysis histology->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: A typical experimental workflow for evaluating Taurine in a rodent model of diabetic neuropathy.

Conclusion

Established first-line therapeutic agents for painful diabetic neuropathy, including pregabalin, duloxetine, gabapentin, and amitriptyline, have demonstrated moderate efficacy in providing pain relief in a subset of patients. While these treatments are valuable, there remains a significant unmet need for therapies that not only manage symptoms but also address the underlying pathology of nerve damage.

Taurine presents a compelling area for future research. Preclinical evidence suggests that it may offer neuroprotective effects through multiple mechanisms, including antioxidant, anti-inflammatory, and osmoregulatory actions. However, the lack of robust clinical trial data in humans with diabetic neuropathy is a critical gap. Future research, including the results of the planned clinical trial, will be essential to determine if the promising preclinical findings for taurine translate into a safe and effective therapeutic option for patients. For now, the established agents remain the standard of care, with treatment decisions guided by individual patient characteristics and comorbidities.

References

Independent Replication of N-Nervonoyl Taurine's Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the published findings on N-Nervonoyl Taurine and its broader class of N-acyl taurines (NATs). While direct independent replication studies for this compound are not extensively documented, this guide synthesizes data from studies on related N-acyl taurines that conceptually replicate the initial findings. We present comparative data on its primary molecular targets, Fatty Acid Amide Hydrolase (FAAH) and Transient Receptor Potential (TRP) channels, alongside alternative modulators of these pathways.

Key Findings on this compound and N-Acyl Taurines

This compound is a taurine-conjugated fatty acid discovered in the brain and spinal cord.[1] Initial studies identified it as an endogenous lipid mediator whose levels are significantly regulated by the enzyme Fatty Acid Amide Hydrolase (FAAH). Specifically, in FAAH knockout mice, levels of this compound were found to be elevated approximately 25-fold compared to wild-type mice, indicating it is a substrate for FAAH.[1] Furthermore, N-acyl taurines, the class of molecules to which this compound belongs, have been identified as activators of Transient Receptor Potential (TRP) ion channels, particularly TRPV1 and TRPV4.[1][2] Subsequent research on other N-acyl taurines has supported these initial findings, suggesting a role for this lipid class in various physiological processes, including glucose homeostasis and pain signaling.[3][4][5]

Data Presentation: Comparative Analysis

The following tables summarize the quantitative data from studies on N-acyl taurines and their comparison with alternative compounds.

Table 1: Comparison of FAAH Substrates and Inhibitors

CompoundTypeTargetKey Quantitative FindingReference
This compound Endogenous FAAH SubstrateFAAH~25-fold increase in brain tissue of FAAH-/- mice.[1]
Anandamide (AEA) Endogenous FAAH SubstrateFAAH, CB1/CB2 ReceptorsFAAH exhibits robust hydrolytic activity.[6][7]
N-Arachidonoyl Taurine Endogenous FAAH SubstrateFAAH, TRPV1FAAH exhibits lower but comparable hydrolytic activity to Anandamide.[6]
Oleamide Endogenous FAAH SubstrateFAAH, GABA-A ReceptorsLong hydrocarbon chain enhances binding affinity to FAAH.[8]
URB597 Synthetic FAAH InhibitorFAAHIC50 of 4.6 nM.[9]
PF-3845 Synthetic FAAH InhibitorFAAHChronic treatment in mice leads to substantial increases in saturated NATs.[10]

Table 2: Comparison of TRP Channel Agonists

CompoundTypeTargetKey Quantitative FindingReference
N-Acyl Taurines (general) Endogenous AgonistTRPV1, TRPV4Activate multiple members of the TRP family of calcium channels.[2]
N-Arachidonoyl Taurine Endogenous AgonistTRPV1Weak activator of several TRP channels.[11][12]
Capsaicin Natural AgonistTRPV1Potent and selective TRPV1 agonist.[13][14]
Anandamide (AEA) Endogenous AgonistTRPV1, CB1/CB2 ReceptorsEndogenous TRPV1 agonist.[15]
Olvanil Synthetic AgonistTRPV1Potent TRPV agonist.[15]
GSK1016790A Synthetic AgonistTRPV4Potent TRPV4 agonist, active in vivo.[15]

Table 3: Effects of N-Acyl Taurines on Glucose Homeostasis

CompoundExperimental ModelKey Quantitative FindingReference
N-Oleoyl Taurine (C18:1 NAT) High-fat/high-sucrose diet-fed miceA single 10 mg/kg dose improved glucose tolerance.[4]
N-Oleoyl Taurine (C18:1 NAT) High-fat/high-sucrose diet-fed miceIncreased GLP-1 levels 2.9-fold with a mixed meal.[4]
Endogenous NATs (elevated in FAAH-S268D mice) Lean, 7-week-old male miceImproved insulin sensitivity in an insulin tolerance test.[4]

Experimental Protocols

Protocol 1: Quantification of N-Acyl Taurines by UPLC-MS/MS

This protocol is based on the validated methods for the analysis of NATs in biological samples.[3]

1. Lipid Extraction:

  • Homogenize tissue samples (~20 mg) in a suitable solvent system, typically chloroform:methanol:water.
  • Include an internal standard (e.g., d4-C20:4 NAT) for accurate quantification.
  • Perform a liquid-liquid extraction to separate the lipid-containing organic phase.
  • Evaporate the organic solvent under a stream of nitrogen.

2. UPLC-MS/MS Analysis:

  • Reconstitute the dried lipid extract in the mobile phase.
  • Inject the sample onto a reverse-phase UPLC column (e.g., C18).
  • Use a gradient elution with solvents such as water with formic acid and acetonitrile.
  • Couple the UPLC to a triple quadrupole mass spectrometer operating in negative ion mode.
  • Monitor for specific precursor-to-product ion transitions for each NAT of interest.

3. Data Analysis:

  • Quantify the NATs by comparing the peak area of the endogenous lipid to the peak area of the internal standard.
  • Generate a standard curve with known concentrations of synthetic NATs to determine the absolute concentration in the samples.

Protocol 2: Fluorometric Assay for FAAH Activity

This protocol is adapted from commercially available FAAH activity assay kits and published methods.[16][17][18]

1. Sample Preparation:

  • Homogenize tissue or cell samples in ice-cold assay buffer.
  • Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the enzyme.
  • For isolated microsomes, follow standard isolation protocols.

2. Assay Procedure:

  • Prepare a reaction mix containing a fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methyl-coumarin amide - AAMCA).
  • Add the sample supernatant or positive control (purified FAAH) to a 96-well plate.
  • Initiate the reaction by adding the reaction mix.
  • For background control, use a sample well with a FAAH inhibitor.

3. Data Acquisition and Analysis:

  • Measure the fluorescence intensity at an excitation of ~360 nm and an emission of ~465 nm in kinetic mode for 10-60 minutes at 37°C.
  • Generate a standard curve using a fluorescent standard (e.g., 7-amino-4-methylcoumarin - AMC).
  • Calculate the FAAH activity based on the rate of increase in fluorescence, corrected for background, and normalized to the protein concentration of the sample.

Protocol 3: TRP Channel Activation Assay (Calcium Influx)

This protocol outlines a common method for assessing the activation of TRP channels, such as TRPV1, by monitoring intracellular calcium levels.

1. Cell Culture and Loading:

  • Culture cells expressing the TRP channel of interest (e.g., HEK293 cells transfected with TRPV1).
  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

2. Compound Application:

  • Wash the cells to remove excess dye.
  • Establish a baseline fluorescence reading.
  • Apply the test compound (e.g., this compound or a known agonist like capsaicin) at various concentrations.

3. Measurement and Analysis:

  • Measure the change in fluorescence intensity over time using a fluorescence plate reader or microscope.
  • An increase in fluorescence indicates an influx of calcium and, therefore, channel activation.
  • Calculate the response as the change in fluorescence from baseline.
  • Determine the EC50 value by plotting the response against the log of the compound concentration.

Mandatory Visualization

Signaling_Pathway cluster_FAAH FAAH-mediated Hydrolysis cluster_TRP TRP Channel Activation NNT This compound FAAH FAAH NNT->FAAH Substrate Products Nervonic Acid + Taurine FAAH->Products Hydrolysis NNT2 This compound TRPV1 TRPV1 Channel NNT2->TRPV1 Agonist Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Activation Cell_response Cellular Response Ca_influx->Cell_response

Caption: Signaling pathways of this compound.

Experimental_Workflow cluster_quantification Quantification of N-Acyl Taurines cluster_activity FAAH Activity Assay start_q Biological Sample extract Lipid Extraction start_q->extract analyze UPLC-MS/MS Analysis extract->analyze quantify Data Quantification analyze->quantify end_q Concentration Data quantify->end_q start_a Tissue/Cell Homogenate incubate Incubate with Fluorogenic Substrate start_a->incubate measure Measure Fluorescence incubate->measure calculate Calculate Activity measure->calculate end_a FAAH Activity calculate->end_a

Caption: Experimental workflows for analysis.

References

Safety Operating Guide

Safe Disposal of N-Nervonoyl Taurine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the proper management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of N-Nervonoyl Taurine, aligning with standard laboratory safety practices and regulatory considerations.

While some suppliers classify this compound as a non-hazardous substance, it is crucial to handle its disposal with the same rigor as any other laboratory chemical to minimize environmental impact[1]. Disposal procedures should always comply with local, state, and federal regulations[1].

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Use compatible chemical-resistant gloves.

  • Body Protection: Wear a lab coat and ensure skin is not exposed.

  • Respiratory Protection: If handling the powder outside of a ventilated enclosure, use a NIOSH-approved respirator.

**Step-by-Step Disposal Protocol

This protocol outlines the recommended procedure for the disposal of this compound from the point of use to final waste collection.

  • Initial Decontamination:

    • For equipment and surfaces contaminated with this compound, decontaminate by scrubbing with alcohol[1].

    • Absorb any solutions containing the compound with an inert, non-combustible absorbent material like diatomite or universal binders[1].

  • Waste Segregation:

    • Collect all solid waste (e.g., contaminated absorbent material, weighing papers, gloves) in a designated, clearly labeled, and sealable waste container.

    • Collect any liquid waste (solutions of this compound) in a separate, compatible, and clearly labeled waste container. Do not mix with other incompatible waste streams.

  • Container Management:

    • Ensure waste containers are kept tightly sealed when not in use.

    • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents[2].

  • Final Disposal:

    • Arrange for the collection and disposal of the chemical waste through your institution's licensed hazardous waste disposal service.

    • Crucially, do not dispose of this compound down the drain or in regular household garbage [3]. This is to prevent the substance from entering groundwater or sewage systems, as related compounds can be hazardous to aquatic life[3].

Chemical and Physical Properties

The following table summarizes key quantitative data for this compound, which is essential for proper handling and storage.

PropertyValue
Molecular Formula C₂₆H₅₁NO₄S
Molecular Weight 473.8 g/mol
Appearance Crystalline Solid
Solubility DMF: 5 mg/ml; DMSO: 10 mg/ml; PBS (pH 7.2): 1 mg/ml

Experimental Protocol: Waste Solution Preparation

To prepare a waste solution of this compound for disposal, especially after experimental use, follow this methodology:

  • Objective: To safely dissolve and contain residual this compound for disposal.

  • Materials:

    • This compound residue

    • Dimethyl Sulfoxide (DMSO)

    • Designated chemical waste container

    • Appropriate PPE (gloves, goggles, lab coat)

  • Procedure:

    • Within a chemical fume hood, carefully add a small amount of DMSO to the vessel containing the this compound residue.

    • Gently swirl the vessel to dissolve the compound completely. Given its solubility of 10 mg/ml in DMSO, use a sufficient volume to ensure full dissolution.

    • Once dissolved, carefully transfer the solution to the designated liquid chemical waste container.

    • Rinse the original vessel with a small amount of additional DMSO to collect any remaining compound, and add this rinse to the waste container.

    • Securely cap the waste container and store it in the designated waste accumulation area.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE start->ppe spill Step 2: Contain & Absorb Spill (if applicable) ppe->spill segregate Step 3: Segregate Waste (Solid vs. Liquid) spill->segregate label_container Step 4: Label Waste Container (Contents & Hazard) segregate->label_container storage Step 5: Store in Designated Waste Area label_container->storage disposal_service Step 6: Arrange Professional Disposal Service storage->disposal_service end End: Disposal Complete disposal_service->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling N-Nervonoyl Taurine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for N-Nervonoyl Taurine

This guide provides crucial safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling this compound. The information is designed to ensure safe laboratory practices and build confidence in chemical handling.

Hazard Identification and Personal Protective Equipment (PPE)

While this compound is a derivative of the generally non-hazardous compound Taurine, specific safety data for this molecule should be prioritized[1]. As a crystalline solid, the primary risks are associated with the inhalation of dust and contact with eyes and skin[2][3][4]. Adherence to proper PPE protocols is mandatory to minimize exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentStandard/SpecificationJustification & Best Practices
Eye/Face Protection Safety glasses with side shields or chemical safety goggles.OSHA 29 CFR 1910.133 or European Standard EN166.[3][5]Protects against airborne particles and accidental splashes. Always ensure a snug fit.
Skin Protection Nitrile rubber gloves.[4] Lab coat or overalls.[6] PVC apron (optional, for larger quantities).[6]European Standard EN 374.[4][6]Prevents direct skin contact. Gloves should be inspected for degradation before use and disposed of after handling the compound. Hands should be washed thoroughly after glove removal[5][6].
Respiratory Protection Not required under normal use with adequate ventilation.[3] Use a particulate filter respirator (dust mask) if dust formation is unavoidable.[4][5]NIOSH (US) or CEN (EU) approved.[5]Recommended as a precaution, especially when weighing or transferring powder, to prevent inhalation of fine particles. Work should ideally be performed in a ventilated enclosure or fume hood[5].
Physical and Chemical Properties

Understanding the compound's properties is essential for safe handling and storage.

Table 2: Properties of this compound

PropertyValueSource
CAS Number 1942003-30-6Cayman Chemical[2]
Molecular Formula C₂₆H₅₁NO₄SPubChem[7]
Formula Weight 473.8 g/mol PubChem[7]
Appearance A crystalline solidCayman Chemical[2]
Storage Temperature -20°CCayman Chemical[2]
Stability ≥ 4 years (at -20°C)Cayman Chemical[2]
Solubility DMF: 5 mg/ml DMSO: 10 mg/ml PBS (pH 7.2): 1 mg/mlCayman Chemical[2]

Operational and Disposal Plans: Step-by-Step Guidance

Safe Handling and Experimental Workflow

Following a systematic procedure minimizes risks during the handling of this compound. The workflow below outlines the necessary steps from preparation to cleanup.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Cleanup & Disposal Phase prep_area Designate & Clean Handling Area don_ppe Don Required PPE (Gloves, Goggles, Lab Coat) prep_area->don_ppe get_sds Review Safety Data Sheet (SDS) don_ppe->get_sds weigh Weigh Compound in Ventilated Enclosure to Avoid Dust get_sds->weigh Proceed to Handling dissolve Dissolve in Appropriate Solvent (e.g., DMSO) weigh->dissolve clean_spill Clean Spills: Sweep Solid, Absorb Liquid dissolve->clean_spill Experiment Complete dispose_waste Collect Waste in Sealed, Labeled Container clean_spill->dispose_waste remove_ppe Doff & Dispose of Contaminated PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Safe Handling Workflow for this compound.
Detailed Handling Protocol

  • Preparation :

    • Designate a specific work area, preferably within a chemical fume hood or ventilated enclosure, to handle the compound.

    • Ensure an eyewash station and safety shower are readily accessible.[3]

    • Before starting, put on all required PPE as detailed in Table 1.

  • Weighing and Aliquoting :

    • Handle this compound as a solid powder. Avoid any actions that could generate dust.[6]

    • Use a micro-spatula to carefully transfer the powder.

    • Weigh the desired amount in a tared, sealed container (e.g., a microcentrifuge tube) to minimize contamination and exposure.

  • Solubilization :

    • Based on experimental needs, dissolve the compound in an appropriate solvent like DMSO or DMF, as indicated in Table 2.[2]

    • Add the solvent slowly to the solid to prevent splashing.

  • Post-Handling Cleanup :

    • Wipe down the work surface and any equipment used with a suitable cleaning agent.

    • Properly dispose of all contaminated consumables (e.g., pipette tips, weigh boats) as chemical waste.

Spill and Disposal Plan

Proper waste management is critical for laboratory safety and environmental compliance.

  • Spill Response :

    • Solid Spills : Carefully sweep up the solid material and place it into a suitable, sealed container for disposal. Avoid creating dust[3][5].

    • Solution Spills : Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for chemical waste disposal.

    • Ventilate the area of the spill.

  • Waste Disposal Protocol :

    • Unused Product : Unused this compound should be disposed of as chemical waste. Do not discard it down the drain.

    • Contaminated Materials : All disposable items that have come into contact with the chemical, including gloves, pipette tips, and paper towels, must be collected in a clearly labeled hazardous waste container.[5]

    • Final Disposal : All chemical waste should be disposed of through a licensed disposal company, adhering to all local, regional, and national regulations[5].

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Nervonoyl Taurine
Reactant of Route 2
Reactant of Route 2
N-Nervonoyl Taurine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.